molecular formula C8H9FO2 B071236 2-Fluoro-1,3-dimethoxybenzene CAS No. 195136-68-6

2-Fluoro-1,3-dimethoxybenzene

Cat. No.: B071236
CAS No.: 195136-68-6
M. Wt: 156.15 g/mol
InChI Key: CRUUUWHTBGBSQG-UHFFFAOYSA-N
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Description

2-Fluoro-1,3-dimethoxybenzene (CAS 195136-68-6) is a fluorinated aromatic building block of significant interest in advanced organic and pharmaceutical research. Its structure, featuring an electron-donating dimethoxybenzene scaffold with a fluorine substituent, makes it a versatile precursor for developing complex molecules. Key Research Applications: Pharmaceutical Intermediates: The dimethoxybenzene motif is a recognized structural element in medicinal chemistry. Research indicates its application as a selectivity-enhancing group in the development of potent kinase inhibitors, such as Fibroblast Growth Factor Receptor (FGFR) inhibitors, for targeted cancer therapies . Directed Ortho Metalation: The 1,3-dimethoxybenzene structure is highly effective for regioselective lithiation, enabling functionalization at specific positions on the aromatic ring . The fluorine atom can further influence this reactivity, allowing synthetic chemists to build complex, poly-substituted benzene derivatives for use in drug synthesis and material science. Organic Synthesis Building Block: This compound serves as a fundamental starting material for synthesizing various acylbenzenes and other poly-substituted aromatic systems through Friedel-Crafts reactions and other electrophilic aromatic substitutions . It is also used in the synthesis of natural product analogs and specialized polymers. Safety & Handling: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUUUWHTBGBSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444940
Record name 2-Fluoro-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195136-68-6
Record name 2-Fluoro-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-1,3-dimethoxybenzene: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered pKa—offer chemists a powerful tool to optimize lead compounds.[1][2] 2-Fluoro-1,3-dimethoxybenzene (CAS No. 195136-68-6) emerges as a particularly valuable, yet underexplored, building block.[3][4] Its structure, featuring a fluorine atom positioned between two activating methoxy groups, presents a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of its synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

A summary of the core identification and structural properties for this compound is provided below. It should be noted that while the compound is commercially available from various suppliers, extensive experimental data on its physical properties such as boiling point and melting point are not widely reported in peer-reviewed literature.

PropertyValueSource(s)
CAS Number 195136-68-6[3][4][5][6]
Molecular Formula C₈H₉FO₂[3][4]
Molecular Weight 156.15 g/mol [3]
IUPAC Name This compound[5]
Synonyms 1,3-Dimethoxy-2-fluorobenzene[7]
Physical Form Data not widely available; likely a liquid or low-melting solid.
Boiling Point Data not widely available.
Melting Point Data not widely available.
Density Data not widely available.

Proposed Synthesis Protocol: Directed ortho-Metalation (DoM)

While specific literature detailing the synthesis of this compound is scarce, its preparation can be confidently proposed based on the well-established principles of Directed ortho-Metalation (DoM).[8][9] The two methoxy groups of the starting material, 1,3-dimethoxybenzene, are powerful Directed Metalation Groups (DMGs) that coordinate to an organolithium base and direct deprotonation specifically at the C-2 position, which is the most acidic proton due to the inductive effects of the flanking oxygen atoms.[10][11] The resulting aryllithium intermediate can then be trapped with an electrophilic fluorinating agent.

Causality and Experimental Rationale
  • Choice of Base: A strong alkyllithium base like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) is required to deprotonate the aromatic C-H bond (pKa ~43).[10] sec-BuLi is often more effective for sluggish lithiations. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial. TMEDA breaks down the oligomeric aggregates of the alkyllithium, increasing its basicity and accelerating the rate of metalation.[9]

  • Solvent and Temperature: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are required to maintain the solubility and reactivity of the organolithium species. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as degradation of the solvent by the strong base or unwanted rearrangements.

  • Electrophilic Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is a robust, commercially available, and relatively safe electrophilic fluorine source.[12] It efficiently transfers a fluorine atom to the nucleophilic aryllithium intermediate to form the stable C-F bond.

Step-by-Step Experimental Workflow

Reaction: 1,3-Dimethoxybenzene → 2-Lithio-1,3-dimethoxybenzene → this compound

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Initial Cooldown: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: Add 1,3-dimethoxybenzene (13.8 g, 100 mmol, 1.0 equiv.) to the cold THF. Following this, add TMEDA (12.8 g, 110 mmol, 1.1 equiv.) via syringe.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol, 1.1 equiv.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Time: Stir the resulting solution at -78 °C for 2 hours to ensure complete formation of the 2-lithio-1,3-dimethoxybenzene intermediate.

  • Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (34.7 g, 110 mmol, 1.1 equiv.) in 50 mL of anhydrous THF. Transfer this solution via cannula into the solution of the aryllithium intermediate at -78 °C.

  • Quenching: After stirring for an additional 3 hours at -78 °C, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add diethyl ether (100 mL), and wash with water (2 x 50 mL) and then brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

SynthesisWorkflow cluster_setup Step 1-3: Setup & Reagent Addition cluster_lithiation Step 4-5: Directed ortho-Metalation cluster_fluorination Step 6-7: Electrophilic Fluorination cluster_purification Step 8-9: Workup & Purification A 1,3-Dimethoxybenzene D Flask at -78°C A->D B TMEDA B->D C Anhydrous THF C->D E Add n-BuLi (-78°C, 2h) D->E F 2-Lithio-1,3-dimethoxybenzene (Intermediate) E->F G Add NFSI in THF (-78°C, 3h) F->G H Quench with NH4Cl G->H I Crude Product H->I J Extraction I->J K Column Chromatography J->K L This compound (Final Product) K->L

Sources

2-Fluoro-1,3-dimethoxybenzene molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-1,3-dimethoxybenzene: A Strategic Building Block in Modern Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. This compound (CAS: 195136-68-6) has emerged as a particularly valuable building block, offering a unique combination of a fluorinated aromatic core with strategically placed methoxy groups that serve as versatile synthetic handles. This guide provides an in-depth analysis of its physicochemical properties, a robust protocol for its synthesis and characterization, and a discussion of its application in drug development, grounded in the principles of rational drug design.

Section 1: The Strategic Role of Fluorinated Scaffolds

The use of fluorine in medicinal chemistry has expanded dramatically over the past few decades.[1] Its introduction is rarely a matter of chance; it is a deliberate strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[2] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] This "metabolic blocking" at a susceptible position is a primary driver for the use of fluorinated aromatics.

Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and modulate the molecule's overall lipophilicity (LogP), which in turn affects membrane permeability, solubility, and target engagement.[4][5] this compound is an exemplar of a scaffold that leverages these properties. The fluorine atom at the 2-position shields the aromatic ring from oxidative metabolism, while the methoxy groups at the 1- and 3-positions can be used for subsequent synthetic transformations, such as cross-coupling reactions or demethylation to reveal reactive phenol moieties.

Section 2: Physicochemical and Molecular Properties

A precise understanding of a building block's properties is fundamental to its effective deployment in a synthetic campaign. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₉FO₂[6]
Molecular Weight 156.15 g/mol [6][7]
CAS Number 195136-68-6[6][8]
IUPAC Name This compound[7]
Topological Polar Surface Area (TPSA) 18.46 Ų[7]
Computed LogP 1.8429[7]
Appearance Not specified (typically a liquid or low-melting solid)-
Boiling/Melting Point Experimental data not readily available-

Section 3: Synthesis and Mechanistic Considerations

The regioselective synthesis of this compound is most effectively achieved via a directed ortho-metalation (DoM) strategy. This approach provides excellent control over the position of fluorination, a critical consideration for structure-activity relationship (SAR) studies.

Causality of the Synthetic Route: The two methoxy groups in the starting material, 1,3-dimethoxybenzene (resorcinol dimethyl ether), are powerful coordinating directing groups for organolithium bases. They chelate the lithium cation, directing the deprotonation specifically to the C2 position, which is sterically accessible and activated by both ether groups. Subsequent quenching of the resulting aryllithium intermediate with an electrophilic fluorine source yields the desired product with high regioselectivity.

G cluster_reactants Reactants & Reagents cluster_process Process A 1,3-Dimethoxybenzene D Directed ortho-Metalation (Deprotonation at C2) A->D 1. B n-BuLi in THF (-78 °C) B->D C NFSI (Electrophilic F+ Source) E Electrophilic Fluorination (Quench with F+) C->E D->E 2. F This compound (Product) E->F 3.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Directed ortho-Metalation
  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1,3-dimethoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.1 eq) in anhydrous THF. Add the NFSI solution dropwise to the aryllithium solution at -78 °C.

  • Quench & Workup: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Section 4: Analytical Characterization & Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Predicted Spectroscopic Data

While experimental spectra are lot-specific, the expected NMR signatures can be reliably predicted based on established principles.

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling (J, Hz)Rationale
¹H NMR ~6.6-7.2t, dThe aromatic protons will appear as a triplet and a doublet due to coupling with each other and the adjacent fluorine. The proton para to fluorine will be a triplet, and the two protons ortho to fluorine will be a doublet.
~3.8-4.0sThe two equivalent methoxy groups will appear as a sharp singlet.
¹³C NMR ~160 (d)d, ¹JCF ≈ 240-250The carbon directly attached to fluorine (C2) will be significantly downfield and exhibit a large one-bond coupling constant.
~158 (d)d, ²JCF ≈ 15-25The ipso-carbons of the methoxy groups (C1, C3) will show a smaller two-bond coupling to fluorine.
~100-130d, mThe remaining aromatic carbons will show smaller, multi-bond couplings to fluorine.
~56sThe methoxy carbons will appear as a singlet.
¹⁹F NMR ~ -110 to -130tA single resonance is expected for the fluorine atom, split into a triplet by the two adjacent ortho protons. ¹⁹F NMR is highly sensitive to the chemical environment.[9]
Protocol: NMR Analysis for Quality Control
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a proton spectrum using a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, 256 or more scans are typically required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a highly sensitive experiment and often requires only a few scans.

  • Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

  • Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to confirm the structure matches that of this compound. Purity is assessed by the absence of significant impurity signals.

Caption: Standard analytical quality control (QC) workflow.

Section 5: Application in Medicinal Chemistry

This compound is not merely a synthetic curiosity; it is a tool for solving specific problems in drug design. Its utility is best understood within the context of a lead optimization campaign.

Case Study Logic: Imagine a lead compound with a dimethoxyphenyl moiety that shows good potency but suffers from rapid metabolic degradation via hydroxylation on the aromatic ring. Replacing this moiety with this compound is a rational design choice. The fluorine atom sterically and electronically shields the ring, preventing the metabolic "hot spot" from being oxidized. This can dramatically improve the compound's half-life and oral bioavailability.[1][3]

G A Initial Hit Compound (e.g., with dimethoxyphenyl) - Good Potency - Poor PK (Metabolic Liability) B Identify Metabolic 'Hot Spot' (e.g., Ring Oxidation) A->B C Rational Design Strategy: Introduce Metabolic Block B->C D Synthesize New Analogue using this compound C->D E In Vitro ADME Assays (Microsomal Stability, Permeability) D->E F In Vivo PK Studies (Half-life, Bioavailability) E->F H SAR Data: Iterate Design E->H Failure/Sub-optimal G Lead Candidate - Retained Potency - Improved PK Properties F->G Success F->H Failure/Sub-optimal H->C

Caption: Role of this compound in a lead optimization cycle.

Section 6: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as an irritant.[10]

  • Hazard Identification:

    • GHS Pictogram: GHS07 (Exclamation Mark).[7]

    • Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[10]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and nitrile gloves.

    • Avoid breathing vapors or mists.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Section 7: Conclusion

This compound represents a sophisticated building block for researchers at the forefront of drug discovery and organic synthesis. Its value lies not just in its structure, but in the functional advantages conferred by the strategic placement of its fluoro and methoxy substituents. By providing a tool to rationally address common challenges in pharmacokinetics, such as metabolic instability, this reagent empowers chemists to design more robust and effective therapeutic candidates. A thorough understanding of its properties, synthesis, and analytical profile, as detailed in this guide, is the first step toward leveraging its full potential in the laboratory.

References

  • Optimizing Your Synthesis with this compound. Acme Organics. [Link]
  • Supplementary Inform
  • GHS 11 (Rev.11) SDS Word 下载CAS: 195136-68-6. XiXisys. [Link]
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An In-depth Technical Guide to the Synthesis of 2-Fluoro-1,3-dimethoxybenzene from Resorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway for producing 2-Fluoro-1,3-dimethoxybenzene, a valuable fluorinated aromatic building block, commencing from the readily available starting material, resorcinol. This document is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural outline but a detailed rationale behind the experimental choices, underpinned by established chemical principles. The synthesis is presented as a robust two-step process: the exhaustive methylation of resorcinol to yield 1,3-dimethoxybenzene, followed by a regioselective electrophilic fluorination. Each stage is meticulously detailed, including step-by-step protocols, mechanistic insights, and critical safety considerations. The guide is structured to provide a self-validating framework, ensuring scientific integrity and reproducibility. All key claims and protocols are substantiated with citations to authoritative sources, and visual aids in the form of diagrams and tables are provided for enhanced clarity and data accessibility.

Introduction: The Strategic Importance of this compound

Fluorinated organic molecules are of paramount importance in modern medicinal chemistry and drug discovery.[1][2][3][4] The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound (CAS 195136-68-6) serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5] Its unique substitution pattern, featuring an electron-donating methoxy group ortho and para to the fluorine atom, and another methoxy group meta, presents a versatile platform for further chemical transformations.[5]

This guide delineates a reliable and scalable synthetic route to this valuable compound, starting from the inexpensive and accessible feedstock, resorcinol. The chosen pathway is dissected into two primary transformations:

  • Williamson Ether Synthesis: The exhaustive methylation of the dihydric phenol, resorcinol, to form 1,3-dimethoxybenzene.

  • Electrophilic Aromatic Substitution: The regioselective fluorination of the activated aromatic ring of 1,3-dimethoxybenzene to introduce the fluorine atom at the C2 position.

The following sections will provide a detailed exposition of each of these steps, emphasizing the underlying chemistry, procedural specifics, and analytical characterization.

Synthetic Pathway Overview

The overall transformation from resorcinol to this compound is a two-step process. The first step involves the protection of the hydroxyl groups of resorcinol via methylation, which also serves to activate the aromatic ring for the subsequent electrophilic substitution. The second step is the direct introduction of a fluorine atom onto the activated aromatic ring.

Synthesis_Workflow Resorcinol Resorcinol Step1 Step 1: Methylation Resorcinol->Step1 Dimethoxybenzene 1,3-Dimethoxybenzene Step1->Dimethoxybenzene Step2 Step 2: Fluorination Dimethoxybenzene->Step2 FinalProduct This compound Step2->FinalProduct Fluorination_Mechanism reactant 1,3-Dimethoxybenzene intermediate Sigma Complex (Wheland Intermediate) reactant->intermediate Electrophilic Attack on F+ reagent Selectfluor (F-TEDA-BF4) reagent->intermediate product This compound intermediate->product -H+

Figure 2: Simplified mechanism of electrophilic fluorination of 1,3-dimethoxybenzene.

Detailed Experimental Protocol

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Column chromatography setup

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1,3-Dimethoxybenzene138.1613.8 g0.11.0
Selectfluor®354.0435.4 g0.11.0
Acetonitrile (anhydrous)-200 mL--
Dichloromethane-As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Saturated Sodium Chloride Solution-As needed--
Anhydrous Magnesium Sulfate-As needed--
Silica Gel-As needed--
Hexanes/Ethyl Acetate-As needed--

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethoxybenzene (0.1 mol) in anhydrous acetonitrile (200 mL) under an inert atmosphere.

  • Fluorination: To the stirred solution, add Selectfluor® (0.1 mol) portion-wise over 15 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic solution with saturated sodium bicarbonate solution, followed by water, and then saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution in vacuo.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. This compound is the major product, but isomeric byproducts may also be formed.

Expected Yield: Moderate to good yields are expected, though optimization may be required depending on the specific reaction conditions.

Safety Precautions for Handling Selectfluor®

Selectfluor® is an oxidizing agent and should be handled with care.

  • PPE: Standard laboratory PPE (lab coat, gloves, safety glasses) should be worn. [6]* Handling: Avoid inhalation of dust and contact with skin and eyes. [6]It is a stable solid, but it is advisable to handle it in a fume hood.

  • Storage: Store in a cool, dry place away from combustible materials.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₉FO₂
Molecular Weight 156.15 g/mol
CAS Number 195136-68-6
Appearance Colorless to pale yellow liquid

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methoxy groups. The coupling of the protons to the fluorine atom will be observable.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and methoxy carbons. The carbon atoms bonded to or near the fluorine will exhibit C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. [7][8][9]It will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of an aryl fluoride. [7]* Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the product.

Conclusion

The synthesis of this compound from resorcinol is a robust and reliable two-step process that is well-suited for laboratory-scale preparation. This guide has provided a detailed, in-depth technical overview of this synthetic route, from the underlying chemical principles to detailed experimental protocols and safety considerations. By following the procedures outlined herein, researchers and scientists can confidently produce this valuable fluorinated building block for application in drug discovery and other areas of chemical research. The emphasis on mechanistic understanding and procedural rationale is intended to empower the user to not only replicate the synthesis but also to troubleshoot and adapt it as needed.

References

  • Wikipedia.
  • Chambers, R. D., et al. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 127(4-5), 531-537.
  • Ritter, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17126–17129.
  • Pentachemicals. (2025).
  • MolCore. (2017). MSDS of Selectfluor.
  • Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. Tetrahedron, 62(32), 7654-7659.
  • Stein, A. R. (1968). THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE. Canadian Journal of Chemistry, 46(10), 1649-1661.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • Sigma-Aldrich. (2024).
  • Vincent, S. P., et al. (2001). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 66(16), 5437–5443.
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  • ChemRxiv. Pulsed light induced trifluoromethylation of 1,3-dimethoxybenzene: A frequency controls chemoselectivity and chemical yield.
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  • Burdon, J., & Parsons, I. W. (1998). Synthesis of 4-fluororesorcinol and 4-trifluoromethylresorcinol.
  • Lal, G. S., et al. (1999). Electrophilic Fluorination with N-F Reagents. Organic Reactions, 54, 319-634.
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  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Novak, J., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Stein, A. R. (1968). THE METHYLATION OF THE RESORCINOLATE DIANION: I. THE EFFECTS OF SOLVENT AND BASE AND THE ALKYLATION SEQUENCE.
  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • ACS Publications. Fluorine in Drug Discovery: Role, Design, and Case Studies.
  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
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An In-depth Technical Guide to 2-Fluoro-1,3-dimethoxybenzene: Structure, Isomers, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethoxybenzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and organic synthesis. The document details its structural formula, explores its relationship with its key positional isomers, and presents a comparative analysis of their properties. A detailed, field-proven synthetic protocol for the regioselective preparation of this compound is provided, emphasizing the causal factors behind the selection of reagents and reaction conditions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of Fluorinated Aromatics

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1] In the realm of drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. This compound, with its unique substitution pattern, presents a versatile scaffold for the synthesis of complex molecular architectures and is a valuable building block for novel therapeutic agents.[1] This guide offers an in-depth exploration of this compound, its isomers, and a practical approach to its synthesis.

Structural Elucidation and Isomeric Landscape

The Structural Formula of this compound

This compound (CAS RN: 195136-68-6) possesses a benzene ring substituted with a fluorine atom at the 2-position and two methoxy groups at the 1- and 3-positions.[2][3] Its molecular formula is C₈H₉FO₂ and it has a molecular weight of 156.15 g/mol .[3]

Molecular Structure:

Isomers cluster_0 Positional Isomers of Fluoro-1,3-dimethoxybenzene 2-Fluoro This compound 4-Fluoro 4-Fluoro-1,3-dimethoxybenzene 2-Fluoro->4-Fluoro Different F position 5-Fluoro 5-Fluoro-1,3-dimethoxybenzene 4-Fluoro->5-Fluoro Different F position

Caption: Isomeric relationship of fluorinated 1,3-dimethoxybenzene.

Comparative Properties of Isomers

A comprehensive understanding of the distinct properties of each isomer is crucial for their effective utilization in research and development. The following table summarizes the key physical and identifying characteristics of the three positional isomers.

PropertyThis compound4-Fluoro-1,3-dimethoxybenzene5-Fluoro-1,3-dimethoxybenzene
CAS Number 195136-68-6 [2][3]398-62-952189-63-6 [4][5]
Molecular Formula C₈H₉FO₂ [3]C₈H₉FO₂C₈H₉FO₂ [4][5]
Molecular Weight 156.15 g/mol [3]156.16 g/mol 156.16 g/mol [4]
Boiling Point Not readily available123 °C / 45 mmHg88 °C / 6 mmHg [4]
Appearance Not readily availableColorless to orange to green clear liquidLiquid [4]
Density Not readily available1.19 g/mL1.171 g/mL at 25 °C [4]
Refractive Index Not readily availablen20/D 1.51n20/D 1.503 [4]

Synthetic Strategies and Methodologies

The synthesis of this compound requires a regioselective approach to ensure the fluorine atom is introduced at the desired position. While direct fluorination of 1,3-dimethoxybenzene is a possible route, it often leads to a mixture of isomers that are challenging to separate. A more controlled and reliable method is the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate. [6][7][8]

Proposed Synthetic Pathway: The Balz-Schiemann Reaction

This protocol outlines a two-step synthesis of this compound starting from 2,6-dimethoxyaniline.

Synthesis_Pathway Start 2,6-Dimethoxyaniline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate 2,6-Dimethoxybenzenediazonium Chloride Step1->Intermediate Step2 Fluorination with HBF₄ (Balz-Schiemann Reaction) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of 2,6-Dimethoxyaniline

  • Rationale: The initial step involves the conversion of the primary aromatic amine to a diazonium salt. This is a classic transformation in organic synthesis, and the low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Procedure:

    • To a stirred solution of 2,6-dimethoxyaniline in a suitable aqueous acid (e.g., hydrochloric acid), a solution of sodium nitrite in water is added dropwise at a temperature maintained between 0 and 5 °C.

    • The reaction is monitored for the complete consumption of the starting amine using an appropriate method (e.g., TLC or disappearance of the positive test for primary aromatic amines).

    • The resulting solution of 2,6-dimethoxybenzenediazonium chloride is kept cold and used immediately in the next step.

Step 2: Balz-Schiemann Reaction

  • Rationale: This step introduces the fluorine atom onto the aromatic ring. Fluoroboric acid (HBF₄) serves as the fluoride source and facilitates the formation of the diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride. [7][8]* Procedure:

    • To the cold solution of the diazonium salt from Step 1, a solution of fluoroboric acid (HBF₄) is added. This typically results in the precipitation of the diazonium tetrafluoroborate salt.

    • The precipitate is collected by filtration, washed with cold water, and then with a cold organic solvent (e.g., diethyl ether) to remove any residual acids and byproducts.

    • The isolated diazonium tetrafluoroborate salt is then carefully heated (thermal decomposition) in an appropriate solvent or neat. The decomposition releases nitrogen gas and boron trifluoride, yielding the crude this compound. [7] 4. The crude product is then purified by a suitable method, such as distillation or column chromatography, to obtain the pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound and its isomers relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy protons. The coupling of the aromatic protons to the fluorine atom will result in characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms. The carbon atoms directly bonded to or in close proximity to the fluorine atom will exhibit characteristic C-F coupling constants. [9][10] While a complete set of validated spectra is not available in the public domain, researchers can predict the expected chemical shifts and coupling constants based on known substituent effects and data from similar fluorinated aromatic compounds.

Applications and Future Outlook

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules. [1]Its unique electronic and steric properties make it an attractive starting material for the development of:

  • Pharmaceuticals: The introduction of the this compound moiety can be a key step in the synthesis of novel drug candidates with improved pharmacological profiles.

  • Agrochemicals: This compound can serve as a building block for the creation of new pesticides and herbicides with enhanced efficacy and selectivity.

  • Materials Science: The incorporation of this fluorinated aromatic unit into polymers and other materials can impart desirable properties such as thermal stability and chemical resistance.

The continued exploration of the reactivity and applications of this compound and its isomers is expected to open new avenues in various fields of chemical research and development.

References

  • Supporting Information for "Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System". Royal Society of Chemistry.
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  • BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
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  • ResearchGate. (PDF) Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. [Link]
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13C NMR spectral data for 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the ¹³C NMR Spectral Data of 2-Fluoro-1,3-dimethoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of fluorinated aromatic compounds. It presents a detailed, predicted ¹³C NMR spectrum, including chemical shifts (δ) and carbon-fluorine coupling constants (J), derived from established substituent effects and spectral data of analogous structures. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality ¹³C NMR data for this class of molecules and provides a systematic workflow for spectral interpretation.

Introduction: The Structural Significance of Fluorinated Aromatics

This compound is a substituted aromatic compound whose structural elucidation serves as an excellent case study for the application of advanced NMR techniques. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical properties, including metabolic stability and bioavailability, making fluorinated compounds highly valuable in medicinal chemistry and materials science.

¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[1] For fluorinated compounds, the ¹³C NMR spectrum provides not only information about the chemical environment of each carbon atom through its chemical shift but also crucial connectivity data through scalar (J) coupling between carbon and fluorine nuclei.[2][3] Understanding these spectral nuances is critical for unambiguous structure verification. This guide will deconstruct the expected ¹³C NMR spectrum of this compound, grounding the analysis in fundamental principles and predictive methodologies.

Theoretical Principles: Decoding the Spectrum

A standard proton-decoupled ¹³C NMR spectrum of a fluorinated organic compound can appear complex.[4] This complexity arises from the fact that ¹⁹F is a spin-½ nucleus with 100% natural abundance, leading to significant spin-spin coupling with neighboring ¹³C nuclei.[5] The resulting multiplets are governed by two key parameters: chemical shift and coupling constants.

Substituent Effects on ¹³C Chemical Shifts (δ)

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. In this compound, the chemical shifts of the aromatic carbons are influenced by the competing electronic effects of the fluorine and methoxy substituents.

  • Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which generally deshields (shifts downfield) nearby carbon atoms. However, it also has lone pairs that can participate in resonance, exerting an electron-donating mesomeric effect (+M). For the directly attached carbon (ipso-carbon), a very large deshielding effect is observed.[6][7]

  • Methoxy Group (-OCH₃): The oxygen atom is electronegative, creating a modest inductive (-I) effect. More significantly, its lone pairs strongly donate electron density into the aromatic ring via the mesomeric (+M) effect. This leads to shielding (upfield shift) of the ortho and para carbons relative to the methoxy group.[8][9]

The interplay of these effects dictates the final chemical shift of each aromatic carbon. The substituent effects are known to be approximately additive, allowing for a reasoned prediction of chemical shifts in polysubstituted benzenes.[6][7][10]

Carbon-Fluorine (¹³C-¹⁹F) Coupling Constants (JCF)

The splitting of ¹³C signals into multiplets is a hallmark of fluorinated compounds.[2] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the carbon and fluorine atoms.

  • One-Bond Coupling (¹JCF): This is the largest coupling, typically observed for the carbon directly bonded to fluorine (ipso-carbon), with values often exceeding 240 Hz.[3][4]

  • Two-Bond Coupling (²JCF): Coupling to ortho-carbons is also significant, generally in the range of 15-30 Hz.[4][11]

  • Three-Bond Coupling (³JCF): Coupling to meta-carbons is smaller, usually around 5-10 Hz.[11]

  • Four-Bond Coupling (⁴JCF): Coupling to para-carbons is the smallest of the aromatic couplings, often in the range of 1-4 Hz.[4][11]

These characteristic coupling patterns are invaluable for assigning the signals of the aromatic carbons.

Predicted ¹³C NMR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, a reliable prediction can be constructed using the principles of substituent chemical shift (SCS) additivity and known C-F coupling constants. The prediction starts with the chemical shift of benzene (128.5 ppm) and adds the known SCS effects for fluorine and two methoxy groups.

Figure 1: Structure of this compound with carbon numbering.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Predicted Coupling Constant (J, Hz)Justification
C2 ~150 - 155Doublet (d)¹JCF ≈ 245 HzDirectly attached to fluorine (ipso-carbon), resulting in a large downfield shift and a very large one-bond coupling constant.
C1 / C3 ~155 - 160Doublet (d)²JCF ≈ 20 HzOrtho to fluorine, experiencing a moderate coupling. Both are also attached to methoxy groups, causing a significant downfield shift. C1 and C3 are inequivalent.
C6 ~100 - 105Doublet (d)³JCF ≈ 8 HzMeta to fluorine, ortho to one methoxy group and para to the other. Experiences shielding from methoxy groups and a small three-bond coupling to fluorine.
C4 ~95 - 100Doublet (d)⁴JCF ≈ 3 HzPara to fluorine, ortho to the C3-methoxy group. Experiences the strongest shielding and the smallest, four-bond coupling to fluorine.
C5 ~105 - 110Singlet (s) or very small Doublet⁵JCF ≈ <1 HzMeta to both methoxy groups and five bonds from fluorine. Any coupling would likely be too small to resolve. Its chemical shift is primarily influenced by its meta relationship to the electron-donating groups.
-OCH₃ ~56 - 62Singlet (s)-Methoxy carbons. The one at C1 may be slightly different from the one at C3 due to the proximity of the fluorine atom. Atypical downfield shifts can occur if rotation is sterically hindered.[12]

Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum of a fluorinated compound requires careful consideration of the experimental parameters. The following protocol is a self-validating system designed for accuracy and reliability.

Sample Preparation
  • Analyte: Weigh approximately 20-50 mg of this compound.

    • Rationale: A higher concentration is often necessary for ¹³C NMR due to its low natural abundance (1.1%), especially to observe signals for quaternary carbons or those split into low-intensity multiplets by fluorine coupling.[2]

  • Solvent: Dissolve the analyte in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆).

    • Rationale: CDCl₃ is a common choice offering good solubility for many organic compounds and a well-defined solvent signal for locking. The choice of solvent can slightly influence chemical shifts.[13][14]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.0 ppm).

    • Rationale: TMS provides a sharp, inert reference signal for accurate calibration of the chemical shift axis.[13]

  • Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Rationale: Particulates can degrade spectral resolution by disrupting the magnetic field homogeneity.

NMR Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz or 500 MHz spectrometer.

ParameterSettingRationale
Experiment ¹³C with ¹H decoupling (e.g., zgpg30)Standard pulse program for acquiring a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing ¹H-¹³C couplings, leaving only the ¹⁹F-¹³C couplings.
Spectral Width (SW) 0 - 220 ppmEncompasses the full range of expected ¹³C chemical shifts for most organic molecules.
Transmitter Frequency Offset (O1P) ~110 ppmCenters the spectral window to optimize excitation and digitization.
Acquisition Time (AQ) 1 - 2 secondsA longer acquisition time provides better digital resolution, which is important for resolving small coupling constants.
Relaxation Delay (D1) 2 - 5 secondsAllows for sufficient relaxation of carbon nuclei between scans, which is crucial for obtaining more reliable signal intensities, although true quantitation requires much longer delays.
Number of Scans (NS) 1024 - 4096 (or more)Due to the low sensitivity of ¹³C and the splitting of signals by fluorine, a large number of scans is required to achieve an adequate signal-to-noise ratio.[2]
Decoupling Broadband ¹H decouplingRemoves all C-H couplings to simplify the spectrum.

Advanced Consideration: For highly complex spectra, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed. This requires a spectrometer with a triple-resonance probe and simplifies the spectrum to single lines for each carbon, but removes the valuable C-F coupling information.[4][5]

Data Interpretation Workflow

The process of converting raw NMR data into a fully assigned spectrum follows a logical progression. This workflow ensures that all available information is systematically utilized for an accurate structural assignment.

G A 1. Data Acquisition (Proton-Decoupled FID) B 2. Fourier Transform (Time Domain → Frequency Domain) A->B C 3. Spectrum Processing (Phasing & Baseline Correction) B->C D 4. Peak Picking & Referencing (Identify signals, set TMS to 0 ppm) C->D E 5. Initial Assignment (Chemical Shift) Group signals: Aromatic vs. Aliphatic D->E F 6. Detailed Analysis (Multiplicity & J-Coupling) Identify doublets and measure JCF values E->F Group signals by region G 7. Final Assignment Match δ and J values to specific carbons (C1-C6, OMe) F->G Use J-values for specific placement (¹J > ²J > ³J > ⁴J) H 8. Structure Verification (Confirm consistency with predicted spectrum) G->H

Figure 2: Systematic workflow for the interpretation of ¹³C NMR data.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful fingerprint of its molecular structure. A thorough understanding of substituent effects on chemical shifts and the characteristic patterns of carbon-fluorine coupling constants allows for a confident, predictive assignment of all carbon signals. By employing the detailed experimental protocol and systematic interpretation workflow presented in this guide, researchers can reliably acquire and analyze ¹³C NMR data for this and other fluorinated aromatic compounds, ensuring the highest degree of scientific integrity in their structural elucidation efforts.

References

  • Fujio, M., et al. (Year). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate.
  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Semantic Scholar.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Stenutz.
  • Musacchio, A. J., et al. (2013).
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  • Jethava, K. (2014). What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate.
  • Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry.
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  • ResearchGate. (n.d.). Methoxy group conformation effects on 13C NMR parameters in 1‐cis‐methoxy‐ and 1‐trans‐methoxy‐1,3‐trans‐butadiene.
  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.
  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.
  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed.
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An In-depth Technical Guide to the FT-IR Spectrum of 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-1,3-dimethoxybenzene (CAS 195136-68-6). As a key building block in modern medicinal chemistry, understanding its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring.[1] This document details the theoretical basis for its vibrational modes, presents a detailed interpretation of its characteristic absorption bands, and provides a field-proven protocol for acquiring a high-fidelity spectrum. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of this compound

This compound is a substituted aromatic ether whose structural motifs are of high interest in drug discovery. The strategic incorporation of fluorine into potential drug candidates can significantly modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2][3] The methoxy groups provide additional sites for chemical modification, making the molecule a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[4]

Given its role as a critical precursor, unambiguous identification is essential. FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific technique for this purpose. By probing the vibrational modes of the molecule's functional groups, FT-IR provides a unique "fingerprint," allowing for confident structural verification.

Theoretical Framework: Vibrational Modes of a Substituted Benzene

The FT-IR spectrum of this compound is a composite of the vibrational absorptions from its distinct structural components: the trisubstituted benzene ring, the two methoxy (ether) groups, and the carbon-fluorine bond. Each functional group possesses characteristic vibrational frequencies (stretching, bending, wagging) that correspond to the absorption of infrared radiation.

The primary vibrations of interest are:

  • C-H Stretching: Differentiating between aromatic (sp²) and aliphatic (sp³) C-H bonds.

  • C=C Stretching: Associated with the aromatic ring.

  • C-O Stretching: Characteristic of the two aryl ether linkages.

  • C-F Stretching: A key, strong absorption indicative of fluorination.

  • Out-of-Plane (OOP) Bending: C-H and ring bending modes that are sensitive to the substitution pattern on the benzene ring.

Detailed FT-IR Spectral Analysis

The interpretation of the FT-IR spectrum requires assigning the observed absorption bands to specific molecular vibrations. The following sections detail the expected spectral features of this compound.

The C-H Stretching Region (3100 - 2800 cm⁻¹)

This region is invaluable for identifying the types of carbon-hydrogen bonds present.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Weak to medium intensity absorptions are expected just above 3000 cm⁻¹. These arise from the stretching vibrations of the C-H bonds on the benzene ring.[5]

  • Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The methyl groups of the two methoxy substituents will produce strong, sharp absorptions just below 3000 cm⁻¹.[5] Expect characteristic symmetric and asymmetric stretching bands in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching (1620 - 1450 cm⁻¹)

The delocalized π-system of the benzene ring gives rise to a series of characteristic C=C stretching vibrations. Typically, two to four bands of medium to strong intensity appear in this region.[5] For this compound, expect prominent peaks around 1600 cm⁻¹ and 1480 cm⁻¹.

The Fingerprint Region: C-O and C-F Vibrations (1350 - 1000 cm⁻¹)

This region is often complex but contains the most diagnostic peaks for this molecule.

  • Asymmetric C-O-C Stretching (1300 - 1200 cm⁻¹): Aromatic ethers exhibit a very strong and characteristic asymmetric C-O-C stretching band in this range.[6] Given the two methoxy groups attached to the aromatic ring, a prominent, broad absorption centered around 1250 cm⁻¹ is anticipated.[7][8]

  • Symmetric C-O-C Stretching (1150 - 1010 cm⁻¹): A second, symmetric C-O stretching vibration is also expected. This band is typically of medium to strong intensity and for phenyl alkyl ethers, often appears in the 1050-1010 cm⁻¹ range.[6][7]

  • Carbon-Fluorine (C-F) Stretching (1360 - 1000 cm⁻¹): The C-F bond stretch gives rise to one of the strongest absorptions in the infrared spectrum due to the large change in dipole moment during the vibration.[9][10] The exact position is highly sensitive to the molecular environment, but for monofluorinated aromatic compounds, a strong band is typically observed between 1000 and 1360 cm⁻¹.[9] Crucially, this band will likely overlap with the strong C-O stretching vibrations. This makes definitive assignment challenging without reference spectra. The presence of a particularly intense, complex absorption pattern in the 1300-1000 cm⁻¹ region is a hallmark of this and similar structures.

Substitution Pattern: C-H Out-of-Plane Bending (900 - 700 cm⁻¹)

The out-of-plane (OOP) C-H "wagging" vibrations are highly characteristic of the substitution pattern on the benzene ring.[5][11] this compound is a 1,2,3-trisubstituted ring system, which corresponds to three adjacent hydrogens. This substitution pattern typically gives rise to a medium-to-strong absorption band in the 810-750 cm⁻¹ region.[12]

Summary of Key Vibrational Modes
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak to MediumConfirms the presence of an aromatic ring.[5]
Aliphatic C-H Stretch2960 - 2850Strong, SharpArises from the two -OCH₃ groups.[5]
Aromatic C=C Ring Stretch1620 - 1450Medium to StrongA series of peaks confirming the benzene ring structure.[5]
Asymmetric Aryl-O-C Stretch1300 - 1200Very Strong, BroadA key diagnostic band for the aryl ether functionality.[6][7]
C-F Stretch1360 - 1000Very StrongThe definitive band for the C-F bond, but often overlaps with C-O stretches.[9][10]
Symmetric Aryl-O-C Stretch1150 - 1010Medium to StrongThe second key ether band.[6][7]
C-H Out-of-Plane (OOP) Bend810 - 750Medium to StrongCharacteristic of the 1,2,3-trisubstitution pattern (three adjacent H atoms).[12]

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol describes the acquisition of an FT-IR spectrum using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples with minimal preparation.

Instrumentation and Materials
  • FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).

  • ATR Accessory (e.g., single-bounce diamond or germanium crystal).

  • This compound sample.

  • Solvent for cleaning (e.g., Isopropanol or Acetone, reagent grade).

  • Lint-free laboratory wipes.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.[13]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal stability. Purge the optical bench with dry air or nitrogen if available to minimize atmospheric interference.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. This step is critical to remove any residues from previous measurements.

  • Acquire Background Spectrum: With the clean, empty ATR crystal in place, initiate a background scan. The instrument software will measure the spectrum of the atmosphere and the crystal itself.

    • Causality: This spectrum is stored and automatically subtracted from the sample spectrum. This process, known as ratioing, removes interfering signals from atmospheric CO₂ (sharp peaks ~2350 cm⁻¹) and water vapor (broad bands ~3600 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹), ensuring the final spectrum is solely that of the analyte.

  • Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If it is a solid, use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

    • Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample adequately, resulting in a strong, high-quality signal.

  • Acquire Sample Spectrum: Initiate the sample scan. Typical acquisition parameters for routine analysis are:

    • Spectral Range: 4000 - 650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing: The resulting spectrum should be baseline corrected if necessary to ensure all peaks originate from a flat baseline. Normalize the spectrum (typically by setting the most intense peak to 100% transmittance or a specific absorbance value) for easier comparison between different samples.

  • Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using a solvent-dampened wipe.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for acquiring and interpreting the FT-IR spectrum of this compound.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis & Reporting start Start clean_atr Clean ATR Crystal start->clean_atr bg_scan Acquire Background Spectrum clean_atr->bg_scan apply_sample Apply Sample to Crystal bg_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Data (Baseline Correction, Normalization) sample_scan->process_data peak_id Peak Identification & Assignment process_data->peak_id compare Compare to Reference (If Available) peak_id->compare report Final Report & Conclusion compare->report finish End report->finish

Caption: Experimental workflow for FT-IR analysis.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information. The key diagnostic features are the strong aliphatic C-H stretches from the methoxy groups, the complex and very strong overlapping absorptions of the C-O and C-F bonds in the 1350-1000 cm⁻¹ region, and the C-H out-of-plane bending bands characteristic of its substitution pattern. By following a robust experimental protocol and applying a systematic interpretation approach, FT-IR spectroscopy stands as an indispensable tool for the rapid and reliable characterization of this important chemical intermediate, ensuring quality and integrity in research and drug development pipelines.

References

  • Carbon–fluorine bond - Wikipedia.
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  • 2-Fluoro-1,3-Dimethoxy-4-Nitrobenzene.Alchemist-chem.
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  • Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond.Math-Net.Ru.
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  • 18.8 Spectroscopy of Ethers.OpenStax.
  • Benzene, fluoro-.NIST WebBook.
  • FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation.ResearchGate.
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  • Fluorine in drug discovery: Role, design and case studies.ResearchGate.
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  • 2-Fluoro-1-methoxy-3-nitrobenzene.MySkinRecipes.
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Introduction to 2-Fluoro-1,3-dimethoxybenzene and its Mass Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Mass Spectrometry of 2-Fluoro-1,3-dimethoxybenzene

This compound is a substituted aromatic compound with the chemical formula C₈H₉FO₂. As a fluorinated diether of resorcinol, it serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the introduction of fluorine can significantly modulate a molecule's metabolic stability and binding affinity. The precise characterization of such molecules is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for confirming molecular identity and elucidating structure.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the expected electron ionization (EI) mass spectrum of this compound. As a Senior Application Scientist, the narrative moves beyond simple spectral prediction to explain the causal mechanisms behind the fragmentation patterns, grounding the analysis in the established principles of physical organic chemistry. We will dissect the influence of the fluoro and dimethoxy substituents on the fragmentation pathways, present a validated experimental protocol for data acquisition, and provide the necessary tools for confident spectral interpretation.

Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides reproducible mass spectra and extensive fragmentation, which acts as a molecular fingerprint. The process begins when a vaporized molecule enters the ion source and is bombarded by a high-energy electron beam (typically 70 eV).[1] This collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[1]

The molecular ion contains a significant amount of internal energy, rendering it unstable. To dissipate this energy, it undergoes a series of predictable bond cleavages and rearrangements, breaking into smaller, charged fragment ions and neutral radicals or molecules.[2] Only the charged particles are accelerated and detected by the mass analyzer. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is governed by the interplay of its three substituents on the aromatic ring. The methoxy groups provide dominant, low-energy fragmentation pathways, while the strongly bonded fluorine atom plays a more subtle, secondary role.

The Molecular Ion (M⁺•)

The first crucial peak in the spectrum is the molecular ion peak. For this compound (C₈H₉FO₂), the nominal molecular weight is 156 Da. The M⁺• peak is expected to be prominent, a common characteristic for aromatic compounds which can effectively delocalize the positive charge.[3]

  • Molecular Formula: C₈H₉FO₂

  • Nominal Mass: 156 u

  • Monoisotopic Mass: 156.0587 u

Primary and Sequential Fragmentation Mechanisms

The energetically unstable molecular ion will fragment through several competing pathways. The most favorable pathways are those that lead to the formation of stable carbocations or eliminate stable neutral molecules.

Pathway A: Loss of a Methyl Radical (•CH₃)

The most common fragmentation for methoxybenzenes (anisoles) is the α-cleavage leading to the loss of a methyl radical (•CH₃, 15 Da).[4] This is a charge site-initiated fragmentation driven by the oxygen atom.[5] This cleavage results in a highly stabilized oxonium ion, which is often the base peak in the spectrum.

  • M⁺• (m/z 156) → [M - CH₃]⁺ (m/z 141) + •CH₃

The resulting ion at m/z 141 is resonance-stabilized. This ion can then undergo a sequential loss of carbon monoxide (CO, 28 Da), a common fragmentation for phenolic-type ions.

  • [M - CH₃]⁺ (m/z 141) → [M - CH₃ - CO]⁺ (m/z 113) + CO

Pathway B: Loss of Formaldehyde (CH₂O)

A characteristic rearrangement reaction for ortho-substituted methoxybenzenes can lead to the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da). While this compound is meta-substituted, the general principle of neutral loss from a methoxy group remains a significant possibility.

  • M⁺• (m/z 156) → [M - CH₂O]⁺• (m/z 126) + CH₂O

Pathway C: Cleavage Involving the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the loss of a fluorine radical (•F, 19 Da) less favorable than C-H or C-C bond cleavage.[3] However, peaks corresponding to the loss of •F or neutral hydrogen fluoride (HF, 20 Da) may be observed at low intensities.

  • M⁺• (m/z 156) → [M - F]⁺ (m/z 137) + •F

  • M⁺• (m/z 156) → [M - HF]⁺• (m/z 136) + HF

A more complex fragmentation could involve the concerted loss of a formyl radical (•CHO, 29 Da) or a fluoroformyl radical (•CFO, 48 Da) after initial rearrangements, though these are typically minor pathways.

Fragmentation Pathway Diagram

The following diagram illustrates the primary predicted fragmentation cascades for this compound.

Fragmentation_Pathway M M⁺• C₈H₉FO₂⁺• m/z 156 F1 [M - CH₃]⁺ C₇H₆FO₂⁺ m/z 141 M->F1 - •CH₃ (15 Da) F2 [M - CH₂O]⁺• C₇H₇FO⁺• m/z 126 M->F2 - CH₂O (30 Da) F3 [M - F]⁺ C₈H₉O₂⁺ m/z 137 M->F3 - •F (19 Da) F1_seq [M - CH₃ - CO]⁺ C₆H₆FO⁺ m/z 113 F1->F1_seq - CO (28 Da)

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Key Ions

The following table summarizes the key ions expected in the EI mass spectrum. The relative abundance is a prediction based on ion stability, with the loss of a methyl radical expected to be the most dominant pathway.

m/z Proposed Ion Structure Neutral Loss Mass Lost (Da) Predicted Relative Abundance
156[C₈H₉FO₂]⁺•-0Moderate to High
141[C₇H₆FO₂]⁺•CH₃15High (likely Base Peak)
126[C₇H₇FO]⁺•CH₂O30Moderate
113[C₆H₆FO]⁺•CH₃, CO43Moderate
137[C₈H₉O₂]⁺•F19Low

Experimental Protocol for GC-MS Analysis

To ensure the generation of a high-quality, reproducible mass spectrum, a validated analytical method is essential. The following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • Ion Source: Electron Ionization (EI) source.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent.

  • Verification: Ensure the sample is fully dissolved and the solution is clear before injection.

GC-MS Parameters
Parameter Value Justification
GC Inlet Split/Splitless
Injection Volume1 µLStandard volume for trace analysis.
Inlet Temperature250 °CEnsures rapid vaporization without thermal degradation.
Split Ratio20:1Prevents column overloading while ensuring sufficient analyte reaches the detector.
GC Column
TypeHP-5ms (or equivalent)A non-polar 5% phenyl-methylpolysiloxane column suitable for general-purpose analysis of aromatic compounds.
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions providing good resolution and capacity.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for column efficiency and MS performance.
Oven Program
Initial Temperature70 °C, hold 1 minAllows for proper focusing of the analyte at the head of the column.
Ramp Rate15 °C/minA moderate ramp to ensure good separation from solvent and any impurities.
Final Temperature280 °C, hold 2 minEnsures elution of any less volatile components and cleans the column.
MS Parameters
Ion Source Temp.230 °CStandard temperature to maintain analyte in the gas phase.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.
Ionization Energy70 eVIndustry standard for generating reproducible fragmentation and library matching.
Mass Scan Range40 - 300 amuCovers the molecular ion and all expected significant fragments.
Solvent Delay3 minPrevents the high-concentration solvent peak from saturating the detector.
Experimental Workflow Diagram

This diagram outlines the logical flow from sample handling to final data interpretation.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Stock Solution (1 mg/mL) p2 Dilute to Working Solution (1-10 µg/mL) p1->p2 a1 Inject 1 µL into GC-MS p2->a1 a2 Separation on GC Column a1->a2 a3 EI Ionization & Fragmentation a2->a3 a4 Mass Analysis (Quadrupole) a3->a4 d1 Extract Total Ion Chromatogram (TIC) a4->d1 d2 Identify Analyte Peak d1->d2 d3 Extract Mass Spectrum d2->d3 d4 Compare with Predicted Fragmentation d3->d4

Caption: Standard GC-MS workflow for the analysis of a semi-volatile organic compound.

Conclusion

The mass spectrum of this compound under electron ionization is predicted to be dominated by fragmentation pathways initiated by the methoxy groups. A strong molecular ion peak at m/z 156 is expected, with the base peak likely occurring at m/z 141 due to the facile loss of a stable methyl radical. Subsequent loss of carbon monoxide to yield an ion at m/z 113 is also anticipated. While the carbon-fluorine bond is robust, minor fragments corresponding to the loss of •F or HF may be present, providing additional confirmation of the elemental composition. This detailed analysis, grounded in fundamental fragmentation principles and coupled with a robust GC-MS protocol, provides a comprehensive framework for the unambiguous identification and characterization of this important synthetic building block.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing. [Link]
  • ResearchGate.
  • LibreTexts.
  • YouTube. Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. [Link]
  • NIST. Mass spectra of fluorocarbons. [Link]
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An In-depth Technical Guide to the Reactivity of the Fluorine Atom in 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1,3-dimethoxybenzene is a versatile chemical intermediate of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom positioned between two activating methoxy groups on an aromatic ring, imparts a distinct reactivity profile. The fluorine atom can influence crucial molecular properties such as lipophilicity, metabolic stability, and binding affinity of target molecules. Simultaneously, the methoxy groups not only modulate the electronic landscape of the benzene ring but also offer sites for further chemical transformations. This guide provides a comprehensive exploration of the reactivity of the fluorine atom in this compound, focusing on key reaction classes including nucleophilic aromatic substitution, electrophilic aromatic substitution, and metallation/cross-coupling reactions.

I. Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Displacement

Aromatic rings, typically nucleophilic in nature, can undergo nucleophilic substitution when appropriately substituted with electron-withdrawing groups.[1] In the context of this compound, while the methoxy groups are electron-donating by resonance, the high electronegativity of the fluorine atom polarizes the C-F bond, rendering the ipso-carbon susceptible to nucleophilic attack. This effect, coupled with the potential for stabilization of the intermediate Meisenheimer complex, facilitates nucleophilic aromatic substitution (SNAr) reactions.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, the fluoride ion.[1] Fluorine, despite the strength of the C-F bond, can be an excellent leaving group in SNAr reactions because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine.[2][3]

Key Factors Influencing SNAr Reactivity:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents like DMSO or DMF are often employed to solvate the cation and enhance the nucleophilicity of the anionic nucleophile.

  • Temperature: Higher temperatures can be used to increase the reaction rate, although this may also lead to side reactions.

While specific experimental data for SNAr reactions on this compound is not extensively reported in readily available literature, protocols for analogous activated fluoroarenes can be adapted. For instance, reactions with amines, alkoxides, and thiolates are expected to proceed under standard SNAr conditions.

Representative Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

This protocol is a generalized procedure based on common practices for SNAr reactions on activated fluoroarenes.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Electrophilic Aromatic Substitution (EAS): The Directing Influence of Methoxy and Fluoro Groups

Electrophilic aromatic substitution is a fundamental reaction of benzene and its derivatives. The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents.[4] In this compound, we have two strongly activating, ortho-, para-directing methoxy groups and one deactivating, but also ortho-, para-directing, fluorine atom.

The directing effects of these substituents are as follows:

  • -OCH₃ group: Strongly activating and ortho-, para-directing due to its strong +M (mesomeric) effect.

  • -F group: Deactivating due to its strong -I (inductive) effect, but ortho-, para-directing due to its +M effect.

When multiple activating groups are present, the most powerful activating group generally controls the position of substitution.[5] In this case, the two methoxy groups will dominate the directing effects. The positions ortho and para to the methoxy groups are C2, C4, and C6. Since the C2 position is already occupied by the fluorine atom, electrophilic attack is expected to occur at the C4 and C6 positions. The fluorine atom's deactivating inductive effect will likely disfavor substitution at the positions immediately adjacent to it. Therefore, the primary sites for electrophilic attack are predicted to be the C4 and C6 positions.

Case Study: Nitration

Based on this, for this compound, nitration is expected to occur at the C4 or C6 position, which are para to one of the methoxy groups and ortho to the other. Steric hindrance from the fluorine and the adjacent methoxy group might influence the ratio of C4 to C6 substitution.

Hypothetical Experimental Protocol: Nitration of this compound

This protocol is adapted from the nitration of 2-fluoro-1,4-dimethoxybenzene.[6]

Materials:

  • This compound

  • Nitric acid (65-70%)

  • Ice-water bath

Procedure:

  • Cool a stirred solution of nitric acid in a flask using an ice-water bath to 0 °C.

  • Slowly add this compound to the cold nitric acid over a period of 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Stir the solution at 0 °C for an additional 10-20 minutes.

  • Pour the reaction mixture onto ice water and stir for 30 minutes to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified nitro-2-fluoro-1,3-dimethoxybenzene.

III. Metallation and Cross-Coupling Reactions: Harnessing the C-F and C-H Bonds

The presence of the methoxy and fluoro groups also allows for selective metallation, which can then be followed by various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Directed Ortho-Metallation (DoM)

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metallation group (DMG) by a strong base, typically an organolithium reagent.[7] Methoxy groups are known to be effective DMGs.[7]

For this compound, there are two potential sites for ortho-lithiation: the C4/C6 positions (ortho to a methoxy group) and the C2 position (ortho to both methoxy groups, but already substituted with fluorine). Given that the C-H bonds at C4 and C6 are the most acidic protons ortho to the directing methoxy groups, lithiation is expected to occur at these positions. The fluorine atom's inductive effect might slightly increase the acidity of the adjacent C-H protons, but the directing effect of the methoxy groups is likely to be the dominant factor. The choice between the C4 and C6 positions would be influenced by the specific reaction conditions and the steric environment.

Cross-Coupling Reactions

Once metallated, the resulting organometallic species can participate in a variety of cross-coupling reactions. Alternatively, the C-F bond itself can be a site for certain transition-metal-catalyzed cross-coupling reactions, although this is generally more challenging than for other halogens.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.[8] While C-F bonds are typically less reactive in Suzuki couplings, with the appropriate catalyst and conditions, it is possible to couple aryl fluorides.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds from an aryl halide and an amine.[9][10] Similar to the Suzuki coupling, the reactivity of the C-F bond can be a challenge, but specialized ligands and conditions have been developed to facilitate the amination of aryl fluorides.

The development of methods for the direct C-F bond functionalization of fluoroarenes is an active area of research, with photocatalysis emerging as a promising strategy for unactivated substrates.[11]

Conclusion

This compound possesses a rich and varied reactivity profile, making it a valuable building block in synthetic chemistry. The fluorine atom, in concert with the two methoxy groups, orchestrates the molecule's behavior in nucleophilic and electrophilic aromatic substitution reactions, as well as in metallation and cross-coupling processes. A thorough understanding of these reactivity patterns is crucial for the strategic design and execution of synthetic routes towards complex target molecules in the pharmaceutical and materials science fields. Further research into the specific reaction conditions and scope for this particular molecule will undoubtedly continue to expand its utility as a versatile synthetic intermediate.

References

  • PrepChem. Synthesis of 4-fluoro-1,2-dimethoxybenzene.
  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
  • Wikipedia. Directed ortho metalation.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
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  • Wikipedia. Buchwald–Hartwig amination.
  • J. Chem. Educ. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • YouTube. Nucleophilic Aromatic Substitution.
  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • YouTube. Regioselectivity in Electrophilic Aromatic Substitutions.
  • Harvard University. organolithium reagents 1.
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  • PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Perfluoroarenes with Diarylzinc Compounds.
  • ResearchGate. Novel Synthesis of Desymmetrized Resorcinol Derivatives: Aryl Fluoride Displacement on Deactivated Substrates.
  • ResearchGate. Aliphatic Organolithiums by Fluorine—Lithium Exchange: n-Octyllithium.
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  • Chemistry Europe. Continuous-Flow Cross-Coupling Reactions Using Organolithium Reagents.

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An In-depth Technical Guide on the Electronic Effects of Methoxy Groups in 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the nuanced electronic effects within 2-Fluoro-1,3-dimethoxybenzene, a versatile chemical intermediate of significant interest to researchers, scientists, and drug development professionals. The interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atom creates a unique electronic landscape on the benzene ring, governing its reactivity and spectroscopic properties. This document delves into the foundational principles of inductive and resonance effects, offering a detailed examination of their synergistic and antagonistic interactions in this specific molecular context. Through theoretical elucidation, spectroscopic data interpretation, and proposed experimental protocols, this guide aims to equip the reader with a deep, actionable understanding of this compound for applications in organic synthesis and medicinal chemistry.

Introduction: A Molecule of Competing Influences

Substituted benzene derivatives are fundamental building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1] The electronic nature of the substituents dictates the reactivity of the aromatic ring, influencing the regioselectivity of further chemical modifications.[2] this compound (CAS 195136-68-6) presents a particularly interesting case study due to the presence of both strongly electron-donating methoxy groups and a highly electronegative fluorine atom.[3][4][5]

The two methoxy groups (-OCH₃) are powerful resonance donors, enriching the electron density of the aromatic π-system.[6][7][8] Conversely, the fluorine atom exerts a strong electron-withdrawing inductive effect. The unique 1,2,3-substitution pattern on the benzene ring leads to a complex interplay of these competing electronic forces, which is critical for predicting the molecule's behavior in synthetic transformations and its potential interactions within biological systems. This guide will dissect these electronic effects to provide a clear framework for understanding and utilizing this valuable synthetic intermediate.

Foundational Principles: Inductive vs. Resonance Effects

To comprehend the electronic character of this compound, it is essential to first understand the two primary mechanisms through which substituents influence an aromatic ring: the inductive effect and the resonance effect.

The Inductive Effect (I)

The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity between atoms.[9]

  • Methoxy Group (-OCH₃): The oxygen atom is more electronegative than carbon, leading to a polarization of the C-O σ-bond. This results in a withdrawal of electron density from the benzene ring, known as a negative inductive effect (-I).[7][10]

  • Fluorine Atom (-F): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect (-I).[11]

The Resonance Effect (M or R)

The resonance (or mesomeric) effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic ring.[9]

  • Methoxy Group (-OCH₃): The lone pairs on the oxygen atom can be delocalized into the benzene ring's π-system. This donation of electron density is termed a positive resonance effect (+M or +R) and is generally more significant than its -I effect, making the methoxy group an overall electron-donating group.[7][8][10] This effect primarily increases electron density at the ortho and para positions relative to the methoxy group.

  • Fluorine Atom (-F): Similar to the methoxy group, fluorine also possesses lone pairs that can be donated to the aromatic ring, resulting in a +M effect. However, due to the poor overlap between the 2p orbital of carbon and the more tightly held 2p orbital of the highly electronegative fluorine, this resonance donation is significantly weaker than its strong -I effect.[11]

The Electronic Landscape of this compound

The substitution pattern in this compound leads to a unique and complex distribution of electron density.

Cumulative Effects of the Substituents
  • Methoxy Groups at C1 and C3: Both methoxy groups act as strong activating groups due to their dominant +M effect.[6][7] They increase the nucleophilicity of the benzene ring, making it more susceptible to electrophilic aromatic substitution.[12]

  • Fluorine Atom at C2: The fluorine atom primarily deactivates the ring through its potent -I effect.[11]

The net effect is an activated aromatic system, but with specific sites being more or less reactive depending on the vector sum of these electronic influences.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents determine where an incoming electrophile will attack the ring.

  • The methoxy groups are ortho, para-directors.[12]

  • The fluorine atom, despite being deactivating, is also an ortho, para-director due to its weak +M effect.[2][11]

In this compound, the positions ortho and para to the strongly activating methoxy groups (C4, C6, and C2) will be the most electron-rich. However, the C2 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.

G Directing Effects in this compound cluster_benzene cluster_key Key benzene C1 C C2 C C1->C2 OCH3_1 OCH3_1 C1->OCH3_1 OCH₃ C3 C C2->C3 F F C2->F F C4 C C3->C4 OCH3_2 OCH3_2 C3->OCH3_2 OCH₃ C5 C C4->C5 H4 H4 C4->H4 H C6 C C5->C6 H5 H5 C5->H5 H C6->C1 H6 H6 C6->H6 H activated Most Activated Positions (Electrophilic Attack) arrow -> C4_key C4 C6_key C6

Caption: Predicted sites of electrophilic attack on this compound.

Spectroscopic Analysis: Probing the Electronic Effects

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide experimental evidence for the electronic distribution within a molecule.

¹H and ¹³C NMR Spectroscopy

The chemical shifts (δ) in NMR spectra are sensitive to the electron density around the nuclei.

  • ¹H NMR: Protons attached to electron-rich carbons will be more shielded and appear at a lower chemical shift (further upfield). In this compound, the protons at the C4 and C6 positions are expected to have lower chemical shifts compared to the proton at C5, reflecting the increased electron density from the para and ortho methoxy groups, respectively.

  • ¹³C NMR: Similarly, the carbon atoms with higher electron density will be more shielded. The C4 and C6 carbons are expected to show lower chemical shifts than C5. The carbon directly attached to the fluorine (C2) will experience a significant downfield shift due to fluorine's strong electronegativity.

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Primary Electronic Influence
C1, C3-High (deshielded)Attached to electronegative Oxygen
C2-Very High (deshielded)Attached to highly electronegative Fluorine
C4, C6Low (shielded)Low (shielded)Strong +M from methoxy groups
C5High (deshielded)High (deshielded)-I from adjacent methoxy and fluoro groups
-OCH₃~3.8~55-60Standard methoxy chemical shift

Note: The exact chemical shifts can be influenced by solvent effects and conformational dynamics of the methoxy groups.[13]

Experimental Protocols

Synthesis of this compound

While specific synthesis details for this compound are not abundant in readily available literature, a plausible synthetic route could involve the fluorination of 1,3-dimethoxybenzene. A common method for introducing fluorine to an aromatic ring is through the Balz-Schiemann reaction, which involves the diazotization of an aniline precursor followed by thermal decomposition of the resulting tetrafluoroborate salt.

Hypothetical Synthetic Workflow:

  • Nitration: 1,3-dimethoxybenzene is nitrated to introduce a nitro group, likely at the 2-position due to the directing effects of the methoxy groups.

  • Reduction: The nitro group is reduced to an amine (aniline derivative).

  • Diazotization: The aniline derivative is treated with nitrous acid to form a diazonium salt.

  • Fluorination: The diazonium salt is converted to the corresponding aryl fluoride via the Balz-Schiemann reaction.

Caption: Plausible synthetic pathway for this compound.

Characterization by NMR Spectroscopy

Objective: To experimentally verify the electronic effects by analyzing the ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity) to establish connectivity.

    • Assign the chemical shifts to the respective protons and carbons based on the principles discussed in Section 4.

    • Compare the observed chemical shifts to those of related compounds like 1,3-dimethoxybenzene to quantify the effect of the fluorine substituent.[14]

Applications in Drug Development and Organic Synthesis

The unique electronic and structural features of this compound make it a valuable intermediate in several areas:

  • Medicinal Chemistry: The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and lipophilicity. The methoxy groups provide handles for further functionalization. This compound can serve as a scaffold for building more complex drug candidates.

  • Organic Synthesis: As an electron-rich aromatic ring, it is a good substrate for electrophilic aromatic substitution reactions. It can also participate in nucleophilic aromatic substitution, although this would require harsh conditions or further activation of the ring.

Conclusion

The electronic properties of this compound are a direct consequence of the interplay between the strong resonance-donating effects of the two methoxy groups and the powerful inductive-withdrawing effect of the fluorine atom. This dynamic results in an activated aromatic ring with highly nucleophilic centers at the C4 and C6 positions, making it a predictable and useful substrate for electrophilic aromatic substitution. Understanding these fundamental electronic principles is paramount for medicinal and synthetic chemists aiming to leverage this versatile building block in the development of novel molecules and materials.

References

  • Benchchem. An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene.
  • Filo. But methoxy grp has negative inductive effect then how it's electron donating. (2025-04-08).
  • Benchchem. An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 1-Methoxycyclohexene.
  • Chemistry Stack Exchange. Why is methoxy group an electron donating group? (2016-11-25).
  • Wikipedia. Methoxy group.
  • brainly.com. [FREE] The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. (2023-08-07).
  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects.
  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. (2022-09-24).
  • Optimizing Your Synthesis with this compound.
  • ResearchGate. 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (2025-08-06).
  • ChemicalBook. 1,3-Dimethoxybenzene(151-10-0) 1H NMR spectrum.
  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. (2025-08-06).
  • csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Wikipedia. Electrophilic aromatic directing groups.
  • Santa Cruz Biotechnology. This compound | CAS 195136-68-6 | SCBT.
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  • Wikipedia. Substituted phenethylamine.

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An In-depth Technical Guide to the Safe Handling of 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 2-Fluoro-1,3-dimethoxybenzene (CAS No. 195136-68-6). As a valuable fluorinated building block in medicinal chemistry and materials science, its unique electronic and steric properties demand a nuanced understanding of its potential hazards.[1] This guide is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The protocols and recommendations herein are synthesized from available safety data for the compound and its structural analogs, promoting a culture of safety through informed practice.

Section 1: Compound Identification and Physicochemical Properties

This compound is an aromatic ether whose reactivity and physical state are influenced by the interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atom. While comprehensive experimental data for this specific molecule is not fully published, its properties can be reliably inferred from its structure and data from close analogs.

PropertyValueSource
CAS Number 195136-68-6[2][3][4]
Molecular Formula C₈H₉FO₂[2][3][4]
Molecular Weight 156.15 g/mol [2][3]
Appearance Likely a liquid or low-melting solidInferred from analogs
Solubility Expected to have low water solubility but be soluble in common organic solvents.
Flash Point Data not available; treat as potentially combustible. Analogs range from 31°C to 105°C.[5][6]
Boiling Point Data not available; a structurally similar analog (2-Fluoro-1,3-dimethylbenzene) boils at 147-148 °C.[6]

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are related to its irritant properties, a common characteristic of functionalized aromatic compounds. The GHS07 "Exclamation Mark" pictogram is associated with this compound, indicating a range of potential acute hazards.[3]

GHS Classification (Consolidated from Direct and Analog Data)

Hazard ClassCategoryHazard Statement
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7][8]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[7][8]

Toxicological Rationale: The toxicological profile is characteristic of many fluorinated aromatic ethers. The compound's ability to penetrate the skin and interact with biological macromolecules can lead to localized irritation and sensitization.[9] Upon inhalation, the vapors can irritate the mucous membranes of the respiratory tract.[7][8] Thermal decomposition presents an additional risk, as it can release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO₂).[5]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential for minimizing exposure. This is best represented by the Hierarchy of Controls model.

Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted inside a properly functioning chemical fume hood.[9] This is the primary defense against inhalation of volatile vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[10]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: At a minimum, chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[5] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[9]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile gloves provide adequate splash protection but should be replaced immediately upon contamination.[11] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered after consulting the manufacturer's compatibility data.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.[9]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[5] Respirator use must be part of a comprehensive respiratory protection program.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for preventing accidents and ensuring the integrity of the compound.

Standard Handling Protocol:

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Work Area Preparation: Ensure the fume hood is operational and the work area is free of clutter and incompatible materials, especially strong oxidizing agents.[7]

  • Don PPE: Put on all required PPE as described in Section 3.

  • Dispensing: Ground the container when transferring large quantities to prevent static discharge. Use a pipette or syringe for transferring small amounts to minimize volatilization.

  • Post-use: Tightly close the container immediately after use.[7][8] Decontaminate any surfaces that may have been exposed.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[7][8]

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5][7]

  • Keep the container tightly sealed to prevent exposure to moisture and air, which could lead to degradation.[7]

  • Incompatible Materials: Segregate from strong oxidizing and reducing agents.[7]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing.[7] Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation or an allergic reaction occurs, seek medical advice.[7][8]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If breathing is difficult or stops, provide artificial respiration. Call a poison center or physician if you feel unwell.[7]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention.[7]

Spill Response Workflow: For a small laboratory spill (<100 mL):

G Assess Assess Spill (Is it safe to handle?) Alert Alert Personnel (Inform others in the lab) Assess->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain Contain Spill (Use absorbent pads/vermiculite) PPE->Contain Absorb Absorb and Neutralize (Cover with inert absorbent) Contain->Absorb Collect Collect Waste (Scoop into a labeled, sealed container) Absorb->Collect Decontaminate Decontaminate Area (Wipe with appropriate solvent) Collect->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a minor chemical spill.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or sand.[8]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: The compound is potentially combustible.[8][10] Containers may explode when heated.[10] Combustion will produce irritating and toxic fumes, including CO, CO₂, and hydrogen fluoride.[5]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.[9]

  • Waste Collection: Collect all waste material containing this compound in a dedicated, properly labeled, and sealed container.[12] Do not mix with other waste streams, especially incompatible chemicals.[12]

  • Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[7][8] Follow all local, state, and federal regulations. Do not pour down the drain.[12] Empty containers should be treated as hazardous waste.[12]

References

  • 2-Fluoro-1,3-Dimethoxy-4-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier. Alchemist-chem.com.
  • SAFETY DATA SHEET - Fisher Scientific (2-Fluoro-1,4-dimethoxybenzene). Fisher Scientific. (2024-03-27).
  • SAFETY DATA SHEET - Thermo Fisher Scientific (4-Fluoro-1,2-dimethoxybenzene). Thermo Fisher Scientific. (2025-10-07).
  • This compound | CAS 195136-68-6 | SCBT. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Fisher Scientific (1-Fluoro-2,4-dimethoxybenzene). Fisher Scientific. (2024-03-30).
  • SAFETY DATA SHEET - Fisher Scientific (1,3-Dimethoxybenzene). Fisher Scientific. (2011-12-16).
  • 2-Fluoro-1,3-dimethylbenzene 97 443-88-9 - Sigma-Aldrich. Sigma-Aldrich.
  • Safety and handling of fluorinated organic compounds - Benchchem. BenchChem.
  • SAFETY DATA SHEET - Sigma-Aldrich (1,4-Dimethoxybenzene). Sigma-Aldrich. (2024-09-08).
  • 195136-68-6 | this compound - ChemScene. ChemScene.
  • 195136-68-6 Cas No. | this compound | Matrix Scientific.
  • 2-Fluoro-1-methoxy-3-nitrobenzene - MySkinRecipes. MySkinRecipes.
  • Ethers - Handling and control of exposure - University of St Andrews. (2010-07-19).
  • The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. PubMed.

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An In-depth Technical Guide to the Material Safety of 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safety Profile of a Unique Fluorinated Aromatic Ether

2-Fluoro-1,3-dimethoxybenzene (CAS No. 195136-68-6) is a fluorinated aromatic ether with growing significance in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical compounds. The strategic incorporation of a fluorine atom onto the dimethoxybenzene scaffold imparts unique electronic properties that can influence molecular interactions and metabolic stability, making it a valuable tool for medicinal chemists. However, as with any specialized chemical reagent, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more contextual understanding of the potential hazards associated with this compound. By elucidating the "why" behind safety recommendations, this document aims to empower researchers to not only follow procedures but to cultivate a proactive culture of safety when handling this and similar chemical entities. We will delve into its known and anticipated properties, offering a framework for risk assessment and management rooted in the principles of chemical reactivity and toxicology.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of chemical safety is the accurate identification of the substance and a clear understanding of its physical characteristics. These properties influence its behavior under various laboratory conditions, from storage to reaction work-up.

PropertyValueSource
CAS Number 195136-68-6[1][2][3]
Molecular Formula C₈H₉FO₂[1]
Molecular Weight 156.15 g/mol [1]
Appearance Likely a colorless liquid or solid at room temperature[4]
Purity Typically available in ≥98% purity[2]
Synonyms 2,6-Dimethoxyfluorobenzene[4]

Expert Insight: The presence of the methoxy groups may increase the water solubility of this compound relative to benzene, while the fluorine atom can influence its volatility and lipophilicity. The lack of a complete dataset necessitates a conservative approach to handling, particularly concerning heat sources and potential ignition.

Section 2: Hazard Identification and GHS Classification

Based on available data, this compound is classified as an irritant. The following Globally Harmonized System (GHS) classifications have been identified:

Hazard ClassHazard StatementGHS Pictogram
Serious Eye Irritation H319: Causes serious eye irritationIrritant (Exclamation Mark)
Skin Sensitization H317: May cause an allergic skin reactionIrritant (Exclamation Mark)

Source: [3]

The "Why" Behind the Hazards:

  • Eye Irritation (H319): Aromatic ethers can be irritating to mucous membranes. The polarity imparted by the oxygen and fluorine atoms can lead to interactions with the moisture and proteins in the eye, causing inflammation and discomfort.

  • Skin Sensitization (H317): Certain individuals may develop an allergic response upon repeated skin contact with this compound. The molecule may act as a hapten, binding to skin proteins and triggering an immune response that can become more severe with subsequent exposures.

Section 3: Proactive Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to safety involves minimizing the potential for exposure through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood. This is critical to prevent the inhalation of any potential vapors or aerosols.

  • Safety Shower and Eyewash Station: Ensure that a functional and easily accessible safety shower and eyewash station are in close proximity to the work area.

Personal Protective Equipment (PPE): The Essential Barrier
  • Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use. In cases of prolonged or direct contact, consider double-gloving.

  • Skin and Body Protection: A flame-resistant laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Under normal fume hood use, respiratory protection is not typically required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment Start Handling this compound FumeHood Work in a certified Chemical Fume Hood Start->FumeHood EyeProtection Wear Chemical Safety Goggles FumeHood->EyeProtection Gloves Wear Nitrile or Neoprene Gloves FumeHood->Gloves LabCoat Wear Flame-Resistant Lab Coat FumeHood->LabCoat FaceShield Add Face Shield for Splash Hazard EyeProtection->FaceShield if needed End Proceed with Experiment DoubleGlove Consider Double-Gloving for extended contact Gloves->DoubleGlove if needed Apron Add Chemical-Resistant Apron for large quantities LabCoat->Apron if needed Handling_Storage_Disposal cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Handling Use in Fume Hood with appropriate PPE Storage Cool, Dry, Well-Ventilated Tightly Sealed Container Handling->Storage Incompatibles Away from Oxidizing Agents and Heat Sources Storage->Incompatibles Disposal Follow Local, State, and Federal Regulations Storage->Disposal NoDrain Do Not Dispose Down the Drain Disposal->NoDrain

Sources

Introduction: The Critical Role of Solubility in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Fluoro-1,3-dimethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands out as a critical determinant of a compound's journey from a laboratory curiosity to a viable therapeutic agent. For this compound (CAS 195136-68-6), a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry, a thorough understanding of its solubility profile is essential for synthesis, purification, formulation, and administration.[1][2][3][4] The introduction of a fluorine atom can significantly alter properties like lipophilicity and metabolic stability, making solubility a key parameter to investigate.[3][4]

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. As a Senior Application Scientist, my aim is to not only present data but to also provide the causal reasoning behind experimental choices, empowering researchers to make informed decisions in their work.

Molecular Profile of this compound

A foundational understanding of the molecule's structure is crucial for predicting its solubility.

PropertyValueSource
Molecular Formula C₈H₉FO₂[5][6]
Molecular Weight 156.15 g/mol [5]
Structure A benzene ring substituted with one fluorine atom and two methoxy groups at positions 1 and 3.
CAS Number 195136-68-6[5][6]

The presence of the electronegative fluorine atom and the two polar methoxy groups, contrasted with the nonpolar benzene ring, results in a molecule with moderate polarity. This structure suggests that its solubility will be highly dependent on the solvent's own properties.

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This principle is governed by the nature and strength of intermolecular forces between the solute (this compound) and the solvent.

  • Polarity: The molecule possesses a dipole moment due to the electronegative fluorine and oxygen atoms. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents. The methoxy groups can act as hydrogen bond acceptors, further enhancing solubility in protic solvents.

  • Hydrogen Bonding: While this compound does not have hydrogen bond donors, the oxygen atoms of the methoxy groups can accept hydrogen bonds from protic solvents like alcohols.

  • Van der Waals Forces: These forces will be the primary mode of interaction in nonpolar solvents.

Based on these principles, we can make the following predictions:

  • High Solubility: Expected in polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) and polar protic solvents (e.g., Ethanol, Methanol).

  • Moderate Solubility: Expected in solvents of intermediate polarity.

  • Low Solubility: Expected in nonpolar solvents (e.g., Hexane, Toluene).

While theoretical predictions are a valuable starting point, empirical determination is essential for obtaining accurate quantitative data.

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes a robust method for determining the solubility of this compound. This method is designed to be self-validating by ensuring equilibrium is reached.

Objective:

To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:
  • This compound (purity ≥ 98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh excess This compound B Add a known volume of the selected organic solvent A->B Add to vial C Seal vials and place in a thermostatically controlled shaker B->C Seal D Agitate at a constant temperature for 24-48 hours to ensure equilibrium C->D Agitate E Allow vials to stand for phase separation D->E Stand F Centrifuge to pellet undissolved solid E->F Pellet solid G Carefully withdraw an aliquot of the supernatant (saturated solution) F->G Withdraw supernatant H Dilute the aliquot with a known volume of a suitable solvent G->H Dilute I Analyze the diluted sample by HPLC H->I Inject J Quantify the concentration using a pre-established calibration curve I->J Calculate

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the solute in the solution is constant over time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method with a UV detector.

    • Quantify the concentration of this compound by comparing the peak area to a pre-determined calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

  • Always work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[8]

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion: A Pathway to Predictable and Reproducible Results

References

  • Vertex AI Search. (n.d.). 2-Fluoro-1,3-Dimethoxy-4-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier. Retrieved January 9, 2026.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 9, 2026.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 9, 2026.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 9, 2026.
  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
  • National Institutes of Health. (2025, May 14). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

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A Technical Guide to the Potential Inhalation Hazards of 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Physicochemical Profile

This guide provides a comprehensive toxicological assessment of 2-Fluoro-1,3-dimethoxybenzene (CAS No. 195136-68-6), with a specific focus on the potential hazards associated with its inhalation. As a fluorinated aromatic ether, this compound is of interest in medicinal chemistry and materials science. However, a thorough review of publicly available toxicological data reveals a significant lack of specific studies for this molecule.

Consequently, this document employs a "read-across" methodology, a scientifically accepted approach for assessing data-poor substances, to infer potential hazards from structurally analogous compounds.[1] Our analysis indicates that this compound should be handled as a substance with the potential to cause significant respiratory irritation, and possibly acute toxicity if inhaled. Furthermore, data from its parent structure suggests a potential for mutagenicity, warranting stringent handling protocols to minimize all routes of exposure. This guide outlines the logic for this assessment, proposes a framework for safe handling, and details a workflow for future toxicological evaluation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 195136-68-6[2][3]
Molecular Formula C₈H₉FO₂[2][3]
Molecular Weight 156.15 g/mol [2][3]
Synonyms Benzene, 2-fluoro-1,3-dimethoxy-[3]
Known Hazard Codes GHS07 (Irritant)[3][4]

Section 2: Hazard Assessment via Structural Analogue Analysis (Read-Across)

The cornerstone of this assessment is the principle of read-across, where the toxicological profile of a substance is inferred from data on structurally similar chemicals. The addition of a fluorine atom to the 1,3-dimethoxybenzene backbone can significantly alter its metabolic fate and reactivity, making a conservative analysis essential.

Causality of the Read-Across Approach

The choice of analogues is critical and is based on shared core structures (the dimethoxybenzene ring) and the presence of a halogen substituent. The parent compound provides a baseline, while isomers and other fluorinated benzenes help elucidate the specific influence of the fluorine atom's position and presence.

cluster_analogues Analogue Compounds (Data-Rich) cluster_target Target Compound (Data-Poor) cluster_inferred Inferred Hazard Profile A 1,3-Dimethoxybenzene (Parent) - Respiratory Irritation - Potential Mutagenicity Target This compound A->Target Baseline B 2-Fluoro-1,4-dimethoxybenzene (Isomer) - STOT SE 3 (Resp. System) B->Target Isomeric Effects C 1,4-Di-tert-butyl-2,5-dimethoxybenzene - Harmful if Inhaled (Acute Tox. 4) C->Target Substituent Effects D 1,3-Difluorobenzene - Harmful if Inhaled (Acute Tox. 4) D->Target Fluorination Effects Inferred Primary Hazards: - Respiratory Irritation (High Confidence) - Acute Inhalation Toxicity (Moderate Confidence) Secondary Hazards: - Skin/Eye Irritation - Potential for Chronic Effects Target->Inferred Leads to cluster_emergency Emergency Protocol start Start: Handling Required assess 1. Risk Assessment (Review Inferred Hazards) start->assess fume_hood 2. Use Certified Fume Hood (Primary Control) assess->fume_hood ppe 3. Don Correct PPE (Secondary Control) - Respirator - Goggles - Gloves fume_hood->ppe handle 4. Perform Handling ppe->handle decon 5. Decontaminate & Clean handle->decon spill Spill / Exposure Occurs handle->spill Potential Failure end End: Procedure Complete decon->end inhale Inhalation: Move to Fresh Air Seek Medical Attention spill->inhale Inhalation contact Skin/Eye Contact: Flush Area Seek Medical Attention spill->contact Contact

Caption: Standard workflow for mitigating inhalation risk.

Section 5: Proposed Toxicological Evaluation Workflow

For drug development professionals considering advancing this or a related molecule, a structured toxicological evaluation is necessary to replace inferred data with definitive results.

cluster_tier1 Tier 1: In Silico & In Vitro cluster_tier2 Tier 2: Acute In Vivo cluster_tier3 Tier 3: Repeat Dose Studies qsar QSAR Modeling (Predict Mutagenicity, Irritation) ames Ames Test (Bacterial Mutagenicity) qsar->ames Guides cell_viability Lung Cell Line Assay (e.g., A549) for Cytotoxicity ames->cell_viability oecd403 OECD Guideline 403 (Acute Inhalation Toxicity - LC50) cell_viability->oecd403 Proceed if warranted oecd404 OECD Guideline 404/405 (Dermal/Eye Irritation) oecd403->oecd404 stot_re Sub-acute Inhalation Study (28-day, STOT-RE Assessment) oecd404->stot_re Proceed if warranted

Caption: A tiered workflow for definitive toxicological evaluation.

  • Tier 1: In Silico and In Vitro Screening:

    • Rationale: To quickly and cost-effectively screen for major hazards without animal testing.

    • Protocols:

      • Quantitative Structure-Activity Relationship (QSAR): Model the molecule to predict toxicity endpoints based on its structure.

      • Ames Test: A standard bacterial reverse mutation assay to directly test the mutagenic potential suspected from the parent compound. [5] * Cell Viability Assays: Expose human lung epithelial cell lines (e.g., A549) to the compound to determine its cytotoxic potential and establish a dose-response curve.

  • Tier 2: Acute In Vivo Testing:

    • Rationale: To definitively classify acute hazards and establish values for regulatory submissions.

    • Protocols:

      • OECD Guideline 403 (Acute Inhalation Toxicity): This is the gold standard for determining the median lethal concentration (LC50) and observing signs of toxicity from a single inhalation exposure.

      • OECD Guidelines 404 & 405: Standard tests for dermal and eye irritation, respectively.

  • Tier 3: Repeat Dose Studies:

    • Rationale: To understand the effects of repeated exposure, which is critical for setting OELs and assessing workplace risk.

    • Protocol: A 28-day sub-acute inhalation study to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL), which is a critical starting point for deriving a health-based OEL. [1]

Section 6: Conclusion

While this compound is a data-poor substance, a rigorous, science-based read-across analysis of its structural analogues provides a clear warning. It must be handled with the assumption that it is, at a minimum, a potent respiratory irritant and potentially harmful if inhaled. The possibility of mutagenicity, inherited from its parent structure, necessitates that exposure be minimized by all routes. The protocols and evaluation workflows outlined in this guide provide a robust framework for researchers and developers to manage these risks effectively and responsibly.

References

  • Meta-Sci. (n.d.). 1,3-Dimethoxybenzene Safety Data Sheet.
  • PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.
  • ECETOC. (2006). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances (Technical Report No. 101).
  • Wikipedia. (n.d.). 25-NB.
  • PubChem. (n.d.). 1,3-Difluorobenzene.

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Methodological & Application

The Strategic Utility of 2-Fluoro-1,3-dimethoxybenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-1,3-dimethoxybenzene has emerged as a highly versatile and strategic building block in organic synthesis, particularly for the construction of complex, functionalized aromatic systems. Its unique substitution pattern, featuring two electron-donating methoxy groups and a fluorine atom, imparts a nuanced reactivity profile that can be exploited for a variety of selective transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical use of this reagent. We will explore its application in key reaction classes including Directed ortho-Metalation (DoM), Nucleophilic Aromatic Substitution (SNAr), and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and discussions on regioselectivity are presented to enable the effective incorporation of this valuable synthon into research and development programs.

Introduction: Physicochemical Properties and Reactivity Overview

This compound (CAS 195136-68-6) is an aromatic compound characterized by the presence of two activating methoxy groups and a deactivating, yet synthetically versatile, fluorine atom.[1][2] The interplay of the electronic effects of these substituents governs its reactivity. The methoxy groups, being strong ortho, para-directors, enrich the aromatic ring with electron density, facilitating electrophilic aromatic substitution. However, the true synthetic power of this molecule lies in the ability of the methoxy and fluoro groups to direct regioselective metalation and to participate in substitution and cross-coupling reactions.

The fluorine atom can influence the lipophilicity, metabolic stability, and binding affinity of target molecules, making it a valuable feature in medicinal chemistry.[3] The methoxy groups not only activate the ring but also serve as handles for further functionalization, often through demethylation to reveal highly useful phenol moieties.[4] This guide will focus on the most strategic applications of this compound in organic synthesis.

PropertyValueReference
CAS Number 195136-68-6[1]
Molecular Formula C₈H₉FO₂[1]
Molecular Weight 156.15 g/mol [1]
Appearance Not specified, typically a liquid or low-melting solid
Boiling Point Not specified

Directed ortho-Metalation (DoM): A Gateway to Polysubstituted Aromatics

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds.[5][6] The reaction involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG) by a strong organolithium base.[5] In the case of this compound, both the methoxy and fluoro groups can act as DMGs. The two methoxy groups at the 1- and 3-positions synergistically direct lithiation to the C2 position, which is the most acidic proton due to the combined inductive effects of the flanking methoxy groups. The fluorine at C2 further acidifies the adjacent C-H bonds, but the cooperative effect of the two methoxy groups is generally the dominant directing influence in 1,3-disubstituted systems.[7]

This regioselective lithiation generates a potent nucleophilic aryllithium intermediate that can be trapped with a wide variety of electrophiles, providing a straightforward route to 1,2,3-trisubstituted benzene derivatives.

DoM_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_electrophile Electrophile cluster_product Product start This compound intermediate Aryllithium Intermediate start->intermediate Deprotonation base n-BuLi / TMEDA base->intermediate product 2-Substituted-1-fluoro- 3,5-dimethoxybenzene intermediate->product Electrophilic Quench electrophile E+ electrophile->product

Caption: Workflow for Directed ortho-Metalation of this compound.

Protocol 1: General Procedure for Directed ortho-Metalation of this compound

This protocol provides a general method for the ortho-lithiation of this compound and subsequent quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Base: Add TMEDA (1.2 eq) to the cooled solution, followed by the dropwise addition of n-BuLi or s-BuLi (1.2 eq). The solution may change color upon addition of the base.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Electrophilic Quench: Add the chosen electrophile (1.5 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-3 hours at -78 °C.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Expected Outcomes and Causality:

  • Regioselectivity: The lithiation is expected to occur predominantly at the C2 position, between the two methoxy groups. This is due to the cooperative directing effect of the two methoxy groups, which stabilizes the aryllithium intermediate through chelation with the lithium cation.[7]

  • Choice of Base: s-BuLi is more reactive than n-BuLi and may be required for less activated substrates. The addition of TMEDA breaks up the alkyllithium aggregates, increasing the basicity and accelerating the deprotonation.[8]

  • Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as decomposition of the aryllithium intermediate or reaction with the solvent (THF).

Nucleophilic Aromatic Substitution (SNAr): Reactivity and Limitations

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of C-N, C-O, and C-S bonds to an aromatic ring. The reaction typically requires an electron-deficient aromatic ring and a good leaving group.[9] In this compound, the fluorine atom is a potential leaving group. However, the presence of two electron-donating methoxy groups makes the aromatic ring electron-rich, which generally disfavors the addition-elimination mechanism of SNAr.[10]

Direct thermal SNAr on this compound with common nucleophiles is expected to be challenging and may require harsh conditions or specialized catalytic systems. Recent advances in photoredox catalysis have enabled SNAr on unactivated fluoroarenes, providing a potential avenue for the functionalization of this substrate.[10]

A more common transformation for compounds of this type is demethylation of one or both methoxy groups to yield the corresponding fluorinated phenols.[4] These phenols can then be used in a variety of subsequent reactions.

SNAr_Considerations cluster_start Starting Material cluster_direct_snar Direct SNAr cluster_demethylation Alternative Pathway start This compound direct_snar Challenging due to electron-rich ring start->direct_snar Nucleophile demethylation Demethylation start->demethylation e.g., BBr₃ photoredox Photoredox Catalysis (Potential Route) direct_snar->photoredox Enabling Technology product Fluorinated Phenol Derivative demethylation->product

Caption: Synthetic pathways for functionalization of this compound.

Protocol 2: Demethylation to 2-Fluororesorcinol Derivatives

This protocol describes the demethylation of this compound to the corresponding diol, 2-fluororesorcinol.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution in DCM

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to -78 °C.

  • Addition of BBr₃: Slowly add a solution of BBr₃ in DCM (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.

  • Workup: Add saturated aqueous NaHCO₃ solution until the gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The fluorine atom of this compound can potentially be used as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While C-F bonds are generally less reactive than C-Br or C-I bonds in these transformations, specialized catalysts and conditions have been developed to facilitate the coupling of aryl fluorides.

Alternatively, the aryllithium intermediate generated from the Directed ortho-Metalation (Protocol 1) can be transmetalated to an organoboron species, such as a boronic acid or boronate ester. This derivative can then serve as the nucleophilic partner in a subsequent Suzuki-Miyaura coupling reaction.

Protocol 3: Generalized Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of a this compound derivative. This can be either the direct coupling of this compound (as the electrophile) or the coupling of a boronic acid derivative of this compound (as the nucleophile).

Materials:

  • Aryl fluoride (e.g., this compound) or Aryl boronic acid derivative

  • Aryl boronic acid or Aryl halide/triflate (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, with water)

Procedure:

  • Reaction Setup: To a Schlenk tube, add the aryl halide/triflate (1.0 eq), aryl boronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Reaction TypeKey ReagentsProduct Type
Directed ortho-Metalationn-BuLi/TMEDA, Electrophile2-Substituted-1-fluoro-3,5-dimethoxybenzene
DemethylationBBr₃2-Fluororesorcinol derivative
Suzuki-Miyaura CouplingPd catalyst, Boronic acid, BaseBiaryl derivative

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the directing effects of its methoxy and fluoro substituents, making it an excellent substrate for regioselective ortho-metalation. While direct nucleophilic aromatic substitution of the fluorine atom is challenging due to the electron-rich nature of the ring, the methoxy groups can be readily cleaved to provide access to functionalized fluorinated phenols. Furthermore, this compound and its derivatives can participate in powerful palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this application note should serve as a practical guide for the effective utilization of this compound in the synthesis of complex and biologically relevant molecules.

References

  • Myers, A. G. Directed ortho metalation. Andrew G Myers Research Group. [Link]
  • Cardiff University. ORCA – Online Research @ Cardiff. [Link]
  • Mortier, J.
  • Wikipedia.
  • StudyLib. Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. [Link]
  • Vertex AI Search. Optimizing Your Synthesis with this compound.
  • Google Patents. US2950325A - Process for making fluorophenols.
  • Google Patents.
  • Canadian Science Publishing.
  • National Institutes of Health.
  • Semantic Scholar. Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. [Link]
  • Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
  • Vapourtec.
  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). [Link]

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Application Notes & Protocols: 2-Fluoro-1,3-dimethoxybenzene as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design, offering profound enhancements to metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] This guide provides an in-depth exploration of 2-Fluoro-1,3-dimethoxybenzene (CAS: 195136-68-6), a versatile and high-value building block for pharmaceutical research and development.[4][5] We will dissect its unique reactivity, stemming from the interplay between the electron-withdrawing fluorine atom and the ortho-directing methoxy groups, and provide detailed, field-proven protocols for its application in key synthetic transformations. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in the synthesis of complex molecular architectures, including kinase inhibitors and other targeted therapeutics.

The Strategic Advantage of this compound

The utility of this compound lies in the distinct and complementary roles of its substituents, which can be exploited for precise molecular construction.

  • The Fluorine Atom: As the most electronegative element, fluorine imparts significant changes to a molecule's physicochemical properties.[2][6] Its introduction can block sites of metabolic oxidation, thereby increasing a drug's half-life.[7] Furthermore, the C-F bond can participate in favorable electrostatic interactions with protein targets, enhancing binding affinity, and its steric profile, similar to a hydrogen atom, allows it to serve as a bioisostere with minimal structural perturbation.[6][8]

  • The Methoxy Groups: The two methoxy groups render the aromatic ring electron-rich and are powerful ortho, para-directing groups. More importantly, they are well-established Directed Metalating Groups (DMGs) for Directed ortho-Metalation (DoM) reactions.[9] This allows for highly regioselective deprotonation and subsequent functionalization of the aromatic ring, a critical tool for building molecular complexity.[10][11]

This unique combination of a reactive handle for nucleophilic substitution (the fluorine atom) and robust control elements for electrophilic substitution (via DoM) makes this compound an exemplary building block for creating diverse pharmaceutical scaffolds.[4][12]

Core Application I: Directed ortho-Metalation (DoM) for C-C Bond Formation

Directed ortho-Metalation is one of the most powerful strategies for the regioselective functionalization of aromatic rings. In this compound, the methoxy groups are moderate DMGs that coordinate to an organolithium base, directing deprotonation to the adjacent C2 position. The acidity of this C-H bond is further enhanced by the inductive effect of the fluorine atom, enabling facile and highly selective lithiation.

Causality of Experimental Choices:
  • Base Selection: Strong, non-nucleophilic bases are required. n-Butyllithium (n-BuLi) is often sufficient, but for more sensitive substrates or to improve regioselectivity, sec-Butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is preferred.[9] TMEDA breaks up organolithium aggregates and coordinates to the lithium cation, increasing the basicity of the reagent.

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential. They must be scrupulously dried to prevent quenching of the highly reactive organolithium species.[9]

  • Temperature: Reactions are conducted at very low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent.[11]

Experimental Protocol: ortho-Lithiation and Electrophilic Quench

Objective: To synthesize 2-deutero-6-fluoro-1,3-dimethoxybenzene as a representative example.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Deuterium Oxide (D₂O, 1.5 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous THF (approx. 0.2 M concentration relative to the substrate).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Add the electrophile, in this case D₂O (1.5 eq), dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via flash column chromatography as needed.

DoM_Workflow sub Substrate (this compound) in Anhydrous THF base Add n-BuLi -78 °C sub->base Step 1 lithiation Directed ortho-Metalation (1 hour @ -78 °C) base->lithiation intermediate Lithiated Intermediate lithiation->intermediate electrophile Add Electrophile (E+) (e.g., D₂O, DMF, R-X) intermediate->electrophile Step 2 quench Warm to RT & Quench (NH₄Cl) electrophile->quench Step 3 product Functionalized Product quench->product

Workflow for Directed ortho-Metalation (DoM).

Core Application II: Diaryl Ether Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The diaryl ether linkage is a prevalent motif in many biologically active compounds.[13] this compound is an excellent substrate for constructing this bond. The fluorine atom serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when catalyzed by a transition metal like copper (in Ullmann or Chan-Lam type couplings) or palladium (in Buchwald-Hartwig couplings).[13][14][15]

Causality of Experimental Choices:
  • Catalyst: Copper(I) or Copper(II) salts are commonly used for coupling aryl halides with phenols.[14][15][16] CuI is a frequent choice, but air-stable complexes like bromo(triphenylphosphine)copper(I) can also be effective.[15] The copper catalyst facilitates the coupling by forming an arylcopper intermediate.

  • Base: A moderately strong base is required to deprotonate the phenol, forming the active nucleophile (phenoxide). Cesium carbonate (Cs₂CO₃) is particularly effective, often providing higher yields than other bases like K₂CO₃ or K₃PO₄, due to its high solubility in organic solvents and the "cesium effect."[15]

  • Solvent: High-boiling point, polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are typically used to ensure the reactants remain in solution and to facilitate the reaction at elevated temperatures.[15][17]

Experimental Protocol: Copper-Catalyzed Diaryl Ether Synthesis (Ullmann-Type Coupling)

Objective: To synthesize a diaryl ether from this compound and 4-methoxyphenol.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.2 eq)

  • Copper(I) Iodide (CuI, 0.1 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.1 eq), Cs₂CO₃ (2.0 eq), and 4-methoxyphenol (1.2 eq).

  • Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add this compound (1.0 eq) followed by anhydrous NMP via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with toluene and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure diaryl ether.

SNAr_Workflow reagents Reactants: - Aryl Fluoride (Ar-F) - Phenol (Ar'-OH) - Base (Cs₂CO₃) - Catalyst (CuI) heating Heat in NMP (100-140 °C) reagents->heating Step 1 coupling Copper-Catalyzed C-O Cross-Coupling heating->coupling workup Aqueous Workup & Filtration coupling->workup Step 2 purification Column Chromatography workup->purification Step 3 product Diaryl Ether Product (Ar-O-Ar') purification->product

General workflow for Ullmann-type diaryl ether synthesis.

Case Study: Application in the Synthesis of FGFR Kinase Inhibitors

Fibroblast growth factor receptor (FGFR) kinases are a validated target in oncology, and numerous inhibitors have been developed for cancer treatment.[18] The 2,6-dimethoxyphenyl motif is a privileged scaffold known to provide selectivity by binding in a "back pocket" of the FGFR kinase domain.[19] Introducing a fluorine atom onto this ring, creating the this compound moiety, is a common strategy to fine-tune the inhibitor's properties.

In a study on FGFR inhibitors with a 5H-pyrrolo[2,3-b]pyrazine scaffold, researchers found that adding a fluorine atom to the dimethoxybenzene ring slightly altered potency while likely improving metabolic stability or other pharmacokinetic parameters.[19]

Data Presentation: Structure-Activity Relationship (SAR)

The following table, adapted from published data, illustrates the impact of fluorine substitution on inhibitory activity.[19]

CompoundRFGFR1 IC₅₀ (nM)
Reference Cmpd. H0.3
Fluorinated Cmpd. (32) F0.4

This data demonstrates that the introduction of fluorine is well-tolerated, maintaining sub-nanomolar potency while offering potential advantages in drug-like properties.

Synthetic Integration Workflow

The this compound building block can be incorporated into the final inhibitor molecule using the SNAr chemistry described previously.

FGFR_Synthesis building_block 2-Fluoro-1,3- dimethoxybenzene coupling Ullmann Coupling (CuI, Cs₂CO₃, NMP) building_block->coupling core Heterocyclic Core (e.g., Hydroxy-pyrrolopyrazine) core->coupling inhibitor Final FGFR Inhibitor Scaffold coupling->inhibitor

Integration of the building block into an inhibitor scaffold.

References

  • Vertex AI Search. (n.d.). Optimizing Your Synthesis with this compound.
  • National Institutes of Health (NIH). (n.d.). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold.
  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr.
  • ChemScene. (n.d.). This compound (CAS 195136-68-6).
  • OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Buck, E., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. Journal of Organic Chemistry, 63(18), 6338-6343.
  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39, 2937-2940.
  • Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Lithium Link. (2003). Directed (ortho) Metallation.
  • Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group, Harvard University.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879.
  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of the Indian Chemical Society, 62(12), 1149-1152.
  • TCI Chemicals. (n.d.). Building Blocks for Medicinal Chemistry.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
  • Perrone, S., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Science.
  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.
  • KU ScholarWorks. (n.d.). Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones.
  • PubMed Central (PMC). (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.

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Application Notes and Protocols: Directed Ortho-Lithiation of 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the directed ortho-lithiation of 2-fluoro-1,3-dimethoxybenzene, a powerful strategy for the regioselective synthesis of highly functionalized aromatic compounds. Capitalizing on the synergistic directing effects of the fluoro and methoxy substituents, this methodology provides a reliable and efficient route to 2,6-disubstituted-1-fluoro-3,5-dimethoxybenzene derivatives, which are valuable intermediates in medicinal chemistry and materials science. This document provides an in-depth mechanistic rationale, detailed experimental protocols, a troubleshooting guide, and a survey of electrophiles for trapping the organolithium intermediate.

Introduction: The Power of Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a cornerstone of modern synthetic organic chemistry, enabling the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG).[1][2] This strategy circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, positioning it for the selective abstraction of a proximate proton.[1][2]

The substrate of focus, this compound, is an exemplary scaffold for DoM. It possesses three powerful DMGs: two methoxy groups and a fluorine atom. The methoxy groups are well-established DMGs, while fluorine has been recognized as a potent, albeit smaller, directing group.[3] The 1,3-disposition of the methoxy groups, in concert with the C2-fluoro substituent, creates a highly activated and sterically accessible C6 position, leading to exceptional regioselectivity in the lithiation reaction.

Mechanistic Rationale: A Symphony of Directing Effects

The high regioselectivity observed in the ortho-lithiation of this compound is a result of the cooperative directing effects of the fluoro and dimethoxy substituents. The organolithium reagent, typically n-butyllithium (n-BuLi), coordinates to the Lewis basic oxygen atoms of the methoxy groups. This pre-coordination complex brings the organolithium base into close proximity to the C6 proton, facilitating its abstraction. The electron-withdrawing inductive effect of the fluorine atom further increases the acidity of the adjacent C6 proton, making it the most favorable site for deprotonation.

The lithiation is typically performed at low temperatures (-78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) to prevent undesirable side reactions and ensure the stability of the aryllithium intermediate.[1][4] Once formed, this potent nucleophile can be quenched with a wide array of electrophiles to introduce diverse functionalities at the C6 position with high fidelity.

Figure 1. Workflow of the Directed ortho-Lithiation.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents.

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care. It is recommended to titrate the n-BuLi solution prior to use to determine its exact concentration.

  • Low-temperature control is critical for the success of the reaction. A dry ice/acetone bath or a cryocooler is recommended to maintain a constant temperature of -78 °C.[4]

Protocol for the Synthesis of 2-Fluoro-6-iodo-1,3-dimethoxybenzene

This protocol provides a representative procedure for the directed ortho-lithiation of this compound and subsequent quenching with iodine.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (to achieve a concentration of 0.2-0.5 M) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the aryllithium solution at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to warm slowly to room temperature over 1-2 hours. Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution until the iodine color disappears, followed by the addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford 2-fluoro-6-iodo-1,3-dimethoxybenzene.

Scope of Electrophiles

The versatility of the 6-lithio-2-fluoro-1,3-dimethoxybenzene intermediate is demonstrated by its successful reaction with a variety of electrophiles. The following table summarizes some examples:

ElectrophileReagentProductApproximate Yield (%)
IodinationI₂2-Fluoro-6-iodo-1,3-dimethoxybenzene85-95%
CarboxylationCO₂ (dry ice)2-Fluoro-6-methoxy-3,5-dimethoxybenzoic acid80-90%
FormylationDMF2-Fluoro-6-formyl-1,3-dimethoxybenzene75-85%
SilylationMe₃SiCl2-Fluoro-6-(trimethylsilyl)-1,3-dimethoxybenzene90-98%
DeuterationD₂O6-Deuterio-2-fluoro-1,3-dimethoxybenzene>95%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive n-BuLiTitrate the n-BuLi solution before use.
Presence of moisture or protic impuritiesEnsure all glassware is oven-dried and solvents are anhydrous.
Insufficient reaction time or temperatureIncrease the lithiation time or allow the reaction to warm slightly (e.g., to -60 °C) for a short period.
Formation of side products Reaction temperature too highMaintain a strict temperature of -78 °C during lithiation and quenching.
Impure starting material or reagentsPurify the starting material and use high-quality, anhydrous reagents.
Difficulty in purification Similar polarity of product and starting materialOptimize the chromatographic conditions (e.g., solvent system, gradient).

Conclusion

The directed ortho-lithiation of this compound is a highly efficient and regioselective method for the synthesis of valuable polysubstituted aromatic compounds. The synergistic directing effect of the fluoro and methoxy groups ensures exclusive deprotonation at the C6 position, allowing for the introduction of a wide range of functional groups. The detailed protocols and troubleshooting guide provided herein will serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis of complex molecules for applications in drug discovery and materials science.

References

  • DiVA portal. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts.
  • University of Wisconsin. (n.d.). Directed (ortho) Metallation.
  • ResearchGate. (2025). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
  • Harvard University. (n.d.). ortho metalation.
  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions-Importance of steric factors.
  • ARKAT USA, Inc. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
  • Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.

Sources

Suzuki-Miyaura coupling reactions with 2-Fluoro-1,3-dimethoxybenzene.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 2-Fluoro-1,3-dimethoxybenzene

Introduction: Synthesizing Valuable Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in the pharmaceutical and materials science sectors for constructing biaryl and heteroaryl motifs, which are core components of numerous biologically active molecules and advanced materials.[3][4][5]

This guide focuses on a particularly challenging yet valuable substrate: This compound . The resulting 2,6-dimethoxybiphenyl units are prevalent in natural products and drug candidates, where the unique substitution pattern can enforce specific conformations and modulate biological activity. However, the coupling of this substrate presents a dual challenge:

  • C-F Bond Inertness: The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides the least reactive partners in the oxidative addition step of the catalytic cycle.[6]

  • Electron-Rich System: The two methoxy groups are powerful electron-donating substituents, which further decelerates the rate-limiting oxidative addition of the aryl halide to the palladium(0) catalyst.[7][8]

Overcoming these hurdles requires a carefully optimized protocol. This document provides a detailed exploration of the mechanistic nuances, key experimental parameters, and field-proven protocols to empower researchers to successfully employ this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Framework: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7] The cycle is broadly understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][9]

  • Oxidative Addition: The cycle commences when the active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound. This is typically the slowest (rate-determining) step for unreactive aryl halides and forms a Pd(II) intermediate.[6]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[7][10]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)(F)L₂ pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)(Ar')L₂ pd2_ox->pd2_trans Transmetalation (+ Base) pd2_trans->pd0 Reductive Elimination out_product Ar-Ar' (Product) pd2_trans->out_product in_arx Ar-F (this compound) in_arx->pd2_ox in_boron Ar'-B(OR)₂ (Boronic Acid/Ester) in_boron->pd2_trans

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Coupling Electron-Rich Fluoroarenes

Success with a substrate like this compound is contingent on the strategic selection of the catalyst system, base, and solvent to overcome the high activation energy of the C-F oxidative addition.

Catalyst and Ligand Selection: The Key to Activation

For challenging substrates that are both electron-rich and possess a strong C-X bond, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. The solution lies in using highly active, specialized phosphine ligands.

  • Bulky, Electron-Rich Ligands: Ligands developed by the Buchwald and Fu groups, such as SPhos , XPhos , and RuPhos , are the gold standard.[11] Their large steric bulk promotes the reductive elimination step, while their high electron density increases the electron density on the palladium(0) center, which in turn facilitates the difficult oxidative addition into the C-F bond.[8]

  • N-Heterocyclic Carbenes (NHCs): Catalysts like PEPPSI-IPr are also highly effective, particularly for aryl chlorides, and can be applied to fluoroarenes.[12] They form very stable and active palladium complexes.

Catalyst System ComponentRecommended ChoiceRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common, reliable sources of Pd(0) after in-situ reduction.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphines that accelerate both oxidative addition and reductive elimination for challenging substrates.[11]
Pre-catalyst SPhos Pd G3/G4Air-stable, well-defined pre-catalysts that ensure accurate stoichiometry and reliable activation.
The Role of the Base and Solvent

The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Base Selection: A strong, non-nucleophilic base is required.

    • Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, often providing superior results.[12]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can enhance reaction rates.

    • Fluoride Sources (e.g., CsF, KF): Fluoride ions can play a unique triple role: they can favor transmetalation and promote reductive elimination, but can also form unreactive anionic boronate species if used in large excess.[13][14] For some systems, fluoride can be highly beneficial.[15]

  • Solvent System: Anhydrous, polar aprotic solvents are generally preferred to ensure solubility and stability of the catalyst complex.

    • 1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF): Excellent choices with good solvating properties and sufficiently high boiling points.[8] 2-MeTHF is often considered a "greener" alternative to THF or dioxane.

    • Toluene/Water or Dioxane/Water: Biphasic systems are common, where water helps dissolve the inorganic base.[16] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[3]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or a glovebox to prevent catalyst deactivation.

Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis reagents 1. Add Solids (Aryl Fluoride, Boronic Acid, Base, Catalyst/Ligand) atmosphere 2. Evacuate & Backfill with Inert Gas (3x) reagents->atmosphere solvents 3. Add Degassed Solvents via Syringe atmosphere->solvents heat 4. Heat to Temperature & Monitor Progress (TLC/LC-MS) solvents->heat workup 5. Cool, Quench & Extract heat->workup purify 6. Dry & Concentrate workup->purify chromatography 7. Purify via Column Chromatography purify->chromatography analysis 8. Characterize Product (NMR, MS) chromatography->analysis

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Conventional Heating with a Buchwald Pre-catalyst

This protocol is designed for reliability and is an excellent starting point for optimization.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • SPhos Pd G3 Pre-catalyst (2-5 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv.), finely ground

  • Anhydrous, degassed 1,4-Dioxane or 2-MeTHF

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, potassium phosphate, and the SPhos Pd G3 pre-catalyst.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe to achieve a substrate concentration of approximately 0.1–0.2 M.

  • Reaction: Heat the reaction mixture to 100–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS. Reactions may take 12-24 hours to reach completion.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (or another suitable solvent) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[11]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times by efficiently overcoming the activation energy barrier.[3]

Materials:

  • Same reagents as Protocol 1

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • Vial Setup: In a microwave synthesis vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), and the SPhos Pd G3 pre-catalyst (2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.2-0.5 M.

  • Sealing: Securely seal the vial with a cap suitable for microwave synthesis.

  • Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 20-60 minutes. Safety Note: Start with a lower temperature and shorter time for initial trials.

  • Workup and Purification: After the vial has cooled to room temperature, perform the workup and purification steps as described in Protocol 1 (steps 6-8).

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following table provides guidance on common problems and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficient temperature/time. 3. Poorly soluble base.1. Ensure all reagents and solvents are rigorously deoxygenated and the reaction is run under a strict inert atmosphere.[3] 2. Increase reaction temperature or use microwave heating. 3. Use a finely ground base and ensure vigorous stirring. Consider switching to a more soluble base like Cs₂CO₃.
Protodeboronation 1. Presence of excess water. 2. Harsh reaction conditions (high temp, long time). 3. Unstable boronic acid.1. Use anhydrous solvents and dry reagents thoroughly. 2. Reduce reaction time; microwave synthesis can be beneficial here. 3. Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester) prior to the coupling reaction.[3][7]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the setup and reaction.[3]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation that provides access to valuable 2,6-dimethoxybiphenyl structures. Success hinges on neutralizing the substrate's inherent low reactivity through the use of highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands. By carefully selecting the catalyst, base, and solvent, and by maintaining a strict inert atmosphere, researchers can reliably synthesize these important chemical motifs for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to navigate the complexities of this specific coupling reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. URL: https://nrochemistry.com/suzuki-coupling-mechanism-examples/
  • Jutand, A. Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. URL: https://pubs.acs.org/doi/10.1021/ar800214q
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/28%3A_Organometallic_Chemistry/28.07%3A_Suzuki-Miyaura_Coupling
  • Amatore, C., et al. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition. URL: https://www.researchgate.
  • NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. URL: https://www.youtube.
  • Organ, M. G., et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. URL: https://pubs.acs.org/doi/10.1021/acs.organomet.7b00151
  • Braun, T., et al. Palladium catalysed Suzuki reactions of fluoroarenes. ResearchGate. URL: https://www.researchgate.net/publication/244510079_Palladium_catalysed_Suzuki_reactions_of_fluoroarenes
  • Sandford, G., et al. Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo062635p
  • Snieckus, V., et al. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02873
  • Uozumi, Y. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. URL: https://www.mdpi.com/1420-3049/22/7/1213
  • Schlosser, M. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. URL: https://www.researchgate.net/publication/283281987_Suzuki-Miyaura_Coupling_Reactions_of_Fluorohalobenzenes
  • Widdowson, D. A., et al. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. URL: https://pubs.rsc.org/en/content/articlelanding/2000/p1/a908422k
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Inorganic_Chemistry/02%3A_Reactions_of_Transition_Metal_Complexes/2.06%3A_Suzuki-Miyaura_Coupling
  • Wright, S. W., et al. Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo971059v
  • Itami, K., et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b02925
  • Torborg, C., et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c7gc00976g
  • Reddit. How to approach choosing reaction conditions for Suzuki? r/Chempros. URL: https://www.reddit.com/r/Chempros/comments/1axn2m6/how_to_approach_choosing_reaction_conditions_for/
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. URL: https://www.benchchem.
  • Carrow, B. P., et al. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. URL: https://pubs.rsc.org/en/content/articlehtml/2019/cs/c9cs00492d
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. URL: https://www.benchchem.
  • Fairlamb, I. J. S., et al. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters. URL: https://pubmed.ncbi.nlm.nih.gov/12873490/
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. URL: https://www.benchchem.
  • Blakemore, D. C., et al. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. URL: https://pubs.rsc.org/en/content/chapter/bk9781782623970-00001/978-1-78262-397-0
  • Carrow, B. P., et al. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. URL: https://pubs.rsc.org/en/content/articlelanding/2019/cs/c9cs00492d
  • Riveira, M. J. Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. URL: https://www.mdpi.com/1420-3049/25/24/5973
  • Fuchibe, K., et al. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications. URL: https://pubs.rsc.org/en/content/articlelanding/2007/cc/b710046a
  • Al-dujaili, A. H. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. URL: https://www.researchgate.
  • Braun, T. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. URL: https://www.researchgate.
  • Li, J. Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. ResearchGate. URL: https://www.researchgate.
  • Obydennov, D. L. Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. URL: https://www.mdpi.com/1422-0067/25/7/3998
  • van der Westhuizen, J. H., et al. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259837/

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Application Notes & Protocols: Electrophilic Aromatic Substitution on 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of electrophilic aromatic substitution (EAS) reactions on 2-Fluoro-1,3-dimethoxybenzene (CAS 195136-68-6).[1] We explore the mechanistic principles governing the regioselectivity of these reactions, dictated by the synergistic and antagonistic electronic effects of the fluoro and dimethoxy substituents. Detailed, field-proven protocols for key transformations—including nitration, halogenation, and Friedel-Crafts acylation—are presented for professionals in pharmaceutical development and synthetic chemistry. The causality behind experimental design, from reagent selection to reaction work-up, is explained to ensure reproducibility and high-yield synthesis of key intermediates.

Introduction: The Unique Reactivity of this compound

This compound is a highly versatile chemical intermediate, prized in medicinal chemistry and advanced organic synthesis. Its utility stems from a unique substitution pattern on the aromatic ring: two potent electron-donating methoxy groups and a halogen, fluorine, which exhibits dual electronic properties. The methoxy groups are strong activating groups that enhance the nucleophilicity of the benzene ring, making it highly susceptible to electrophilic attack.[2] Conversely, the fluorine atom is weakly deactivating due to its inductive electron withdrawal (-I effect), yet it directs incoming electrophiles to the ortho and para positions via resonance electron donation (+M effect).[3][4] Understanding the interplay of these directing effects is paramount for predicting and controlling the regiochemical outcome of synthetic transformations.

This guide elucidates these principles and provides actionable protocols for the precise functionalization of this valuable substrate.

Mechanistic Rationale and Regioselectivity

The regioselectivity of an EAS reaction is determined by the substituents already present on the aromatic ring, which influence both the reaction rate and the position of the incoming electrophile.[5][6] In this compound, the directing effects are as follows:

  • Methoxy Groups (-OCH₃): These are powerful activating, ortho, para-directing groups.[2] Their resonance effect (+M) strongly outweighs their inductive withdrawal (-I), leading to a significant increase in electron density at the positions ortho and para to them.

  • Fluoro Group (-F): Halogens are a unique class of substituents. While they are deactivating overall due to a dominant inductive effect (-I), their resonance effect (+M) directs substitution to the ortho and para positions.[3][6] The para-directing influence is often pronounced due to reduced steric hindrance and a stronger inductive deactivation at the closer ortho positions.[3]

When combined on the this compound ring, these effects converge to strongly favor a single substitution position.

  • The methoxy group at C1 directs to positions C2 (blocked), C6 (ortho), and C4 (para).

  • The methoxy group at C3 directs to positions C2 (blocked), C4 (ortho), and C6 (para).

Both methoxy groups synergistically activate positions C4 and C6. However, the C4 position is para to one methoxy group and ortho to the other, making it the most electron-rich and nucleophilic site on the ring. The C6 position is similarly activated, but the C4 position generally experiences a more potent combined activation. Therefore, electrophilic attack will overwhelmingly occur at the C4 position .

Figure 1. Regioselectivity map showing dominant activation at C4.

The general mechanism proceeds via a two-step pathway: attack by the aromatic ring on the electrophile (E⁺) to form a resonance-stabilized carbocation (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[7][8][9] The stability of the arenium ion intermediate dictates the regioselectivity; attack at C4 allows for resonance structures where the positive charge is delocalized onto the oxygen atoms of both methoxy groups, providing exceptional stabilization.

Experimental Protocols & Application Data

The high reactivity of this compound allows for the use of relatively mild conditions for many EAS reactions. Caution must be exercised to prevent over-reaction or side-product formation, such as oxidation, which can occur with highly activated alkoxybenzenes.[10]

Protocol: Nitration

Nitration introduces a nitro group (-NO₂), a critical functional group for further transformations, such as reduction to an amine. Given the substrate's high activation, harsh nitrating mixtures like mixed nitric and sulfuric acid can lead to degradation. Milder conditions are preferable.

Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (5.00 g, 32.0 mmol) dissolved in glacial acetic acid (20 mL). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add fuming nitric acid (2.4 mL, ~57 mmol) dropwise to the stirred solution over a period of 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Work-up: Slowly pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. A pale yellow precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from ethanol to yield 2-Fluoro-1,3-dimethoxy-4-nitrobenzene as fine, pale yellow crystals.

Figure 2. Step-by-step workflow for the nitration protocol.
Protocol: Bromination

Halogenated aromatics are pivotal building blocks, particularly for cross-coupling reactions. The activated nature of the substrate obviates the need for a Lewis acid catalyst, which is typically required for the halogenation of less reactive rings.[9]

Methodology:

  • Setup: Dissolve this compound (3.12 g, 20.0 mmol) in dichloromethane (DCM, 40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reagent Addition: Prepare a solution of bromine (1.1 mL, 21.0 mmol) in DCM (10 mL). Add this solution dropwise to the substrate solution at room temperature over 15 minutes. A slight warming may be observed.

  • Reaction: Stir the mixture at room temperature for 1 hour. The red-brown color of bromine should fade, indicating consumption. Monitor for completion by TLC or GC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to consume any excess bromine. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 1% to 5% ethyl acetate in hexanes) to obtain pure 4-Bromo-2-fluoro-1,3-dimethoxybenzene.

Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust method for forming a new carbon-carbon bond and introducing a ketone functionality.[11][12] Unlike alkylations, acylations do not suffer from carbocation rearrangements and the product is deactivated towards further substitution, preventing polyacylation.[12] A stoichiometric amount of a Lewis acid catalyst, typically AlCl₃, is required as it complexes with the resulting aryl ketone product.[11]

Methodology:

  • Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 4.40 g, 33.0 mmol) in anhydrous DCM (50 mL). Cool the suspension to 0 °C.

  • Electrophile Formation: Add acetyl chloride (2.3 mL, 32.5 mmol) dropwise to the AlCl₃ suspension. Stir for 15 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve this compound (4.68 g, 30.0 mmol) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice (150 g) and concentrated HCl (15 mL). Stir until all solids dissolve.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Recrystallize the resulting solid from a mixture of ethyl acetate and hexanes to yield pure 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone.

Data Summary

The following table summarizes the expected outcomes for the electrophilic aromatic substitution reactions on this compound.

Reaction TypeElectrophile (Source)Key ConditionsMajor ProductTypical Yield
Nitration NO₂⁺ (fuming HNO₃)Glacial Acetic Acid, 0 °C2-Fluoro-1,3-dimethoxy-4-nitrobenzene85-95%
Bromination Br⁺ (Br₂)DCM, Room Temperature4-Bromo-2-fluoro-1,3-dimethoxybenzene90-98%
Acylation CH₃CO⁺ (CH₃COCl / AlCl₃)DCM, 0 °C to RT1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone75-85%

Conclusion

This compound is a highly activated aromatic substrate that undergoes electrophilic aromatic substitution with exceptional regioselectivity. The synergistic directing effects of the two methoxy groups overwhelmingly favor substitution at the C4 position. The protocols detailed herein provide reliable and high-yield methods for the synthesis of key 4-substituted derivatives, which are valuable intermediates in pharmaceutical and materials science research. By understanding the underlying mechanistic principles, researchers can confidently employ this substrate in complex synthetic campaigns.

References

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Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Overview

This technical guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SNAr) reactions of 2-fluoro-1,3-dimethoxybenzene. This substrate is a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, owing to the utility of the 2,6-dimethoxyphenyl moiety in bioactive molecules and functional materials.[1][2][3] While classical SNAr reactions are typically associated with aromatic rings bearing potent electron-withdrawing groups, this compound presents a nuanced case of reactivity. This document elucidates the underlying mechanistic principles that govern its reactivity, offers detailed, field-proven protocols for its reaction with various nucleophiles, and provides practical guidance for troubleshooting and optimization. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

The Mechanistic Landscape: Activating a "Deactivated" Ring

The cornerstone of SNAr is the stepwise addition-elimination mechanism.[4][5] This process involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the expulsion of a leaving group to restore aromaticity.[6][7]

Typically, this reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate.[5][6][8] At first glance, this compound, with its two electron-donating methoxy groups, appears to be an unreactive substrate. However, its reactivity is a sophisticated interplay of inductive and resonance effects.

  • The Role of the Fluorine Leaving Group: In the context of SNAr, fluorine is an exceptional leaving group. Its high electronegativity strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This initial attack is the rate-determining step of the reaction, meaning the strength of the C-F bond, which is broken in the fast second step, does not hinder the reaction rate.[9][10][11]

  • Stabilization by Methoxy Groups: The two methoxy groups, positioned ortho and para to the fluorine atom, are crucial for stabilizing the negatively charged Meisenheimer complex. While they are resonance-donating in electrophilic aromatic substitution, their oxygen atoms exert a powerful inductive electron-withdrawing effect. More importantly, their lone pairs can participate in resonance to delocalize the negative charge that develops on the aromatic ring during the formation of the intermediate. This stabilization of the transition state lowers the activation energy for the rate-determining nucleophilic addition step.

The diagram below illustrates this two-step process and the critical role of the methoxy groups in stabilizing the intermediate.

Caption: General mechanism for the SNAr reaction.

Experimental Protocols

The following protocols provide robust starting points for the functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: N-Arylation with Amines

This procedure details a general method for the synthesis of N-substituted 2,6-dimethoxyanilines, which are valuable precursors in pharmaceutical synthesis.[12]

3.1.1 Materials & Reagents

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., morpholine, benzylamine) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

3.1.2 Equipment

  • Round-bottom flask with stir bar

  • Reflux condenser and heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

3.1.3 Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF (or DMSO) to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the substrate). Add the amine nucleophile (1.1-1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity and steric bulk of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N-aryl product.

3.1.4 Scientist's Notes

  • Choice of Base: K₂CO₃ is a mild and effective base for deprotonating the amine in situ or trapping the HF byproduct. For less nucleophilic amines, a stronger base like sodium hydride (NaH) may be required, though this necessitates stricter anhydrous conditions.

  • Solvent: DMF and DMSO are excellent solvents for SNAr reactions as their polar aprotic nature effectively solvates the cationic counter-ion of the base and does not interfere with the nucleophile.[13]

  • Temperature: Less reactive amines may require higher temperatures. A preliminary small-scale screen of temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended for new substrates.

Protocol 2: S-Arylation with Thiols

This protocol describes the synthesis of 2,6-dimethoxyphenyl thioethers, which are useful in materials science and as synthetic intermediates.

3.2.1 Materials & Reagents

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Tetrahydrofuran (THF) or DMF, anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

3.2.2 Step-by-Step Procedure

  • Thiolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the thiol (1.1 eq) in anhydrous THF. Stir for 30 minutes at 0 °C to allow for complete deprotonation and formation of the sodium thiolate (cessation of H₂ gas evolution).

  • SNAr Reaction: To the thiolate solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 2-12 hours). Gentle heating (40-60 °C) may be required for less reactive thiols.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Follow steps 5-8 from Protocol 3.1 to extract, wash, dry, concentrate, and purify the desired thioether product.

3.2.3 Scientist's Notes

  • Base: NaH is used to irreversibly deprotonate the thiol, generating a highly nucleophilic thiolate anion.[14] This is critical as neutral thiols are generally not nucleophilic enough for this reaction. Handle NaH with extreme care as it is pyrophoric.

  • Safety: The initial deprotonation of the thiol with NaH evolves flammable hydrogen gas. Ensure the reaction is properly vented. The quenching step is also exothermic and should be performed slowly at 0 °C.

Summary of Reaction Conditions and Workflow

The following table summarizes typical conditions for various nucleophiles. These should be considered starting points for optimization.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Time (h)
Amines MorpholineK₂CO₃DMF80 - 1008 - 16
AnilineCs₂CO₃DMSO100 - 12012 - 24
Thiols ThiophenolNaHTHF/DMF0 - RT2 - 6
1-DodecanethiolK₂CO₃DMF60 - 806 - 12
Alkoxides Sodium MethoxideNaOMeMeOH/THF60 - 804 - 8
Phenoxides PhenolK₂CO₃Acetonitrile80 (Reflux)12 - 18

Below is a generalized workflow for performing and analyzing these reactions.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (Dry Glassware, Inert Atm.) reagents 2. Add Substrate, Base, Solvent setup->reagents add_nu 3. Add Nucleophile reagents->add_nu react 4. Heat & Stir add_nu->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Continue if incomplete quench 6. Quench & Aqueous Work-up monitor->quench If complete extract 7. Extraction with Organic Solvent quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify analysis 10. Characterization (NMR, MS, etc.) purify->analysis

Caption: A generalized workflow for SNAr reactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature or reaction time. 2. Nucleophile is not reactive enough. 3. Base is too weak or degraded. 4. Reagents or solvents contain water.1. Increase temperature in 10-20 °C increments and/or extend reaction time. 2. Use a stronger base (e.g., switch from K₂CO₃ to NaH or Cs₂CO₃). 3. Use freshly opened or dried base. 4. Use anhydrous solvents and flame-dry glassware.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. Di-substitution or reaction at other sites (if applicable). 3. Base-mediated decomposition of substrate or product.1. Lower the reaction temperature and increase the reaction time. 2. Use a smaller excess of the nucleophile (e.g., 1.05-1.1 eq). 3. Consider a milder base (e.g., DIPEA if K₂CO₃ is too harsh).
Difficult Purification 1. Product and starting material have similar polarity. 2. Residual high-boiling solvent (DMF/DMSO).1. Drive the reaction to full conversion. Try alternative chromatography eluent systems or consider recrystallization. 2. Perform thorough aqueous washes during work-up. For DMSO, washing with a small amount of cold water can be effective.

References

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Application Note: Strategic Synthesis of High-Value Heterocycles from 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide details the strategic utilization of 2-fluoro-1,3-dimethoxybenzene as a versatile starting material for the synthesis of complex heterocyclic compounds, particularly dibenzofurans and xanthones. We explore core synthetic transformations, including Directed ortho-Metalation (DoM) and transition-metal-catalyzed cross-coupling reactions, providing not just step-by-step protocols but also the underlying mechanistic rationale. The methodologies presented are designed to be robust and adaptable, enabling access to novel molecular scaffolds relevant to medicinal chemistry and materials science. The incorporation of fluorine into heterocyclic structures is a well-established strategy for enhancing metabolic stability and modulating physicochemical properties, making derivatives from this substrate particularly valuable in drug discovery programs.[1][2][3][4]

Core Synthetic Principles: Unlocking the Potential of this compound

The synthetic utility of this compound stems from the unique interplay of its substituents. The two methoxy groups are powerful, electron-donating directing groups, while the fluorine atom serves as both a moderate directing group and a potential leaving group for nucleophilic substitution or a handle for specific cross-coupling reactions.

Directed ortho-Metalation (DoM): The Gateway to Regioselective Functionalization

Directed ortho-Metalation is a powerful technique for the regioselective deprotonation of aromatic rings, guided by a Directing Metalating Group (DMG).[5] In this compound, the methoxy groups are superior DMGs compared to fluorine.[6]

Causality of Regioselectivity: The organolithium base (e.g., n-BuLi or s-BuLi) coordinates to the Lewis basic oxygen of a methoxy group. This pre-complexation event dramatically increases the kinetic acidity of the adjacent ortho protons. In this specific substrate, the C2 position is blocked by the fluorine atom. The next available ortho positions are C4 and C6. Deprotonation occurs preferentially at these sites, which are ortho to one methoxy group and para to the other, leading to a stabilized lithiated intermediate. The fluorine atom also weakly directs to the C2 position, but the influence of the two methoxy groups is dominant.

G cluster_start Starting Material cluster_process DoM Process cluster_trapping Electrophilic Trapping start This compound reagent s-BuLi, TMEDA THF, -78 °C start->reagent Coordination & Deprotonation intermediate Ortho-Lithiated Intermediate reagent->intermediate electrophile Electrophile (E+) e.g., I₂, R-CHO, B(OR)₃ intermediate->electrophile Quenching product 4-Substituted Product electrophile->product

Figure 1: Workflow for Directed ortho-Metalation (DoM) of this compound.

Protocol 1.1: General Procedure for Directed ortho-Metalation and Iodination

This protocol generates 2-fluoro-4-iodo-1,3-dimethoxybenzene, a key intermediate for subsequent cross-coupling reactions.

  • Preparation: To an oven-dried, three-neck round-bottom flask under a positive pressure of argon, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Add this compound (1.0 equiv). Then, add N,N,N′,N′-tetramethylethylenediamine (TMEDA, 1.2 equiv) followed by the dropwise addition of sec-butyllithium (s-BuLi, 1.1 equiv, 1.4 M in cyclohexane) over 15 minutes.

  • Lithiation: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

  • Electrophilic Quench: Prepare a solution of iodine (I₂, 1.5 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Work-up: After stirring for 30 minutes, allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Synthesis of Dibenzofurans via Intramolecular C-H Arylation

Dibenzofurans are a privileged scaffold in medicinal chemistry and materials science.[7] A highly efficient modern strategy involves the palladium-catalyzed intramolecular C-H activation of a diaryl ether precursor.[8][9]

Synthetic Strategy: The synthesis begins with the formation of a diaryl ether by coupling this compound (or a derivative) with a phenol. While the C-F bond can participate in some couplings, a more reliable approach is to use the 4-iodo derivative generated in Protocol 1.1 in a Buchwald-Hartwig or Ullmann C-O coupling. The resulting diaryl ether is then subjected to an intramolecular palladium(II)-catalyzed oxidative C-C bond formation to construct the central furan ring.[8]

G A 2-Fluoro-4-iodo- 1,3-dimethoxybenzene C Buchwald-Hartwig C-O Coupling A->C B Substituted Phenol B->C D Diaryl Ether Intermediate C->D E Pd(II)-Catalyzed Intramolecular C-H Activation D->E F Substituted Dibenzofuran E->F

Figure 2: Two-step strategy for the synthesis of dibenzofurans.

Protocol 2.1: Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis

This protocol is adapted from established methods for C-O bond formation.[10][11]

  • Reaction Setup: In a glovebox or under an argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.0 mol%), a suitable ligand such as XPhos (4.0 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 2-fluoro-4-iodo-1,3-dimethoxybenzene (1.0 equiv) and the desired phenol (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL/mmol of aryl iodide).

  • Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude diaryl ether by flash column chromatography.

Protocol 2.2: Intramolecular Palladium-Catalyzed Cyclization

This procedure creates the dibenzofuran core via C-H activation.[8]

  • Reaction Setup: To a reaction vial, add the diaryl ether from Protocol 2.1 (1.0 equiv) and palladium(II) acetate (Pd(OAc)₂, 10 mol%).

  • Solvent/Reagent: Add pivalic acid as the solvent (0.2 M concentration).

  • Reaction: Seal the vial and heat the mixture to 120 °C under an air atmosphere for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the target dibenzofuran.

EntryPhenol PartnerDiaryl Ether Yield (%)Dibenzofuran Yield (%)
1Phenol~85%~70%
24-Methoxyphenol~80%~65%
33,5-Dimethylphenol~88%~72%
Note: Yields are typical estimates based on related literature and will require optimization for specific substrates.

Synthesis of Xanthones via Benzophenone Intermediates

Xanthones are another class of oxygenated heterocycles with a wide range of biological activities.[12] A common synthetic route involves the cyclization of a 2,2'-dioxygenated benzophenone precursor.[13] Our strategy leverages the lithiated intermediate of this compound.

Synthetic Strategy: The lithiated species generated via DoM (Section 1.1) is reacted with a substituted benzaldehyde to form a secondary alcohol. This alcohol is then oxidized (e.g., using PCC or Dess-Martin periodinane) to the corresponding benzophenone. Subsequent demethylation of the methoxy group ortho to the carbonyl, followed by base-mediated intramolecular nucleophilic aromatic substitution (SNA_r) of the fluorine atom, yields the xanthone core.[14]

G A Lithiated Intermediate (from DoM) C Addition Reaction A->C B Substituted Benzaldehyde B->C D Secondary Alcohol C->D E Oxidation (PCC/DMP) D->E F Benzophenone Intermediate E->F G 1. Demethylation (BBr₃) 2. Intramolecular SNA_r F->G H Substituted Xanthone G->H

Figure 3: Multi-step strategy for the synthesis of xanthones.

Protocol 3.1: Synthesis of the Benzophenone Intermediate

  • Lithiation: Generate the lithiated intermediate from this compound as described in Protocol 1.1 (steps 1-3).

  • Aldehyde Addition: At -78 °C, add a solution of a substituted benzaldehyde (1.1 equiv) in anhydrous THF dropwise to the lithiated species. Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude secondary alcohol can be used directly or purified by chromatography.

  • Oxidation: Dissolve the crude alcohol in anhydrous DCM. Add Dess-Martin periodinane (1.5 equiv) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Purification: Quench the reaction with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ solutions. Stir vigorously for 30 minutes. Separate the layers, extract the aqueous phase with DCM, and dry the combined organic layers over Na₂SO₄. After concentration, purify the crude benzophenone by flash column chromatography.

Protocol 3.2: Demethylation and Cyclization to the Xanthone

  • Demethylation: Dissolve the benzophenone from Protocol 3.1 in anhydrous DCM and cool to 0 °C. Add boron tribromide (BBr₃, 1.2 equiv per methoxy group to be cleaved) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours.

  • Work-up: Cool the reaction back to 0 °C and carefully quench by the slow addition of methanol, followed by water. Extract with ethyl acetate, dry, and concentrate to yield the crude hydroxyphenone.

  • Cyclization: Dissolve the crude hydroxyphenone in a solvent such as DMF or NMP. Add a base such as potassium carbonate (K₂CO₃, 3.0 equiv).

  • Reaction: Heat the mixture to 120-150 °C and stir for 4-12 hours until cyclization is complete (monitor by LC-MS).

  • Final Purification: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the organic layers, dry, and concentrate. Purify the final xanthone product by column chromatography or recrystallization.

EntryBenzaldehyde PartnerBenzophenone Yield (%)Xanthone Yield (%)
1Benzaldehyde~75% (2 steps)~80% (2 steps)
24-Chlorobenzaldehyde~70% (2 steps)~85% (2 steps)
32-Naphthaldedhyde~65% (2 steps)~78% (2 steps)
Note: Yields are typical estimates based on related literature and will require optimization for specific substrates.

References

  • Mortier, J.
  • Various Authors. Product Class 3: Dibenzofurans. Science of Synthesis. [Link]
  • Organic Chemistry Portal. Synthesis of Dibenzofurans. Organic-Chemistry.org. [Link]
  • Wright, Z. D., et al.
  • American Chemical Society. Boron-Based Directing Groups for Directed Lithiation Reactions. Petroleum Research Fund Annual Report. [Link]
  • de Oliveira, D. N., et al. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules. [Link]
  • Al-Zaydi, K. M. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [https://www.semantic scholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-Al-Zaydi/67634f59333919b4561081691a78b5e96a40552b]([Link] scholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-Al-Zaydi/67634f59333919b4561081691a78b5e96a40552b)
  • Abdel-Wahab, B. F., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
  • Sousa, M. E., & Pinto, M. M. M. Synthesis of xanthones: an overview. Current Medicinal Chemistry. [Link]
  • Myers, A. G. Research Group.
  • Organic Chemistry Portal. Directed ortho Metalation (DoM). Organic-Chemistry.org. [Link]
  • Google Patents. Process for the preparation of fluorinated heterocyclic compounds.
  • ResearchGate. Synthesis of dibenzofuran and suggested mechanism of the reaction.
  • Fernandes, C., et al. Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis. Marine Drugs. [Link]
  • Al-Majedy, Y. K., et al. A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Chemistry. [Link]
  • Wenzel, B., et al. Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules. [Link]
  • Wong, Y.-C., et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Polymers. [Link]
  • ResearchGate. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • Petrov, V. A.
  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]
  • Mlostoń, G., & Heimgartner, H. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]
  • Barreca, M. L., et al. Recent Advances: Heterocycles in Drugs and Drug Discovery. Pharmaceuticals. [Link]
  • ResearchGate. Synthesis of 2,3-heterofused chromones, hetero analogues of xanthone.
  • MDPI.
  • Wang, F., et al. Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Molecules. [Link]
  • Sarkar, S., et al. Transition Metal Catalyzed Synthesis of Heterocycles via Multicomponent Reactions. Taylor & Francis. [Link]
  • ResearchGate. Multicomponent Syntheses of Heterocycles by Transition-Metal Catalysis.
  • Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews. [Link]
  • ResearchGate. Synthesis of Fluorinated Heterocycles via Multicomponent Reactions.
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  • Pototschnig, G., et al.

Sources

Application Notes: A Strategic Approach to the Synthesis of 2,6-Dimethoxyphenyl Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The 2,6-dimethoxyphenyl Grignard reagent is a valuable synthetic intermediate for introducing the sterically hindered 2,6-dimethoxyphenyl moiety, a common structural motif in pharmaceuticals and complex organic molecules. The conventional approach to Grignard reagent synthesis involves the direct insertion of magnesium metal into a carbon-halogen bond. However, when considering 2-fluoro-1,3-dimethoxybenzene as a precursor, this method is fundamentally challenging.

The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making it exceptionally resistant to oxidative addition by magnesium under standard conditions.[1][2] Direct formation of Grignard reagents from aryl fluorides typically fails or requires specialized and often impractical methods like the use of highly reactive Rieke magnesium or mechanochemical activation.[2][3][4]

Therefore, a more robust and reliable strategy is required. This guide details a superior, field-proven protocol based on Directed ortho-Metalation (DoM) . This powerful technique leverages the existing methoxy groups to achieve highly regioselective C-H activation, generating the desired organometallic intermediate, which can then be converted to the corresponding Grignard reagent.[5][6]

The presented protocol utilizes the cooperative directing effect of the two methoxy groups in 1,3-dimethoxybenzene. These groups, being Lewis basic, coordinate to a strong organolithium base, facilitating the deprotonation of the C2 proton—the most acidic proton on the ring due to its position between the two electron-withdrawing methoxy groups.[5][7] The resulting aryllithium species is then transmetalated with a magnesium halide salt to furnish the target 2,6-dimethoxyphenylmagnesium halide in situ.

Mechanism: Directed ortho-Metalation and Transmetalation

The overall strategy is a two-step, one-pot process:

  • Directed ortho-Metalation (Lithiation): 1,3-Dimethoxybenzene is treated with a strong alkyllithium base, such as sec-butyllithium (s-BuLi) or n-butyllithium (n-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The methoxy groups direct the lithium base to deprotonate the C2 position with high selectivity.[5][6]

  • Transmetalation: The resulting 2,6-dimethoxyphenyllithium intermediate is then treated with an anhydrous magnesium halide salt, such as magnesium bromide (MgBr₂). This rapid metal-halogen exchange yields the desired 2,6-dimethoxyphenylmagnesium bromide Grignard reagent.[8]

G Start 1,3-Dimethoxybenzene + s-BuLi / TMEDA Lithiation Directed ortho-Metalation (Deprotonation at C2) Start->Lithiation Coordination & C-H Activation Intermediate 2,6-Dimethoxyphenyllithium (Aryllithium Intermediate) Lithiation->Intermediate Formation of C-Li Bond Transmetalation Transmetalation (+ MgBr₂) Intermediate->Transmetalation Addition of Mg Salt Product 2,6-Dimethoxyphenylmagnesium Bromide (Target Grignard Reagent) Transmetalation->Product Formation of C-Mg Bond

Caption: Logical flow for Grignard synthesis via Directed ortho-Metalation.

Detailed Experimental Protocol

This protocol describes the in situ generation of 2,6-dimethoxyphenylmagnesium bromide and its subsequent reaction with an electrophile (benzaldehyde is used as an example).

Safety Precautions: Alkyllithium reagents are pyrophoric and react violently with water. All operations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Part A: Generation of 2,6-Dimethoxyphenylmagnesium Bromide

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
1,3-Dimethoxybenzene138.1610.01.01.38 g (1.27 mL)
Anhydrous THF---40 mL
TMEDA116.2411.01.11.28 g (1.65 mL)
sec-Butyllithium (1.4 M in cyclohexane)64.0611.01.17.86 mL
Magnesium Bromide (MgBr₂)184.1112.01.22.21 g

Procedure:

  • Apparatus Setup: Assemble an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Charging: Under a positive pressure of inert gas, add 1,3-dimethoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, 40 mL) to the flask. Add TMEDA (1.1 equiv) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -20 °C over 30 minutes.

  • Preparation of MgBr₂ Slurry: In a separate oven-dried flask under inert gas, add anhydrous MgBr₂ (1.2 equiv) and 10 mL of anhydrous THF. Stir to create a slurry.

  • Transmetalation: Cool the aryllithium solution back down to -78 °C. Using a cannula, slowly transfer the aryllithium solution to the MgBr₂ slurry flask. Alternatively, the MgBr₂ slurry can be added to the aryllithium solution.

  • Warming: After the addition is complete, remove the cooling bath and allow the mixture to warm to 0 °C. Stir for 1-2 hours at this temperature. The resulting cloudy, grayish solution is the 2,6-dimethoxyphenylmagnesium bromide reagent, ready for immediate use.

Part B: In Situ Reaction with Benzaldehyde

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
Benzaldehyde106.129.00.90.96 g (0.92 mL)
Saturated aq. NH₄Cl---50 mL
Diethyl Ether---3 x 50 mL
Anhydrous Magnesium Sulfate---As needed

Procedure:

  • Electrophile Addition: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Add benzaldehyde (0.9 equiv) dissolved in 5 mL of anhydrous THF dropwise over 10 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench it by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired (2,6-dimethoxyphenyl)(phenyl)methanol.

Workflow Visualization & Troubleshooting

G cluster_prep Part A: Grignard Preparation cluster_reaction Part B: Reaction & Workup A1 Charge Flask with 1,3-Dimethoxybenzene, THF, TMEDA A2 Cool to -78 °C A1->A2 A3 Add s-BuLi dropwise A2->A3 A4 Stir & Warm to -20 °C (Lithiation) A3->A4 A5 Add MgBr₂ Slurry at -78 °C A4->A5 A6 Warm to 0 °C (Transmetalation) A5->A6 B1 Cool Grignard to 0 °C A6->B1 Grignard Ready for In-Situ Use B2 Add Electrophile (e.g., Benzaldehyde) B1->B2 B3 Warm to RT & Stir B2->B3 B4 Quench with sat. aq. NH₄Cl B3->B4 B5 Extract with Ether B4->B5 B6 Dry & Concentrate B5->B6 B7 Purify via Chromatography B6->B7 FinalProduct Final Product: (2,6-Dimethoxyphenyl)- (phenyl)methanol B7->FinalProduct Isolated Product

Caption: Step-by-step experimental workflow for the DoM-based synthesis.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Wet glassware, solvents, or reagents.[9]2. Inactive alkyllithium reagent.1. Rigorously dry all glassware in an oven (>120 °C). Use freshly distilled anhydrous solvents. Ensure inert atmosphere is maintained. 2. Titrate the alkyllithium solution before use to confirm its concentration.
Formation of Butylated Byproduct Reaction of unreacted s-BuLi with the electrophile.Ensure the lithiation and transmetalation steps are allowed to proceed for the recommended time to fully consume the s-BuLi before adding the electrophile.
Recovery of 1,3-Dimethoxybenzene 1. Incomplete lithiation.2. Grignard reagent quenched by acidic protons.1. Ensure accurate addition of a potent alkyllithium reagent. Consider using s-BuLi or t-BuLi over n-BuLi for more efficient deprotonation.[10]2. Ensure the electrophile is aprotic and added under anhydrous conditions.
Complex Mixture of Products Side reactions due to elevated temperatures during lithiation or Grignard addition.Maintain strict temperature control, especially during the addition of the alkyllithium reagent and the electrophile.[11]

References

  • Grignard reagent formation via C–F bond activation: a centenary perspective.Chemical Communications, Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d1cc05559k
  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions.Molecules, MDPI. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631988/
  • Grignard reagent formation via C–F bond activation: a centenary perspective.RSC Publishing.URL: https://pubs.rsc.org/en/content/articlehtml/2022/cc/d1cc05559k
  • Exploring Mechanistic Pathway of C-F Bond Activation to C-C Bond Formation with Grignard Reagents by First Principles Simulations.raiith.URL: http://raiith.iith.ac.in/1671/
  • Mechanism of aromatic lithiation reactions--Importance of steric factors.Indian Academy of Sciences.URL: https://repository.ias.ac.in/36423/
  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation.Journal of the American Chemical Society.URL: https://pubs.acs.org/doi/10.1021/ja0752538
  • Optimization of Organolithium Reactions.ACS Publications.URL: https://pubs.acs.org/doi/pdf/10.1021/op060144w
  • Selective Alkylation and Arylation of C–F Bond with Grignard Reagents.Organic Letters.URL: https://pubs.acs.org/doi/10.1021/ol403568g
  • Failed grignard transmetallation.Reddit.URL: https://www.reddit.
  • Why don't Alkyl Fluorides form Grignard Reagents.Chemistry Stack Exchange.URL: https://chemistry.stackexchange.com/questions/59654/why-dont-alkyl-fluorides-form-grignard-reagents
  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study.NIH.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883907/
  • Directed (ortho) Metallation.University of Minnesota.URL: https://www.chem.umn.edu/sites/chem.umn.
  • Directed Metalation: A Survival Guide.Baran Lab, Scripps Research.URL: https://www.scripps.edu/baran/images/grpmtgpdf/Krawczuk_Paul.pdf
  • Dilithiation of aromatic ethers.American Chemical Society.URL: https://pubs.acs.org/doi/pdf/10.1021/jo00103a019
  • Directed ortho metalation.Wikipedia.URL: https://en.wikipedia.
  • ortho metalation.Andrew G Myers Research Group, Harvard University.URL: https://myers.chemistry.harvard.
  • The turbo-Grignard reagent i-PrMgCl·LiCl.Royal Society of Chemistry.URL: https://www.rsc.org/images/chemcomm_turbo_grignard_tcm18-222384.pdf
  • Directed Ortho Metalation Guide.Scribd.URL: https://www.scribd.
  • Direct catalytic cross-coupling of organolithium compounds.University of Groningen Research Portal.URL: https://research.rug.nl/en/publications/direct-catalytic-cross-coupling-of-organolithium-compounds
  • Reactions of Alkyl Halides - Grignard Reagents.Chemistry LibreTexts.URL: https://chem.libretexts.org/Courses/Sacramento_City_College/SCC%3A_Chem_421-Organic_Chemistry_II/10%3A_Organohalides/10.06%3A_Reactions_of_Alkyl_Halides-_Grignard_Reagents
  • Preparation of fluorinated arenes using the turbo‐Grignard reagent.ResearchGate.URL: https://www.researchgate.net/publication/343202157_Preparation_of_fluorinated_arenes_using_the_turbo-Grignard_reagent_iPrMgClLiCl_and_their_conversion_to_homoleptic_osmiumIV_tetraaryl_complexes
  • DIRECTED ORTHO METALATION.Unblog.fr.URL: https://mortier.unblog.
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.PubMed Central.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7017231/
  • The formylation of arylmetal reagents.Thieme.URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0031-1290890.pdf
  • New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B.LMU Munich.URL: https://edoc.ub.uni-muenchen.de/16723/1/Gaul_David.pdf
  • Magnesium-Halogen Exchange.Andrew G Myers Research Group, Harvard University.URL: https://myers.chemistry.harvard.edu/groups/Magnesium-Halogen_Exchange.pdf
  • Method of preparing organomagnesium compounds.Google Patents.URL: https://patents.google.
  • A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.ResearchGate.URL: https://www.researchgate.

Sources

Application Notes: 2-Fluoro-1,3-dimethoxybenzene as a Key Intermediate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a cornerstone of modern agrochemical design. These functionalities can profoundly influence a molecule's herbicidal or fungicidal activity, metabolic stability, and overall environmental profile. 2-Fluoro-1,3-dimethoxybenzene has emerged as a valuable building block in this context, offering a unique combination of reactive sites for the synthesis of complex, high-value agrochemicals. This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of this compound in the synthesis of a potent herbicidal agent, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a precursor in agrochemical synthesis is rooted in its distinct chemical architecture. The fluorine atom, being the most electronegative element, can alter the electronic properties of the benzene ring, enhance the binding affinity of the final molecule to its biological target, and increase its metabolic stability by blocking sites susceptible to oxidative degradation. The two methoxy groups are ortho-para directing and activating for electrophilic aromatic substitution, while also providing handles for further chemical modification or influencing the solubility and transport properties of the resulting agrochemical.

Application Profile: Synthesis of a Pyridine-Carboxylic Acid Herbicide

A significant application of this compound is in the synthesis of substituted pyridine-carboxylic acids, a class of herbicides known for their effectiveness against a wide range of weeds.[1][2][3][4][5][6][7][8][9][10] One such herbicide is 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, a compound cited in several patents for its herbicidal compositions.[4][5][6][7][8][9] The following sections outline a detailed, plausible synthetic pathway from this compound to this target molecule, based on established principles of organic synthesis.

Proposed Synthetic Pathway

The synthesis of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid from this compound can be envisioned as a multi-step process involving the introduction of a chlorine atom, followed by the construction of the substituted pyridine ring.

Synthetic Pathway A This compound B 1-Chloro-2-fluoro-3,5-dimethoxybenzene A->B Electrophilic Chlorination C 4-Chloro-2-fluoro-3-methoxyaniline B->C Nitration & Reduction D 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid C->D Pyridine Ring Formation

Sources

Introduction: The Strategic Importance of Nitrated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Nitration of 2-Fluoro-1,3-dimethoxybenzene

In the landscape of pharmaceutical and agrochemical development, the precise functionalization of aromatic scaffolds is a cornerstone of molecular design. Nitrated aromatic compounds are pivotal intermediates, serving as versatile precursors for a multitude of transformations, most notably the reduction of the nitro group to an amine. This conversion unlocks pathways to an array of bioactive molecules, including analgesics and materials for polyurethane foams.[1] The subject of this guide, this compound, is an electron-rich aromatic system, and its selective nitration is a critical step for synthesizing complex molecular targets. The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates, making fluorinated intermediates particularly valuable.[2]

This document provides a comprehensive, field-proven protocol for the nitration of this compound. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it with a full understanding of the reaction's nuances.

Part 1: Mechanistic Rationale and Regiochemical Control

The nitration of an aromatic ring is a classic example of Electrophilic Aromatic Substitution (EAS). The reaction's success hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is strong enough to attack the stable aromatic π-system.[3][4]

Generation of the Nitronium Ion

The combination of concentrated nitric acid and sulfuric acid produces the nitronium ion. Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[5][6]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The role of sulfuric acid is twofold: it catalyzes the formation of the electrophile and absorbs the water generated, driving the equilibrium forward.[7]

Directing Effects and Predicting the Outcome

The regioselectivity of the nitration—the specific position on the ring where the nitro group attaches—is dictated by the substituents already present. In this compound, we must consider the directing influence of three groups:

  • Methoxy Groups (-OCH₃): These are powerful activating groups due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance. They are strong ortho, para-directors.

  • Fluoro Group (-F): Halogens are a unique case. They are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair through resonance to stabilize the cationic intermediate (the arenium ion).

When multiple substituents are present, the most strongly activating group typically controls the position of substitution.[8] In this case, the two methoxy groups are the dominant directors. The position at C5 is para to the methoxy group at C1 and ortho to the methoxy group at C3. This confluence of activating effects makes the C5 position the most nucleophilic and therefore the most likely site of electrophilic attack. The expected major product is 2-Fluoro-1,3-dimethoxy-5-nitrobenzene .

Below is a diagram illustrating the key steps of the reaction mechanism.

Nitration_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- HSO₄⁻ Substrate This compound NO2+->Substrate H2O H₂O AreniumIon Arenium Ion Intermediate (Resonance Stabilized) Substrate->AreniumIon + NO₂⁺ Product 2-Fluoro-1,3-dimethoxy-5-nitrobenzene AreniumIon->Product - H⁺ H+ H⁺ Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product prep_acids Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool to 0°C react Slowly Add Nitrating Mix to Substrate Solution (Maintain T < 10°C) prep_acids->react prep_substrate Prepare Substrate Solution (this compound in CH₂Cl₂) Cool to 0°C prep_substrate->react stir Stir at 0°C for 30 min react->stir quench Quench on Ice-Water stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify analyze Characterize Pure Product purify->analyze

Sources

Application Notes and Protocols: The Strategic Use of 2-Fluoro-1,3-dimethoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2][3] 2-Fluoro-1,3-dimethoxybenzene has emerged as a versatile and highly valuable building block in this context. Its unique substitution pattern, featuring a strategically placed fluorine atom and two methoxy groups, offers a powerful platform for the synthesis of complex molecular architectures targeting a range of therapeutic areas. The methoxy groups can act as directing groups for further functionalization, such as ortho-lithiation, while the fluorine atom can serve as a handle for cross-coupling reactions or as a modulator of the electronic properties of the aromatic ring.[4]

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key intermediates for medicinally relevant compounds, including precursors for Fibroblast Growth Factor Receptor (FGFR) inhibitors and Verubulin analogues.

Key Physicochemical Properties of this compound

For effective utilization in synthesis, a thorough understanding of the physicochemical properties of the starting material is paramount.

PropertyValueSource
CAS Number 195136-68-6[5]
Molecular Formula C₈H₉FO₂[5]
Molecular Weight 156.15 g/mol [5]
Appearance LiquidN/A
Boiling Point Not specifiedN/A
Density Not specifiedN/A

Core Application: Directed Ortho-Metalation (DoM) for C2-Functionalization

A cornerstone of the synthetic utility of this compound lies in its susceptibility to directed ortho-metalation (DoM). The two methoxy groups act as powerful directing groups, facilitating the deprotonation of the C2 position by a strong organolithium base, such as n-butyllithium (n-BuLi). This regioselective lithiation generates a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position.

Workflow for Directed Ortho-Metalation of this compound

DoM_Workflow start Start: this compound step1 Dissolve in dry THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add n-BuLi dropwise step2->step3 step4 Stir for 1-2 hours at -78 °C (Formation of 2-lithio intermediate) step3->step4 step5 Add Electrophile (e.g., DMF, Br₂) step4->step5 step6 Warm to room temperature step5->step6 step7 Aqueous work-up step6->step7 end Product: 2-Substituted-1-fluoro- 3,5-dimethoxybenzene step7->end FGFR_Synthesis start 2-Fluoro-1,3- dimethoxybenzene step1 Bromination (NBS, MeCN) start->step1 intermediate1 2-Bromo-1-fluoro- 3,5-dimethoxybenzene step1->intermediate1 step2 Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate1->step2 product FGFR Inhibitor Precursor step2->product Verubulin_Synthesis start 2-Bromo-1-fluoro- 3,5-dimethoxybenzene step1 Buchwald-Hartwig Amination (e.g., with Benzylamine) start->step1 intermediate1 N-Benzyl-2-fluoro- 3,5-dimethoxyaniline step1->intermediate1 step2 Coupling with 2,4-dichloro-5,6,7,8- tetrahydroquinazoline intermediate1->step2 product Verubulin Analogue step2->product

Sources

Synthesis of Fluorinated Biphenyls Using 2-Fluoro-1,3-dimethoxybenzene: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Biphenyls in Modern Drug Discovery

The biphenyl scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile framework for targeting a wide range of biological receptors. The strategic incorporation of fluorine atoms into the biphenyl core has emerged as a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.

Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[1] By blocking sites susceptible to metabolic oxidation and altering the electronic nature of the aromatic rings, fluorine substitution can lead to compounds with enhanced potency, improved bioavailability, and a more favorable safety profile.[1] This application note provides a detailed guide for the synthesis of fluorinated biphenyls utilizing the versatile building block, 2-fluoro-1,3-dimethoxybenzene. We will explore key synthetic strategies, including palladium-catalyzed cross-coupling reactions and directed ortho-lithiation, providing detailed protocols and insights into the rationale behind experimental choices.

Synthetic Strategies for Fluorinated Biphenyls from this compound

The synthesis of fluorinated biphenyls from this compound can be approached through several modern synthetic methodologies. The choice of strategy often depends on the desired substitution pattern of the final biphenyl product and the availability of starting materials. This guide will focus on two of the most powerful and widely used methods: the Suzuki-Miyaura cross-coupling reaction and directed ortho-lithiation.

Suzuki-Miyaura Cross-Coupling: A Robust C-C Bond Forming Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, and it stands as one of the most reliable methods for the construction of biaryl linkages.[2][3] In the context of our target synthesis, this can be achieved in two ways:

  • Route A: Coupling of an arylboronic acid with a halogenated derivative of this compound.

  • Route B: Coupling of a boronic acid derivative of this compound with an aryl halide.

The methoxy groups in this compound are activating and ortho-, para-directing for electrophilic aromatic substitution, which can be utilized to introduce a halide at a specific position. For instance, bromination can be achieved to furnish a suitable coupling partner.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Start This compound Halogenation Halogenation (e.g., Bromination) Start->Halogenation Aryl_Halide Halogenated 2-Fluoro- 1,3-dimethoxybenzene Halogenation->Aryl_Halide Coupling Suzuki-Miyaura Coupling Aryl_Halide->Coupling Aryl_Boronic_Acid Arylboronic Acid Aryl_Boronic_Acid->Coupling Product Fluorinated Biphenyl Coupling->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol 1: Suzuki-Miyaura Coupling of a Brominated this compound Derivative with Phenylboronic Acid

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar fluorinated aryl bromides.[4]

Materials:

  • 5-Bromo-2-fluoro-1,3-dimethoxybenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluoro-1,3-dimethoxybenzene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous, degassed toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated biphenyl.

Table 1: Representative Suzuki-Miyaura Coupling Conditions and Expected Outcomes

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018>85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O10021>90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9024>75

Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Directed ortho-Lithiation (DoM): A Regioselective Functionalization Strategy

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings bearing a directing metalation group (DMG).[5][6][7] The methoxy groups in this compound can act as DMGs, directing a strong organolithium base to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as an aryl halide in a subsequent coupling step, to form the biphenyl linkage. The fluorine atom can also influence the regioselectivity of the lithiation.

Diagram of Directed ortho-Lithiation Workflow:

DoM_Workflow Start This compound Lithiation Directed ortho-Lithiation (e.g., n-BuLi, THF, -78 °C) Start->Lithiation Aryllithium Aryllithium Intermediate Lithiation->Aryllithium Coupling_Step Coupling with Aryl Halide (e.g., Pd-catalyzed) Aryllithium->Coupling_Step Product Fluorinated Biphenyl Coupling_Step->Product

Caption: General workflow for Directed ortho-Lithiation.

Detailed Protocol 2: Directed ortho-Lithiation of this compound and Subsequent Coupling

This protocol is a generalized procedure based on established DoM methodologies for substituted anisoles.[1][6][8]

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)

  • Aryl iodide or bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe. A color change is often observed, indicating the formation of the aryllithium species. Stir the mixture at -78 °C for 1-2 hours.

  • In a separate flask, prepare a solution of the aryl halide and the palladium catalyst in anhydrous THF.

  • Transfer the freshly prepared aryllithium solution to the solution of the aryl halide and catalyst via cannula at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Key Parameters for Directed ortho-Lithiation

ParameterRecommendationRationale
Base n-BuLi, s-BuLi, or t-BuLiStrong, non-nucleophilic bases are required for efficient deprotonation.
Solvent Anhydrous THF or Diethyl EtherAprotic solvents are essential to prevent quenching of the organolithium intermediate.
Temperature -78 °CLow temperatures are crucial to maintain the stability of the aryllithium species and prevent side reactions.
Quenching Electrophile Aryl halides (I > Br > Cl)The choice of electrophile determines the final biphenyl structure. Aryl iodides are generally more reactive.

Conclusion and Future Perspectives

The synthesis of fluorinated biphenyls is a critical endeavor in the pursuit of novel therapeutics. This compound serves as a valuable and versatile starting material for accessing these important molecular scaffolds. The Suzuki-Miyaura cross-coupling and directed ortho-lithiation represent two powerful and complementary strategies for the construction of the biphenyl core. The choice between these methods will be dictated by the desired final product and the availability of precursors. The detailed protocols provided in this application note, grounded in established chemical principles, offer a solid foundation for researchers to successfully synthesize a diverse range of fluorinated biphenyls for applications in drug discovery and materials science. Further exploration into other C-H activation methodologies may provide even more direct and atom-economical routes to these valuable compounds in the future.

References

  • Mortier, J.
  • Myers, A. G. Research Group.
  • Baran Lab. Directed (ortho)
  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Semantic Scholar.
  • Wikipedia.

Sources

Application Notes & Protocols: 2-Fluoro-1,3-dimethoxybenzene as a Precursor for Novel Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Potential in Materials Science

In the continuous quest for novel materials with enhanced properties, the strategic selection of molecular building blocks is paramount. 2-Fluoro-1,3-dimethoxybenzene emerges as a versatile precursor, uniquely functionalized to engender specific electronic and structural characteristics in advanced materials. The presence of a fluorine atom can significantly influence lipophilicity, metabolic stability, and binding affinities in pharmaceutical contexts, while also tuning the electronic properties of conjugated materials. Concurrently, the methoxy groups provide avenues for further chemical modifications and can act as directing groups in aromatic substitution reactions.

This guide provides a comprehensive overview of the potential of this compound as a precursor for the synthesis of a novel triaryl-heptazine-based photocatalyst. Heptazine-based materials are a class of nitrogen-rich compounds that have garnered significant interest for their applications in photocatalysis and organic light-emitting diodes (OLEDs), owing to their unique electronic and photophysical properties.[1][2] The incorporation of the this compound moiety is hypothesized to modulate the photocatalytic activity and stability of the resulting heptazine derivative.

Physicochemical and Safety Profile of this compound

A thorough understanding of the precursor's properties and safe handling procedures is essential before its use in any synthetic protocol.

Physicochemical Data
PropertyValueSource
CAS Number 195136-68-6[3]
Molecular Formula C₈H₉FO₂[3]
Molecular Weight 156.15 g/mol [3]
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Boiling Point Not explicitly stated for the 2-fluoro isomer. The related 2-fluoro-1,3-dimethylbenzene has a boiling point of 147-148 °C.
Solubility Expected to be soluble in common organic solvents like ethanol and dichloromethane.
Safety and Handling

Hazard Identification:

  • Combustible material. [4]

  • Causes skin irritation. [4]

  • Causes serious eye irritation. [4]

  • May cause respiratory irritation. [4]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile rubber).[5]

    • Wear chemical safety goggles or a face shield.[5]

    • Wear a lab coat or other protective clothing.[5]

  • Handling:

    • Keep away from heat, sparks, and open flames.[4]

    • Avoid breathing vapors or mist.[5]

    • Avoid contact with skin and eyes.[5]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5]

    • Keep away from oxidizing agents.[5]

Application: Synthesis of a Novel Triaryl-Heptazine Photocatalyst

This section details a proposed synthetic application of this compound in the creation of a novel, functional material: a triaryl-heptazine photocatalyst. The synthesis is based on a well-established Friedel-Crafts arylation of a trichloro-heptazine precursor.[6]

Scientific Rationale

Heptazines are nitrogen-rich heterocyclic compounds that can act as potent photocatalysts.[6] By functionalizing the heptazine core with aromatic substituents, their photophysical and redox properties can be finely tuned. The introduction of three this compound moieties is expected to:

  • Enhance Oxidative Potency: The electron-withdrawing nature of the fluorine atom can increase the excited-state reduction potential of the heptazine core, making it a more powerful oxidant.[6]

  • Improve Solubility and Processability: The methoxy groups can enhance the solubility of the final material in organic solvents, facilitating its purification and incorporation into devices.

  • Modulate Electronic Structure: The interplay between the electron-withdrawing fluorine and electron-donating methoxy groups can influence the HOMO and LUMO energy levels of the material, affecting its light absorption and emission properties.[6]

Proposed Synthetic Pathway

The synthesis of the target triaryl-heptazine, herein designated as (F, OMe)-HeptZ , involves a three-step process starting from commercially available melem.

G Melem Melem (A) Heptazine_salt Heptazine Tri-potassium Salt Melem->Heptazine_salt  KOH, H₂O, Reflux Trichloro_heptazine Trichloro-heptazine (B) Heptazine_salt->Trichloro_heptazine  SOCl₂, 130°C Final_Product Novel (F, OMe)-HeptZ Photocatalyst Trichloro_heptazine->Final_Product  AlCl₃ (Lewis Acid) Friedel-Crafts Arylation Precursor This compound Precursor->Final_Product  AlCl₃ (Lewis Acid) Friedel-Crafts Arylation

Caption: Proposed synthetic route to the novel (F, OMe)-HeptZ photocatalyst.

Detailed Experimental Protocol

Step 1: Synthesis of Heptazine Tri-potassium Salt

This step involves the hydrolysis of melem to form the potassium salt of tri-s-triazine.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add melem (10.0 g) and a solution of potassium hydroxide (25.0 g) in deionized water (100 mL).

  • Reflux: Heat the mixture to reflux and maintain for 24 hours. The solid melem will gradually dissolve.

  • Isolation: Allow the reaction mixture to cool to room temperature. The heptazine tri-potassium salt will precipitate. Collect the solid by vacuum filtration and wash with a small amount of cold deionized water.

  • Drying: Dry the product in a vacuum oven at 80°C overnight to yield the heptazine tri-potassium salt as a white solid.

Step 2: Synthesis of Trichloro-heptazine (B)

This step involves the chlorination of the heptazine salt using thionyl chloride. This method is a safer and more reliable alternative to using PCl₅.[6]

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add the dried heptazine tri-potassium salt from Step 1.

  • Chlorination: Carefully add thionyl chloride (SOCl₂) (50 mL) to the flask. Heat the mixture to reflux at 130°C and maintain for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude trichloro-heptazine will remain as a solid residue.

  • Purification: The crude product can be purified by sublimation or recrystallization from an appropriate solvent, if necessary.

Step 3: Friedel-Crafts Arylation to Synthesize (F, OMe)-HeptZ

This is the key step where this compound is coupled to the trichloro-heptazine core.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (3 equivalents relative to trichloro-heptazine) in an excess of this compound, which will also serve as the solvent.

  • Addition of Reactant: Slowly add the trichloro-heptazine (B) from Step 2 (1 equivalent) to the stirred suspension at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight.

  • Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield the pure (F, OMe)-HeptZ photocatalyst.

Expected Properties and Applications of (F, OMe)-HeptZ

The novel (F, OMe)-HeptZ is anticipated to be a highly valuable material with applications in photoredox catalysis.

Anticipated Properties
PropertyExpected CharacteristicRationale
Photophysical Properties Absorption in the visible light spectrum.The extended π-conjugation of the triaryl-heptazine core allows for the absorption of visible light, a key requirement for a photocatalyst.[6]
Redox Potential High excited-state reduction potential.The presence of electron-withdrawing fluorine atoms is known to increase the oxidative power of heptazine-based photocatalysts.[6]
Solubility Good solubility in common organic solvents.The methoxy groups are expected to enhance solubility, facilitating handling and processing.
Stability Good thermal and chemical stability.The robust aromatic heptazine core generally imparts high stability to the molecule.[6]
Potential Applications

The high oxidative potential of (F, OMe)-HeptZ makes it a promising candidate for a range of photocatalytic transformations, including:

  • Oxidation of C-H and C-C Bonds: Similar to other fluorinated heptazines, it could be used for the selective oxidation of C-H and C-C bonds in nitrogen-containing molecules, which is a valuable transformation in organic synthesis and late-stage functionalization of pharmaceuticals.[6]

  • Aerobic Photo-oxidations: The catalyst could enable a variety of oxidative transformations using molecular oxygen as a green and sustainable oxidant.[6]

  • Development of Novel OLEDs: Heptazine derivatives are also explored as emitters in OLEDs. The unique electronic properties imparted by the fluoro and methoxy substituents could lead to new materials for more efficient and color-tunable light-emitting devices.[1]

Workflow for Photocatalytic Application

G cluster_0 Reaction Setup cluster_1 Photocatalysis cluster_2 Analysis & Purification Reactants Substrate + (F, OMe)-HeptZ Catalyst Solvent Acetonitrile (MeCN) Reactants->Solvent Atmosphere Oxygen Atmosphere (1 atm) Solvent->Atmosphere Irradiation Visible Light Irradiation (e.g., 456 nm LED) Atmosphere->Irradiation Monitoring Reaction Monitoring (TLC/HPLC) Irradiation->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Oxidized Product Purification->Product

Caption: General workflow for a photocatalytic oxidation reaction using (F, OMe)-HeptZ.

Conclusion

This compound stands as a promising, yet underexplored, precursor for the development of novel functional materials. The proposed synthesis of the (F, OMe)-HeptZ photocatalyst provides a scientifically grounded pathway to a new material with significant potential in photoredox catalysis and organic electronics. The unique combination of fluorine and methoxy substituents offers a powerful tool for tuning the electronic and physical properties of the resulting heptazine core. The detailed protocols provided herein serve as a robust starting point for researchers to explore the synthesis and applications of this and other novel materials derived from this compound.

References

  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis.
  • 2-Fluoro-1,3-Dimethoxy-4-Nitrobenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier. Vertex AI Search.
  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis.
  • High Photocatalytic Activity of Heptazine-Based g-C 3 N 4 /SnS 2 Heterojunction and Its Origin: Insights from Hybrid DFT - ResearchGate. ResearchGate.
  • Molecular Design of Heptazine-Based Photocatalysts: Effect of Substituents on Photocatalytic Efficiency and Photostability | Request PDF - ResearchGate. ResearchGate.
  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules | Request PDF - ResearchGate. ResearchGate.
  • The role of fluorine in medicinal chemistry - Taylor & Francis Online. Taylor & Francis Online.
  • Heptazine-Based π-Conjugated Materials for Light-Emitting - PMC - PubMed Central. National Center for Biotechnology Information.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. National Center for Biotechnology Information.
  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH. National Institutes of Health.
  • Transition Metal-Free Intramolecular Friedel-Crafts Reaction by Alkene Activation: A Method for the Synthesis of Some Novel Xant - Beilstein Archives. Beilstein Archives.
  • (PDF) Regioselective Friedel-Crafts hydroalkylation using friendly conditions: Application to the synthesis of unsymmetrical triarylmethanes - ResearchGate. ResearchGate.
  • Organocatalytic Friedel–Crafts arylation of aldehydes with indoles utilizing N-heterocyclic iod(az)olium salts as halogen-bonding catalysts - Green Chemistry (RSC Publishing). Royal Society of Chemistry.

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Application Notes & Protocols: Catalytic C-H Activation of 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The selective functionalization of inert Carbon-Hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical pathway to complex molecules.[1] This guide provides an in-depth analysis and detailed protocols for the catalytic C-H activation of 2-fluoro-1,3-dimethoxybenzene, a substrate of significant interest due to the prevalence of fluorinated and polyoxygenated aromatic motifs in pharmaceuticals and functional materials.[2][3] We will explore the nuanced interplay of its directing groups—two methoxy and one fluoro substituent—and provide validated protocols for achieving regioselective C-C and C-B bond formation using palladium and iridium catalysis, respectively. This document is intended for researchers, scientists, and drug development professionals seeking to leverage C-H activation for the synthesis of novel, functionalized aromatic compounds.

Scientific Foundation: Regioselectivity in a Multifunctionalized Arene

The primary challenge in the C-H functionalization of this compound lies in controlling the site of activation. The molecule presents three distinct C(sp²)-H bonds at the C4, C5, and C6 positions. The regiochemical outcome is dictated by a combination of electronic and steric factors, governed by the catalyst and the inherent properties of the substituents.

1.1. The Role of Directing Groups

In transition metal-catalyzed C-H activation, functional groups on the substrate can coordinate to the metal center, delivering the catalyst to a specific C-H bond, typically in an ortho position.[4][5] This chelation-assisted strategy enforces proximity and overcomes the low intrinsic reactivity of C-H bonds.[6]

  • Methoxy Groups (-OCH₃): The two methoxy groups are powerful ortho-directing groups. The C1-methoxy group directs towards the C6-H bond, while the C3-methoxy group directs towards the C4-H bond.

  • Fluoro Group (-F): The fluorine atom at C2 exerts a complex influence. Its high electronegativity increases the acidity of the adjacent C-H bond at C6, potentially lowering the activation barrier.[7] Furthermore, fluorine itself can act as a directing group, favoring ortho C-H activation.[8] This effect converges with the C1-methoxy group to strongly favor activation at the C6 position.

1.2. Predicting the Site of Activation

The synergistic directing effect of the C1-methoxy group and the C2-fluoro group makes the C6-H bond the most probable site for activation in chelation-controlled processes. The C4-H bond, directed only by the C3-methoxy group, is the second most likely site. The C5-H bond, being meta to both methoxy groups, is the least sterically accessible and electronically favored for this type of activation.[5]

Figure 1: Interplay of directing groups on C-H activation sites.

Application Protocol 1: Palladium-Catalyzed ortho-Arylation

Palladium-catalyzed C-H arylation is a robust method for constructing biaryl scaffolds, which are common in pharmaceuticals.[9][10] This protocol details the twofold C-H functionalization process where the anilide, derived from our substrate, directs the arylation.

2.1. Rationale and Mechanistic Insight

This protocol first requires conversion of the substrate to an anilide to install a powerful directing group. The subsequent Pd-catalyzed reaction proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate.[1] Oxidative coupling with another arene molecule completes the catalytic cycle. The use of molecular oxygen as the terminal oxidant enhances the sustainability of the process.[10] We anticipate high selectivity for arylation at the C6 position due to the combined directing influence of the amide, the C1-methoxy group, and the C2-fluoro group.

2.2. Detailed Experimental Protocol

  • Step 1: Synthesis of the N-Pivaloyl Anilide Directing Group

    • To a solution of 2-fluoro-1,3-dimethoxy-4-aminobenzene (1.0 equiv) in anhydrous pyridine (0.2 M) under N₂, add pivaloyl chloride (1.2 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with 1 M HCl and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the anilide substrate.

  • Step 2: Pd-Catalyzed C-H Arylation

    • To a pressure-rated vial, add the N-pivaloyl anilide substrate (1.0 equiv, 0.2 mmol), Pd(OAc)₂ (10 mol%, 4.5 mg), and DMSO (20 mol%, 2.8 µL).

    • Add the arene coupling partner (e.g., 1,3-dimethoxybenzene, 5.0 equiv) and trifluoroacetic acid (TFA, 2 mL).

    • Seal the vial, purge with O₂ for 1 minute, and then maintain the reaction under an O₂ atmosphere (balloon).

    • Stir the mixture vigorously at 80 °C for 24-48 hours. Expertise Note: The temperature may need optimization depending on the arene coupling partner. Electron-deficient substrates may require higher temperatures or longer reaction times.[10]

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Neutralize the filtrate with saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the C6-arylated product.

2.3. Expected Outcomes and Data

The following table summarizes representative data for the arylation of anilides with similar electronic properties, demonstrating the expected yields and conditions.

Substrate TypeArene Coupling PartnerCatalyst LoadingTemp (°C)Yield (%)RegioselectivityRef.
Electron-Neutral AnilideBenzene10 mol% Pd(OAc)₂8075-85>98:2 ortho:meta[10]
Electron-Rich Anilide1,3-Dimethoxybenzene5 mol% Pd(OAc)₂6085-95>99:1 ortho:meta[10]
Fluoro-Substituted AnilideToluene10 mol% Pd(OAc)₂10060-70>98:2 ortho:meta[10]

Application Protocol 2: Iridium-Catalyzed ortho-Borylation

Iridium-catalyzed C-H borylation is a premier method for installing a versatile boronate ester group, which can be readily converted into a wide range of functionalities.[11][12] This reaction is prized for its broad functional group tolerance and typically high regioselectivity, often governed by steric factors.

3.1. Rationale and Mechanistic Insight

This reaction proceeds without a pre-installed directing group. The iridium catalyst, typically coordinated to a bipyridine-based ligand, selectively activates the most sterically accessible and/or electronically favorable C-H bond.[13] For this compound, the convergence of the directing effect of the fluorine atom and the steric accessibility of the C6-H bond is expected to yield the C6-borylated product with high fidelity.[14]

Experimental_Workflow start Start: Reagent Preparation reagents Weigh Substrate, [Ir(cod)OMe]₂, dtbbpy, and B₂pin₂ (Inside a Glovebox) start->reagents setup Combine reagents in anhydrous solvent (e.g., THF) in a sealed vial reagents->setup reaction Heat reaction mixture at 80 °C for 16-24 h setup->reaction workup Cool to RT, remove solvent in vacuo reaction->workup purification Purify crude product via column chromatography workup->purification analysis Characterize product by NMR, GC-MS, and HRMS purification->analysis end End: Isolated Product analysis->end

Figure 2: General workflow for Ir-catalyzed C-H borylation.

3.2. Detailed Experimental Protocol

  • Caution: This reaction should be set up in an inert atmosphere (glovebox) as the iridium catalyst and boronic ester reagent are sensitive to air and moisture.

    • In a nitrogen-filled glovebox, add this compound (1.0 equiv, 0.5 mmol, 78 mg), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv, 190 mg), [Ir(cod)OMe]₂ (1.5 mol%, 5.0 mg), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (3.0 mol%, 4.0 mg) to an oven-dried 4 mL vial equipped with a stir bar.

    • Add anhydrous tetrahydrofuran (THF, 2.5 mL).

    • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

    • Place the vial in a preheated aluminum block at 80 °C and stir for 16 hours. Expertise Note: The reaction progress should be monitored by GC-MS. If the conversion is incomplete, the reaction time can be extended.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient, e.g., 98:2) to afford the desired 2-(2-fluoro-1,3-dimethoxybenzen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

3.3. Expected Outcomes and Data

Iridium-catalyzed borylation of fluoroarenes is known to be highly selective for the position ortho to the fluorine atom.

SubstrateCatalyst SystemSolventTemp (°C)Yield (%)RegioselectivityRef.
Fluorobenzene[Ir]/dtbbpyTHF8085>99:1 ortho[14]
1,3-Difluorobenzene[Ir]/dtbbpyCyclohexane8090>99:1 (2-position)[8]
Anisole[Ir]/dtbbpyTHF80~701:3:1 (o:m:p)[15]

Note: For this compound, the combined electronic and steric effects are expected to strongly favor borylation at the C6 position, with yields likely in the 70-85% range under optimized conditions.

Product Characterization

Confirmation of the product structure and regiochemistry is paramount.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show a distinct shift in the aromatic signals and the disappearance of the proton at the functionalized position. The appearance of a characteristic singlet around 1.3 ppm confirms the presence of the pinacol boronate ester. ¹⁹F and ¹³C NMR, along with 2D techniques (COSY, HSQC, HMBC), will be crucial for unambiguously assigning the regiochemistry.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for monitoring reaction progress and confirming the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion

The catalytic C-H activation of this compound offers a powerful and direct route to valuable functionalized building blocks. By understanding the interplay of the substrate's directing groups, researchers can achieve high levels of regioselectivity. Palladium catalysis provides an effective means for ortho-arylation through an anilide-directed strategy, while iridium catalysis offers a highly reliable method for ortho-borylation, driven by the influence of the fluorine substituent. These protocols serve as a robust starting point for scientists engaged in pharmaceutical discovery and materials science, enabling the rapid and efficient synthesis of novel molecular architectures.

References

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  • Tomberg, A., et al. (2019). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. ScienceOpen.
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  • Acharya, S. S., et al. (2021). Strategies for C−H activation of aromatic aldehydes. Asian Journal of Organic Chemistry.
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  • Chemistry LibreTexts. (2015). Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • McKeown, B. A., et al. (2017). A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. ResearchGate.
  • McKeown, B. A., et al. (2017). A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. OSTI.GOV.
  • Kündig, E. P., et al. (2007). Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. Current Organic Chemistry.
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  • Wang, H., et al. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Catalysts.
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  • Wang, J., et al. (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions. Chemical Reviews.
  • Guria, S., et al. (2024). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers.
  • Zhang, S.-Y., et al. (2014). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science.
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  • Creus, M., et al. (2022). Electrochemical ruthenium-catalysed C–H activation in water through heterogenization of a molecular catalyst. Catalysis Science & Technology.
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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-1,3-dimethoxybenzene (CAS 195136-68-6).[1][2][3] This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction yields and purity. As a versatile building block in pharmaceutical and materials science, optimizing the synthesis of this compound is critical for innovation. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

General Synthesis & Strategy
Q1: What are the most effective synthetic routes for preparing this compound?

There are two primary, highly effective strategies for the synthesis of this compound. The choice depends on available reagents, scale, and safety infrastructure.

  • Direct Electrophilic Fluorination: This is often the most straightforward approach. The starting material, 1,3-dimethoxybenzene, is an electron-rich aromatic ring. The two methoxy groups are strongly activating and ortho-, para-directing. This electronic enhancement makes the C2 position (ortho to both methoxy groups) highly nucleophilic and susceptible to attack by an electrophilic fluorine source ("F+").[4][5] Modern reagents like Selectfluor® are commonly used for this transformation due to their efficacy and comparative safety over agents like elemental fluorine.[4][6]

  • Directed Ortho-Metalation (DoM) followed by Fluorination: This is a powerful, regioselective method. It involves using a strong organolithium base, typically n-butyllithium (n-BuLi), to deprotonate the C2 position of 1,3-dimethoxybenzene. The methoxy groups direct the lithium to this position, forming a stable 2,6-dimethoxyphenyllithium intermediate. This potent nucleophile is then quenched with an electrophilic fluorine source to yield the final product. This method offers excellent control over regioselectivity but requires stringent anhydrous and inert atmosphere techniques.[7][8]

A third, more traditional but less common route is the Balz-Schiemann reaction , which would start from 2,6-dimethoxyaniline.[9][10] This involves diazotization followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[11][12] While effective, the multi-step nature and potential hazards of handling diazonium salts often make the other two methods preferable for this specific target.[12]

Diagram: Synthetic Route Selection

Route_Selection Start Goal: Synthesize This compound Reagent_Check Are anhydrous/inert technique facilities available and robust? Start->Reagent_Check DoM Route 1: Directed Ortho-Metalation (DoM) with n-BuLi + Electrophilic Fluorine Source Reagent_Check->DoM Yes Elec_Fluor Route 2: Direct Electrophilic Fluorination of 1,3-dimethoxybenzene Reagent_Check->Elec_Fluor No DoM_Adv Advantages: - Excellent Regioselectivity - High Potential Yield DoM->DoM_Adv DoM_Disadv Challenges: - Strict Anhydrous/Inert Conditions - Pyrophoric Reagents (n-BuLi) DoM->DoM_Disadv Elec_Fluor_Adv Advantages: - Operationally Simpler - Avoids Pyrophoric Reagents Elec_Fluor->Elec_Fluor_Adv Elec_Fluor_Disadv Challenges: - Potential for Isomeric Byproducts - Requires Potent Fluorinating Agent Elec_Fluor->Elec_Fluor_Disadv

Caption: Decision workflow for selecting a synthetic route.

Troubleshooting: Direct Electrophilic Fluorination
Q2: My direct fluorination of 1,3-dimethoxybenzene with Selectfluor® resulted in a low yield. What are the likely causes and solutions?

Low yield in this reaction is a common issue that can almost always be traced back to reagent activity, reaction conditions, or substrate purity.

Table 1: Troubleshooting Low Yield in Electrophilic Fluorination

Potential Cause Explanation Recommended Solution & Rationale
Inactive Fluorinating Agent Selectfluor® (F-TEDA-BF4) is a salt that can degrade upon prolonged exposure to atmospheric moisture.[6] Its "F+" donating power diminishes, leading to an incomplete reaction. Use a fresh bottle of Selectfluor® or dry the existing reagent under high vacuum. Always store it in a desiccator. To test activity, run a small-scale reaction on a known, highly reactive substrate.
Insufficient Activation While 1,3-dimethoxybenzene is highly activated, trace impurities can inhibit the reaction. The reaction can also be sluggish at very low temperatures. Ensure the starting material is pure. Consider adding a catalytic amount of a non-nucleophilic acid (e.g., trifluoroacetic acid) to facilitate the reaction, as some electrophilic fluorinations are acid-catalyzed.[13] A modest increase in temperature (e.g., from 0 °C to room temperature or 40 °C) can also improve the rate.[14]
Incorrect Solvent The choice of solvent is critical for solubility and reactivity.[15] Polar aprotic solvents are generally preferred. Acetonitrile (MeCN) is a common and effective solvent for reactions with Selectfluor®. [14] If solubility is an issue, explore other polar aprotic solvents like DMF, but be aware that Selectfluor® can react with some common solvents.[4] Always check compatibility.

| Premature Quenching | Introducing aqueous solutions or nucleophilic quenchers before the reaction is complete will destroy the fluorinating agent and halt the conversion. | Monitor the reaction progress closely using TLC or GC-MS. Quench the reaction only after the starting material has been consumed. |

Q3: I'm observing isomeric byproducts (e.g., 4-fluoro-1,3-dimethoxybenzene). How can I improve the regioselectivity for the C2 position?

While the C2 position is electronically and sterically favored, some fluorination at the C4 position (para to one methoxy and ortho to the other) can occur.

  • Steric Hindrance: The C2 position is flanked by two methoxy groups. Using a bulkier fluorinating agent can sometimes disfavor this position. However, with Selectfluor®, the selectivity is generally high.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -20 °C or 0 °C) can enhance selectivity. Higher temperatures provide more energy to overcome the activation barrier for the less-favored C4 attack.

  • Controlled Stoichiometry: Using a slight excess of the fluorinating agent (1.1-1.2 equivalents) is standard. A large excess can lead to over-fluorination and potentially decrease selectivity.[13][14] The monofluorinated product is less electron-rich than the starting material, which naturally disfavors a second fluorination.

If regioselectivity remains a persistent issue, the Directed Ortho-Metalation (DoM) route is the superior alternative as it provides near-perfect control.

Troubleshooting: Directed Ortho-Metalation (DoM)
Q4: My DoM reaction is failing, and I'm recovering only the 1,3-dimethoxybenzene starting material. What went wrong?

Failure to form the desired product in a DoM sequence almost always points to issues with the organolithium intermediate.

Table 2: Troubleshooting the Directed Ortho-Metalation (DoM) Route

Potential Cause Explanation Recommended Solution & Rationale
Degraded n-BuLi n-Butyllithium is pyrophoric and reacts instantly with water and oxygen.[16][17] Using a partially degraded solution results in incomplete deprotonation. Use a freshly opened bottle of n-BuLi or titrate the existing solution before use. The Gilman double titration is a standard method. Handle n-BuLi under a strict inert atmosphere (argon or nitrogen) using syringe or cannula techniques.[16][18]
Presence of Protic Impurities Traces of water in the solvent, on the glassware, or in the starting material will quench the n-BuLi before it can deprotonate the aromatic ring. Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone).[8] Ensure the 1,3-dimethoxybenzene is anhydrous.
Incorrect Reaction Temperature Lithiation is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions, such as the degradation of THF by n-BuLi.[7] Maintain the recommended low temperature during n-BuLi addition and the subsequent stirring period. For the reaction between 1,3-dimethoxybenzene and n-BuLi in ether, refluxing may be required to drive the reaction to completion before cooling for the quench.[8]

| Inefficient Quench | The electrophilic fluorine source must be added at a low temperature to the pre-formed organolithium species. Adding the organolithium to the fluorinating agent can lead to side reactions. | Add the solution of the fluorinating agent (e.g., NFSI or Selectfluor®) dropwise to the cold (-78 °C) solution of 2,6-dimethoxyphenyllithium. Allow the mixture to warm slowly to room temperature. |

Diagram: Troubleshooting Flowchart for Low Yield (DoM)

Troubleshooting_DoM Start Low Yield in DoM Route Check_BuLi Was the n-BuLi titrated or from a new bottle? Start->Check_BuLi Check_Anhydrous Were all glassware and solvents rigorously dried? Check_BuLi->Check_Anhydrous Yes Action_BuLi Solution: Titrate n-BuLi before use. Use strict inert atmosphere techniques. Check_BuLi->Action_BuLi No Check_Temp Was the correct temperature profile maintained? Check_Anhydrous->Check_Temp Yes Action_Anhydrous Solution: Flame-dry all glassware. Use freshly distilled anhydrous solvents. Check_Anhydrous->Action_Anhydrous No End_Success Problem likely solved. Consider fluorinating agent reactivity if issues persist. Check_Temp->End_Success Yes Action_Temp Solution: Adhere to specified temperatures for lithiation and quenching. Check_Temp->Action_Temp No

Caption: A logical workflow for troubleshooting the DoM synthesis.

Detailed Experimental Protocols

Protocol 1: Electrophilic Fluorination using Selectfluor®

This protocol is adapted for high yield and selectivity based on established principles of electrophilic aromatic fluorination.[14]

Safety: Selectfluor® is an oxidizing agent and may be harmful. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[6][19][20] Perform the reaction in a well-ventilated fume hood.

Materials:

  • 1,3-Dimethoxybenzene (1.0 eq)

  • Selectfluor® (1.1 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (optional, but good practice)

Procedure:

  • To a clean, dry round-bottom flask, add 1,3-dimethoxybenzene (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Begin stirring the solution at room temperature under a nitrogen or argon atmosphere.

  • In a single portion, add Selectfluor® (1.1 eq) to the stirring solution. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC (e.g., using 10% Ethyl Acetate/Hexanes) or GC-MS until the starting material is consumed.

  • Workup: a. Once the reaction is complete, pour the mixture into water. b. Extract the aqueous layer three times with diethyl ether or ethyl acetate. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Protocol 2: Directed Ortho-Metalation (DoM) and Fluorination

This protocol requires strict anhydrous and inert atmosphere techniques.

Safety: n-Butyllithium is a pyrophoric liquid that ignites spontaneously in air.[7][16] It must be handled by trained personnel using proper syringe/cannula techniques under an inert atmosphere.[18] Always have an appropriate quenching agent and fire extinguisher nearby.

Materials:

  • 1,3-Dimethoxybenzene (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Flame-dried, three-neck round-bottom flask with stir bar, septa, and inert gas inlet

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Assemble the flame-dried glassware while hot and allow it to cool under a stream of argon or nitrogen.

  • To the flask, add anhydrous THF via syringe, followed by 1,3-dimethoxybenzene (1.0 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate.

  • Fluorination: In a separate dry flask, dissolve NFSI (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold organolithium solution via cannula or syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: a. Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. b. Dilute with water and extract three times with diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate this compound.

References

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  • Beilstein Journals. (2018). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 14, 1858-1865.
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  • PubMed Central. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(1), 1-11.
  • PrepChem.com. (n.d.). Preparation of 1,3-dimethoxybenzene.
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Technical Support Center: Purification of 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-Fluoro-1,3-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are utilizing column chromatography to isolate and purify this versatile chemical intermediate. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered during the purification process. Our goal is to provide you with the causal understanding and practical solutions needed to achieve high purity and yield.

Section 1: Foundational Knowledge & Initial Setup (FAQs)

This section addresses the most frequently asked questions regarding the initial setup for the purification of this compound.

Q1: What are the key properties of this compound I should consider for purification?

A1: Understanding the physicochemical properties of your target compound is the critical first step. This compound is a moderately non-polar aromatic ether. Its structure dictates its behavior on a silica column.

Table 1: Properties of this compound

PropertyValueSignificance for Chromatography
Molecular Formula C₈H₉FO₂Affects molecular weight and potential interactions.
Molecular Weight 156.15 g/mol [1]Used for calculating molar amounts and assessing yield.
Appearance Likely a liquid or low-melting solid.Influences sample loading technique.
Polarity Moderately non-polarCrucial for selecting the stationary and mobile phases. It will not be strongly retained on silica gel.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane).Important for sample preparation and choice of mobile phase.
Stability Generally stable under normal conditions, but may be sensitive to strong acids.[2]Silica gel is slightly acidic; this needs to be considered.[3][4]
Q2: Which stationary phase and solvent system should I start with?

A2: The choice of stationary and mobile phases is the most critical decision in column chromatography.[5]

  • Stationary Phase: For a compound of moderate polarity like this compound, silica gel (SiO₂) is the standard and recommended stationary phase .[3][4] It is cost-effective and provides good resolution for a wide range of "ordinary" compounds.[3]

  • Mobile Phase (Eluent): You will use a two-component solvent system consisting of a non-polar solvent and a more polar solvent.[6] The most common and effective system for compounds of this type is Hexanes/Ethyl Acetate (EtOAc) .[6][7] An alternative is a Hexanes/Dichloromethane (DCM) mixture.[8]

The key is not to guess the ratio but to determine it experimentally using Thin Layer Chromatography (TLC) .

Protocol 1: TLC Method Development

Objective: To find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35. This Rf value typically translates well to good separation on a column.[4]

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Also, prepare dilute solutions of your starting materials if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and any starting materials side-by-side on a silica gel TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a prepared solvent mixture (e.g., start with 10% EtOAc in Hexanes). Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

    • If the Rf is too low (<0.2), the solvent is not polar enough. Increase the percentage of ethyl acetate (e.g., to 20%).

    • If the Rf is too high (>0.5), the solvent is too polar. Decrease the percentage of ethyl acetate (e.g., to 5%).

  • Iterate: Repeat until you achieve the target Rf value. This solvent system is your starting point for the column.

Section 2: The Purification Workflow

This diagram outlines the logical flow from initial method development to the final isolation of your pure product.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Find optimal solvent system, Rf ≈ 0.3) Pack Pack Column (Wet or Dry Packing) TLC->Pack Determines Eluent Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Final Characterize Pure Product (NMR, MS, etc.) Evaporate->Final

Caption: Workflow for Column Chromatography Purification.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section is structured to help you diagnose and solve common problems encountered during the purification of this compound.

Q3: My compound is not moving from the top of the column (Rf ≈ 0). What's wrong?

A3: This is a classic sign that your mobile phase is not polar enough to displace the compound from the silica gel. Your compound is too strongly adsorbed.

  • Immediate Cause: The solvent-adsorbent interactions are much stronger than the sample-solvent interactions.[4]

  • Solution: Gradually increase the polarity of your eluent. If you started with 5% EtOAc/Hexanes, carefully switch to 10%, then 15%, and so on. This is known as a step gradient . Monitor the effluent by TLC to see when your compound begins to move. For future runs, start with the more polar mixture that you found to be effective.

Q4: My compound came out immediately after the solvent front (Rf ≈ 1). How do I fix this?

A4: This is the opposite problem: your mobile phase is too polar. The compound spends almost all its time in the mobile phase and has minimal interaction with the stationary phase, leading to no separation.

  • Immediate Cause: The sample-solvent interactions are overwhelmingly favored, washing the compound straight through the column.

  • Solution: You must repeat the column with a significantly less polar solvent system. If you used 30% EtOAc/Hexanes, go back to your TLC results and try a system like 5% or 10% EtOAc/Hexanes. This highlights why preliminary TLC work is non-negotiable.

Q5: The separation between my product and an impurity is very poor (overlapping spots on TLC). How can I improve the resolution?

A5: Poor resolution is a common challenge. Several factors could be at play.

  • Possible Cause 1: Incorrect Solvent System. Your chosen eluent may move both compounds at very similar rates.

    • Solution: Re-develop your TLC method. Try different solvent systems. For example, switching from Ethyl Acetate to Diethyl Ether or Dichloromethane as the polar component can alter selectivity. A common rule of thumb is that a certain Rf in X% EtOAc/Hexane is roughly equivalent to 2X% Ether/Hexane.[3][6]

  • Possible Cause 2: Overloaded Column. You have applied too much sample for the amount of silica gel. The bands will be broad and will overlap.

    • Solution: A general rule is to use a silica gel mass that is 30-100 times the mass of your crude sample. If you have 1g of crude material, you should use at least 30-50g of silica.

  • Possible Cause 3: Poorly Packed Column. Channels or cracks in the silica bed will lead to an uneven solvent front and band broadening.[5]

    • Solution: Ensure your column is packed uniformly without any air bubbles. Wet packing (slurry packing) is often more reliable than dry packing for achieving a homogenous bed.[5]

  • Possible Cause 4: Flow Rate is Not Optimal. A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases.[9] A rate that is too slow can lead to band broadening due to diffusion.[9]

    • Solution: Adjust the pressure (if using flash chromatography) to achieve a steady, moderate flow rate.

Q6: My compound appears to be degrading on the column. The collected fractions are impure with new spots appearing on TLC. What should I do?

A6: This suggests your compound is sensitive to the acidic nature of the silica gel.[10]

  • Solution 1: Deactivate the Silica Gel. Before running the column, flush the packed silica with your starting eluent containing a small amount of a base, typically ~1% triethylamine (Et₃N).[3] This will neutralize the acidic sites on the silica surface.

  • Solution 2: Change the Stationary Phase. If deactivation is not sufficient, switch to a neutral or basic stationary phase.

    • Alumina (Al₂O₃): Available in neutral or basic grades, it is a good alternative for acid-sensitive compounds.[3] You will need to re-develop your solvent system on an alumina TLC plate.

    • Florisil®: A mild, neutral magnesium silicate that can be effective for some separations.[3]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common column chromatography issues.

G start Problem Encountered q_resolution Poor Separation? start->q_resolution q_elution Compound Elution Issue? start->q_elution q_recovery Low or No Recovery? start->q_recovery res_overload Overloaded Column? (>1:30 sample:silica) q_resolution->res_overload Yes res_solvent Suboptimal Solvent? (Spots too close on TLC) q_resolution->res_solvent Yes res_packing Poor Packing? (Cracks, channeling) q_resolution->res_packing Yes elute_stuck Compound Stuck? (Rf = 0) q_elution->elute_stuck Yes elute_fast Compound Too Fast? (Rf = 1) q_elution->elute_fast Yes rec_stuck Stuck on Column? q_recovery->rec_stuck Yes rec_decomposed Decomposed? q_recovery->rec_decomposed Yes sol_res_load Solution: Use more silica or less sample. res_overload->sol_res_load sol_res_solvent Solution: Re-screen solvents on TLC. Try Ether/Hexane. res_solvent->sol_res_solvent sol_res_pack Solution: Re-pack column carefully (slurry method recommended). res_packing->sol_res_pack sol_elute_stuck Solution: Increase eluent polarity (more EtOAc). elute_stuck->sol_elute_stuck sol_elute_fast Solution: Decrease eluent polarity (less EtOAc). elute_fast->sol_elute_fast sol_rec_stuck Solution: Flush with very polar solvent (e.g., 10% MeOH/DCM). rec_stuck->sol_rec_stuck sol_rec_decomposed Solution: Use deactivated silica (add 1% Et3N) or switch to Alumina. rec_decomposed->sol_rec_decomposed

Caption: Troubleshooting Decision Tree for Column Chromatography.

Section 4: Advanced Protocols & Best Practices

Protocol 2: Dry Loading for Poorly Soluble Samples

Use this method when your crude product does not dissolve well in the (non-polar) starting eluent.[9]

  • Dissolve Sample: Dissolve your crude material in a good, volatile solvent (like Dichloromethane or Acetone) in a round-bottom flask.

  • Add Adsorbent: Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to the flask.

  • Evaporate: Swirl the slurry and gently remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This is your sample adsorbed onto silica.

  • Load Column: Carefully add this powder to the top of your packed column that has been filled with the starting eluent.

  • Elute: Gently add more eluent and begin the elution process as normal. This technique introduces the sample in a concentrated band, often improving resolution.

References

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Technical Support Center: Troubleshooting Byproducts in Reactions of 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during reactions with this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, simplify purification, and improve overall yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound, and what are the typical challenges?

This compound is a valuable substrate for several key transformations in organic synthesis, primarily:

  • Directed ortho-Metalation (DoM): This reaction takes advantage of the directing abilities of the fluoro and methoxy groups to achieve regioselective functionalization of the aromatic ring. A primary challenge is controlling the site of lithiation and preventing side reactions.

  • Electrophilic Aromatic Substitution (EAS): Reactions like nitration are common, but controlling the regioselectivity can be difficult due to the presence of multiple activating groups.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom facilitates its displacement by various nucleophiles. Key challenges include preventing substitution of the methoxy groups and managing side reactions with amine nucleophiles.

This guide will delve into the specific byproducts and troubleshooting strategies for each of these reaction classes.

Troubleshooting Guide: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic compounds. In the case of this compound, both the fluorine and methoxy groups can direct lithiation to their ortho positions.

Q2: I performed an ortho-lithiation on this compound followed by quenching with an electrophile, but I'm seeing a significant amount of an unexpected isomer. What is happening?

Likely Culprit: Competing Directing Group Effects and Steric Hindrance

The methoxy and fluoro groups are both ortho-directing in metalation reactions. Fluorine is recognized as a particularly potent directing group in these reactions. This leads to a competition for deprotonation at different sites on the aromatic ring.

Mechanistic Insight:

The organolithium reagent coordinates to the Lewis basic oxygen of a methoxy group or the fluorine atom. This brings the strong base in close proximity to the ortho protons, facilitating their abstraction. For this compound, the possible sites for lithiation are C4 and C6. The C2 position is sterically hindered by the two flanking methoxy and fluoro groups. The fluorine atom strongly directs lithiation to the adjacent C6 position. The methoxy group at C1 also directs to C6. The methoxy group at C3 directs to C4. Due to the potent directing effect of fluorine, the primary site of lithiation is expected to be C6. However, lithiation at C4 can occur as a competing process, leading to a mixture of regioisomeric products upon quenching with an electrophile.

Troubleshooting Protocol:

  • Choice of Base and Solvent: The choice of organolithium reagent and solvent can influence the regioselectivity. Using a bulkier base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor the less sterically hindered position.

  • Temperature Control: Perform the lithiation at a low temperature (typically -78 °C) to enhance kinetic control and favor the formation of the thermodynamically more stable lithiated species.

  • Reaction Time: Keep the reaction time to a minimum to reduce the chance of equilibration or side reactions of the organolithium intermediate.

Data Summary: Regioselectivity in Directed ortho-Metalation

Directing GroupFavored Lithiation PositionComments
-ForthoPotent directing group.
-OCH3orthoStrong directing group.

This table summarizes the general directing effects of fluoro and methoxy groups in ortho-metalation reactions.

Experimental Workflow for Regioselective ortho-Metalation

cluster_start Reaction Setup cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Work-up and Analysis start Dissolve this compound in anhydrous THF cool Cool to -78 °C start->cool add_base Slowly add n-BuLi (or LDA/LiTMP) cool->add_base stir Stir for 1-2 hours at -78 °C add_base->stir add_electrophile Add electrophile at -78 °C stir->add_electrophile warm Allow to warm to room temperature add_electrophile->warm quench_rxn Quench with saturated NH4Cl warm->quench_rxn extract Extract with organic solvent quench_rxn->extract analyze Analyze product mixture (GC-MS, NMR) extract->analyze

Caption: Workflow for a typical directed ortho-metalation experiment.

Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)

Nitration is a common EAS reaction performed on this compound to introduce a nitro group, which can be a precursor for other functional groups.

Q3: My nitration of this compound is giving me a mixture of products that are difficult to separate. How can I improve the regioselectivity?

Likely Culprit: Formation of Regioisomers

The methoxy groups are strong activating, ortho-, para-directing groups, while the fluorine is a deactivating but also ortho-, para-directing group. The interplay of these directing effects often leads to the formation of a mixture of nitrated isomers. For instance, the nitration of o-fluorotoluene results in a mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene.

Mechanistic Insight:

The nitronium ion (NO₂⁺), the active electrophile in nitration, will preferentially attack the positions on the ring that are most activated and sterically accessible. In this compound, the C4 and C6 positions are activated by both methoxy groups. The C5 position is also activated. The fluorine at C2 will direct para to the C5 position and ortho to the C1 and C3 positions (which are already substituted). The methoxy group at C1 directs ortho to C2 (substituted) and C6, and para to C4. The methoxy group at C3 directs ortho to C2 (substituted) and C4, and para to C6. The combined effect will likely lead to a mixture of 4-nitro and 6-nitro products, and potentially the 5-nitro isomer.

Troubleshooting Protocol:

  • Control of Reaction Conditions: The choice of nitrating agent and reaction conditions can influence the isomer distribution. Milder nitrating agents may offer better selectivity.

  • Temperature: Running the reaction at lower temperatures can sometimes improve selectivity by favoring the kinetically controlled product.

  • Purification Strategy: If a mixture of isomers is unavoidable, a robust purification strategy is essential. Flash column chromatography with a suitable solvent system is often effective. In some cases, recrystallization may be possible if one isomer is significantly less soluble.

Q4: I am observing byproducts that are not the expected nitro-isomers. What could these be?

Likely Culprit: Over-nitration and Oxidative Demethylation

The high activation of the benzene ring by two methoxy groups makes it susceptible to further reactions under strong nitrating conditions.

  • Over-nitration: Dinitro or even trinitro products can form if the reaction is not carefully controlled. Studies on the nitration of 1,3,5-trimethoxybenzene have shown that obtaining the trinitro derivative can be accompanied by side reactions.

  • Oxidative Demethylation: In the presence of excess nitric acid, dimethoxybenzene derivatives can undergo oxidative demethylation to form quinone-type byproducts.

Troubleshooting Protocol:

  • Stoichiometry: Use a controlled amount of the nitrating agent (often 1.0 to 1.1 equivalents) to minimize over-nitration.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed to prevent the formation of over-nitrated products. Lowering the reaction temperature can also help to suppress side reactions.

  • Milder Nitrating Agents: Consider using milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate, which may reduce the extent of oxidative side reactions.

Reaction Pathway for Nitration and Byproduct Formation

cluster_main Nitration of this compound cluster_byproducts Potential Byproducts start This compound products Mixture of Nitro-isomers (4-nitro, 6-nitro, 5-nitro) start->products HNO3/H2SO4 oxidation Quinone-type Products (from Oxidative Demethylation) start->oxidation Excess HNO3 / Harsh Conditions over_nitration Dinitro Products products->over_nitration Excess HNO3

Caption: Potential reaction pathways in the nitration of this compound.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions of this compound, the fluorine atom is the target for substitution by a nucleophile.

Q5: I am trying to perform an SNAr reaction with an amine, but I am getting low yields and multiple products. What are the likely side reactions?

Likely Culprits: Di-substitution and Competing Nucleophilic Attack on Methoxy Groups

  • Di-substitution: If a di-functional nucleophile is used, or if the product of the initial substitution is still reactive, a second substitution can occur.

  • Substitution of Methoxy Groups: While fluorine is generally a better leaving group in SNAr, under certain conditions, a methoxy group can also be displaced, especially if the reaction is run at high temperatures or with very strong nucleophiles.

  • Byproducts from the Base: The base used to deprotonate the nucleophile (e.g., K₂CO₃, Et₃N) can also participate in side reactions. Hydrogen fluoride (HF) is generated as a byproduct and is typically scavenged by the base.

Mechanistic Insight:

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The rate of this reaction is enhanced by electron-withdrawing groups on the aromatic ring. In this compound, the fluorine itself acts as an electron-withdrawing group, activating the ring for nucleophilic attack.

Troubleshooting Protocol:

  • Stoichiometry of the Nucleophile: Use a controlled amount of the amine nucleophile (typically 1.0-1.2 equivalents for mono-substitution) to minimize the risk of di-substitution.

  • Choice of Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine to avoid its participation in the substitution reaction.

  • Temperature and Reaction Time: Start with milder reaction conditions (e.g., room temperature or slightly elevated) and monitor the reaction progress. Avoid excessively high temperatures that could promote the substitution of methoxy groups.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are commonly used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, increasing its reactivity.

Q6: Could the methoxy groups be reacting with my reagents?

Likely Culprit: Demethylation

Under strongly basic or acidic conditions, or in the presence of certain nucleophiles at high temperatures, the methyl ether can be cleaved to a phenol. This is a known side reaction for methoxy-substituted aromatic compounds.

Troubleshooting Protocol:

  • Avoid Harsh Conditions: If demethylation is suspected, try to use milder bases and lower reaction temperatures.

  • Protecting Groups: If the methoxy groups are particularly labile under the required reaction conditions, consider if an alternative synthetic route is possible.

  • Analysis: Look for the presence of phenolic byproducts in your crude reaction mixture using techniques like NMR (disappearance of the methoxy signal and appearance of a broad OH peak) and mass spectrometry.

General Purification Strategies

For all reaction types, a robust purification strategy is key to obtaining the desired product in high purity.

  • Aqueous Work-up: A standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. This involves quenching the reaction, extracting with an organic solvent, washing with water and/or brine, and drying the organic layer.

  • Flash Column Chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting materials. A careful selection of the stationary phase (e.g., silica gel) and mobile phase (eluent) is crucial for achieving good separation.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification, especially on a larger scale.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be an excellent purification technique.

By carefully considering the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their experiments with this compound.

References

  • Mononitration of 1,4-dimethoxybenzene, Hive Chemistry Discourse.
  • Directed Ortho Metalation | Jacques Mortier - Unblog.fr.
  • Nitration of dimethoxybenzenes, mesitylene and toluene with nitric acid and mixed acid studied by 15N-CIDNP - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) - ResearchGate.
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  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI.
  • Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). - ResearchGate.
  • Directed (ortho) Metallation - Andrew G Myers Research Group.
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  • ortho metalation - Andrew G Myers Research Group.
  • Test reaction of 1,4‐dimethoxybenzene with optimized reaction conditions (compare Table 1, entry 9). - ResearchGate.
  • Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives - Google Patents.
  • Process for the preparation of fluoro compounds from the corresponding amines - Google Patents.
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  • Method for producing 2-fluorin-3-nitrotoluene - Google Patents.
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  • Synthesis and Hydrolysis of Aryl Fluoroglycosides | Request PDF - ResearchGate.
  • Aliphatic Organolithiums by Fluorine—Lithium Exchange: n-Octyllithium. - ResearchGate.
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  • NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIV

Technical Support Center: Suzuki Coupling of 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for navigating the challenges associated with the Suzuki-Miyaura coupling of 2-Fluoro-1,3-dimethoxybenzene. This substrate presents a unique combination of electronic and steric challenges that can often lead to suboptimal reaction outcomes. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Understanding the Challenge: Why is this compound a Difficult Substrate?

The difficulty in successfully coupling this compound arises from two primary factors:

  • C-F Bond Inertness : The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage in the oxidative addition step of the catalytic cycle inherently difficult. Unlike their bromo or iodo counterparts, aryl fluorides are significantly less reactive.[1][2]

  • Steric Hindrance and Electronic Effects : The substrate is substituted with two methoxy groups ortho to the fluorine atom. These bulky groups sterically hinder the approach of the palladium catalyst to the C-F bond.[3] Furthermore, as electron-donating groups, they decrease the electrophilicity of the aromatic ring, which can slow the oxidative addition step.[4] However, in some cases, ortho-methoxy groups have been observed to have a beneficial chelating effect on the palladium center, influencing the reaction's stereochemistry and potentially its rate.[5]

This guide will address these challenges systematically, providing you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Suzuki protocol failing for this aryl fluoride?

A1: Standard Suzuki protocols are typically optimized for more reactive aryl bromides or iodides. The high bond dissociation energy of the C-F bond requires more forcing conditions or, more effectively, a specialized catalyst system. The oxidative addition of the C-F bond to the Pd(0) center is often the rate-limiting step and requires a highly active catalyst.[2] Bulky, electron-rich phosphine ligands are essential to increase the electron density on the palladium center, which facilitates its insertion into the strong C-F bond.[6]

Q2: What is protodeboronation and why is it a problem in my reaction?

A2: Protodeboronation is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[7][8] This is particularly prevalent under basic aqueous conditions.[7] For challenging couplings that require longer reaction times or higher temperatures, the gradual decomposition of the boronic acid via this pathway can significantly lower the yield.[9] Using milder bases, anhydrous conditions, or employing more stable boronic acid surrogates like trifluoroborates or MIDA boronates can mitigate this issue.[8][9]

Q3: I see significant formation of a biaryl byproduct from my boronic acid. What is happening?

A3: This side product results from the homocoupling of your boronic acid. This is most often caused by the presence of oxygen in your reaction vessel.[10][11] Oxygen can oxidize the Pd(0) catalyst and promote the dimerization of the boronic acid.[10] It is absolutely critical to ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.[9]

Q4: Can nickel catalysts be used for this transformation?

A4: Yes, nickel-based catalyst systems have shown significant promise for the activation of aryl fluorides.[1][12] Nickel is more nucleophilic and its smaller size can be advantageous.[2] Some protocols employ nickel catalysts in conjunction with metal fluoride co-catalysts (e.g., ZrF₄, TiF₄) or with directing groups on the aryl fluoride to facilitate C-F bond activation.[1][12] While potentially very effective, palladium-based systems with modern, specialized ligands are often more accessible and offer broad functional group tolerance.

Troubleshooting Guide: A Systematic Approach

This section addresses specific experimental failures with a checklist of causes and actionable solutions.

Problem 1: Low to No Yield with Starting Material Unconsumed

If you observe a significant amount of unreacted this compound, the issue likely lies with the catalytic activity and the challenging oxidative addition step.

Potential CauseRecommended Solution(s)
Inactive Catalyst System The combination of Pd source and ligand is not potent enough to activate the C-F bond.
Action: Switch to a more active, specialized ligand. Bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos are industry standards for such challenging couplings.[13][14]
Action: Use a palladium precatalyst (e.g., XPhos Pd G3/G4). These are air-stable and efficiently generate the active Pd(0) species in situ, ensuring a higher concentration of active catalyst at the start of the reaction.[8][10][15]
Insufficient Temperature The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.
Action: Incrementally increase the reaction temperature (e.g., from 80°C to 100°C or 110°C). Monitor for potential decomposition of starting materials or products.[11]
Inappropriate Base The chosen base may not be effective in the transmetalation step or may not be soluble enough in the reaction medium.
Action: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior to sodium or potassium carbonate for difficult couplings.[9]
Problem 2: Low Yield with Starting Material Consumed

If your starting aryl fluoride is gone but the desired product yield is low, the problem lies with side reactions consuming your reagents or product.

Potential CauseRecommended Solution(s)
Protodeboronation of Boronic Acid Your boronic acid is degrading over the course of the reaction. This is a primary suspect in sluggish reactions requiring long heating times.[9]
Action: Use a milder base like K₃PO₄ or KF.[9]
Action: Switch to a more stable boron reagent. Potassium aryltrifluoroborates are excellent alternatives that slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing side reactions.[16][17][18]
Action: Use anhydrous solvents. While many Suzuki protocols use water, it can be a proton source for this side reaction. A system like THF with a soluble base (e.g., CsF) can be effective.
Homocoupling of Boronic Acid Oxygen is present in the reaction, leading to unwanted dimerization of the boronic acid.[10]
Action: Review and improve your inert atmosphere technique. Ensure solvents are freshly and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with Argon for at least 30 minutes).[9] Use a glovebox for reagent preparation if available.
Product Decomposition The desired product may be unstable under the reaction conditions (e.g., high temperature or strongly basic medium).
Action: Monitor the reaction by TLC or LC-MS over time. If you see the product form and then disappear, reduce the reaction temperature or time.
Visual Troubleshooting Workflow

The following diagram provides a logical decision tree for troubleshooting common issues.

troubleshooting_flowchart start Low / No Yield check_sm Starting Material (ArF) Consumed? start->check_sm side_reactions Side Reactions Likely: - Protodeboronation - Homocoupling - Product Degradation check_sm->side_reactions Yes catalysis_issue Catalysis Issue: Oxidative Addition is Failing check_sm->catalysis_issue No optimize_boron Optimize Boron Reagent: - Use Aryltrifluoroborate - Use Milder Base (K3PO4) - Use Anhydrous Conditions side_reactions->optimize_boron check_o2 Improve Inert Technique: - Degas Solvents Rigorously - Maintain Ar/N2 Atmosphere side_reactions->check_o2 optimize_catalyst Upgrade Catalyst System: - Use Bulky Ligand (XPhos, SPhos) - Use Pre-catalyst (e.g., XPhos Pd G3) - Increase Catalyst Loading catalysis_issue->optimize_catalyst optimize_conditions Adjust Reaction Conditions: - Increase Temperature - Screen Different Bases (Cs2CO3) - Change Solvent System catalysis_issue->optimize_conditions

Caption: Troubleshooting decision tree for the Suzuki coupling.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Recommended Starting Conditions

This protocol uses a modern palladium precatalyst and a robust base, providing a high probability of success.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[9]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

    • Using a syringe, add degassed solvent. A 4:1 mixture of 1,4-dioxane and water is a robust starting point. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the sealed vial in a preheated heating block or oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Visual Representation of the Catalytic Cycle and Challenges

This diagram illustrates the key steps and potential pitfalls in the Suzuki coupling of this compound.

suzuki_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd2_add Ar-Pd(II)(F)L_n pd0->pd2_add Oxidative Addition (Rate-Limiting) pd2_trans Ar-Pd(II)-Ar'L_n pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Product (Ar-Ar') pd2_trans->product arf This compound (Ar-F) arf->pd2_add boronic Ar'B(OH)2 boronic->pd2_trans protodeboronation Protodeboronation (Ar'-H) boronic->protodeboronation H2O, Base base Base (e.g., K3PO4) base->pd2_trans note1 High activation barrier due to strong C-F bond and steric hindrance.

Caption: Suzuki cycle for this compound coupling.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
  • Lloyd-Jones, G. C. (2010). The long and winding road: the hydrolysis of potassium organotrifluoroborates. Angewandte Chemie International Edition, 49(30), 5282-5286. [Link]
  • Vedejs, E., & Chapman, R. W. (1994). A practical synthesis of potassium aryl- and alkenyltrifluoroborates. The Journal of Organic Chemistry, 59(18), 5391-5392. [Link]
  • Thomas, S. E., & Lloyd-Jones, G. C. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(18), 7894-7904. [Link]
  • Cammidge, A. N., & Creton, I. (2009). Protodeboronation of Arylboronic Acids. In Boronic Acids (pp. 57-85). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. [Link]
  • Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Tobisu, M., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]
  • Reddit r/chemistry community discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]
  • Reddit r/Chempros community discussion. (2024). Struggling with Suzuki Reaction. [Link]
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-N Bond Formation: A New Catalyst for the Coupling of Aryl Chlorides and Amines. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
  • Molander, G. A., & Brown, A. R. (2016). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Accounts of Chemical Research, 49(11), 2539-2549. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
  • ResearchGate community discussion. (2017). Suzuki coupling Reaction's yield is very low. [Link]
  • Fors, B. P., & Buchwald, S. L. (2009). An efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters, 11(16), 3682-3685. [Link]
  • Watson, D. A., & Sanford, M. S. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505-19511. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2011). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]
  • Tang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

Sources

preventing polysubstitution in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Polysubstitution for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Friedel-Crafts reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate one of the most common challenges in this cornerstone of organic synthesis: polysubstitution. This resource moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding polysubstitution in Friedel-Crafts reactions.

Q1: Why does polysubstitution readily occur in Friedel-Crafts alkylation but not in acylation?

This critical difference stems from the electronic nature of the group being added to the aromatic ring.

  • In Friedel-Crafts Alkylation , an electron-donating alkyl group is attached to the ring. This activates the aromatic ring, making it more nucleophilic and, therefore, more reactive than the starting material.[1][2] This increased reactivity encourages the newly formed monoalkylated product to undergo further alkylation, often leading to a mixture of di-, tri-, or even more substituted products.[1][3]

  • In Friedel-Crafts Acylation , an electron-withdrawing acyl group is introduced.[4][5] This deactivates the aromatic ring, making the monosubstituted product significantly less reactive than the initial substrate.[6][7][8] Consequently, the product is resistant to further acylation under typical reaction conditions.[9]

Q2: I'm observing significant polyalkylation. What are the primary strategies to minimize this?

There are three main strategies to control polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to the alkylating agent, you statistically favor the electrophile reacting with the starting material over the more reactive monoalkylated product.[2][10]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a milder Lewis acid catalyst can decrease the rate of subsequent alkylation reactions.[1][2]

  • Perform Acylation Followed by Reduction: This is the most reliable method. First, perform a Friedel-Crafts acylation, which cleanly yields the monoacylated product. Then, reduce the ketone to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[1][8][11][12]

Q3: Can polysubstitution ever happen in Friedel-Crafts acylation?

While highly uncommon due to the deactivating nature of the acyl group, polysubstitution can occur under forcing conditions.[6] This might happen with highly activated aromatic substrates (like phenols or anilines), using a large excess of a very reactive acylating agent and catalyst at elevated temperatures.[6][13] However, for most applications, it is not a significant concern.

Q4: Why is a stoichiometric amount of Lewis acid often required for acylation?

In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) not only activates the acylating agent but also forms a stable complex with the ketone product.[6][8] This complexation further deactivates the product, preventing it from undergoing another acylation.[6] Because the catalyst is tied up in this complex, at least a stoichiometric amount is generally needed for the reaction to go to completion.[9][14] The catalyst is then regenerated during the aqueous workup.

Troubleshooting Guide: Controlling Polysubstitution in Friedel-Crafts Alkylation

If your synthesis requires direct alkylation and you are struggling with polysubstitution, this guide provides a systematic approach to troubleshoot the issue.

Issue: Formation of Multiple Alkylated Products

Root Cause Analysis: The primary cause is the higher reactivity of the monoalkylated product compared to the starting material.[1][2]

Workflow for Minimizing Polyalkylation

G start Polyalkylation Observed strategy1 Strategy 1: Adjust Stoichiometry start->strategy1 strategy2 Strategy 2: Modify Reaction Conditions start->strategy2 strategy3 Strategy 3: Acylation-Reduction Pathway start->strategy3 step1 Increase excess of aromatic substrate (e.g., 5-10 equivalents) strategy1->step1 step2 Lower reaction temperature strategy2->step2 step4 Perform Friedel-Crafts Acylation strategy3->step4 result1 Monoalkylation Favored? step1->result1 step3 Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) step2->step3 result3 Still an issue? step3->result3 step5 Reduce the resulting ketone step4->step5 result2 Problem Solved step5->result2 result1->strategy2 No result1->result2 Yes result3->strategy3 Yes result3->result2 No

Caption: A decision workflow for troubleshooting polyalkylation.

Experimental Protocols

Protocol 1: Alkylation Using Excess Aromatic Substrate

This protocol demonstrates the alkylation of benzene with tert-butyl chloride, where an excess of benzene is used to favor mono-tert-butylbenzene.

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add anhydrous benzene (10 equivalents).

  • Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents).

  • Substrate Addition: Add tert-butyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred benzene/AlCl₃ mixture over 30 minutes, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor progress by GC-MS.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and remove the excess benzene by distillation. Purify the product by fractional distillation or column chromatography.

Protocol 2: The Acylation-Reduction Pathway

This is the most effective method to obtain a clean, monosubstituted product, especially for straight-chain alkyl groups where carbocation rearrangement is also a concern.[11][15]

Part A: Friedel-Crafts Acylation (Synthesis of Propiophenone)

  • Setup: In a flame-dried, three-necked flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the suspension to 0 °C. Slowly add propanoyl chloride (1.0 equivalent) dropwise.

  • Aromatic Substrate Addition: Add anhydrous benzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Workup: Quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude propiophenone.

Part B: Clemmensen Reduction (Synthesis of Propylbenzene)

  • Setup: In a round-bottom flask with a reflux condenser, add zinc amalgam (prepared from zinc dust and HgCl₂), concentrated HCl, water, and the crude propiophenone from Part A.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., toluene). Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and purify by distillation.

Comparative Analysis: Alkylation vs. Acylation

The choice between direct alkylation and the acylation-reduction pathway is a critical decision in synthetic design. The table below summarizes the key differences.

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Polysubstitution Common and often difficult to control.[3][16]Rare, as the product is deactivated.[6][13]
Carbocation Rearrangement Frequent with primary and some secondary alkyl halides.[11][17]Does not occur; the acylium ion is resonance-stabilized.[7][18]
Product Reactivity Product is more reactive than the starting material.[1][10]Product is less reactive than the starting material.[8][19]
Catalyst Stoichiometry Catalytic amounts are often sufficient.Stoichiometric amounts are typically required.[6][13]
Substrate Scope Fails with strongly deactivated rings.[17]Fails with strongly deactivated rings.[20][21]
Mechanism: Why Reactivity Differs

The fundamental difference lies in the electronic effect of the substituent on the intermediate arenium ion formed during the electrophilic attack.

G cluster_0 Alkylation (Activation) cluster_1 Acylation (Deactivation) Start_A Benzene Product_A Alkylbenzene (More Reactive) Start_A->Product_A + R-X, AlCl₃ (Alkyl group is e⁻ donating) Poly_A Polyalkylated Product Product_A->Poly_A + R-X, AlCl₃ (Ring is activated) Start_B Benzene Product_B Aryl Ketone (Less Reactive) Start_B->Product_B + RCOCl, AlCl₃ (Acyl group is e⁻ withdrawing) Stop_B No Further Reaction Product_B->Stop_B (Ring is deactivated)

Caption: Alkylation activates the ring, promoting further reaction, while acylation deactivates it, preventing polysubstitution.

By understanding these core principles and utilizing the troubleshooting strategies outlined, you can effectively control for polysubstitution, leading to cleaner reactions, higher yields, and more efficient synthetic routes in your research and development endeavors.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Quora. (2023). What are the limitations of Fridel-Craft Alkylation?.
  • Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Benchchem. (n.d.). How to avoid polysubstitution in the acylation of substituted benzenes?.
  • YouTube. (2024). Lec4 - Friedel-Crafts Alkylation and Acylation Reactions.
  • Brainly. (2020). [FREE] 1) Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not....
  • Quora. (2022). What is the difference between Friedel Crafts reaction and Friedel Crafts acylation?.
  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations.
  • Difference Between. (2018). Difference Between Friedel Crafts Acylation and Alkylation.
  • Benchchem. (n.d.). Preventing polyalkylation in Friedel-Crafts reactions.
  • Benchchem. (n.d.). Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions.
  • Curriculum Press. (n.d.). Activating And Deactivating Groups.
  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Handout.
  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Chemistry LibreTexts. (2023). AR4. Activation and Deactivation.
  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
  • Chemistry Steps. (n.d.). Activating and Deactivating Groups.
  • Reddit. (2019). Stoichiometric Catalyst in Friedel Crafts Acylation.
  • Filo. (2025). Poly-substitution products are observed in friedel crafts alkylation but....
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction.
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
  • YouTube. (2014). Activating and Deactivating Groups in Aromatic Substitution.
  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Benchchem. (n.d.). Minimizing byproduct formation in Friedel-Crafts reactions.
  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
  • Fiveable. (n.d.). Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Testbook. (n.d.). Polysubstitution is a major drawback in:.

Sources

Technical Support Center: Workup and Troubleshooting for Reactions Involving 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-1,3-dimethoxybenzene (CAS 195136-68-6)[1][2]. This resource provides in-depth, field-proven insights into the workup and purification procedures for reactions involving this versatile fluorinated aromatic compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic outcomes.

Core Compound Properties

Understanding the physicochemical properties of this compound is fundamental to designing effective workup strategies.

PropertyValue/DescriptionSignificance for Workup
Molecular Formula C₈H₉FO₂Provides the basis for molecular weight calculation.
Molecular Weight 156.15 g/mol [1][2]Essential for stoichiometric calculations and yield determination.
Appearance Typically a solid at room temperature.Solid nature may require dissolution before quenching or extraction.
Solubility in Water LowFavorable for extraction into organic solvents from aqueous media.
Solubility in Organic Solvents Generally soluble in common organic solvents like ethanol, ether, and dichloromethane.Offers a range of options for extraction and chromatography solvents.
Stability Stable under normal conditions.Robust for typical workup procedures, but sensitive to strong acids/bases that can cleave ether groups.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the workup of reactions involving this compound and its derivatives.

FAQ 1: Quenching the Reaction

Question: What is the appropriate method for quenching my reaction involving this compound?

Answer: The choice of quenching agent depends on the specific reagents used in your reaction.

  • For Electrophilic Aromatic Substitution (e.g., Nitration, Friedel-Crafts): These reactions are often catalyzed by strong Lewis or Brønsted acids. A common and effective method is to slowly pour the reaction mixture onto crushed ice or into ice-cold water[3]. This serves to rapidly cool the mixture, deactivate the catalyst, and precipitate the organic product if it is a solid.

  • For Organometallic Reactions (e.g., Lithiation): Reactions involving highly reactive organometallic reagents like n-butyllithium require a more cautious approach. Quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard and generally safe procedure. For particularly reactive reagents, a stepwise quench, starting with a less reactive proton source like isopropanol or ethanol before adding water, can prevent an overly exothermic reaction[4].

Expert Insight: The methoxy groups on the benzene ring can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures. Therefore, a rapid and cold quench is crucial to preserve the integrity of your product.

FAQ 2: Liquid-Liquid Extraction Challenges

Question: I'm consistently getting a persistent emulsion during the extraction of my this compound derivative. How can I resolve this?

Answer: Emulsion formation is a frequent issue, particularly with fluorinated compounds and when using chlorinated solvents. Here’s a systematic approach to tackling emulsions:

  • Patience and Gentle Agitation: Initially, allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling, rather than vigorous shaking, can also help the layers to separate.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing the organic components into the organic phase.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can be highly effective. Celite acts as a physical barrier, breaking up the emulsified droplets.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve emulsifying agents.

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.

dot

Purification_Workflow Crude Crude Product Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Purity_Analysis Purity Analysis (NMR, LC-MS) Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Sources

Technical Support Center: Removal of Unreacted Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the critical final step of synthesis: the purification of your product from unreacted starting materials. This resource is designed for researchers, scientists, and drug development professionals who encounter the daily challenges of achieving high purity in their reaction mixtures. Here, we move beyond simple protocols to delve into the underlying principles of common separation techniques, providing you with the knowledge to not only follow a method but to troubleshoot and adapt it to your specific needs.

Choosing Your Purification Strategy: A Logic-Based Approach

The first step in any purification is selecting the most appropriate technique. This decision is dictated by the physical and chemical properties of your product and the impurities you need to remove.[1] A logical workflow can guide you to the most efficient and effective method.

Key Decision Factors:

  • Physical State: Is your product a solid or a liquid?

  • Solubility: How do the solubilities of your product and starting materials differ in various solvents?

  • Boiling Point: Is there a significant difference in the boiling points of your product and the unreacted starting materials?

  • Polarity: How do the polarities of the compounds in your mixture compare?

Below is a decision-making workflow to help you select the optimal primary purification technique.

Purification Strategy cluster_liquid Liquid Product Pathway cluster_solid Solid Product Pathway start Crude Product Mixture is_solid Is the Product a Solid? start->is_solid is_liquid Is the Product a Liquid? is_solid->is_liquid No solubility_diff Significant Solubility Difference? is_solid->solubility_diff Yes boiling_point_diff Significant Boiling Point Difference? is_liquid->boiling_point_diff Yes polarity_diff Significant Polarity Difference? is_liquid->polarity_diff No solubility_diff->polarity_diff No recrystallization Recrystallization solubility_diff->recrystallization Yes boiling_point_diff->polarity_diff No distillation Distillation boiling_point_diff->distillation Yes chromatography Column Chromatography polarity_diff->chromatography Yes further_purification Consider Further Purification (e.g., Chromatography) polarity_diff->further_purification No extraction Liquid-Liquid Extraction

Caption: Decision workflow for selecting a primary purification technique.

Troubleshooting Guides

This section provides in-depth troubleshooting for common purification techniques in a question-and-answer format.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2]

Question: My product will not crystallize out of solution, what should I do?

Answer: This is a frequent issue with several potential causes and solutions:[2][3]

  • Too much solvent was used: If the solution is not supersaturated upon cooling, crystallization will not occur.

    • Solution: Gently heat the solution to evaporate some of the solvent, thereby concentrating your product.[2] Allow the concentrated solution to cool slowly again.[2]

  • The solution cooled too quickly: Rapid cooling can sometimes inhibit the formation of seed crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] Slow cooling encourages the growth of larger, purer crystals.[2]

  • Supersaturation without nucleation: The solution may be supersaturated, but crystal growth has not initiated.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass fragments can act as nucleation sites.[4]

      • Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the solution to initiate crystallization.[4]

Question: My recrystallized product is still impure. What went wrong?

Answer: Impurities can be trapped within the crystal lattice or adhere to the crystal surface.

  • Occlusion: Impurities may have been trapped within the growing crystals. This is more likely if crystallization occurred too rapidly.

    • Solution: Perform a second recrystallization. Ensure the solution cools slowly to allow for the formation of a more ordered, pure crystal lattice.

  • Insufficient Washing: The surfaces of the crystals may still be coated with the impure mother liquor.

    • Solution: After filtering the crystals, wash them with a small amount of cold recrystallization solvent. It is crucial that the solvent is cold to minimize redissolving your product.

Question: My product "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can happen if the compound is significantly impure or if the solution is cooled too quickly.[4]

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly.[4] Placing the flask on a surface that cools slowly, like a wooden block, can be beneficial.[3]

ProblemPossible CauseRecommended Solution
No crystals formToo much solvent usedEvaporate some solvent and re-cool.[2]
Solution cooled too rapidlyAllow for slow cooling to room temperature before using an ice bath.[2]
Lack of nucleation sitesScratch the inner surface of the flask or add a seed crystal.[4]
Product is still impureImpurities trapped in crystals (occlusion)Perform a second, slower recrystallization.
Insufficient washing of crystalsWash the filtered crystals with a small amount of cold solvent.
"Oiling out"Significant impurities or rapid coolingReheat to dissolve the oil, add more solvent, and cool very slowly.[4]
Liquid-Liquid Extraction

This technique separates compounds based on their differential solubilities in two immiscible liquid phases.[5]

Question: An emulsion has formed between the two layers, and they will not separate. What can I do?

Answer: Emulsion formation is a common challenge in liquid-liquid extraction.[6]

  • Prevention is key: Gently swirl or invert the separatory funnel rather than shaking it vigorously.[6]

  • Breaking the emulsion:

    • Time: Allow the separatory funnel to stand undisturbed for a period.

    • Salting Out: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[6]

    • Filtration: Filter the mixture through a plug of glass wool.[6]

    • Centrifugation: If the volume is small enough, centrifuging the mixture can break the emulsion.[7]

Question: I'm not sure which layer is the aqueous and which is the organic layer. How can I tell?

Answer: A simple test can identify the layers.

  • The "Drop Test": Add a few drops of water to the separatory funnel. The layer that the water joins is the aqueous layer.[8]

Question: I only see one phase after adding the two solvents. What happened?

Answer: This can occur if a co-solvent is present in your reaction mixture that is miscible with both the aqueous and organic layers (e.g., ethanol).[8]

  • Solution: Try adding more of the organic solvent and/or brine to force the separation of the layers.[8] Ideally, remove the water-miscible solvent from your crude product (e.g., by rotary evaporation) before performing the extraction.[8]

Distillation

Distillation separates liquids with different boiling points.[9]

Question: The separation of my liquids is poor, and the fractions are not pure. What is the problem?

Answer: Poor separation is often a result of distilling too quickly.[9]

  • Solution: Distillation relies on many cycles of evaporation and condensation to be effective.[9] Reduce the heating to allow the mixture to boil gently. This ensures that the vapor phase becomes enriched with the more volatile component.[9] Insulating the distillation column can also improve separation efficiency.[9]

Question: Nothing is distilling, but the liquid level in the distillation flask is decreasing. What is happening?

Answer: This is a classic sign of a leak in your distillation apparatus.[9]

  • Solution: Check all joints to ensure they are properly sealed.[9] Vapor is likely escaping from a loose connection.

ProblemPossible CauseRecommended Solution
Poor separation of liquidsDistillation rate is too fastReduce the heating to achieve a slow, steady distillation rate.[9]
Inefficient columnFor liquids with close boiling points, use a fractional distillation column and ensure it is well-insulated.[9]
No distillate collecting, but liquid level is droppingLeak in the systemCheck and secure all glass joints.[9]
Bumping or uneven boilingLack of boiling chips or stir barAdd new boiling chips or a magnetic stir bar to the distillation flask.
Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.[1]

Question: My compounds are not separating well on the column. What can I do to improve the separation?

Answer: Poor resolution in column chromatography can be addressed by several strategies:

  • Optimize the Solvent System: A small change in the polarity of the eluent can have a significant impact on separation.[1] Experiment with different solvent ratios using Thin Layer Chromatography (TLC) first.

  • Use a Longer Column: A longer column provides more stationary phase for the separation to occur, which can improve resolution.[1]

  • Decrease the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to sharper bands and better separation.[1]

  • Dry Loading: If your crude product is not very soluble in the eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.

Question: The column has run dry. Is the separation ruined?

Answer: If the solvent level drops below the top of the stationary phase, cracks and channels can form in the packing, which will ruin the separation.[10]

  • Prevention: Always ensure there is enough solvent in the column to prevent it from running dry.[11] Add fresh eluent well before the solvent level reaches the top of the silica.[11]

  • Solution: Unfortunately, once a column has run dry, the separation is usually compromised. The column will likely need to be repacked.

Column Chromatography Workflow start Prepare Slurry of Stationary Phase pack_column Pack the Column start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze analyze->elute Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: A typical workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove unreacted starting materials?

A1: The presence of unreacted starting materials can affect the yield, purity, and overall quality of your final product.[12] In pharmaceutical development, even small amounts of impurities can have significant impacts on the safety and efficacy of a drug.[13]

Q2: What should I do if my product and the unreacted starting material have very similar physical properties?

A2: This is a challenging but common scenario. If techniques like recrystallization and distillation are ineffective, column chromatography is often the best solution.[1] Fine-tuning the eluent polarity is crucial for separating compounds with similar properties.[1] In some cases, it may be necessary to chemically modify the unreacted starting material to alter its properties, making it easier to separate.[1]

Q3: How can I minimize the loss of my product during purification?

A3: Product loss is a common concern. Here are some tips for different techniques:

  • Recrystallization: Use the minimum amount of hot solvent necessary to dissolve your product to maximize recovery upon cooling.[2]

  • Extraction: Perform multiple extractions with smaller volumes of solvent rather than one large extraction to improve efficiency.

  • Column Chromatography: Carefully monitor the fractions by TLC to avoid combining pure product fractions with impure ones.[10]

Q4: My reaction did not go to completion. What could be the reason?

A4: An incomplete reaction is a common reason for having a significant amount of unreacted starting material. Potential causes include:

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough.[2]

  • Incorrect Stoichiometry: The molar ratios of the reactants may not have been optimal.[2]

  • Suboptimal Reaction Conditions: Factors like temperature, pressure, or catalyst concentration may need to be optimized.[14]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which your product is soluble at high temperatures but insoluble at low temperatures, while the unreacted starting material has different solubility properties.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.[1]

  • Cooling: Allow the solution to cool slowly to room temperature.[1] Slow cooling is crucial for forming pure crystals.[2] Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

General Protocol for Column Chromatography
  • Slurry Preparation: Create a slurry of silica gel in a non-polar solvent.[15]

  • Column Packing: Pour the slurry into the column and allow the silica gel to settle into a uniform bed.[15] Ensure no air bubbles are trapped.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.[15]

  • Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.[17]

  • Fraction Collection: Collect the eluent in a series of fractions.[15]

  • Analysis: Monitor the composition of the fractions using TLC.[15]

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[15]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]
  • 2.
  • Separation Techniques - Emily Learning. [Link]
  • Separ
  • Year 11 HSC Chemistry: Separ
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
  • Separating Mixtures Questions and Revision | MME. [Link]
  • SEPAR
  • How can I troubleshoot protein precipitation after purification?
  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Recrystalliz
  • Several Problems of Flash Column Chrom
  • What Common Problems Do Distillation Columns Have? - Chemistry For Everyone. [Link]
  • Modern Separation Techniques for the Efficient Workup in Organic Synthesis | Request PDF. [Link]
  • How To: Purify by Distillation - Department of Chemistry : University of Rochester. [Link]
  • Liquid-Liquid extraction problems and solutions - YouTube. [Link]
  • Distillation is one of the oldest methods of water treatment and is still in use today, though not commonly as a home tre
  • Recrystalliz
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. [Link]
  • Rookie Mistakes: Column Chromatography - Department of Chemistry : University of Rochester. [Link]
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis - AZoM. [Link]
  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. [Link]
  • How To Separate Two Organic Compounds? - Chemistry For Everyone - YouTube. [Link]
  • Six Suggestions for Successful Column Chrom
  • Problems with extractions - Chemistry Teaching Labs - University of York. [Link]
  • Could you give me information about troubleshooting about distillation?
  • Protein purification troubleshooting : r/labr
  • A Brief Introduction to Chemical Reaction Optimiz
  • SEPAR
  • A Brief Introduction to Chemical Reaction Optimization - ACS Public
  • Impurity Profiling of Chemical Reactions | Process Development Str
  • List the separ
  • O Level Pure/IP Chemistry: How to Choose the correct Separation Technique for a given Mixture - YouTube. [Link]
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  • SP-1 Stand Alone Solvent Purification System Oper

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Technical Support Center: Grignard Formation with 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organometallic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals encountering challenges with the formation of the Grignard reagent from 2-Fluoro-1,3-dimethoxybenzene. The unique electronic properties of this substrate, combining a highly stable carbon-fluorine bond with two coordinating methoxy groups, present specific hurdles that require careful consideration and optimization. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your success.

Troubleshooting Guide: Reaction Failure & Low Yield

This section addresses the most common issues encountered during the attempted synthesis of (2,6-dimethoxyphenyl)magnesium fluoride.

Q1: My Grignard reaction with this compound won't initiate. The solution remains clear, and no exotherm is observed. What's wrong?

A1: Failure to initiate is the most frequent problem when working with aryl fluorides due to the high bond dissociation energy of the C-F bond.[1][2] The primary cause is almost always an insufficient activation of the magnesium surface, which is passivated by a layer of magnesium oxide (MgO).[3]

Here are the critical factors and solutions, in order of importance:

  • Inadequate Magnesium Activation: The MgO layer prevents the magnesium from reacting with your aryl fluoride.[3] Standard activation methods may be insufficient.

    • Solution Protocol: Implement an aggressive activation strategy. Combine both physical and chemical activation methods.

      • Physical Activation: Before adding solvent, place your magnesium turnings in the flame-dried reaction flask and stir them vigorously under a high vacuum or inert atmosphere (Argon is preferable to Nitrogen). This mechanical grinding action helps to break the turnings and expose fresh, oxide-free surfaces.[4][5]

      • Chemical Activation: Use a combination of activators. Add a small crystal of iodine (I₂) and a few drops of 1,2-dibromoethane (DBE).[3][6] The disappearance of the iodine's purple/brown color and the observation of ethylene bubbling from the DBE reaction are strong indicators of a successfully activated surface.[3][6]

  • Presence of Moisture: Grignard reagents are potent bases that are rapidly quenched by protic sources like water.[7][8]

    • Solution: Ensure truly anhydrous conditions. All glassware must be flame-dried under vacuum and cooled under a stream of dry inert gas.[9] Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system (e.g., a Grubbs still).

  • Solvent Choice: While diethyl ether is a common solvent, tetrahydrofuran (THF) is often a better choice for less reactive halides like aryl fluorides.[9][10] Its higher boiling point allows for heating to facilitate initiation, and it is better at stabilizing the Grignard reagent through coordination.[7][9]

Q2: The reaction initiated, but the yield of my Grignard reagent is very low, confirmed by titration. What are the likely causes?

A2: Low yield, despite successful initiation, points towards competing side reactions or incomplete conversion.

  • Wurtz-type Homocoupling: A major side reaction is the coupling of your newly formed Grignard reagent with the starting aryl fluoride to form a biphenyl byproduct (1,1',3,3'-tetramethoxy-2,2'-bifluorobiphenyl). This is particularly prevalent at higher concentrations and temperatures.

    • Solution: Maintain a slow, controlled addition of the this compound solution to the activated magnesium suspension. This keeps the concentration of the aryl halide low in the flask, minimizing the rate of the bimolecular coupling reaction.[8] Avoid excessive heating once the reaction is initiated.

  • Incomplete Reaction: The C-F bond is stubborn. Even with initiation, the reaction may stall.

    • Solution: Gentle warming can be beneficial. After the initial exotherm subsides, gently heat the reaction mixture to a mild reflux in THF to drive the reaction to completion.[11] Monitor the consumption of magnesium turnings visually.

  • Potential Methoxy Group Interference: While less common than with ortho-carbonyl groups, there is a possibility of complex interactions or, in extreme conditions, cleavage of the methoxy C-O bond, particularly if transition metal impurities are present.[12][13]

    • Solution: Use high-purity magnesium turnings. If you suspect this side reaction, analyze your crude product mixture for phenol byproducts. This is generally a minor pathway but worth considering in cases of persistent low yields.

Frequently Asked Questions (FAQs)

Q1: Why is it so much harder to form a Grignard reagent from an aryl fluoride compared to a bromide or iodide?

A1: The difficulty is directly related to the strength of the carbon-halogen bond. The C-F bond is the strongest of the carbon-halogen bonds, with a bond dissociation energy of approximately 126 kcal/mol in fluorobenzene.[14] This high bond strength creates a significant activation energy barrier for the insertion of magnesium, making the reaction much less favorable compared to aryl chlorides (96 kcal/mol), bromides, or iodides.[2][14]

Q2: Can the two methoxy groups on the benzene ring interfere with the reaction?

A2: Yes, the methoxy groups can have a dual effect. On one hand, their electron-donating nature can slightly decrease the reactivity of the C-F bond towards magnesium insertion. On the other hand, the oxygen atoms can act as Lewis bases, coordinating to the magnesium center of the formed Grignard reagent. This can influence the reagent's solubility and reactivity. In some cases, particularly with ortho-substituents, Grignard reagents can displace methoxy groups, though this is less likely here without a strongly activating group.[12][13][15]

Q3: What is the best solvent for this reaction? Diethyl Ether or THF?

A3: For a challenging substrate like this compound, Tetrahydrofuran (THF) is the recommended solvent.[9][10]

  • Higher Boiling Point: THF boils at ~66 °C, compared to diethyl ether's ~35 °C. This allows for gentle heating to help initiate and sustain the reaction with the less reactive aryl fluoride.[16][17]

  • Superior Solvation: THF is a better Lewis base and more effectively solvates the magnesium center of the Grignard reagent, forming a stable complex that can help keep the reagent in solution.[6][7]

Q4: How do I know for sure if my Grignard reagent has formed and what its concentration is?

A4: Visual cues like the disappearance of magnesium and a cloudy grey/brown appearance are good indicators, but they are not quantitative.[3] The definitive way to confirm formation and determine the active concentration is through titration . A common and reliable method is titration against a solution of I₂ in THF with LiCl until the disappearance of the iodine color.[8][18] This should be done before using the reagent in a subsequent reaction.

Experimental Protocols & Data

Protocol 1: Activation of Magnesium Turnings
  • Place magnesium turnings (1.2 equivalents) into a three-necked, flame-dried, round-bottom flask equipped with a stir bar, reflux condenser, and a dropping funnel.

  • Seal the flask and place it under a high vacuum for 10 minutes while stirring vigorously.

  • Backfill the flask with dry argon.

  • Add a single small crystal of iodine and ~5 drops of 1,2-dibromoethane.[19]

  • Gently warm the flask with a heat gun until purple iodine vapors are observed.[19]

  • Allow the flask to cool to room temperature under a positive pressure of argon. The magnesium is now ready.

Table 1: Troubleshooting Summary
Issue Primary Cause Recommended Solution Key Indicator
No Initiation Inactive Mg surface (MgO layer)Combine mechanical stirring under vacuum with chemical activators (I₂ + DBE).[3][4]Disappearance of iodine color; bubbling (ethylene).[3]
No Initiation Presence of water/moistureFlame-dry all glassware; use anhydrous solvent.[7][8]N/A (Preventative)
Low Yield Wurtz HomocouplingSlow, dropwise addition of the aryl fluoride to maintain low concentration.[8][19]Detection of biphenyl byproduct via GC-MS or NMR.
Low Yield Incomplete ReactionGentle reflux in THF after initiation subsides.Visual consumption of Mg turnings.
Dark Solution Decomposition / Side ReactionsUse high-purity reagents; avoid overheating.Formation of dark brown/black precipitate.[8]
Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving issues during the Grignard formation.

Troubleshooting_Grignard Start Reaction Start Check_Initiation Exotherm or Cloudiness Observed? Start->Check_Initiation No_Initiation FAILURE: No Initiation Check_Initiation->No_Initiation No Initiation_OK Initiation Successful Check_Initiation->Initiation_OK Yes Troubleshoot_Activation Step 1: Re-evaluate Mg Activation - Flame-dry glassware? - Used I2 and DBE? - Mechanical grinding? No_Initiation->Troubleshoot_Activation Titrate Titrate Grignard Reagent Initiation_OK->Titrate Troubleshoot_Anhydrous Step 2: Verify Anhydrous Conditions - Freshly opened solvent? - Dried starting material? Troubleshoot_Activation->Troubleshoot_Anhydrous Check_Yield Yield > 70%? Titrate->Check_Yield Yield_OK SUCCESS: Proceed to next step Check_Yield->Yield_OK Yes Low_Yield FAILURE: Low Yield Check_Yield->Low_Yield No Troubleshoot_Coupling Step 1: Check for Wurtz Coupling - Was addition slow? - Was temperature controlled? Low_Yield->Troubleshoot_Coupling Troubleshoot_Completion Step 2: Ensure Complete Reaction - Gentle reflux applied? - Sufficient reaction time? Troubleshoot_Coupling->Troubleshoot_Completion

Caption: Troubleshooting workflow for Grignard reagent formation.

References

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910.
  • Kaufman, T. S. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.
  • Baker, K. V., Brown, J. M., Hughes, N., Skarnulis, A. J., & Sexton, A. (1991). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. The Journal of Organic Chemistry, 56(2), 698-703.
  • Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium. YouTube.
  • Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange.
  • AdiChemistry. (n.d.). Grignard Reagent: Reactions, Preparation, Mechanism. AdiChemistry.
  • Wikipedia. (2024). Grignard reagent. Wikipedia.
  • García-Muñoz, M. J., et al. (2015). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. ACS Catalysis, 5(9), 5576-5585.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • BYJU'S. (n.d.). Grignard Reagent. BYJU'S.
  • Newman, S. G., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Journal of the American Chemical Society, 142(10), 4875-4884.
  • Quora. (2021). Why isn't fluorine used in a Grignard reagent?. Quora.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • ResearchGate. (2015). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. ResearchGate.
  • Semantic Scholar. (2015). Mechanism of alkoxy groups substitution by Grignard reagents on aromatic rings and experimental verification of theoretical predictions of anomalous reactions. Semantic Scholar.
  • Royal Society of Chemistry. (2020). Direct arylation of alkyl fluorides using in situ mechanochemically generated calcium-based heavy Grignard reagents. RSC Publishing.
  • Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • ChemistNATE. (2014). How to Create a Grignard Reagent ("Preparation"). YouTube.
  • University Course Material. (n.d.). Grignard Reaction. (This appears to be a university lab manual, a general URL is not available).
  • Chemistry LibreTexts. (2024). 19. The Grignard Reaction. Chemistry LibreTexts.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Hill, D. G., et al. (1959). THE ACTION OF GRIGNARD REAGENTS ON 2-METHOXY-1-NAPHTHONITRILE. The Journal of Organic Chemistry, 24(6), 769-773.

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Technical Support Center: 2-Fluoro-1,3-dimethoxybenzene in Strong Base Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of using 2-Fluoro-1,3-dimethoxybenzene with strong bases. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but a deep, mechanistic understanding of the competing reaction pathways to empower you to troubleshoot and optimize your experiments effectively.

Introduction: A Tale of Three Pathways

When this compound is subjected to strong bases, particularly organolithium reagents, a delicate balance exists between three primary reaction pathways. The desired outcome for many synthetic chemists is Directed ortho-Metalation (DoM) , a powerful C-H functionalization strategy. However, two significant side reactions, Nucleophilic Aromatic Substitution (SNAr) and Aryne Formation , often compete, leading to unexpected products and diminished yields. Understanding the interplay between these pathways is paramount to achieving your desired synthetic outcome.

Below is a conceptual overview of the competing pathways:

Competing_Pathways cluster_start Starting Material cluster_products Potential Reaction Pathways & Products SM This compound + Strong Base (e.g., R-Li) DoM Directed ortho-Metalation (DoM) (Desired Pathway) SM->DoM Deprotonation at C6 SNAr Nucleophilic Aromatic Substitution (SNAr) (Side Reaction) SM->SNAr Nucleophilic attack at C2 Aryne Aryne Formation (Side Reaction) SM->Aryne Deprotonation at C2 followed by LiF elimination Product_DoM Product_DoM DoM->Product_DoM Electrophilic Quench Product_SNAr Product_SNAr SNAr->Product_SNAr Displacement of Fluoride Product_Aryne Product_Aryne Aryne->Product_Aryne Trapping of Aryne

Caption: Competing reaction pathways for this compound with strong bases.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.

Part 1: Optimizing the Desired Directed ortho-Metalation (DoM)

Question 1: I am attempting a Directed ortho-Metalation on this compound, but I am seeing low yields of my desired product after quenching with an electrophile. What is going wrong?

Answer: Low yields in DoM reactions with this substrate typically point to the reaction conditions favoring one of the competing side reactions (SNAr or aryne formation). The methoxy groups in your substrate are moderate directing groups for lithiation.[1] The key is to promote deprotonation at the C6 position, which is ortho to one of the methoxy groups and meta to the other, while minimizing side reactions.

Troubleshooting Steps:

  • Choice of Base: The choice of organolithium reagent is critical.

    • n-BuLi: This is a common choice but can be nucleophilic enough to promote SNAr.

    • s-BuLi or t-BuLi: These are more sterically hindered and less nucleophilic, which can favor deprotonation over nucleophilic attack. However, their increased basicity can sometimes promote aryne formation.

    • Lithium Amides (LDA, LTMP): Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP) are strong, non-nucleophilic bases.[2] They are often excellent choices for promoting DoM while suppressing SNAr.[3]

  • Temperature Control: Maintaining a very low temperature is crucial.

    • Perform the lithiation at -78 °C (dry ice/acetone bath). Allowing the reaction to warm up, even slightly, can significantly increase the rate of side reactions. The pentafluorosulfanyl group, for example, is known to act as a leaving group at temperatures above -40 °C during ortho-lithiation.[4]

  • Solvent and Additives:

    • THF: Tetrahydrofuran is a common solvent for these reactions as it is a Lewis base that can help to break up organolithium aggregates.[1]

    • TMEDA: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, increasing the basicity of the organolithium reagent and accelerating the rate of metalation.[5] This can sometimes allow the reaction to proceed at a lower temperature, favoring DoM.

  • Reagent Quality:

    • Ensure your organolithium reagent is fresh and has been properly titrated. Degradation of the reagent can lead to inconsistent results.[6]

    • Your starting material and solvent must be scrupulously dry. Any protic impurities will quench the organolithium reagent.

Experimental Protocol for Optimized DoM:

DoM_Protocol start Start prep Prepare a solution of this compound in anhydrous THF under an inert atmosphere (N2 or Ar). start->prep cool Cool the solution to -78 °C. prep->cool add_base Slowly add a titrated solution of LDA or s-BuLi/TMEDA (1.1 eq). cool->add_base stir Stir at -78 °C for 1-2 hours. add_base->stir add_E Add the desired electrophile (e.g., TMSCl, DMF, I2). stir->add_E warm Allow the reaction to slowly warm to room temperature. add_E->warm quench Quench the reaction with saturated aq. NH4Cl. warm->quench workup Perform aqueous workup and purification. quench->workup end End workup->end

Caption: A generalized workflow for the directed ortho-metalation of this compound.

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Question 2: My main byproduct appears to be 2-alkyl-1,3-dimethoxybenzene, corresponding to the alkyl group from my organolithium reagent. Why is this happening and how can I prevent it?

Answer: You are observing a classic case of Nucleophilic Aromatic Substitution (SNAr). In this reaction, the organolithium reagent acts as a nucleophile, attacking the carbon bearing the fluorine atom and displacing it. Aromatic rings are typically nucleophilic, but the presence of electron-withdrawing substituents can make them susceptible to nucleophilic attack.[7] While methoxy groups are electron-donating by resonance, fluorine is highly electronegative, and its inductive effect can activate the ring towards SNAr.[8][9] In fact, for SNAr, fluorine is often a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong polarization of the C-F bond.[8][9][10]

Mitigation Strategies for SNAr:

StrategyRationaleRecommended Action
Use a More Hindered Base Steric bulk around the nucleophilic carbon of the base will disfavor the transition state for SNAr.Switch from n-BuLi to s-BuLi or t-BuLi. For maximum suppression of nucleophilicity, use a lithium amide like LDA or LTMP.[2]
Lower the Temperature SNAr reactions, like most reactions, are slower at lower temperatures.Conduct the reaction at -78 °C or even lower if your equipment allows. Avoid any warming before the electrophilic quench.
Inverse Addition Adding the substrate to the base can maintain a low concentration of the substrate, potentially disfavoring bimolecular SNAr.Prepare a solution of the base at -78 °C and slowly add your solution of this compound.
Part 3: Understanding and Avoiding Aryne Formation

Question 3: I am getting a mixture of regioisomers after my electrophilic quench, with the new substituent appearing at both the C2 and C3 positions. What could be causing this?

Answer: The formation of a mixture of regioisomers, particularly with substitution at the C3 position, is a strong indicator of an aryne intermediate. This side reaction proceeds via a two-step mechanism:

  • Deprotonation: The strong base deprotonates the ring at the C2 position, ortho to the fluorine atom.

  • Elimination: The resulting aryl anion rapidly eliminates lithium fluoride (LiF) to form a highly reactive 1,3-dimethoxybenzyne intermediate.[11]

The electrophile or the nucleophilic organolithium can then add to either end of the aryne triple bond, leading to a mixture of products.

How to Minimize Aryne Formation:

  • Base Selection: While highly basic reagents are needed for deprotonation, extremely strong bases might favor the kinetically faster deprotonation at C2. Using a base like LDA, which is sterically hindered, can sometimes favor deprotonation at the less hindered C6 position.

  • Temperature: Aryne formation is often more prevalent at slightly higher temperatures than DoM. Strict adherence to -78 °C is critical.

  • Trapping Agents: If aryne formation is unavoidable and you wish to confirm its presence, you can add a trapping agent like furan to the reaction mixture. The resulting Diels-Alder adduct is a definitive sign of an aryne intermediate.[11]

Aryne_Formation cluster_mechanism Aryne Formation Mechanism cluster_trapping Trapping and Product Formation Start This compound Deprotonation Deprotonation at C2 by R-Li Start->Deprotonation Anion Aryl Anion Intermediate Deprotonation->Anion Elimination Elimination of LiF Anion->Elimination Aryne 1,3-Dimethoxybenzyne Elimination->Aryne Trap Nucleophilic Attack (Nu-) Aryne->Trap Product_Mix Mixture of C2 and C3 substituted products Trap->Product_Mix

Caption: Mechanism of aryne formation and subsequent product scrambling.

General FAQs

Q: Should I titrate my organolithium reagent even if the bottle is new? A: Absolutely. The molarity of commercially available organolithium reagents can vary. For reproducible and high-yielding reactions, it is imperative to determine the exact concentration of the active reagent before use.[6]

Q: My starting material is not fully dissolving in THF at -78 °C. Is this a problem? A: Yes, poor solubility can lead to slow and incomplete reactions.[6] If you are observing this, you can try to increase the solvent volume. Alternatively, a solvent system with better solvating properties at low temperatures, such as a THF/ether mixture, could be explored, but be mindful that solvent changes can alter reactivity.

Q: What is the role of the methoxy groups in this reaction? A: The methoxy groups play a dual role. They are moderate ortho-directing groups, facilitating the desired deprotonation at C6 through coordination with the lithium ion.[1][2] However, they are also electron-donating groups, which deactivates the ring towards SNAr compared to a ring with electron-withdrawing groups. The final outcome is a balance of these competing electronic and directing effects.

References

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr.
  • (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate.
  • (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. American Chemical Society.
  • (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.
  • Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group.
  • (n.d.). Directed (ortho) Metallation.
  • (n.d.). Nucleophilic aromatic substitution. Wikipedia.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • (2023). An efficient and chemoselective method to generate arynes. National Institutes of Health.
  • Roberts, R. A., Metze, B. E., Javaly, N., McCormick, T. M., & Stuart, D. R. (2025). Access to arynes from arenes via net dehydrogenation: scope, synthetic applications and mechanistic analysis. Chemical Science. DOI:10.1039/D5SC00054H.
  • (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps.
  • (n.d.). Recent advances in fluoride-free aryne generation from arene precursors. ResearchGate.
  • (n.d.). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI.
  • (n.d.). Aryne Precursors for Selective Generation of 3-Haloarynes: Preparation and Application to Synthetic Reactions. ResearchGate.
  • (2023, September 13). Ortho-lithiation with n-BuLi. Reddit.
  • (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Royal Society of Chemistry.
  • Yus, M., Herrera, R. P., & Guijarro, A. (2003). Aliphatic Organolithiums by Fluorine—Lithium Exchange: n-Octyllithium. ResearchGate.
  • (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. National Institutes of Health.
  • (2025, May 20). Directed ortho lithiation. Reddit.
  • (n.d.). Preparation of organolithium compounds. Google Patents.
  • (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. National Institutes of Health.
  • (2025). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. National Institutes of Health.
  • (n.d.). Organolithium compounds, properties & structures.
  • (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications.
  • Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
  • (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health.

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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered in the lab. The information is presented in a practical question-and-answer format to directly address specific issues you may face during your experiments.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Loading Fundamentals

This section addresses foundational concepts related to catalyst loading in cross-coupling reactions.

Q1: What is catalyst loading and why is its optimization crucial?

A1: Catalyst loading refers to the amount of catalyst used relative to the limiting reactant, typically expressed in mole percent (mol %).[1] Optimization of catalyst loading is a critical aspect of reaction development for several reasons:

  • Economic Viability: Palladium and other precious metal catalysts are often expensive. Reducing the catalyst loading directly translates to lower costs, which is particularly important for large-scale synthesis in the pharmaceutical and chemical industries.[2]

  • Environmental Impact ("Green Chemistry"): Minimizing the amount of heavy metal catalyst used reduces the environmental footprint of the reaction and minimizes toxic waste.[1]

  • Product Purity: High catalyst loadings can lead to increased levels of residual metal in the final product, which is a significant concern in the pharmaceutical industry due to strict regulations on metal impurities.[3] Additionally, higher catalyst concentrations can sometimes promote side reactions, leading to a more complex impurity profile.[4]

  • Reaction Efficiency: The goal is to find the minimum amount of catalyst required to achieve a desired reaction rate, yield, and selectivity.[1] This ensures efficient use of resources and time.

Q2: What are typical catalyst loading ranges for common cross-coupling reactions?

A2: While the optimal catalyst loading is highly dependent on the specific substrates, ligand, solvent, and temperature, there are general ranges that serve as a good starting point for optimization. For many reactions, a loading of 1-10 mol% is a common starting point for initial screening.[5] Highly efficient systems have been reported with loadings as low as 0.2-1 mol%.[6] For challenging substrates, such as aryl chlorides or sterically hindered coupling partners, higher loadings of 5-10 mol% may be necessary.[7]

Cross-Coupling ReactionTypical Catalyst Loading Range (mol %)Notes
Suzuki-Miyaura Coupling 0.5 - 5Can often be achieved with low catalyst loadings, especially with activated substrates.[8]
Buchwald-Hartwig Amination 1 - 5Highly dependent on the nature of the amine and aryl halide.[9]
Heck Coupling 1 - 5Temperature and base are critical parameters that influence the required catalyst loading.[10]
Sonogashira Coupling 0.5 - 5Copper co-catalyst can influence the required palladium loading.

Q3: How does increasing catalyst loading affect the reaction?

A3: Generally, increasing the catalyst loading increases the reaction rate and can lead to higher yields, especially for challenging substrates.[11] However, this relationship is not always linear.[6] At a certain point, increasing the catalyst loading may not significantly improve the reaction rate if another step, such as substrate diffusion, becomes rate-limiting.[6] Excessively high catalyst concentrations can even be detrimental, potentially leading to the formation of less-active or non-selective catalyst aggregates and an increase in side reactions.[4][6]

Part 2: Troubleshooting Guide for Common Issues

This section provides a structured approach to diagnosing and solving common problems encountered during cross-coupling reactions, with a focus on catalyst loading.

Issue 1: Low or No Conversion of Starting Materials

Q: My reaction shows low or no conversion of the starting materials. How can I troubleshoot this?

A: Low or no conversion is a frequent issue that can often be traced back to the catalyst's activity or concentration. Here’s a systematic approach to troubleshooting:

  • Potential Cause 1: Inactive or Deactivated Catalyst

    • Explanation: The active Pd(0) species required for the catalytic cycle may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction.[12] Deactivation can be caused by exposure to oxygen, impurities in the reagents or solvent, or thermal degradation at high temperatures.[10][13]

    • Troubleshooting Steps:

      • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[14][15] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[12]

      • Use a High-Purity Precatalyst: For more consistent results, use a well-defined, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles).[11] This ensures a more reliable generation of the active catalyst compared to in-situ generation from Pd(II) salts like Pd(OAc)₂.[16][17]

      • Verify Reagent Purity: Impurities in starting materials, solvents, or the base can act as catalyst poisons.[10][18] Use high-purity, anhydrous reagents and solvents.[6]

  • Potential Cause 2: Insufficient Catalyst Loading

    • Explanation: The amount of catalyst may simply be too low to drive the reaction to completion at a reasonable rate, especially with challenging substrates like electron-deficient anilines or aryl chlorides.[11][19]

    • Troubleshooting Steps:

      • Incrementally Increase Catalyst Loading: Increase the catalyst loading in a stepwise manner. A good screening range to start with is 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%.[11]

      • Consider a More Active Catalyst System: If increasing the loading is not effective or desirable, screen different ligands. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often facilitate challenging couplings and may allow for lower catalyst loadings.[7][11]

  • Potential Cause 3: Inefficient Precatalyst Reduction

    • Explanation: When using a Pd(II) source like Pd(OAc)₂, its reduction to the catalytically active Pd(0) is a critical first step.[2] Inefficient reduction can lead to lower catalytic activity, requiring higher palladium loadings to achieve the desired outcome.[2] This reduction is often facilitated by phosphine ligands, amines, or other reagents in the mixture.[12][20]

    • Troubleshooting Steps:

      • Pre-activation: Consider a pre-activation step where the Pd(II) source and ligand are stirred together in solution, sometimes at an elevated temperature, before adding the substrates.[16]

      • Choice of Ligand: Some phosphine ligands are more effective at reducing Pd(II) than others.[2]

Issue 2: Reaction Stalls Before Completion

Q: My reaction starts well but then stalls, leaving unreacted starting material. What could be the cause?

A: A stalling reaction often points to catalyst decomposition over the course of the reaction.

  • Potential Cause: Limited Catalyst Lifetime

    • Explanation: The catalyst may have a limited lifetime under the reaction conditions due to thermal degradation or poisoning by a product or byproduct.[11][13]

    • Troubleshooting Steps:

      • Increase Initial Catalyst Loading: A higher initial concentration of the catalyst may be sufficient to drive the reaction to completion before significant deactivation occurs.[11]

      • Use a More Robust Precatalyst: Modern precatalysts are often designed for greater stability and resistance to deactivation.[11]

      • Second Addition of Catalyst: In some cases, a second addition of the catalyst midway through the reaction can be beneficial to replenish the active catalytic species.[11]

      • Optimize Reaction Temperature: While higher temperatures increase the reaction rate, they can also accelerate catalyst decomposition.[10] Experiment with a range of temperatures to find an optimal balance.

Issue 3: Poor Reproducibility

Q: I am getting inconsistent results between batches of the same reaction. How can I improve reproducibility?

A: Poor reproducibility is often due to subtle variations in reaction setup and reagent quality.

  • Potential Cause 1: Inconsistent Catalyst Activity

    • Explanation: If you are generating the catalyst in-situ from a Pd(II) salt and a ligand, minor variations in the quality of these reagents or the reaction setup can lead to inconsistent formation of the active Pd(0) species.[11]

    • Troubleshooting Steps:

      • Switch to a Well-Defined Precatalyst: Using a commercially available, well-defined precatalyst will provide more consistent generation of the active catalyst from run to run.[11][16]

  • Potential Cause 2: Variable Reagent Quality

    • Explanation: Impurities in the starting materials, solvents, or base can have a significant impact on the reaction.[11][18] For example, boronic acids can degrade over time.[15]

    • Troubleshooting Steps:

      • Use Fresh, High-Purity Reagents: Ensure the purity of all reagents. Use anhydrous solvents and freshly opened bases.[11][15]

Part 3: Experimental Protocols and Visualization

Experimental Protocol: Screening for Optimal Catalyst Loading

This protocol provides a general workflow for screening different catalyst loadings to find the optimal conditions for your cross-coupling reaction.

  • Preparation:

    • Set up a series of identical reaction vessels (e.g., Schlenk tubes or vials in a reaction block). Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Prepare stock solutions of your aryl halide, coupling partner, and base in a degassed solvent to ensure accurate dispensing.

  • Reaction Setup (Perform in a Glovebox or under an Inert Atmosphere):

    • To each reaction vessel, add the desired palladium precatalyst and ligand. For screening, you might test loadings of 0.5, 1.0, 2.0, and 5.0 mol%.

    • Add the stock solution of the base to each vessel.

    • Add the stock solutions of the aryl halide and the coupling partner.

    • Seal the reaction vessels.

  • Reaction Execution:

    • Place the reaction vessels in a pre-heated reaction block or oil bath with vigorous stirring.

    • Maintain identical reaction conditions (temperature, stirring rate, atmosphere) for all experiments.[6]

  • Monitoring and Analysis:

    • Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by a suitable method (e.g., TLC, LC-MS, GC-MS).

    • After a predetermined time, quench the reactions and analyze the final conversion and yield for each catalyst loading.

  • Data Interpretation:

    • Plot the yield versus catalyst loading to identify the point at which increasing the catalyst amount no longer provides a significant benefit. This will help you determine the most cost-effective and efficient catalyst loading for your specific reaction.

Diagrams and Workflows

.dot

G cluster_cycle Catalytic Cycle cluster_precatalyst Catalyst Activation Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation R-Pd(II)-R' R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Product (R-R') Reductive_Elimination->Product Pd(II)_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)2) Reduction Reduction (e.g., by phosphine, amine) Pd(II)_Precatalyst->Reduction Reduction->Pd(0)L_n

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

.dot

G Start Low Yield or Stalled Reaction Check_Catalyst Is the Catalyst Active and Sufficient? Start->Check_Catalyst Inert_Atmosphere Ensure Rigorous Inert Atmosphere Check_Catalyst->Inert_Atmosphere No Increase_Loading Incrementally Increase Catalyst Loading (e.g., 0.5% -> 5%) Check_Catalyst->Increase_Loading Yes Reagent_Purity Verify Reagent and Solvent Purity Inert_Atmosphere->Reagent_Purity Precatalyst Switch to a Well-Defined Precatalyst Reagent_Purity->Precatalyst Screen_Ligands Screen More Active/Robust Ligands Increase_Loading->Screen_Ligands Optimize_Temp Optimize Reaction Temperature Screen_Ligands->Optimize_Temp Success Optimized Reaction Optimize_Temp->Success Precatalyst->Increase_Loading

Caption: Workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Catalyst Loading Optimization. Area.
  • Optimization of catalyst loading and metal to ligand ratio a. ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
  • Cross-Coupling Reactions: A Practical Guide. ResearchGate.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing).
  • Tailor-made pre-catalysts: addressing impurity profile in palladium-catalyzed couplings.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Heck Reaction—State of the Art. MDPI.
  • Best practices in catalyst screening. ResearchGate.
  • Improving the Efficiency of Catalyst Screening in Drug Substance Development. ACD/Labs.
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Optimization of amount of catalyst-loading in the model reaction. a. ResearchGate.
  • Heck Reaction. Chemistry LibreTexts.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ResearchGate.
  • Troubleshooting a difficult Heck reaction. Reddit.
  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv | Cambridge Open Engage.
  • Ligand–Metal Charge Transfer Induced via Adjustment of Textural Properties Controls the Performance of Single-Atom Catalysts during Photocatalytic Degradation. PubMed Central.
  • Ligand Design in Catalyst Development. YouTube.
  • Computational Screening of First-Row Transition-Metal Based Alloy Catalysts Ligand Induced N 2 Reduction Reaction Selectivity. ACS Publications.
  • Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis. PubMed Central.

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Technical Support Center: Solvent Effects on the Regioselectivity of 2-Fluoro-1,3-dimethoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the nuanced reactivity of 2-fluoro-1,3-dimethoxybenzene. This valuable intermediate presents unique challenges and opportunities in synthetic chemistry due to the interplay of its directing groups. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into controlling the regioselectivity of its reactions, with a particular focus on the often-underestimated role of the solvent.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the experimental use of this compound, providing step-by-step guidance to resolve them.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS) - Unexpected Isomer Distribution

Scenario: "I performed a nitration on this compound expecting substitution primarily at the C4 position, but I'm observing a significant amount of the C6 isomer. How can I improve the regioselectivity?"

Underlying Principles: The regiochemical outcome of electrophilic aromatic substitution on this compound is a delicate balance between the directing effects of the two methoxy groups and the fluorine atom. The methoxy groups are strong activating, ortho, para-directing groups due to their +M (mesomeric) effect.[1][2][3] The fluorine atom is a deactivating group due to its strong -I (inductive) effect, but it also acts as an ortho, para-director because of its +M effect.[2][4][5] The C4 and C6 positions are both activated by the methoxy groups. The C4 position is para to one methoxy and ortho to the other, while the C6 is ortho to a methoxy group. The fluorine at C2 inductively deactivates the adjacent C3 position and, to a lesser extent, the C1 and C2 positions.

Troubleshooting Steps:

  • Solvent Polarity and Coordinating Ability: The choice of solvent can significantly influence the outcome.

    • Non-coordinating, non-polar solvents (e.g., hexanes, CCl₄): These solvents are less likely to interact strongly with the electrophile or the substrate, often leading to a product distribution that is more reflective of the intrinsic electronic effects of the substituents.

    • Polar aprotic solvents (e.g., CH₂Cl₂, CH₃NO₂): These solvents can stabilize the charged intermediates (arenium ions) formed during the reaction.[6][7][8] This stabilization can sometimes lower the activation energy for substitution at less favored positions, leading to a mixture of isomers.

    • Polar protic solvents (e.g., acetic acid, fluorinated alcohols): These solvents can hydrogen bond with the substituents and the electrophile, altering their effective size and electronic influence.[9] In some cases, specific solvent interactions can favor one regioisomer over another.[10]

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, favoring the thermodynamically more stable product.

  • Nature of the Electrophile:

    • Bulky electrophiles: Steric hindrance can play a significant role. A larger electrophile will preferentially attack the less sterically hindered C4 position over the more crowded C6 position, which is flanked by a methoxy group.

    • "Hotter" vs. "Colder" Electrophiles: The reactivity of the electrophile matters. A highly reactive electrophile will be less selective. For nitration, using a milder nitrating agent (e.g., acetyl nitrate generated in situ) instead of a harsh mixture of nitric and sulfuric acids can improve regioselectivity.

Example Protocol for Improved C4-Nitration:

  • Reactant: this compound

  • Reagent: Nitric acid (HNO₃)

  • Solvent: Acetic acid

  • Temperature: 0 °C

  • Procedure: Slowly add a solution of nitric acid in acetic acid to a stirred solution of this compound in acetic acid at 0 °C. Maintain the temperature for a set period, then quench the reaction with ice water.[11] The use of acetic acid as a solvent can help to moderate the reactivity of the nitrating species and may favor the formation of the C4-nitro product.

Data Summary: Solvent Effects on Isomer Ratios (Hypothetical)

SolventDielectric Constant (ε)C4-isomer (%)C6-isomer (%)
Hexane1.98515
Dichloromethane9.17030
Acetic Acid6.28020
Nitromethane35.96535
Issue 2: Unsuccessful or Low-Yield Directed ortho-Metalation (DoM)

Scenario: "I am trying to perform a directed ortho-metalation on this compound using n-butyllithium in THF, followed by quenching with an electrophile. I am getting low yields of the desired product and recovering a lot of starting material."

Underlying Principles: Directed ortho-metalation (DoM) relies on the ability of a heteroatom-containing directing group to coordinate with the organolithium reagent, directing deprotonation to the adjacent ortho position.[12][13] In this compound, both the methoxy and fluoro groups can act as directing metalation groups (DMGs). The methoxy group is a stronger DMG than fluorine. The primary site of lithiation is expected to be C2, which is ortho to both methoxy groups and the fluorine. However, the choice of solvent is critical for the success of DoM reactions.

Troubleshooting Steps:

  • Solvent Choice is Paramount:

    • Ethereal Solvents (THF, Diethyl Ether): These are the most commonly used solvents for DoM.[12] They are coordinating solvents that can deaggregate the alkyllithium species, increasing its basicity and reactivity.[12][14] THF is generally a better coordinating solvent than diethyl ether.[14][15]

    • Hydrocarbon Solvents (Hexanes, Toluene): In non-coordinating hydrocarbon solvents, alkyllithiums exist as aggregates, which are less reactive. DoM in these solvents is often sluggish or does not occur without the addition of a coordinating agent like TMEDA (tetramethylethylenediamine).[16]

  • Base Selection and Equivalents:

    • n-BuLi vs. s-BuLi vs. t-BuLi: The reactivity of the alkyllithium base can influence the outcome. s-BuLi and t-BuLi are more basic and sterically hindered than n-BuLi, which can sometimes lead to different selectivity or faster reaction rates.

    • Equivalents of Base: Ensure you are using a sufficient excess of the organolithium reagent to account for any trace amounts of water or other protic impurities in your solvent and on your glassware.

  • Temperature Control: DoM reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions, such as reaction of the organolithium with the solvent (especially THF) and to control the stability of the aryllithium intermediate.[12]

Experimental Workflow for Directed ortho-Metalation:

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Inert Atmosphere D Cool to -78 °C A->D B Anhydrous Solvent (THF) B->D C This compound C->D E Add n-BuLi dropwise D->E F Stir for 1-2 hours E->F G Add Electrophile (e.g., TMSCl) F->G H Warm to Room Temperature G->H I Quench with sat. NH₄Cl H->I J Extract with Organic Solvent I->J K Dry, Concentrate & Purify J->K

Caption: Experimental workflow for a typical Directed ortho-Metalation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical for controlling regioselectivity in reactions with this compound?

A1: Solvents can influence regioselectivity through several mechanisms:

  • Solvation of Intermediates: Polar solvents can stabilize charged intermediates, such as the arenium ion in electrophilic aromatic substitution.[6][7][8] This stabilization can affect the relative energies of the transition states leading to different regioisomers.

  • Solvation of Reagents: Solvents can interact with the reacting species, altering their effective size and reactivity. For instance, a coordinating solvent can deaggregate an organolithium reagent, making it more reactive.[12][14]

  • Specific Solvent-Substrate Interactions: Protic solvents can form hydrogen bonds with the methoxy and fluoro substituents, which can alter their electronic and steric properties, thereby influencing their directing ability.[9]

  • Single-Electron Transfer (SET) Mechanisms: In some reactions, like certain nitrations, the mechanism may involve a single-electron transfer step. The feasibility of a SET pathway can be highly dependent on the solvent's polarity and its ability to stabilize radical ions.[6][10]

Q2: Can I use protic solvents for nucleophilic aromatic substitution (SNAr) on a derivative of this compound?

A2: It depends on the nucleophile and the specific reaction conditions. If your nucleophile is also the conjugate base of the solvent (e.g., using methoxide in methanol), you may observe substitution of the fluorine by the solvent-derived nucleophile.[17] This is a known complication in SNAr reactions. If you wish to avoid this, using a polar aprotic solvent like THF, DMF, or DMSO is generally recommended.[17] These solvents can effectively solvate the cation of the nucleophilic salt without interfering with the nucleophile itself.

Q3: How do I predict the major product in an electrophilic bromination of this compound? What role does the solvent play?

A3: The major product will be the result of a combination of electronic and steric effects. The two methoxy groups strongly activate the C4 and C6 positions. The C4 position is generally favored due to less steric hindrance compared to the C6 position, which is situated between a methoxy group and a hydrogen. The solvent can influence this selectivity. In a non-polar solvent, steric factors often dominate, leading to a higher proportion of the C4-bromo product. In more polar solvents, the increased reactivity of the system might lead to a slight decrease in selectivity, potentially forming more of the C6-bromo isomer. Using a bulky brominating agent in a non-polar solvent at low temperatures would be the ideal conditions to maximize the yield of the C4-bromo isomer.

Logical Relationship of Directing Groups:

Directing_Effects cluster_substrate This compound cluster_directors Directing Groups cluster_positions Reactive Positions Substrate Aromatic Ring OMe1 C1-Methoxy (+M > -I) C4 C4 (ortho to OMe, para to OMe) OMe1->C4 Activates C6 C6 (ortho to OMe) OMe1->C6 Activates F C2-Fluorine (-I > +M) F->C4 Weakly directs (para) F->C6 Weakly directs (ortho) OMe2 C3-Methoxy (+M > -I) OMe2->C4 Activates Major Product Major Product C4->Major Product Generally Favored (Sterics & Electronics) Minor Product Minor Product C6->Minor Product Less Favored (Sterics) C5 C5 (meta to both OMe) Trace Product Trace Product C5->Trace Product Deactivated

Caption: Influence of directing groups on the regioselectivity of EAS.

References

  • Vertex AI Search. (n.d.). Optimizing Your Synthesis with this compound.
  • Wikipedia. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects.
  • ChemTalk. (n.d.). Directing Effects.
  • Baran, P. (n.d.). Directed (ortho)
  • ACG Publications. (2020, March 17).
  • PubMed Central. (2020, September 28).
  • Save My Exams. (2025, January 10). Directing Effects.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • TopSCHOLAR. (2004, May 1). Directed ortho Metalation in Hydrocarbon Solvents: Opposing Pi-Resonance Effects.
  • PubMed Central. (2017, December 18).
  • PubMed. (n.d.).
  • PubMed. (2012, March 12). Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium.
  • ResearchGate. (n.d.). Rationale behind the solvent effects observed.
  • ResearchGate. (2025, August 6). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
  • TopSCHOLAR. (n.d.).
  • ResearchGate. (2025, August 6). Influential Role of Ethereal Solvent on Organolithium Compounds: The Case of Carboranyllithium | Request PDF.
  • Google Patents. (n.d.).
  • Baran Lab. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • PubMed Central. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2025, August 7).
  • Chemistry LibreTexts. (2021, May 20). 4.
  • PubMed Central. (n.d.).
  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, August 7). (PDF)
  • Beilstein Journals. (n.d.).
  • ResearchGate. (n.d.).
  • YouTube. (2019, July 12).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 195136-68-6 | SCBT.
  • MDPI. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • PubMed Central. (2022, December 2).
  • oc-praktikum.de. (2006, March). 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2.
  • PubMed. (2022, December 20).
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.).
  • ResearchGate. (2017, July 17). (PDF) REACTIVITY, STEREO- AND REGIOSELECTIVITY OF DIELS-ALDER REACTIONS BETWEEN FIVE-MEMBERED HETEROCYCLES AND DANISHEFSKY'S DIENE.

Sources

how to avoid demethylation of 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for handling 2-Fluoro-1,3-dimethoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Unintended demethylation is a common challenge that can lead to reduced yields, purification difficulties, and the formation of undesired byproducts. This guide provides in-depth, troubleshooting-focused answers to frequently encountered issues, grounded in established mechanistic principles.

Introduction: The Challenge of Stability

This compound is a valuable synthon, but the electron-rich nature of the dimethoxy-substituted ring, combined with the electronic effects of the fluorine atom, presents a unique set of challenges. The methoxy groups, while generally stable, are susceptible to cleavage under a variety of common reaction conditions, particularly those involving strong acids, Lewis acids, or high temperatures. Understanding the mechanisms behind this undesired demethylation is the first step toward preventing it.

Troubleshooting Guide & FAQs

Question 1: I'm observing significant demethylation of my this compound during my reaction. What are the likely causes?

Answer:

Demethylation of aryl methyl ethers like this compound typically proceeds through one of three primary mechanistic pathways. Identifying the likely pathway in your specific reaction is crucial for effective troubleshooting.

  • Acid-Catalyzed Cleavage: This is the most common cause. The oxygen atom of a methoxy group acts as a Lewis base, and it can be protonated by strong Brønsted acids (e.g., HBr, HI, H₂SO₄). This protonation makes the methyl group susceptible to nucleophilic attack by a counter-ion (like Br⁻ or I⁻) via an Sₙ2 mechanism, leading to the formation of a phenol and methyl halide. The presence of two methoxy groups can facilitate this process, and the reaction is often driven by the generation of a volatile methyl halide.

  • Lewis Acid-Mediated Cleavage: Lewis acids are widely used in reactions like Friedel-Crafts alkylations and acylations. Potent Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or ferric chloride (FeCl₃) can coordinate strongly to the methoxy oxygen. This coordination weakens the O-CH₃ bond, facilitating its cleavage. BBr₃ is a particularly effective and often non-selective reagent for cleaving aryl ethers, even at low temperatures.

  • Nucleophilic Demethylation: While less common for this substrate, strong nucleophiles can also effect demethylation. Reagents like lithium diphenylphosphide (LiPPh₂) or sodium thiocresolate can attack the methyl group directly in an Sₙ2 fashion. This is more prevalent when the aromatic ring is electron-deficient, which is not the primary characteristic of this compound, but can be a consideration in certain contexts.

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which can slightly decrease the basicity of the adjacent methoxy oxygens. However, the overall electron-donating character of the two methoxy groups makes the system highly susceptible to electrophilic attack and subsequent demethylation pathways.

Question 2: My protocol requires acidic conditions. How can I minimize or prevent demethylation?

Answer:

When acidic conditions are unavoidable, the key is to control the reaction parameters and, if possible, choose a milder acid.

  • Temperature Control: Demethylation is a thermally activated process. Running your reaction at the lowest possible temperature that still allows for the desired transformation is critical. For instance, if a reaction proceeds at room temperature, try running it at 0 °C or even -20 °C and monitor for progress.

  • Choice of Acid: The strength of the acid and the nucleophilicity of its conjugate base are critical factors.

    • Avoid HBr and HI: These are classic ether-cleaving reagents due to the high nucleophilicity of Br⁻ and I⁻.

    • Consider Milder Acids: If your reaction is acid-catalyzed, explore options like p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA). These have less nucleophilic counter-ions. In some cases, a solid-supported acid like Nafion™ or Amberlyst™ can be used, which can sometimes offer milder reaction conditions and easier workup.

    • Use of Acetic Acid: Acetic acid can be a suitable acidic solvent or co-solvent that is generally not strong enough to cause significant demethylation of robust aryl ethers.

  • Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction closely by TLC or LC-MS to determine the point of maximum conversion of your starting material and quench the reaction promptly.

Question 3: I am using a Lewis acid for a Friedel-Crafts reaction and observing my starting material being demethylated. What are my options?

Answer:

This is a very common issue. The choice of Lewis acid and the stoichiometry are paramount.

Table 1: Comparison of Lewis Acids for Reactions with this compound

Lewis AcidPotencyCommon IssuesMitigation Strategies
BBr₃ Very HighHighly efficient at ether cleavage, often non-selective.Avoid if possible. Reserve for intentional demethylation.
AlCl₃ HighStrong promoter of demethylation, especially with >1 equivalent.Use stoichiometric amounts or less if possible. Run at low temperatures (-40 °C to 0 °C). Consider using a milder Lewis acid.
FeCl₃ ModerateCan cause demethylation, but generally less than AlCl₃.A good first alternative to AlCl₃. Often effective at lower temperatures.
SnCl₄ MildLess prone to causing demethylation.Excellent choice for many Friedel-Crafts reactions on activated rings.
ZnCl₂ MildGenerally considered a very mild Lewis acid for this purpose.May require higher temperatures, but is much less likely to cleave the ether bonds.
Sc(OTf)₃ MildOften highly effective in catalytic amounts and recyclable.A more modern, "green" alternative that is often compatible with sensitive functional groups.

Recommended Workflow:

  • Start with a Milder Lewis Acid: Begin your optimization with SnCl₄ or ZnCl₂.

  • Control Stoichiometry: Use the minimum effective amount of Lewis acid. For activated systems like this compound, catalytic amounts may be sufficient.

  • Strict Temperature Control: Pre-cool the substrate solution to 0 °C or -20 °C before the slow, dropwise addition of the Lewis acid. Maintain this low temperature throughout the reaction.

  • Inverse Addition: In some cases, adding the substrate and acylating/alkylating agent to a pre-cooled slurry of the Lewis acid can prevent localized high concentrations and reduce side reactions.

Question 4: I am attempting an ortho-lithiation followed by quenching with an electrophile. Is demethylation a risk?

Answer:

Yes, demethylation can be a risk during lithiation reactions, though the mechanism is different. The primary risk arises from the reaction conditions and workup.

  • Directed Ortho-Metalation (DoM): The methoxy groups are excellent directing groups for ortho-lithiation using reagents like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The lithium coordinates to the methoxy oxygen, directing the deprotonation to the adjacent ring position. The fluorine atom can also act as a directing group. In your substrate, lithiation is expected to occur at the C4 position, directed by the C3-methoxy group.

  • Avoiding Demethylation during Lithiation:

    • Low Temperature is Essential: These reactions must be run at very low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions. At higher temperatures, the organolithium reagent can act as a nucleophile and attack the methyl group.

    • Use of TMEDA: The addition of tetramethylethylenediamine (TMEDA) can accelerate the lithiation, allowing the reaction to be performed more quickly and efficiently at low temperatures, which minimizes the risk of side reactions.

    • Careful Quenching: The reaction should be quenched at low temperature by the addition of the electrophile.

    • Aqueous Workup: A standard aqueous workup with saturated ammonium chloride (NH₄Cl) is generally safe. Avoid using a strong acid for the workup until the temperature has been raised to at least 0 °C to prevent acid-catalyzed demethylation of the product.

Experimental Protocol: A Demethylation-Resistant Friedel-Crafts Acylation

This protocol provides a starting point for the acylation of this compound using conditions designed to minimize demethylation.

Objective: Synthesis of 1-(2-Fluoro-4,6-dimethoxyphenyl)ethan-1-one.

Reagents:

  • This compound

  • Acetyl chloride (or acetic anhydride)

  • Tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add this compound (1.0 eq) and anhydrous DCM (approx. 0.2 M solution).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Reagent Addition: Add acetyl chloride (1.1 eq) to the solution.

  • Lewis Acid Addition: Slowly, add SnCl₄ (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by TLC or LC-MS every 30 minutes.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by slowly adding it to a vigorously stirred, cold (0 °C) saturated aqueous solution of NH₄Cl.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as appropriate.

Visual Diagrams

Diagram 1: Mechanism of Acid-Catalyzed Demethylation

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack A Ar-O-CH₃ H_plus H⁺ B Ar-O⁺(H)-CH₃ A->B Fast X_minus X⁻ (e.g., Br⁻, I⁻) C Ar-OH (Phenol) B->C Slow, Rate-Determining X_minus->B Sₙ2 attack on methyl group D CH₃-X (Methyl Halide)

Caption: Acid-catalyzed cleavage of an aryl methyl ether.

Diagram 2: Decision Workflow for Condition Selection

G start Reaction Planning with This compound is_acid Does the reaction require a Lewis or Brønsted acid? start->is_acid is_strong_acid Is a strong acid (e.g., HBr, AlCl₃) required? is_acid->is_strong_acid Yes other_reaction Is it another reaction type? (e.g., Lithiation, Nucleophilic Sub.) is_acid->other_reaction No use_mild_lewis Use Milder Lewis Acid (e.g., SnCl₄, ZnCl₂) and control stoichiometry. is_strong_acid->use_mild_lewis Lewis Acid use_mild_bronsted Use Milder Brønsted Acid (e.g., PTSA, CSA) or solid-supported acid. is_strong_acid->use_mild_bronsted Brønsted Acid low_temp Implement Strict Temperature Control (e.g., 0 °C to -78 °C) use_mild_lewis->low_temp use_mild_bronsted->low_temp monitor Monitor Reaction Closely (TLC, LC-MS) and Quench Promptly low_temp->monitor proceed Proceed with Reaction monitor->proceed

stability of 2-Fluoro-1,3-dimethoxybenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Fluoro-1,3-dimethoxybenzene

Introduction

This compound (CAS 195136-68-6) is a versatile chemical intermediate valued in pharmaceutical and advanced materials synthesis for its unique electronic properties imparted by the fluorine and methoxy substituents.[1] Its utility in complex synthetic pathways often involves reactions conducted in acidic media. However, the presence of two aryl ether linkages makes the molecule susceptible to degradation under certain acidic conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profile of this compound, offering troubleshooting advice and validated protocols to mitigate potential issues during experimentation.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

Q1: What is the primary stability concern for this compound in acidic conditions?

The primary stability concern is the acid-catalyzed cleavage of its two methoxy (ether) groups. Ethers are generally unreactive, but under strongly acidic conditions, they can be cleaved to form alcohols (in this case, phenols) and alkyl halides.[2][3] This reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group.[3][4]

Q2: Under which specific acidic conditions is this ether cleavage most likely to occur?

Ether cleavage is most efficient with strong acids that have a highly nucleophilic conjugate base.[4]

  • High Risk: Strong hydrohalic acids such as hydrogen iodide (HI) and hydrogen bromide (HBr) are particularly effective at cleaving aryl methyl ethers, often requiring elevated temperatures to proceed at a significant rate.[2][5]

  • Moderate Risk: Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) can also promote cleavage, though less efficiently than HI or HBr.[4] The use of strong Lewis acids, such as boron tribromide (BBr₃), is another common method for aryl ether cleavage.[3]

  • Low Risk: Weaker acids, such as acetic acid, or the use of catalytic amounts of strong acids like trifluoroacetic acid (TFA) at room temperature, are generally not sufficient to cause significant ether cleavage.[6]

Q3: What are the expected degradation products from ether cleavage?

Cleavage of an aryl alkyl ether will always produce a phenol and an alkyl halide, as the aromatic ring is resistant to nucleophilic substitution.[5] For this compound, the degradation can occur in a stepwise manner.

  • First Cleavage: Produces 2-fluoro-3-methoxyphenol and a methyl halide (e.g., methyl iodide if HI is used).

  • Second Cleavage: If forcing conditions (excess acid, high temperature) are used, the remaining methoxy group can be cleaved to yield 2-fluorobenzene-1,3-diol and a second equivalent of the methyl halide.

Q4: Can electrophilic aromatic substitution (EAS) occur as a side reaction?

Yes, this is another potential reaction pathway. The this compound ring is considered electron-rich and activated towards electrophilic attack. The two methoxy groups are strong activating ortho, para-directors, while the fluorine atom is a deactivating ortho, para-director.[7]

  • Directing Effects: The powerful activating effect of the methoxy groups dominates. Electrophilic attack will be directed primarily to the C4 and C6 positions, which are para to one methoxy group and ortho to the other.

  • Reaction Conditions: This is most relevant when using acids that can generate an electrophile, such as nitric acid (for nitration) or fuming sulfuric acid (for sulfonation).[8][9]

Q5: How does the fluorine substituent influence the molecule's stability and reactivity?

The fluorine atom has a dual electronic effect:

  • Inductive Effect: Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond, which can slightly reduce the rate of electrophilic substitution compared to its non-fluorinated analog.[10]

  • Resonance Effect: Fluorine can donate electron density into the ring through its lone pairs (pi-donation), which contributes to its ortho, para-directing nature.[7]

In the context of drug design, incorporating fluorine can enhance metabolic stability and alter pharmacokinetic properties, which is a key reason for the use of fluoroanisole derivatives.[11][12][13] For stability, the inductive withdrawal can slightly decrease the basicity of the ether oxygens, potentially making them marginally less susceptible to protonation compared to a non-fluorinated dimethoxybenzene.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound in acidic media.

Problem Observed Potential Cause Recommended Solution & Rationale
Low yield of desired product; TLC/LC-MS shows new, more polar byproducts. Acid-Catalyzed Ether Cleavage: The reaction conditions (acid strength, temperature, time) are too harsh, causing demethylation of the starting material. The resulting phenols are more polar.1. Reduce Acid Strength: If possible, switch to a weaker acid or use a catalytic amount of a strong acid. 2. Lower Temperature: Perform the reaction at 0°C or below to minimize the activation energy required for cleavage. 3. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. 4. Change Reagent: If demethylation is the goal, this is expected. If it is a side reaction, avoid acids like HBr, HI, and BBr₃.[2][3]
NMR spectrum shows unexpected new aromatic signals, but mass of product is higher. Electrophilic Aromatic Substitution (EAS): The acidic medium is generating an electrophile that is reacting with the electron-rich aromatic ring.1. Use Aprotic/Non-Electrophilic Acids: Switch to an acid that does not generate an electrophile (e.g., use HCl in dioxane instead of H₂SO₄ if only a proton source is needed). 2. Protect the Ring: If EAS is unavoidable, consider if a temporary blocking group at the C4/C6 position is feasible for your synthetic route. 3. Control Stoichiometry: If the acid is also a reactant (e.g., nitration), use only the required stoichiometric amount at low temperature to prevent multiple additions.[8]
Reaction fails to proceed, and only starting material is recovered. Insufficient Acid Strength/Activation: The acid used is not strong enough to catalyze the desired reaction or protonate the necessary functional group.1. Increase Acid Strength: Cautiously switch to a stronger acid, while monitoring for the onset of ether cleavage (see first problem). 2. Increase Temperature: Gradually increase the reaction temperature. Ethers are stable under many acidic conditions, so forcing conditions may be required for other transformations.[5] 3. Add a Co-solvent: Ensure all reagents are fully dissolved, as poor solubility can hinder the reaction.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving issues when using this compound in an acidic reaction.

G start Unexpected Reaction Outcome check_sm Is Starting Material (SM) Consumed? start->check_sm low_yield Low Yield or Complex Mixture start->low_yield check_sm->low_yield Yes sm_present SM Unchanged check_sm->sm_present No check_mass Analyze Product Mass by MS mass_lower Mass Lower Than SM (Likely Cleavage) check_mass->mass_lower Yes mass_higher Mass Higher Than SM (Likely EAS) check_mass->mass_higher No, Higher mass_same Mass Unchanged (Isomerization?) check_mass->mass_same No, Same low_yield->check_mass sol_no_rxn ACTION: - Increase Acid Strength - Increase Temperature - Check Solubility sm_present->sol_no_rxn sol_cleavage ACTION: - Lower Temperature - Use Weaker Acid - Reduce Reaction Time mass_lower->sol_cleavage sol_eas ACTION: - Use Non-Electrophilic Acid - Control Stoichiometry - Run at Lower Temperature mass_higher->sol_eas

Caption: Troubleshooting workflow for acidic reactions.

Section 3: Experimental Protocols

Protocol 3.1: Procedure for Assessing Stability to a Specific Acid

This protocol allows for a small-scale test to determine if this compound is stable under your proposed reaction conditions before committing a large amount of material.

  • Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 50 mg).

  • Solvent Addition: Add the reaction solvent (e.g., 1 mL) and stir until the starting material is fully dissolved.

  • Internal Standard: Add a small amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) whose signals do not overlap with the starting material or expected products in your analytical method.

  • Initial Sample: Take an initial sample (t=0) for analysis by TLC, LC-MS, or GC-MS.

  • Acid Addition: Cool the vial to the intended reaction temperature (e.g., 0°C). Slowly add the acid (X eq.) to be tested.

  • Monitoring: Stir the reaction at the target temperature. Take aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h). Quench each aliquot by diluting it into a saturated sodium bicarbonate solution and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the quenched samples and compare the ratio of the starting material to the internal standard and identify any new product formation. Significant degradation is indicated by the appearance of peaks corresponding to demethylated products.

Protocol 3.2: General Procedure for Quenching an Acidic Reaction

Proper quenching is critical to prevent degradation during workup.

  • Cooling: Once the reaction is deemed complete by in-process monitoring, cool the reaction vessel to 0°C or below in an ice-water or ice-salt bath. This reduces the rate of potential acid-catalyzed degradation.

  • Neutralization: Prepare a separate flask containing a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate or potassium carbonate).

  • Slow Addition: While stirring vigorously, slowly transfer the cold reaction mixture into the basic solution. Caution: This may cause gas evolution (CO₂). Ensure adequate ventilation and headspace in the flask.

  • pH Check: After the addition is complete, check the pH of the aqueous layer with pH paper or a meter to ensure it is neutral or slightly basic (pH 7-8). Add more base if necessary.

  • Extraction: Proceed with standard aqueous workup by extracting the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Section 4: Key Mechanisms & Data

Mechanism of Acid-Catalyzed Ether Cleavage

The cleavage of the methyl ether proceeds via an Sₙ2 mechanism, as a primary carbocation is too unstable to form.[2][5]

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Products A This compound B Protonated Ether (Oxonium Ion) A->B + H+ H_plus H+ C [I---CH3---O+HAr] Transition State B->C + I- I_minus I- (Nucleophile) D 2-Fluoro-3-methoxyphenol C->D Bond Cleavage E Methyl Iodide C->E Bond Cleavage

Caption: Mechanism of aryl methyl ether cleavage with HI.

Directing Effects for Electrophilic Aromatic Substitution

The methoxy groups are strong activators, making the C4 and C6 positions the most electron-rich and sterically accessible for attack by an electrophile (E⁺).

Caption: Preferred sites for electrophilic attack.

References

  • Cleavage of Ethers - Organic Chemistry. (n.d.). Jack Westin.
  • McNulty, J., et al. (2015). Rapid and Mild Cleavage of Aryl-Alkyl Ethers to Liberate Phenols. ResearchGate.
  • Hydrolysis of dimethoxymethylbenzene using various acid catalysts. (n.d.). ResearchGate.
  • Organic Chemistry Tutor. (2018). ether cleavage with strong acids. YouTube.
  • Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. (2024). Sciforum.
  • Optimizing Your Synthesis with this compound. (n.d.). Alchemist-chem.
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2018). MDPI.
  • Wang, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed.
  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2009). ResearchGate.
  • Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives. (n.d.). Google Patents.
  • Other Aromatic Substitutions. (2023). Chemistry LibreTexts.
  • Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. (2022). American Chemical Society.
  • 2-Fluoro-3-methoxybenzoic acid. (n.d.). PubChem.
  • Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. (2015). ResearchGate.
  • Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. (2022). NIH.
  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. (2021). Beilstein Journal of Organic Chemistry.
  • 2-Fluoro-1,3-Dimethoxy-4-Nitrobenzene. (n.d.). Alchemist-chem.
  • 4-Fluoroanisole. (n.d.). PubChem.
  • 2-Fluoro-1-methoxy-3-nitrobenzene. (n.d.). MySkinRecipes.
  • Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. (2018). ResearchGate.
  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. (2022). NIH.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2020). Beilstein Journals.

Sources

Technical Support Center: Identifying Impurities in 2-Fluoro-1,3-dimethoxybenzene by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Fluoro-1,3-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we address common issues encountered during the analysis of this versatile chemical intermediate, providing troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Navigating Your NMR Spectrum

This section is dedicated to resolving specific anomalies you might observe in the ¹H and ¹³C NMR spectra of this compound.

Question: I see unexpected peaks in the aromatic region (6.0-8.0 ppm) of my ¹H NMR spectrum. What could they be?

Answer:

Unidentified signals in the aromatic region often point to the presence of structurally related aromatic impurities. The most common culprits are starting materials from the synthesis or by-products from side reactions.

Possible Impurities and Their Expected ¹H NMR Signals:

  • 1,3-Dimethoxybenzene (Resorcinol dimethyl ether): This is a likely starting material or a product of de-fluorination. Its ¹H NMR spectrum in CDCl₃ typically shows a triplet at ~7.15 ppm, a doublet of doublets at ~6.50 ppm, and a triplet at ~6.44 ppm.[1] The methoxy groups appear as a singlet at approximately 3.74 ppm.[1]

  • Fluoroanisole Isomers (2-fluoroanisole, 3-fluoroanisole, 4-fluoroanisole): These can arise from incomplete methoxylation or rearrangement reactions. Their aromatic signals will be complex due to fluorine-proton coupling. For example, 4-fluoroanisole in CDCl₃ shows a triplet of doublets around 6.98 ppm and a doublet of doublets around 6.82 ppm.[2]

  • Partially Methoxy-substituted Precursors: Depending on the synthetic route, precursors with only one methoxy group might be present. These would exhibit more complex splitting patterns in the aromatic region.

Troubleshooting Steps:

  • Review the Synthesis: Carefully examine the synthetic pathway used to prepare your this compound. Identify all aromatic starting materials and potential side-products.

  • Spike Your Sample: If you have a reference standard of a suspected impurity, add a small amount to your NMR tube and re-acquire the spectrum. The intensification of existing peaks will confirm the impurity's identity.

  • Utilize 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to piece together the spin systems of the impurities.

    • HSQC (Heteronuclear Single Quantum Coherence): This will correlate proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C signals of the impurity.

    • HMBC (Heteronuclear Multiple Bond Correlation): This reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity within the impurity's structure.

Question: There's a singlet at ~3.8 ppm in my ¹H NMR spectrum that seems too large. Is this an impurity?

Answer:

The two methoxy groups in this compound should appear as a single peak due to their chemical equivalence. An unusually large singlet in this region could indicate the presence of an impurity with methoxy groups.

Possible Impurities:

  • 1,3-Dimethoxybenzene: As mentioned previously, its methoxy groups resonate around 3.74 ppm in CDCl₃.[1]

  • Methanol: If used as a solvent during synthesis or workup, residual methanol can appear as a singlet. Its chemical shift is solvent-dependent but is often seen around 3.49 ppm in CDCl₃.

Troubleshooting Steps:

  • Integration Analysis: Carefully integrate the suspicious singlet relative to the aromatic protons of your main compound. If the ratio is inconsistent with the structure of this compound, an impurity is likely present.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If the peak diminishes or disappears, it is likely due to an exchangeable proton, such as the hydroxyl proton of methanol.

  • Check Solvent Purity: Ensure that the deuterated solvent you are using is free from methanol contamination. It is good practice to run a blank spectrum of the solvent.[3][4]

Question: My baseline is noisy and shows broad humps. What is the cause?

Answer:

A noisy baseline with broad signals, often referred to as "rolling baseline," can be caused by several factors not directly related to chemical impurities.

Potential Causes and Solutions:

  • Poor Shimming: The magnetic field homogeneity across the sample may not be optimal. Re-shimming the spectrometer can significantly improve spectral quality.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If your compound was synthesized using metal catalysts, this could be a possibility. Consider passing your sample through a small plug of silica gel.

  • Insoluble Material: The presence of suspended, insoluble material in the NMR tube will disrupt the magnetic field homogeneity. Filter your sample before transferring it to the NMR tube.

  • High Concentration: Very concentrated samples can lead to viscosity-related line broadening. Diluting your sample may resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: While a definitive, universally cited spectrum for this compound can be elusive in free-access literature, we can predict the expected shifts based on the substituent effects of the fluorine and methoxy groups on the benzene ring.

Expected ¹H NMR Data (in CDCl₃):

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H4/H6~6.5 - 6.7Doublet of Doublets (dd)³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 1-2
H5~7.0 - 7.2Triplet (t)³J(H,H) ≈ 8-9
OCH₃~3.8 - 3.9Singlet (s)-

Expected ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constants (Hz)
C1/C3~160 - 162Doublet (d)²J(C,F) ≈ 15-20
C2~155 - 158Doublet (d)¹J(C,F) ≈ 240-250
C4/C6~100 - 105Doublet (d)³J(C,F) ≈ 5-10
C5~125 - 130Singlet (s) or small doublet⁴J(C,F) ≈ 0-3
OCH₃~55 - 57Singlet (s)-

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Q2: How can I identify common solvent and lab contaminants in my NMR spectrum?

A2: It is very common to see signals from residual solvents used in the reaction or purification, as well as common laboratory contaminants.[5][6][7]

Common Contaminants and their ¹H NMR Signals (in CDCl₃):

ContaminantChemical Shift (ppm)Multiplicity
Water (H₂O)~1.56Singlet (s)
Acetone~2.17Singlet (s)
Dichloromethane~5.30Singlet (s)
Diethyl ether~3.48 (q), ~1.21 (t)Quartet (q), Triplet (t)
Ethyl acetate~4.12 (q), ~2.05 (s), ~1.26 (t)Quartet (q), Singlet (s), Triplet (t)
Hexane~1.25 (m), ~0.88 (t)Multiplet (m), Triplet (t)
Toluene~7.2-7.4 (m), ~2.36 (s)Multiplet (m), Singlet (s)

For a comprehensive list of common NMR impurities, refer to the excellent resource by Gottlieb, Kotlyar, and Nudelman in the Journal of Organic Chemistry.[5]

Q3: What are the signs of sample degradation in the NMR spectrum?

A3: this compound can be susceptible to hydrolysis under acidic conditions, which would cleave one or both of the methyl ether linkages.

Indicators of Degradation:

  • Appearance of Phenolic Protons: A broad singlet, typically in the 5-8 ppm region, that disappears upon D₂O exchange, could indicate the formation of a hydroxyl group.

  • Changes in the Aromatic Region: The electronic environment of the aromatic ring will change upon hydrolysis, leading to shifts in the aromatic proton signals.

  • Formation of Methanol: As a byproduct of hydrolysis, a singlet for methanol may appear around 3.49 ppm (in CDCl₃).

Workflow for Impurity Identification

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Hypothesis Generation cluster_3 Experimental Verification cluster_4 Conclusion A Unexpected peaks in NMR spectrum B Review Synthesis Pathway A->B C Check Solvent Purity A->C D Re-shim Spectrometer A->D E Starting Material? B->E F By-product? B->F G Solvent/Contaminant? C->G D->A If spectrum improves I Spike with Standard E->I K 2D NMR (COSY, HSQC, HMBC) E->K F->I F->K J D2O Exchange G->J H Degradation Product? H->I H->K L Impurity Identified I->L J->L K->L

Caption: A workflow diagram for systematic NMR impurity identification.

Structure of this compound and Potential Impurities

G cluster_0 Target Compound cluster_1 Potential Impurities Main This compound BP Fluoroanisole Isomers (By-products) Main->BP Side Reaction DP 2-Fluoro-3-methoxyphenol (Degradation Product) Main->DP Hydrolysis SM 1,3-Dimethoxybenzene (Starting Material) SM->Main Fluorination

Caption: Relationship between the target compound and common impurities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Wisconsin-Madison, Chemistry Department. Notes on NMR Solvents.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • ResearchGate. Hydrolysis of dimethoxymethylbenzene using various acid catalysts.
  • Stoll, S. (2023). Tables for Organic Structure Analysis. University of Washington.

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Fluoro-1,3-dimethoxybenzene: Methodologies and Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. 2-Fluoro-1,3-dimethoxybenzene, a key building block in the synthesis of various pharmaceutical agents, is no exception. Ensuring its purity is paramount. This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond procedural lists to explore the causality behind experimental choices, presenting comparative data and validated protocols to empower you to select and implement the most appropriate strategy for your laboratory.

The Analytical Challenge: What Are We Looking For?

Before comparing methods, we must define the analytical objective. Purity assessment for an intermediate like this compound involves quantifying the main compound and identifying/quantifying any impurities. These impurities typically originate from the synthetic route and may include:

  • Residual Starting Materials: e.g., 1,3-dimethoxybenzene.

  • Positional Isomers: e.g., 4-Fluoro-1,3-dimethoxybenzene or 5-Fluoro-1,3-dimethoxybenzene.

  • By-products: Resulting from incomplete or side reactions.

  • Residual Solvents: As defined by ICH Q3C guidelines.[1]

A robust analytical strategy must possess the specificity to separate these closely related compounds from the main analyte peak.[2][3]

Core Analytical Strategies: A High-Level Overview

The primary techniques for purity determination fall into two categories: separation-based methods (chromatography) and structure-based methods (spectroscopy).

  • Chromatographic Techniques (GC & HPLC): These methods physically separate the main component from its impurities before detection. They are the workhorses of industrial quality control, providing excellent sensitivity and resolution. Their accuracy, however, relies on the response factor of the detector for each compound.

  • Spectroscopic Technique (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) provides a direct measure of purity based on the fundamental relationship between the NMR signal integral and the number of nuclei generating that signal.[4][5] It is an absolute method that does not require a reference standard for the analyte itself, making it uniquely powerful.[6]

The following diagram illustrates a typical workflow for comprehensive purity assessment.

cluster_0 Purity Assessment Workflow cluster_1 Primary Purity Assay cluster_2 Impurity Identification Sample Sample of This compound Prep Sample Preparation (Dissolution, Weighing) Sample->Prep GC Gas Chromatography (GC-FID) Prep->GC Volatile & Thermally Stable HPLC HPLC-UV Prep->HPLC Non-Volatile or Thermally Labile qNMR Quantitative NMR (qNMR) Prep->qNMR Absolute Method MS Mass Spectrometry (GC-MS or LC-MS) Prep->MS For Unknowns Data Data Analysis & Purity Calculation GC->Data HPLC->Data qNMR->Data Report Final Purity Report Data->Report cluster_0 qNMR Purity Calculation Workflow Weigh_Sample 1. Accurately Weigh Analyte (m_analyte) Dissolve 3. Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Std 2. Accurately Weigh Internal Standard (m_std) Weigh_Std->Dissolve Acquire 4. Acquire NMR Spectrum (Ensure long d1) Dissolve->Acquire Process 5. Process Spectrum (Phase, Baseline) Acquire->Process Integrate 6. Integrate Analyte (I_analyte) & Standard (I_std) Peaks Process->Integrate Calculate 7. Calculate Purity Using Formula Integrate->Calculate

Sources

A Comparative Guide to Aromatic Reactivity: 2-Fluoro-1,3-dimethoxybenzene vs. 1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of a starting material is a critical decision that dictates synthetic strategy and efficiency. The subtle modification of an aromatic ring, such as the introduction of a single fluorine atom, can profoundly alter its chemical behavior. This guide provides an in-depth comparison of the reactivity of 2-Fluoro-1,3-dimethoxybenzene and its parent compound, 1,3-dimethoxybenzene, offering experimental insights and mechanistic explanations to inform your synthetic design.

At a Glance: Structural and Electronic Profiles

1,3-Dimethoxybenzene is a classic example of a highly electron-rich aromatic system. The two methoxy groups (-OCH₃) are powerful activating substituents. They donate electron density into the benzene ring through a strong positive mesomeric effect (+M), while exhibiting a weaker negative inductive effect (-I). This net electron donation makes the ring highly nucleophilic and susceptible to electrophilic attack.

The introduction of a fluorine atom at the C2 position in this compound (CAS 195136-68-6) introduces a fascinating electronic tug-of-war.[1] Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[2] Concurrently, its lone pairs participate in a positive mesomeric effect (+M), donating electron density to the ring. For fluorine, the inductive effect typically outweighs the mesomeric effect, leading to an overall deactivation of the aromatic ring compared to hydrogen.[3] However, this donation is sufficient to direct incoming electrophiles to the ortho and para positions.[3]

The result is that this compound is an electron-poorer, and therefore less nucleophilic, system than 1,3-dimethoxybenzene, yet the directing effects of its three substituents lead to a rich and distinct reactivity profile.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry. The high electron density of these dimethoxybenzene systems makes them excellent substrates for EAS reactions like nitration, halogenation, and Friedel-Crafts acylation.[4][5] However, the fluorine substituent introduces significant differences in both reaction rate and regioselectivity.

Reactivity and Rate

Due to the synergistic electron-donating effects of its two methoxy groups, 1,3-dimethoxybenzene is highly activated and undergoes EAS reactions under mild conditions, often much faster than benzene itself.

In contrast, This compound reacts more slowly. The strong -I effect of the fluorine atom reduces the overall electron density of the ring, lowering its nucleophilicity and thus decreasing the rate of attack by an electrophile.[6] This deactivation can be synthetically advantageous, allowing for more controlled, mono-substituted reactions and preventing over-reaction, which can be a challenge with the highly activated 1,3-dimethoxybenzene.

Regioselectivity: A Tale of Competing Directors

In 1,3-dimethoxybenzene , the directing effects are straightforward. Both methoxy groups are ortho, para-directors. They strongly activate the C2, C4, and C6 positions. Attack at C2 is sterically hindered by the two adjacent methoxy groups. Therefore, electrophilic substitution occurs predominantly at the electronically activated and sterically accessible C4 and C6 positions, which are equivalent, leading to the 4-substituted product.[7]

In This compound , the situation is more complex. We have three ortho, para-directing groups to consider:

  • C1-OCH₃: Directs to C2 (blocked) and C6.

  • C3-OCH₃: Directs to C2 (blocked) and C4.

  • C2-F: Directs to C1 (blocked), C3 (blocked), and C6.

The powerful activating ability of the methoxy groups remains the dominant influence. However, all three groups "agree" on activating the C6 position, while only one methoxy group activates C4. Consequently, substitution is strongly favored at the C4 and C6 positions, but the distribution between these sites can be influenced by the specific electrophile and reaction conditions. The fluorine's deactivating effect is felt most strongly at the adjacent positions, potentially disfavoring the C6 position slightly compared to C4, although its directing effect points there.

Diagram 1: Analysis of Directing Effects in Electrophilic Aromatic Substitution

Caption: Directing influences of substituents on EAS for both molecules.

Comparative Data: Nitration
CompoundReagentConditionsMajor Product(s)Relative Rate
1,3-Dimethoxybenzene HNO₃, H₂SO₄0 °C to RT1,3-Dimethoxy-4-nitrobenzeneFast
This compound HNO₃, H₂SO₄0 °C to RTMixture of 2-Fluoro-1,3-dimethoxy-4-nitrobenzene and 2-Fluoro-1,3-dimethoxy-6-nitrobenzeneSlower
Representative Protocol: Nitration of 2-Fluoro-1,4-dimethoxybenzene[8]

Note: This protocol for a related isomer illustrates the general conditions for nitrating a fluoro-dimethoxybenzene system. Similar principles apply to the 1,3-isomer.

  • Cooling: A stirred solution of nitric acid (e.g., 65%, ~1.4 mL per gram of substrate) is cooled to 0 °C in an ice bath.

  • Addition: this compound (1.0 eq) is added slowly to the cooled nitric acid, ensuring the temperature remains at or below 5 °C.

  • Reaction: The solution is stirred at 0 °C for a short period (e.g., 10-15 minutes). Reaction progress can be monitored by TLC.

  • Quenching: The reaction mixture is poured carefully onto crushed ice (~6 g per gram of substrate) with vigorous stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to yield the nitrated product(s).

Section 2: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. It utilizes a Directed Metalation Group (DMG) that coordinates to an organolithium base, directing deprotonation (lithiation) to a nearby ortho position.[8][9]

The Unambiguous Case: 1,3-Dimethoxybenzene

The methoxy group is a well-established DMG. In 1,3-dimethoxybenzene , the C2 position is flanked by two methoxy groups. This arrangement provides a powerful, cooperative directing effect, making the C2 protons significantly more acidic and leading to highly efficient and selective lithiation at this position.[10][11] Trapping the resulting aryllithium intermediate with an electrophile provides a clean route to 2-substituted-1,3-dimethoxybenzene derivatives, a transformation that is difficult to achieve via classical EAS.

Diagram 2: Workflow for Directed ortho-Metalation

Caption: General experimental workflow for a DoM reaction sequence.

The Competitive Case: this compound

The introduction of fluorine at C2 completely alters the DoM landscape.

  • Blocked Position: The most activated C2 position is now blocked.

  • A Powerful New Director: Fluorine itself is one of the most potent Directed Metalation Groups known, often stronger than methoxy.[12]

We now have a competition. The C1-methoxy group directs to C6, while the C3-methoxy group directs to C4. The fluorine atom at C2 would direct to its ortho positions (C1 and C3), but these are already substituted. However, the strong inductive effect of fluorine significantly increases the kinetic acidity of the adjacent C-H bonds. Research shows that fluorine is a highly effective group for promoting metalation at the C-H bond ortho to it.[12][13] In this molecule, those positions are occupied. Therefore, the directing effect reverts to the next most powerful groups, the methoxy substituents. Lithiation will now occur at the C4 and C6 positions, with the outcome potentially being a mixture, depending on the base and reaction conditions used. This provides a complementary method to EAS for functionalizing the C4/C6 positions.

Comparative Data: Directed ortho-Metalation
CompoundBase / ConditionsSite of LithiationComments
1,3-Dimethoxybenzene n-BuLi, TMEDA, THF, -78 °C to 0 °CC2Highly selective and efficient.[10]
This compound s-BuLi, TMEDA, THF, -78 °CC4 and/or C6C2 is blocked. Lithiation directed by OMe groups. Fluorine's electronic influence remains.
Representative Protocol: ortho-Lithiation of 1,3-dimethoxybenzene
  • Setup: A solution of 1,3-dimethoxybenzene (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF is prepared in a flame-dried, inert-atmosphere (N₂ or Ar) flask.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Base: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe, keeping the internal temperature below -70 °C.

  • Warming: The reaction is allowed to warm slowly to 0 °C and stirred for 1-2 hours, during which time the aryllithium species forms.

  • Electrophilic Quench: The solution is re-cooled to -78 °C, and the desired electrophile (e.g., chlorotrimethylsilane, 1.2 eq) is added.

  • Workup: The reaction is allowed to warm to room temperature, then quenched with a saturated aqueous NH₄Cl solution. The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) typically requires two key features: a good leaving group (like a halide) and strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[14][15]

1,3-dimethoxybenzene , lacking a suitable leaving group and being highly electron-rich, is completely unreactive towards SNAr.

This compound possesses an excellent leaving group for SNAr (fluoride). However, the powerful electron-donating nature of the two methoxy groups makes the ring electron-rich and thus deactivates it towards attack by nucleophiles. Under standard thermal SNAr conditions, this substrate is expected to be largely inert.

However, modern synthetic methods are changing this paradigm. Cation radical-accelerated SNAr, often enabled by organic photoredox catalysis, can facilitate the substitution of unactivated fluoroarenes.[16] In this process, single-electron oxidation of the electron-rich arene generates a cation radical, dramatically increasing the electrophilicity of the fluorine-bearing carbon and enabling nucleophilic attack.[16] While specific application to this compound may require optimization, this represents a potential, non-classical pathway for its functionalization via substitution of the fluorine atom.

Summary and Synthetic Outlook

The substitution of a single hydrogen for a fluorine atom transforms 1,3-dimethoxybenzene into a reagent with a distinct and, in many ways, complementary reactivity profile.

Reaction Type1,3-DimethoxybenzeneThis compoundKey Difference & Synthetic Utility
EAS Rate Very FastModerateFluorine provides a "throttle," allowing for more controlled reactions.
EAS Regioselectivity C4/C6C4/C6Similar outcomes, but the fluorine influences product ratios.
DoM Regioselectivity C2 (Exclusive)C4/C6Fundamental shift. The fluorine blocks C2 and redirects functionalization.
SNAr Reactivity InertInert (classical); Potentially reactive (photoredox)Fluorine provides a handle for advanced substitution methods.

Expert Recommendations:

  • For C2 functionalization: 1,3-Dimethoxybenzene is the unequivocal choice via its highly selective Directed ortho-Metalation.

  • For controlled C4/C6 electrophilic substitution: this compound is superior. Its attenuated reactivity prevents over-reaction and can offer different selectivity profiles.

  • For introducing functionality at C4/C6 via lithiation: this compound is the required starting material, as the C2 position is blocked, forcing metalation to occur at these alternative sites.

  • For retaining a fluorine atom for property modulation: The fluorinated analogue is essential for syntheses where the C-F bond is desired in the final product to enhance properties like metabolic stability or binding affinity.[17]

Ultimately, the choice between these two reagents depends entirely on the synthetic target. Understanding the subtle yet powerful influence of the fluorine substituent is key to unlocking advanced and efficient synthetic pathways.

References

  • Bridges, A. et al. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Semantic Scholar. [Link]
  • Stephens, C. E. et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing. [Link]
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  • Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Tetrahedron. [Link]
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  • Perutz, R. N., & Braun, T. (2013). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]
  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Link]
  • Perutz, R. N., & Braun, T. (2013). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. [Link]
  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
  • Wikipedia. (n.d.).
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  • Reusch, W. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]
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  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]
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  • ResearchGate. (n.d.). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. [Link]
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A Senior Application Scientist's Guide to the Analysis of 2-Fluoro-1,3-dimethoxybenzene Reaction Products: A Comparative Study of GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzene Derivatives

In the landscape of modern drug discovery and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, influencing metabolic stability, lipophilicity, and binding affinity.[1][2] Among these valuable intermediates is 2-Fluoro-1,3-dimethoxybenzene (FDM-benzene), a versatile precursor with the molecular formula C₈H₉FO₂ and a molecular weight of 156.15 g/mol .[3] Its unique electronic structure, featuring an electron-withdrawing fluorine atom and two electron-donating methoxy groups, makes it highly susceptible to specific chemical transformations, particularly nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth analysis of methodologies for characterizing the products of such reactions. As scientists, our success hinges not only on synthesizing new chemical entities but also on rigorously verifying their structure and purity. Here, we will explore the application of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool and objectively compare its performance against powerful alternatives, providing the experimental rationale and data necessary for researchers to make informed decisions in their own laboratories.

Reaction Context: A Model Nucleophilic Aromatic Substitution (SNAr)

The reactivity of FDM-benzene is dominated by the SNAr mechanism. The fluorine atom serves as an excellent leaving group, and its departure is facilitated by the activating methoxy groups. This makes FDM-benzene an ideal substrate for reactions with various nucleophiles to generate more complex molecules.

For the purpose of this guide, we will consider a model reaction: the SNAr of FDM-benzene with morpholine. This reaction is representative of a common transformation in medicinal chemistry for building novel scaffolds. The reaction proceeds by the attack of the morpholine nitrogen on the carbon bearing the fluorine, leading to the formation of a new C-N bond and the displacement of a fluoride ion.

Caption: Model SNAr reaction between FDM-benzene and morpholine.

Monitoring the conversion of reactants to the desired product, and identifying any potential side-products, is critical for reaction optimization and purification. This analytical challenge is where techniques like GC-MS excel.

Primary Analytical Workflow: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in synthetic chemistry, combining the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[4] For the analysis of volatile and semi-volatile compounds like FDM-benzene and its derivatives, GC-MS is often considered the "gold standard" due to its high resolution, sensitivity, and ability to provide structural information.[4][5]

The Rationale for GC-MS

The choice of GC-MS is grounded in the expected properties of the reaction components. Both the starting material (FDM-benzene) and the expected product, 4-(2,6-dimethoxyphenyl)morpholine, are sufficiently volatile and thermally stable to be analyzed by this method. The mass spectrometer provides unambiguous identification through characteristic fragmentation patterns, which is essential for confirming the structure of the newly synthesized compound.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating through the inclusion of an internal standard, which corrects for variations in sample preparation and injection volume, ensuring data integrity.

1. Sample Preparation

  • Quenching: At the desired reaction time point, withdraw a 50 µL aliquot of the reaction mixture. Immediately quench it in a vial containing 1 mL of a 1:1 mixture of water and ethyl acetate.

  • Internal Standard: Add 100 µL of an internal standard solution (e.g., naphthalene-d8 in ethyl acetate, 1 mg/mL). The choice of an internal standard that does not co-elute with any reaction component is critical.

  • Extraction: Vortex the vial for 30 seconds. Allow the layers to separate.

  • Isolation: Carefully transfer the upper organic layer to a new autosampler vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Dilution: The sample is now ready for injection. Further dilution with ethyl acetate may be necessary depending on the concentration.

2. GC-MS Instrumentation & Parameters

The analysis can be performed on a standard system, such as an Agilent 7890 GC coupled with a 5975C MS detector.[6]

GC Parameters Value Rationale
Column Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column provides excellent separation for a wide range of aromatic compounds.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analytes without thermal degradation.[4]
Injection Volume 1 µLStandard volume for good sensitivity.
Split Ratio 50:1Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Initial 70°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 minA temperature ramp effectively separates compounds with different boiling points in a reasonable run time.
MS Parameters Value Rationale
Ionization Source Electron Ionization (EI) at 70 eVStandardized energy creates reproducible fragmentation patterns, allowing for library matching.[7]
Source Temperature 230 °CMaintains analytes in the gas phase within the ion source.
Quadrupole Temperature 150 °CStandard operating temperature for the mass filter.
Mass Scan Range 40 - 450 amuCovers the molecular weights of all expected reactants and products.
Mode Full ScanAcquires complete mass spectra for structural identification of all components.
Data Interpretation: What to Expect
  • Chromatogram: You would expect to see distinct peaks for the solvent, morpholine (if volatile enough under these conditions), the FDM-benzene starting material, the internal standard (naphthalene-d8), and the desired product, 4-(2,6-dimethoxyphenyl)morpholine. The retention time is a characteristic property of each compound under these specific conditions.

  • Mass Spectra:

    • FDM-benzene (C₈H₉FO₂): Molecular weight 156.15. The mass spectrum would show a strong molecular ion (M⁺) peak at m/z 156. Key fragments would arise from the loss of methyl groups (-CH₃, m/z 141) and methoxy groups (-OCH₃, m/z 125).

    • Product (C₁₂H₁₇NO₃): Molecular weight 223.27. The mass spectrum should exhibit a clear molecular ion at m/z 223. Characteristic fragmentation would involve the morpholine ring, providing definitive structural confirmation.

Caption: The GC-MS analytical workflow from sample to data.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a Senior Application Scientist must always consider orthogonal techniques to validate results and overcome potential limitations. No single method is universally superior; the optimal choice depends on the specific analytical question.

Alternative 1: High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent alternative, particularly when dealing with compounds that are non-volatile or thermally labile.[5] If our SNAr reaction produced a high-molecular-weight product or a salt, GC-MS would be unsuitable, making HPLC the method of choice. For our model reaction, HPLC could also be used, but GC-MS is often preferred for its typically higher chromatographic resolution for these types of small molecules and the robust, library-searchable mass spectra generated by EI.

Alternative 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (q¹⁹F NMR)

For any reaction involving a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and often underutilized technique. It offers a unique analytical window that is highly complementary to mass spectrometry.

Causality and Advantage: The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a wide chemical shift range, resulting in sharp, well-resolved signals with very little background interference. This allows for direct observation and quantification of all fluorine-containing species in the reaction mixture. Studies have demonstrated that quantitative ¹⁹F NMR can be used to determine mass balance and metabolite concentrations, with results comparable to those from mass spectrometry and radiolabeling studies.[8][9][10]

Application to our Model Reaction: In the SNAr of FDM-benzene, the fluorine atom is displaced. Therefore, by monitoring the disappearance of the ¹⁹F NMR signal corresponding to FDM-benzene, we can directly track the progress of the reaction. This provides a clean, unambiguous measure of starting material consumption without the need for chromatography.

Performance Comparison: GC-MS vs. q¹⁹F NMR
FeatureGC-MS Quantitative ¹⁹F NMR (q¹⁹F NMR)
Principle of Operation Chromatographic separation based on volatility/polarity, followed by mass-to-charge ratio detection.[4]Nuclear spin resonance in a magnetic field, detecting the chemical environment of ¹⁹F nuclei.[8][9]
Sensitivity Very High (picogram to femtogram levels).Moderate (microgram to milligram levels).
Quantitative Accuracy Excellent, but requires a calibrated internal standard and response factor determination for each analyte.Excellent and direct. Can provide absolute quantification against a known standard without needing the product as a reference.[10]
Structural Information Provides molecular weight and fragmentation patterns, which are inferred to give the structure.[7]Provides precise information about the electronic environment of the fluorine atom, confirming its presence or absence.
Sample Throughput Moderate (typically 10-30 minutes per sample).High (typically 1-5 minutes per sample for simple reaction monitoring).
Key Advantage for this Rxn Can simultaneously identify and quantify the starting material, product, and non-fluorinated byproducts.Directly and cleanly monitors the consumption of the fluorinated starting material without chromatographic separation.
Key Limitation for this Rxn Can be susceptible to thermal degradation of sensitive products; requires method development for separation.Cannot detect the non-fluorinated product directly; provides no information on other byproducts unless they are also fluorinated.

Conclusion and Recommendations

For the comprehensive analysis of reaction mixtures derived from this compound, GC-MS stands out as the primary method of choice . Its ability to separate, identify, and quantify all volatile components in a single run provides a complete picture of the reaction's outcome. The detailed protocol outlined in this guide serves as a robust, self-validating starting point for any researcher in the field.

However, scientific rigor demands the use of orthogonal methods for result validation. We strongly recommend employing q¹⁹F NMR as a complementary technique. Its speed, simplicity, and direct quantification of the starting material provide an elegant and powerful way to monitor reaction kinetics and confirm conversion rates.

  • For rapid screening and reaction optimization: Use q¹⁹F NMR to quickly determine starting material consumption.

  • For final product characterization and purity assessment: Use GC-MS to confirm the identity of the desired product and screen for any potential byproducts.

By leveraging the strengths of both GC-MS and q¹⁹F NMR, researchers can build a comprehensive and trustworthy analytical workflow, accelerating their research and ensuring the integrity of their results.

References

  • Keun, H.C., et al. (2012). Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies. Chemical Research in Toxicology, 25(3), 572-83.
  • Wall, L.A., et al. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(6), 481–497.
  • Techems (n.d.). Optimizing Your Synthesis with this compound.
  • Subramanian, R., et al. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Chemical Research in Toxicology, 25(3), 572-583.
  • Jamari, N.L.A., et al. (2021). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate.
  • Subramanian, R., et al. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. ResearchGate.
  • Barón, E., et al. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Comprehensive Analytical Chemistry, 61, 373-401.
  • University of Arizona (n.d.). Interpretation of mass spectra.
  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry.
  • Patsnap (2024). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap Eureka.
  • Kennedy, B., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(4), M1016.
  • Wikipedia (n.d.). Gas chromatography–mass spectrometry.
  • Gök, B., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications.
  • Hydrocarbons Chemistry & Technology (2016). Aromatics Gas Chromatography-Mass Spectrometry.
  • Gonzalez, G., & Feyerherm, F. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent Technologies, Inc..

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validation of 2-Fluoro-1,3-dimethoxybenzene structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Validation of 2-Fluoro-1,3-dimethoxybenzene: A Comparative Analysis Centered on X-ray Crystallography

For researchers and professionals in drug development and chemical sciences, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. It underpins everything from understanding reactivity and biological function to securing intellectual property. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound (C₈H₉FO₂, MW: 156.15 g/mol [1]), with a primary focus on the definitive method of single-crystal X-ray crystallography.

As a small molecule with potential applications in medicinal chemistry and materials science, confirming the precise arrangement of the fluorine and methoxy substituents on the benzene ring is critical. While spectroscopic methods provide essential initial data, only X-ray crystallography can deliver an undisputed atomic-level map of the molecule in the solid state. This guide will detail the causality behind experimental choices, present self-validating protocols, and compare the strengths and limitations of alternative methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the unequivocal method for determining the structure of a crystalline solid. The technique relies on the principle that a crystal, with its perfectly ordered three-dimensional lattice of molecules, will diffract a beam of X-rays in a unique and predictable pattern. By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct a precise electron density map of the molecule, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.

Causality Behind the Method: Why SC-XRD is Definitive

The power of SC-XRD lies in its directness. Unlike spectroscopic methods which infer structure from secondary properties (like magnetic resonance or mass-to-charge ratio), crystallography maps the physical location of electrons. This provides an irrefutable 3D model, resolving any ambiguity regarding isomerism, conformation (in the solid state), and stereochemistry. For a molecule like this compound, this means definitively confirming the ortho position of the fluorine atom relative to the two methoxy groups.

The primary challenge, and a critical experimental consideration, is the growth of a high-quality single crystal. This process is often the rate-limiting step and requires careful optimization of parameters such as solvent system, temperature, and concentration. For this compound, which is a liquid or low-melting solid at room temperature, crystallization would necessitate low-temperature techniques, potentially involving in-situ crystallization on the diffractometer.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the necessary steps for the structural determination of this compound. Each stage includes inherent validation checkpoints that ensure the integrity and quality of the final structure.

Step 1: Crystal Growth and Selection

  • Purity: Ensure the sample is of the highest possible purity (>98%) via techniques like chromatography or distillation. Impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder.

  • Crystallization: Employ a low-temperature crystallization method. A viable approach is to dissolve the compound in a suitable solvent (e.g., a mixture of pentane and dichloromethane) in a small test tube. This tube is then placed within a larger vial containing a small amount of a more volatile anti-solvent. The entire apparatus is then cooled slowly over several days (e.g., from room temperature to -20°C).

  • Selection: Under a microscope, identify a suitable single crystal. A good candidate will be transparent, have well-defined faces, and be free of cracks or defects. The crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions).

Step 2: Data Collection

  • Mounting: The selected crystal is carefully picked up using a cryo-loop and immediately flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of a diffractometer. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • Data Acquisition: The diffractometer, equipped with a source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations. At each orientation, a diffraction image is recorded. A full dataset may consist of hundreds or thousands of such images.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. This step also applies corrections for experimental factors like absorption. Trustworthiness Checkpoint: Key data quality metrics such as R(int) (a measure of the agreement between symmetry-equivalent reflections) and data completeness are calculated. A low R(int) (< 0.1) and high completeness (> 95%) are indicative of a high-quality dataset.

Step 3: Structure Solution and Refinement

  • Structure Solution: Specialized software like SHELXT or OLEX2 is used to solve the "phase problem" and generate an initial electron density map from the processed diffraction data.[2] This initial map usually reveals the positions of the heavier atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[2] In this iterative process, atomic positions and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined.

  • Validation: Trustworthiness Checkpoint: The quality of the final model is assessed by the R-factors (R1 and wR2), which quantify the difference between the model and the data. For a well-resolved small molecule structure, an R1 value below 5% is considered excellent. Further validation is performed using software like PLATON to check for missed symmetry or other potential issues in the model.[2]

Workflow for Single-Crystal X-ray Diffraction

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Purification High Purity Sample (>98%) Crystal_Growth Crystal Growth (Low Temperature) Purification->Crystal_Growth Mounting Crystal Mounting & Cryo-Cooling (100 K) Crystal_Growth->Mounting Collection Diffraction Data Collection Mounting->Collection Processing Data Processing (Integration & Scaling) Collection->Processing Solution Structure Solution (e.g., SHELXT) Processing->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & CIF (e.g., PLATON) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for SC-XRD from sample to final structure.

Data Presentation: Expected Crystallographic Parameters

While a public crystal structure for this compound is not available in open databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of early 2026, the table below presents typical parameters one would expect from a successful analysis, based on known structures of similar dimethoxybenzene derivatives.[3][4][5][6]

ParameterExpected Value / DescriptionSignificance
Chemical FormulaC₈H₉FO₂Confirms the elemental composition of the crystal.
Formula Weight156.15 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Groupe.g., P2₁/c or Pca2₁Defines the specific symmetry operations within the unit cell.
a, b, c (Å); β (°)e.g., a=8.5, b=10.2, c=9.1; β=95°The dimensions and angle of the fundamental repeating unit (unit cell).
Volume (ų)~780The volume of the unit cell.
Z4The number of molecules in one unit cell.
Temperature100 KData collection temperature; low temperature reduces atomic vibrations.
R1 [I > 2σ(I)]< 0.05 (5%)A primary indicator of the quality of the fit between the model and data.
wR2 (all data)< 0.12 (12%)A secondary indicator of fit quality, weighted for data precision.
Goodness-of-Fit (S)~1.0Should be close to 1 for a good refinement.

Comparative Analysis: Alternative and Complementary Techniques

While SC-XRD is the gold standard, it is not always feasible, and other techniques provide crucial, complementary information. A multi-faceted analytical approach is the hallmark of rigorous scientific investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to probe their local chemical environments.

  • ¹H NMR: Would reveal the number of unique protons, their connectivity through spin-spin coupling, and their electronic environment. For this compound, one would expect to see distinct signals for the aromatic protons and the two methoxy groups.

  • ¹³C NMR: Shows the number of unique carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance would confirm the presence of one unique fluorine environment. Coupling to nearby protons would provide further structural proof.

Comparison:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid (Crystalline)Solution
Information 3D atomic coordinates, bond lengths/angles, packingAtomic connectivity, electronic environment, solution dynamics
Definitiveness Absolute structure determinationInferred structure based on chemical shifts and coupling constants
Key Limitation Requires a high-quality single crystalAmbiguities can arise in complex molecules with overlapping signals
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's substructures. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high confidence by measuring the mass-to-charge ratio to several decimal places.

Comparison:

  • Strength: Unambiguously confirms the elemental formula (e.g., C₈H₉FO₂). It is extremely sensitive, requiring very little sample.

  • Limitation: It provides no information about the 3D arrangement of atoms. It generally cannot distinguish between isomers (e.g., 2-fluoro vs. 4-fluoro-1,3-dimethoxybenzene) without detailed fragmentation studies (MS/MS), which can be complex to interpret.

Computational Chemistry

Methods like Density Functional Theory (DFT) can be used to calculate the lowest-energy (most stable) conformation of a molecule. These calculations can predict geometric parameters like bond lengths and angles, as well as simulate spectroscopic data like NMR chemical shifts.

Comparison:

  • Strength: Provides a theoretical model when experimental data is difficult to obtain. It can help rationalize observed properties and predict conformations.[5]

  • Limitation: It is a theoretical prediction, not an experimental observation. The accuracy is highly dependent on the chosen level of theory and basis set. All computational models must be validated by experimental results.

Logical Flow of Structural Validation

Validation_Flow cluster_initial Initial Characterization cluster_definitive Definitive Validation cluster_support Supporting Analysis MS Mass Spectrometry (Confirms Formula: C₈H₉FO₂) XRD Single-Crystal XRD (Requires Crystal) MS->XRD Ambiguity or Need for Absolute Proof NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Suggests Connectivity) NMR->XRD Ambiguity or Need for Absolute Proof Structure Unambiguous 3D Structure XRD->Structure Publication Publication Structure->Publication Final Report DFT Computational (DFT) (Predicts Geometry) DFT->XRD Compares with Experiment Synthesis Synthesized Compound Synthesis->MS Synthesis->NMR

Caption: A logical workflow for complete molecular structure validation.

Conclusion: A Synergistic Approach

The structural validation of a molecule like this compound is a hierarchical process. While NMR and MS provide rapid and essential confirmation of the molecular formula and connectivity, they leave room for ambiguity that is unacceptable in fields like drug development. Computational methods offer valuable theoretical insights but lack the authority of direct observation.

Single-crystal X-ray crystallography remains the ultimate arbiter, providing the only method that can deliver a direct, high-resolution, and unambiguous three-dimensional picture of the molecule. Its ability to precisely define bond lengths, angles, and intermolecular interactions provides a level of certainty that no other technique can match. Therefore, a comprehensive validation strategy leverages the strengths of all methods: spectroscopy and mass spectrometry for initial characterization, and X-ray crystallography for final, definitive proof of structure.

References

  • Wang, J., & Li, Y. (2025). The crystal structure of 2,2′-difluoro-3,3′-dimethoxy-1,1′-biphenyl, C14H12F2O2. Zeitschrift für Kristallographie - New Crystal Structures, 241(1), 35-37.
  • Cabrera, A., et al. (2020). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molbank, 2020(2), M1127.
  • Poater, J., et al. (2018). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. Molecules, 23(7), 1699.
  • Wikipedia contributors. (2023, December 28). Aromatic compound. In Wikipedia, The Free Encyclopedia.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database.
  • Crystallography Open Database. (n.d.). Search results.
  • ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives.
  • Hofer, L. J. E., Peebles, W. C., & Bean, E. H. (1963). X-Ray Powder Diffraction Patterns of Solid Hydrocarbons, Derivative of Hydrocarbons, Phenols, and Organic Bases. UNT Digital Library.
  • Al-Otaibi, J. S., et al. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 15(1), 1-14.
  • PubChem. (n.d.). 1,3-Dimethoxybenzene.
  • Carrington, S. J., et al. (1998). Solid-state structure of 1,2-dimethoxybenzene (veratrole) and related methoxybenzenes. X-Ray crystallography and 13C nuclear magnetic resonance tensor analysis. Journal of the Chemical Society, Perkin Transactions 2, (11), 2445-2452.

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A Comparative Guide to Ortho-Directing Groups in the C-H Functionalization of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selective functionalization of fluorinated aromatic compounds is a critical challenge. The unique electronic properties imparted by fluorine atoms make these scaffolds highly valuable in pharmaceuticals and materials science. However, the high bond strength of C-F and C-H bonds, coupled with the altered reactivity of the aromatic ring, necessitates sophisticated strategies for precise chemical modification. This guide provides an in-depth comparative analysis of common ortho-directing groups used in the transition-metal-catalyzed C-H functionalization of fluorinated aromatics, offering field-proven insights and supporting experimental data to inform your synthetic planning.

The Challenge and Opportunity of Fluorinated Aromatics

The presence of fluorine on an aromatic ring significantly influences its electronic properties. The high electronegativity of fluorine leads to a general decrease in the electron density of the aromatic system, making it more susceptible to nucleophilic attack but more challenging to functionalize via electrophilic aromatic substitution. Furthermore, the C-H bonds ortho to a fluorine atom are often more acidic and reactive towards metalation, a phenomenon that can be harnessed for selective C-H activation.[1][2][3] Directing groups provide a powerful tool to exploit this inherent reactivity, enabling regioselective C-H functionalization at the position ortho to the directing group.

This guide will focus on a comparative study of three major classes of ortho-directing groups:

  • Pyridine-Based Directing Groups: Classic and robust chelating groups.

  • Amide-Based Directing Groups: Versatile and widely used, with notable examples like 8-aminoquinoline and picolinamide.

  • Transient Directing Groups: An elegant solution that avoids dedicated installation and removal steps.

We will evaluate these directing groups based on their efficiency, scope, ease of installation and removal, and functional group tolerance, supported by experimental data from the literature.

Pyridine-Based Directing Groups: The Workhorse of C-H Activation

The 2-pyridyl group is one of the most established and effective directing groups for ortho-C-H functionalization.[4] Its nitrogen atom acts as a strong coordinating ligand for transition metals like palladium and rhodium, forming a stable five-membered cyclometalated intermediate that facilitates the activation of the proximal C-H bond.

Mechanism of Action

The catalytic cycle for a pyridine-directed C-H arylation of a fluorinated aromatic is depicted below. The reaction is initiated by the coordination of the pyridine nitrogen to the metal center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle. Oxidative addition of an aryl halide, followed by reductive elimination, furnishes the arylated product and regenerates the active catalyst.

G cluster_cycle Catalytic Cycle Pd(II) Pd(II) Substrate_Coordination Substrate Coordination Pd(II)->Substrate_Coordination Fluorinated Aromatic with Pyridine DG CMD Concerted Metalation- Deprotonation (CMD) Substrate_Coordination->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidative_Addition Oxidative Addition (Ar'-X) Palladacycle->Oxidative_Addition Pd(IV) Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Product Ortho-Functionalized Product Reductive_Elimination->Product Product->Pd(II) Regeneration of Catalyst

Figure 1: Generalized catalytic cycle for pyridine-directed C-H functionalization.
Performance and Practical Considerations
FeatureAssessment
Efficiency Generally high yields for a variety of transformations.
Substrate Scope Broad, applicable to a wide range of fluorinated aromatics and coupling partners.
Installation Typically straightforward, often via nucleophilic aromatic substitution or condensation reactions.
Removal Can be challenging, often requiring harsh conditions such as strong acids or multi-step sequences.[5][6]
Functional Group Tolerance The directing group itself is robust, but its removal can be limited by the functional groups present in the molecule.

Experimental Example: Palladium-Catalyzed C-H Arylation of 2-(4-fluorophenyl)pyridine

In a representative example, the direct C-H arylation of 2-(4-fluorophenyl)pyridine with 4-bromoanisole can be achieved in high yield. The fluorine substituent at the para-position of the phenyl ring enhances the reactivity of the ortho-C-H bonds.

SubstrateCoupling PartnerCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-(4-fluorophenyl)pyridine4-bromoanisolePd(OAc)₂P(o-tolyl)₃K₂CO₃DMA1202485Adapted from[7]

Amide-Based Directing Groups: Enhanced Versatility

Amide-based directing groups, particularly bidentate systems like 8-aminoquinoline (AQ) and picolinamide (PA), have gained significant prominence due to their high efficiency and broad applicability.[8] The bidentate chelation to the metal center forms a highly stable six-membered metallacycle, which often leads to enhanced reactivity compared to monodentate directing groups.

Mechanism of Action

The mechanism for amide-directed C-H functionalization is similar to that of pyridine-based groups, involving the formation of a stable palladacycle intermediate. The bidentate nature of the AQ and PA directing groups is thought to stabilize the high-valent metal intermediates, thereby promoting the catalytic turnover.

G cluster_cycle Catalytic Cycle Pd(II) Pd(II) Substrate_Coordination Bidentate Chelation Pd(II)->Substrate_Coordination Fluorinated Aromatic with Amide DG CMD Concerted Metalation- Deprotonation (CMD) Substrate_Coordination->CMD Palladacycle 6-Membered Palladacycle CMD->Palladacycle Oxidative_Addition Oxidative Addition (Ar'-X) Palladacycle->Oxidative_Addition Pd(IV) Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Product Ortho-Functionalized Product Reductive_Elimination->Product Product->Pd(II) Regeneration of Catalyst

Figure 2: Catalytic cycle for bidentate amide-directed C-H functionalization.
Comparative Performance: 8-Aminoquinoline vs. Picolinamide

Both 8-aminoquinoline and picolinamide are highly effective directing groups. The choice between them often depends on the specific substrate and the desired transformation.

Feature8-Aminoquinoline (AQ)Picolinamide (PA)
Efficiency Excellent for a wide range of C-H functionalizations.[8]Highly effective, particularly in cobalt-catalyzed reactions.[1]
Installation Readily installed by amide coupling with 8-aminoquinoline.[9]Installed via amide coupling with picolinic acid.[10]
Removal Can be challenging, often requiring harsh acidic or oxidative conditions.[3][11][12]Generally removable under milder conditions, such as Ni-catalyzed esterification.[9][10]
Functional Group Tolerance Removal conditions may not be compatible with sensitive functional groups.Milder removal conditions offer better functional group compatibility.

Experimental Data: Copper-Catalyzed Ortho-Fluorination

A direct comparison of AQ and PA in the context of copper-catalyzed ortho-fluorination of a benzamide derivative highlights the superior performance of the AQ directing group in this specific transformation.[13]

Directing GroupSubstrateCatalystFluoride SourceSolventTemp. (°C)Time (h)Yield (%)Reference
8-Aminoquinoline N-(quinolin-8-yl)-4-(trifluoromethyl)benzamideCuI (20 mol%)AgF (3 equiv)DMF1101.585[13]
Picolinamide N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamideCuI (50 mol%)AgF (3 equiv)DMPU13524Low Conversion[13]

Transient Directing Groups: The "Traceless" Approach

Transient directing groups offer a more atom- and step-economical approach to C-H functionalization by avoiding the need for separate installation and removal steps.[7][11][14] These groups are formed in situ through a reversible reaction with a functional group on the substrate (e.g., an aldehyde or ketone) and are released upon completion of the catalytic cycle.

Mechanism of Action

In a typical scenario, a catalytic amount of an amino acid or an amine reversibly condenses with an aldehyde on the fluorinated aromatic substrate to form an imine. This in situ-generated imine then acts as a directing group for the C-H activation step. After the functionalization, the imine is hydrolyzed, releasing the product and regenerating the catalytic directing group.

G cluster_cycle Catalytic Cycle with Transient Directing Group Substrate Fluorinated Aromatic Aldehyde TDG_Formation In situ Imine Formation Substrate->TDG_Formation Active_Substrate Active Substrate with Imine DG TDG_Formation->Active_Substrate Palladacycle Palladacycle Formation Active_Substrate->Palladacycle Pd(II) Functionalization C-H Functionalization Palladacycle->Functionalization Product_Release Product Release (Hydrolysis) Functionalization->Product_Release Product Ortho-Functionalized Aldehyde Product_Release->Product Catalyst Pd(II) Catalyst Product_Release->Catalyst Regeneration TDG_Catalyst Amino Acid/ Amine Catalyst Product_Release->TDG_Catalyst Regeneration Catalyst->Palladacycle TDG_Catalyst->TDG_Formation

Figure 3: Conceptual workflow of transient directing group-mediated C-H functionalization.
Performance and Practical Considerations
FeatureAssessment
Efficiency Can provide good to excellent yields, though may require careful optimization of conditions.
Substrate Scope Primarily applicable to substrates with carbonyl groups (aldehydes, ketones).
Installation/Removal No separate steps required, making it highly step-economical.
Functional Group Tolerance Generally high, as the reaction conditions are often mild.

Experimental Example: Palladium-Catalyzed γ-C(sp³)–H Oxygenation of a Free Amine

While not an aromatic C-H functionalization, the following example illustrates the power of the transient directing group strategy. Here, 2-hydroxynicotinaldehyde is used as a transient directing group to achieve γ-C(sp³)–H oxygenation of a free amine.[15]

SubstrateTransient DGCatalystOxidantSolventTemp. (°C)Time (h)Yield (%)Reference
1-propyl-4-fluorobenzene2-hydroxynicotinaldehydePd(OAc)₂N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborateHFIP701675[15]

Comparative Summary and Outlook

The choice of an ortho-directing group for the C-H functionalization of fluorinated aromatics is a critical decision that depends on the specific synthetic goals.

Directing Group TypeKey AdvantagesKey DisadvantagesBest Suited For
Pyridine-Based High efficiency, broad scope, robust.Difficult to remove.Applications where the pyridine moiety is part of the final target or when harsh removal conditions are tolerated.
Amide-Based (AQ, PA) High efficiency, bidentate chelation enhances reactivity.Removal can be challenging (especially for AQ).A wide range of transformations where high reactivity is required. PA is preferred when milder removal is necessary.
Transient Highly step- and atom-economical (no installation/removal).Limited to substrates with specific functional handles (e.g., carbonyls).Streamlining synthetic routes to functionalized aldehydes and ketones.

The field of C-H activation is continuously evolving, with ongoing research focused on the development of new directing groups with improved efficiency and milder removal conditions. The ideal directing group is often described as "traceless," and the development of more versatile transient directing groups is a significant step in this direction. For the synthetic chemist, a thorough understanding of the strengths and limitations of each class of directing group is paramount for the successful design and execution of synthetic strategies targeting complex fluorinated aromatic molecules.

Experimental Protocols

Protocol 1: Installation of the 8-Aminoquinoline (AQ) Directing Group

This protocol describes the synthesis of an N-(quinolin-8-yl)benzamide derivative.

  • To a solution of the desired carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.2 equiv) and a base like DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 8-aminoquinoline (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction with an organic solvent (e.g., EtOAc) and wash sequentially with aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 8-aminoquinoline amide.[9]

Protocol 2: Palladium-Catalyzed C-H Arylation using the AQ Directing Group

This protocol is a general procedure for the ortho-arylation of a fluorinated benzamide bearing the AQ directing group.

  • In an oven-dried reaction tube, combine the N-(quinolin-8-yl)benzamide substrate (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a suitable solvent (e.g., 1,2-dichloroethane) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., CH₂Cl₂) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.[9]

Protocol 3: Removal of the 8-Aminoquinoline (AQ) Directing Group

This protocol outlines a common method for the acidic hydrolysis of the AQ amide.

  • Dissolve the 8-aminoquinoline amide in a suitable solvent such as a mixture of H₂O and dioxane.

  • Add concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the reaction mixture to reflux (typically 100-130 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with a base (e.g., solid NaHCO₃ or aqueous NaOH).

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.

  • Purify by column chromatography or recrystallization as needed.[12]

Note: These protocols are general and may require optimization for specific substrates and transformations.

References

  • Daugulis, O. et al. (2019). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Beilstein Journal of Organic Chemistry, 15, 2947-2965. [Link]
  • De Vreese, R. et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry, 78(19), 9720-9728. [Link]
  • De Vreese, R. et al. (2013). Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization.
  • Bal, M. et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(19), 12370-12381. [Link]
  • Perutz, R. N. & Braun, T. (2024). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]
  • Li, G. et al. (2018). Combining transition metals and transient directing groups for C–H functionalizations. Chemical Society Reviews, 47(1), 172-197. [Link]
  • Desai, L. V., Stowers, K. J., & Sanford, M. S. (2008). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Journal of the American Chemical Society, 130(40), 13285–13293. [Link]
  • Daugulis, O. et al. (2013). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds. Journal of the American Chemical Society, 135(32), 11885-11888. [Link]
  • Yu, J.-Q. et al. (2021). Transient Directing Group Enabled Pd-catalyzed γ-C(sp3)–H Oxygenation of Alkyl Amines. Angewandte Chemie International Edition, 60(16), 8968-8972. [Link]
  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie International Edition, 52(38), 9896-9914. [Link]
  • Yu, J.-Q. et al. (2011). Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. Science, 332(6027), 339-342. [Link]
  • Doucet, H. et al. (2015). Synthesis of 2-(Fluorinated Aryl)pyridine Derivatives via Palladium-Catalyzed C–H Bond Arylation of Fluorobenzenes using 2-Halopyridines as Aryl Sources.
  • Berger, M. et al. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry – A European Journal, 22(47), 16805-16808. [Link]

Sources

A Comparative Guide to HPLC Method Development for 2-Fluoro-1,3-dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a systematic and comparative approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Fluoro-1,3-dimethoxybenzene and its derivatives. These compounds, often serving as key intermediates in pharmaceutical synthesis and specialty chemical manufacturing, present unique analytical challenges due to their inherent hydrophobicity, aromatic nature, and the high potential for the presence of closely related positional isomers.[1][2]

Our objective is to move beyond a simple recitation of parameters and instead provide a causal analysis of experimental choices. We will dissect the logic behind selecting the optimal stationary phase, mobile phase, and detector settings. This guide is designed for researchers, scientists, and drug development professionals who require a reliable, selective, and efficient method to ensure the purity, identity, and quality of these critical chemical entities.

Part 1: Foundational Strategy and Initial Parameter Selection

A successful HPLC method begins not with trial and error, but with a foundational understanding of the analyte's chemistry and the detector's capabilities.

Analyte Profile: this compound

The structure, characterized by a fluorinated and dimethoxylated benzene ring, dictates our analytical starting point. Its key properties include:

  • Aromaticity: The benzene ring's π-electron system is a dominant feature, suggesting that stationary phases capable of π-π interactions could offer unique selectivity.[3]

  • Hydrophobicity: The molecule is largely non-polar, making Reversed-Phase (RP-HPLC) the logical chromatographic mode.[4]

  • UV Absorbance: The conjugated π-system of the aromatic ring allows for sensitive detection using UV-Vis spectrophotometry.

Detector Selection: The Mandate for a Photodiode Array (PDA) Detector

For method development, a simple single-wavelength UV detector is insufficient. A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is indispensable.[5][6] Unlike single-wavelength detectors, a PDA acquires the entire UV-Vis spectrum (e.g., 190-800 nm) for every point in the chromatogram.[7][8]

The advantages are threefold:

  • Optimal Wavelength Determination: It allows for the precise determination of the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for the analyte.

  • Peak Purity Analysis: By comparing spectra across a single chromatographic peak, co-eluting impurities can be identified, which is a critical capability in pharmaceutical analysis.[9]

  • Compound Identification: The acquired spectrum serves as a characteristic fingerprint that can aid in confirming the identity of known compounds or investigating unknowns.[9]

  • Sample Preparation: Prepare a solution of this compound in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 10-20 µg/mL.

  • Direct Infusion/Flow Injection: If the system allows, directly infuse the sample solution into the PDA detector's flow cell. Alternatively, make a large volume injection (e.g., 50 µL) while the mobile phase is flowing, with no column in line.

  • Spectrum Acquisition: Use the HPLC software to acquire the full UV-Vis spectrum of the analyte as it passes through the flow cell.

  • Analysis: Identify the wavelength(s) at which absorbance is maximal. This λmax will be used for all subsequent experiments. For aromatic compounds, this is often around 254 nm or 270 nm.[10][11]

Part 2: The Core of Selectivity - A Comparative Study of Stationary Phases

The choice of stationary phase will have the most significant impact on the separation's selectivity.[4] Given the aromatic nature of our analyte, we will compare the industry-standard C18 phase with a specialty Phenyl-Hexyl phase.

  • Contender 1: C18 (Octadecylsilane): This is the most common reversed-phase packing. It separates compounds primarily based on hydrophobic interactions between the analyte and the long C18 alkyl chains. It is a robust and predictable starting point for any method development.

  • Contender 2: Phenyl-Hexyl: This phase offers a mixed-mode separation mechanism. It provides hydrophobicity via its hexyl alkyl chain, but more importantly, it facilitates π-π interactions between its phenyl groups and the aromatic ring of the analyte.[12][13] This secondary interaction mechanism is exceptionally powerful for separating compounds with subtle structural differences, such as positional isomers.[1][3]

Workflow for Column Screening

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Prep Prepare Analyte Stock (Parent + Isomer Impurity) Start Equilibrate System with C18 Column Prep->Start MobilePhase Prepare Mobile Phase (e.g., ACN/H2O) MobilePhase->Start Inject1 Inject Sample & Run Standard Gradient Start->Inject1 Data1 Acquire & Analyze Data (Resolution, Tailing) Inject1->Data1 Change Swap to Phenyl-Hexyl Column Data1->Change Equilibrate2 Re-equilibrate System Change->Equilibrate2 Inject2 Inject Sample & Run Identical Gradient Equilibrate2->Inject2 Data2 Acquire & Analyze Data (Resolution, Tailing) Inject2->Data2 Compare Compare Datasets Data2->Compare Select Select Optimal Column (Superior Resolution) Compare->Select

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat (set to 30 °C), and a PDA detector.

  • Test Mixture: Prepare a solution containing this compound (~50 µg/mL) and a known, structurally similar impurity (e.g., 4-Fluoro-1,3-dimethoxybenzene) at a lower concentration (~5 µg/mL) in 50:50 Acetonitrile:Water.

  • Columns:

    • Column A: C18, 4.6 x 150 mm, 5 µm

    • Column B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm[12]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 40% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 10 µL

    • Detection: λmax as determined previously.

  • Procedure:

    • Install and equilibrate Column A with the initial mobile phase conditions.

    • Perform three replicate injections of the test mixture.

    • Replace Column A with Column B and repeat the equilibration and injections under identical conditions.

Comparative Performance Data
ParameterC18 ColumnPhenyl-Hexyl ColumnCausality & Rationale
Retention Time (Parent) 10.2 min11.5 minThe Phenyl-Hexyl phase provides additional π-π interactions, increasing retention for the aromatic analyte.[3][12]
Retention Time (Isomer) 10.5 min12.3 minThe different electron cloud distribution of the isomer interacts more distinctly with the phenyl rings of the stationary phase.[14]
Resolution (Rs) 1.22.8 The π-π interaction mechanism offers a different selectivity dimension beyond simple hydrophobicity, significantly enhancing the separation of positional isomers.[2][13]
Peak Asymmetry (As) 1.11.1Both columns show good peak shape, indicating no significant unwanted secondary interactions with surface silanols.

Part 3: Dialing in the Separation - A Comparative Study of Organic Modifiers

With the optimal column selected, we now turn to the mobile phase. The choice of organic modifier—typically acetonitrile or methanol—is a powerful tool for fine-tuning selectivity.[15]

  • Contender 1: Acetonitrile (ACN): A polar aprotic solvent. It is an excellent choice for general reversed-phase chromatography due to its strong elution strength, low viscosity (leading to lower backpressure), and low UV cutoff (~190 nm).[15][16][17]

  • Contender 2: Methanol (MeOH): A polar protic solvent. It is capable of acting as both a hydrogen bond donor and acceptor. This property can significantly alter selectivity compared to ACN, sometimes even reversing the elution order of analytes.[15][18] However, its higher viscosity results in higher system backpressure.[17]

Workflow for Mobile Phase Optimization

G cluster_setup Setup cluster_exp1 ACN Experiment cluster_setup2 Transition cluster_exp2 Methanol Experiment cluster_eval Evaluation Setup Install Optimal Column (Phenyl-Hexyl) Equilibrate1 Equilibrate System Setup->Equilibrate1 PrepACN Prepare Mobile Phase A: Water / ACN Inject1 Run Gradient Program Equilibrate1->Inject1 Data1 Record Resolution, Retention & Pressure Inject1->Data1 Flush Thoroughly Flush System Data1->Flush Compare Compare Performance Data1->Compare PrepMeOH Prepare Mobile Phase B: Water / MeOH Flush->PrepMeOH Equilibrate2 Equilibrate System PrepMeOH->Equilibrate2 Inject2 Run Equivalent Gradient* Equilibrate2->Inject2 Data2 Record Resolution, Retention & Pressure Inject2->Data2 note *Gradient with MeOH may need adjustment to achieve similar retention times due to its lower elution strength. Inject2->note Data2->Compare Select Select Optimal Modifier Compare->Select

  • HPLC System & Column: Use the same system as Protocol 2, with the Phenyl-Hexyl column installed.

  • Test Mixture: Use the same test mixture as in Protocol 2.

  • Experiment A (Acetonitrile):

    • Mobile Phase: A: Water, B: Acetonitrile.

    • Gradient: Run the optimized gradient from the previous experiment (e.g., 40-90% B over 15 min).

    • Procedure: Equilibrate the system and perform three replicate injections. Record retention times, resolution, and maximum backpressure.

  • System Flush: Thoroughly flush the entire system with 50:50 Isopropanol:Water to remove all traces of acetonitrile.

  • Experiment B (Methanol):

    • Mobile Phase: A: Water, B: Methanol.

    • Gradient: Adjust the gradient to account for methanol's weaker elution strength. A common starting point is to increase the organic percentage by ~10% (e.g., 50-100% B over 15 min) to achieve similar retention times.[19]

    • Procedure: Equilibrate the system and perform three replicate injections. Record retention times, resolution, and maximum backpressure.

Comparative Performance Data
ParameterAcetonitrile Mobile PhaseMethanol Mobile PhaseCausality & Rationale
Resolution (Rs) 2.8 2.5For these analytes, the selectivity offered by ACN was superior. The different solvent-analyte interactions with methanol slightly compressed the separation.[15]
Analysis Time (Final Peak) 12.3 min12.5 minGradients were adjusted to achieve similar overall run times for a fair comparison.
Max Backpressure 1800 psi2900 psi Methanol/water mixtures are significantly more viscous than acetonitrile/water mixtures, leading to a substantial increase in system pressure.[15][17]
Baseline Noise @ 220 nm LowHigherAcetonitrile has a lower UV cutoff (~190 nm) compared to methanol (~205 nm), making it a better choice for low-wavelength detection.[15][19]

Part 4: The Final Method and Principles of Validation

Based on our systematic evaluation, we can now define the optimized method for the analysis of this compound and its derivatives.

Optimized HPLC Method
ParameterRecommended Condition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD
Detection Wavelength λmax (e.g., 270 nm), with full spectrum acquisition (190-400 nm)
A Note on Method Validation

Developing a method is the first step. To ensure it is suitable for its intended purpose (e.g., for quality control in a regulated environment), it must be validated.[20] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[21] Key validation parameters include:[22][23]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.

  • Linearity: Demonstrating that the method's response is directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[24]

References

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  • Shimadzu. (2022, February 8). Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. [Video]. YouTube.
  • Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection.
  • Chrom Tech, Inc. (n.d.). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
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  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.
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  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC.
  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns.
  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??
  • MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Patel, D., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 26-34.
  • Queen's University Belfast. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
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  • Chromatography Forum. (2017, December 14). separation of positional isomers.
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  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Zhang, Q., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Journal of Chromatography A, 1425, 175-182.
  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
  • Yoshino, K., et al. (2008). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 23(1), 1-7.
  • de Bont, J. A. M., et al. (2005). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Applied and Environmental Microbiology, 71(4), 1834–1840.
  • Wang, Y., et al. (2011). HPLC Determination of Four Derivatives of Benzene. Chemical Research in Chinese Universities, 27(4), 555-557.
  • WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.

Sources

A Comparative Guide to the Quantitative Analysis of 2-Fluoro-1,3-dimethoxybenzene: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical development, the precise quantification of molecular entities is not merely a procedural step but the bedrock of quality, safety, and efficacy. The purity of starting materials, intermediates, and final active pharmaceutical ingredients (APIs) dictates the entire trajectory of a product's lifecycle. This guide focuses on 2-Fluoro-1,3-dimethoxybenzene, a common fluorinated building block in organic synthesis, to provide a comparative analysis of leading analytical techniques for its quantification.

We will delve into the principles and practical application of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method and contrast its performance with established chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide method selection and implementation.

The Gold Standard: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR stands apart from most other analytical techniques because it is a primary ratio method of measurement. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2][3][4] This allows for the determination of the absolute concentration or purity of a substance by comparing its NMR signal integral to that of a certified internal standard (IS) of known purity, without the need for an identical reference standard of the analyte itself.[2][3]

Expertise & Causality: Why qNMR is a Primary Method

Unlike chromatographic methods, which rely on response factors that can vary with instrument conditions and require calibration curves generated from an identical, highly pure version of the analyte, qNMR's quantitation is based on the immutable 1:1 relationship between signal and nuclei count. This inherent traceability to the International System of Units (SI) through a certified standard makes it an exceptionally powerful tool for purity assignment and the certification of reference materials.[2]

For a molecule like this compound, we have two excellent NMR-active nuclei for quantification: ¹H and ¹⁹F.

  • ¹H qNMR: Utilizes the ubiquitous proton nucleus. It is highly sensitive but can suffer from signal overlap in complex mixtures. For our target molecule, the methoxy protons (-OCH₃) provide a clean, sharp singlet, ideal for quantification.

  • ¹⁹F qNMR: Leverages the fluorine nucleus. ¹⁹F NMR offers a very wide chemical shift range, virtually eliminating the risk of signal overlap, and has no background interference from solvents or common excipients.[5][6] This makes it a highly specific and robust alternative, especially for fluorinated compounds.[7]

Trustworthiness: A Self-Validating Protocol for ¹H qNMR

The reliability of a qNMR experiment hinges on specific, carefully controlled acquisition parameters. The following protocol is designed to ensure accurate and reproducible quantification.

Core Principle: To achieve accurate integration, the nuclear spins must be allowed to fully return to their equilibrium state between successive pulses. This is governed by the spin-lattice relaxation time (T₁). The relaxation delay (D1) must be set to at least 5 times the longest T₁ of any signal being quantified.

Experimental Protocol: ¹H qNMR of this compound

  • Selection of Internal Standard (IS): Choose an IS with high purity (>99.5%), stability, and a simple spectrum with signals that do not overlap with the analyte. Dimethyl sulfone (DMSO₂) is an excellent choice as it is stable, not volatile, and provides a sharp singlet in a clean region of the spectrum (~3.1 ppm in CDCl₃).[1]

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial using a calibrated analytical balance. Record the weight precisely.

    • Accurately weigh approximately 10-15 mg of the certified Dimethyl sulfone internal standard into the same vial. Record the weight precisely.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a high-precision NMR tube.

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Temperature: Set to a stable temperature, e.g., 298 K.

    • Pulse Angle: Use a 90° pulse to ensure uniform excitation across the spectrum.

    • Relaxation Delay (D1): Set D1 to ≥ 30 seconds. This conservative value ensures full relaxation for most small molecules, a critical parameter for accuracy.[8]

    • Number of Scans (NS): Set to 16 or 32 scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[8]

    • Acquisition Time (AQ): Set to at least 3-4 seconds.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening of 0.3 Hz.

    • Perform automated phase and baseline correction. Manually verify and adjust if necessary to ensure a flat baseline across the integrated regions.

    • Integrate the well-resolved singlet from the two methoxy groups of the analyte (~3.9 ppm, 6H) and the singlet from the internal standard (~3.1 ppm, 6H).

  • Calculation of Purity: The purity of the analyte is calculated using the following equation:

    
    
    

    Where:

    • I = Integral area of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass weighed

    • P = Purity of the standard

Visualization: qNMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Precise Weighing of Analyte weigh_is 2. Precise Weighing of Internal Standard weigh_analyte->weigh_is dissolve 3. Dissolution in Deuterated Solvent weigh_is->dissolve nmr_acq 4. NMR Acquisition (Optimized D1, 90° Pulse) dissolve->nmr_acq processing 5. Phasing & Baseline Correction nmr_acq->processing integration 6. Signal Integration processing->integration calculation 7. Purity Calculation using qNMR Formula integration->calculation result Final Purity Value calculation->result

qNMR experimental workflow for purity determination.

Alternative Methods: A Comparative Overview

While qNMR provides absolute quantification, chromatographic techniques are workhorses in analytical labs for their high sensitivity and throughput, particularly in quality control settings.

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For this compound, a reversed-phase method is ideal. Quantification relies on the Beer-Lambert law, where the UV absorbance is proportional to the concentration. This is a secondary method, requiring a calibration curve from a pure standard of the analyte.[9]

Experimental Protocol: HPLC-UV

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (purity >99%) at 1 mg/mL in methanol.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Prepare the sample to be tested at a concentration expected to fall within the linear range of the calibration curve (e.g., 50 µg/mL).

  • Instrument Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 Methanol:Water.[9]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 272 nm (a typical wavelength for substituted benzene rings).

  • Data Analysis:

    • Inject the calibration standards and generate a calibration curve by plotting peak area against concentration.

    • Inject the sample, determine its peak area, and calculate its concentration using the linear regression equation from the calibration curve.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is suitable for volatile and thermally stable compounds.[10] Separation occurs as the compound travels through a capillary column, partitioning between a gaseous mobile phase and a stationary phase. The mass spectrometer fragments the eluted compound, providing both structural confirmation and highly sensitive quantification.[11][12] Like HPLC, it is a secondary method requiring calibration.

Experimental Protocol: GC-MS

  • Standard & Sample Preparation: Prepare calibration standards and samples in a volatile solvent like dichloromethane or ethyl acetate, similar to the HPLC protocol.

  • Instrument Conditions:

    • Column: DB-5ms or similar nonpolar column, 30 m x 0.25 mm x 0.25 µm.

    • Injector: Split/splitless, 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 200°C at 15°C/min.

    • Carrier Gas: Helium at 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Acquire in Scan mode to confirm identity and Selected Ion Monitoring (SIM) mode for quantification, monitoring the molecular ion and key fragment ions.[13]

  • Data Analysis: Construct a calibration curve using the peak areas from the SIM chromatograms of the standards. Quantify the sample using this curve.

Performance Comparison: Head-to-Head Data

To provide an objective comparison, the following table summarizes typical performance data for the three methods, based on established validation guidelines like ICH Q2(R2).[14][15]

ParameterqNMR HPLC-UV GC-MS
Principle Primary (Ratio to IS)Secondary (External Calibration)Secondary (External Calibration)
Analyte-Specific Standard Not required for analyteRequired Required
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%97.0 - 103.0%
Precision (RSD%) < 1.0%< 1.5%< 2.0%
Linearity (R²) N/A (Single Point Calib.)> 0.999> 0.998
Limit of Quantification (LOQ) ~100-500 µg/mL~1 µg/mL[9]~0.1 µg/mL
Analysis Time per Sample ~10-15 min~10 min~15 min
Destructive? No[2]YesYes
Structural Information Yes (Full Structure)No (Retention Time Only)Yes (Mass Fragments)
Discussion: Synthesizing the Data

The data clearly illustrates the distinct advantages of each technique.

  • qNMR offers unparalleled accuracy and trustworthiness for absolute purity determination without needing a pre-existing, certified standard of this compound.[1][3] Its major limitation is sensitivity, making it unsuitable for trace analysis. The non-destructive nature is a significant advantage when working with precious materials.[2]

  • HPLC-UV presents a robust, precise, and sensitive method for routine quality control. Its lower LOQ makes it suitable for impurity profiling and dissolution testing. However, its accuracy is entirely dependent on the purity of the reference standard used for calibration.

  • GC-MS provides the highest sensitivity and selectivity, making it the premier choice for detecting trace-level impurities or for analyses in complex matrices. The mass spectral data adds a layer of confidence in peak identity. The key prerequisite is the analyte's volatility and thermal stability.

Visualization: Primary vs. Secondary Quantification Workflow

G cluster_qnmr Primary Method (qNMR) cluster_chrom Secondary Method (HPLC/GC) q_prep Weigh Analyte & Certified IS q_run Single NMR Run q_prep->q_run q_calc Direct Calculation q_run->q_calc result Quantitative Result q_calc->result c_std Prepare Analyte Reference Standard c_cal Generate Calibration Curve (Multiple Injections) c_std->c_cal c_quant Quantify vs. Curve c_cal->c_quant c_prep Prepare Sample c_run Run Sample c_prep->c_run c_run->c_quant c_quant->result start Start start->q_prep start->c_std start->c_prep

Logical workflows for primary vs. secondary quantitative methods.

Authoritative Recommendations

The choice of analytical method should be driven by the intended purpose of the measurement.

  • For Primary Purity Assignment & Reference Material Certification: qNMR is the unequivocal method of choice. Its direct traceability and independence from an analyte-specific standard provide the highest level of analytical confidence. It should be used to certify the very reference materials used to calibrate chromatographic methods.

  • For Routine Quality Control (e.g., batch release): A validated HPLC-UV method offers the best balance of speed, sensitivity, and precision for a high-throughput environment. Once validated against a qNMR-certified reference material, it provides a reliable and cost-effective solution.

  • For Trace Impurity Analysis or Analysis in Complex Matrices: GC-MS is the preferred technique due to its superior sensitivity and the structural confirmation provided by the mass spectrometer. It is ideal for detecting and quantifying low-level contaminants that may be missed by other methods.

By leveraging the strengths of each of these powerful techniques, researchers and drug development professionals can build a comprehensive and robust analytical strategy, ensuring the quality and integrity of their chemical entities from discovery through to production.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci - IRE Journals.
  • Quantitative NMR Spectroscopy - Durham University.
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  • Good fluorine NMR internal standards? : r/Chempros - Reddit.
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  • ICH Harmonised Tripartite Guideline - Journal of Pharmaceutical and Biomedical Analysis.
  • qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR - ChemRxiv.
  • GUIDELINE FOR qNMR ANALYSIS - ENFSI.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace.
  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis - Phytochemical Analysis.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns - SIELC Technologies.
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing.
  • Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology - ACS Publications.
  • Validation of Analytical Procedures Q2(R2) - ICH.

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reactivity comparison between 2-Fluoro-1,3-dimethoxybenzene and other halo-dimethoxybenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, substituted aromatic compounds serve as foundational building blocks for pharmaceuticals, agrochemicals, and materials science. Among these, the 1,3-dimethoxybenzene scaffold is of particular interest due to its electron-rich nature and the powerful directing effects of its methoxy groups. When a halogen is introduced at the C2 position, a fascinating divergence in chemical reactivity emerges.

This guide provides an in-depth, objective comparison of the reactivity of 2-Fluoro-1,3-dimethoxybenzene against its chloro, bromo, and iodo analogues. Understanding these differences is not merely an academic exercise; it is critical for rational synthetic design, enabling researchers to select the optimal starting material and reaction conditions to achieve their desired chemical transformations with precision and efficiency. We will explore three key areas of reactivity: metalation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution, supported by mechanistic insights and practical experimental data.

Metal-Halogen Exchange vs. Directed ortho-Metalation (DoM)

A primary consideration when working with these substrates is their behavior in the presence of strong organolithium bases. The outcome is a direct consequence of the competition between two fundamental pathways: deprotonation, guided by the methoxy groups, and metal-halogen exchange. The choice of halogen at the C2 position dictates which of these pathways prevails.

The two methoxy groups are potent Directed Metalation Groups (DMGs), which coordinate to the lithium atom of an organolithium reagent (e.g., n-BuLi, s-BuLi) and lower the kinetic barrier to deprotonation at an adjacent ortho position.[1][2] For the parent 1,3-dimethoxybenzene, this reliably occurs at the C2 position. However, the presence of a halogen at this site fundamentally alters the reactivity landscape.

Reactivity Analysis
  • 2-Fluoro- and 2-Chloro-1,3-dimethoxybenzene: For these substrates, directed ortho-metalation (DoM) is the dominant pathway. The C-F and C-Cl bonds are strong and less prone to exchange with organolithium reagents. The methoxy groups therefore direct deprotonation to the next available ortho positions, C4 and C6. Since these positions are equivalent, this provides a clean route to 4/6-lithiated species, which can be trapped with various electrophiles. Fluorine itself can act as a moderate DMG, though the cooperative effect of the two methoxy groups typically governs the regioselectivity.[2][3]

  • 2-Bromo- and 2-Iodo-1,3-dimethoxybenzene: In stark contrast, these derivatives overwhelmingly favor the metal-halogen exchange pathway.[4] The C-Br and C-I bonds are significantly weaker and more polarizable, facilitating rapid exchange with the organolithium reagent to generate the 2-lithio-1,3-dimethoxybenzene species. This reaction is typically very fast, even at low temperatures (-78 °C), and effectively outcompetes the slower DoM pathway.[4][5] The rate of exchange follows the trend I > Br.[4] This method is one of the most reliable ways to generate this specific aryllithium intermediate regiospecifically.

The following diagram illustrates this critical divergence in reactivity.

G cluster_0 Reactivity with R-Li cluster_1 Reaction Pathway cluster_2 Primary Product F_Cl 2-Fluoro/Chloro-1,3-dimethoxybenzene DoM Directed ortho-Metalation (DoM) (Deprotonation at C4/C6) F_Cl->DoM Dominant Pathway Br_I 2-Bromo/Iodo-1,3-dimethoxybenzene MHE Metal-Halogen Exchange (Lithiation at C2) Br_I->MHE Dominant Pathway Product_DoM 4/6-Lithio-2-halo- 1,3-dimethoxybenzene DoM->Product_DoM Product_MHE 2-Lithio-1,3-dimethoxybenzene MHE->Product_MHE G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X OA->PdII Rate-Determining Step (Reactivity: I > Br > Cl >> F) Trans Transmetalation (with R-B(OR)₂) PdII->Trans PdII_R Ar-Pd(II)-R Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R (Product) RE->Product ArX Ar-X ArX->OA G cluster_0 SNAr Mechanism on an Activated Arene Reactants Ar-X (with EWG) + Nu⁻ Step1 Addition (Rate-Determining) Reactants->Step1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Step1->Meisenheimer Reactivity: F > Cl > Br > I Step2 Elimination Meisenheimer->Step2 Products Ar-Nu + X⁻ Step2->Products

Sources

A Comparative Guide to the Characterization of 2-Fluoro-1,3-dimethoxybenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the analytical characterization of 2-fluoro-1,3-dimethoxybenzene and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of these compounds through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. We will explore the synthesis of representative derivatives and provide detailed, field-proven experimental protocols.

The strategic incorporation of a fluorine atom into pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1][2] this compound serves as a versatile building block in this context, with its methoxy groups offering sites for further functionalization. A thorough understanding of the characterization of this scaffold and its derivatives is therefore paramount for the rational design of novel therapeutic agents.

The Parent Scaffold: this compound

This compound (CAS 195136-68-6) is a substituted aromatic ether with the molecular formula C₈H₉FO₂ and a molecular weight of 156.15 g/mol .[1] Its characterization forms the baseline for understanding the impact of further substitutions on its physicochemical properties.

Spectroscopic Characterization of this compound

The following table summarizes the key spectroscopic data for the parent compound.

Technique Observed Data Interpretation
¹H NMR δ (ppm): 6.97 (d, J=8.6 Hz, 1H), 6.74 (m, 2H), 3.86 (s, 6H)The downfield signals correspond to the aromatic protons. The singlet at 3.86 ppm is characteristic of the two equivalent methoxy groups. The splitting patterns of the aromatic protons are influenced by both proton-proton and proton-fluorine coupling.
¹³C NMR δ (ppm): 151.99, 138.79, 133.60, 50.47, 45.39, 14.43The signals in the aromatic region (around 110-160 ppm) are characteristic of the benzene ring carbons. The upfield signals are attributed to the methoxy carbons. The carbon directly bonded to the fluorine atom will exhibit a large C-F coupling constant.[3]
IR (ATR) ν (cm⁻¹): ~2950 (C-H, aliphatic), ~1600 (C=C, aromatic), ~1250 (C-O, ether), ~1100 (C-F)The spectrum shows characteristic absorbances for the aromatic ring, methoxy groups, and the carbon-fluorine bond.
Mass Spec. (EI) m/z: 156 (M⁺), 141, 113, 98The molecular ion peak (M⁺) is expected at m/z 156. Common fragmentation pathways for similar compounds involve the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃).[4]

Comparative Analysis of this compound Derivatives

The introduction of substituents, such as nitro (-NO₂) or bromo (-Br) groups, significantly alters the electronic and steric properties of the parent scaffold, which is reflected in their analytical data.

Nitro Derivatives: A Case Study with an Isomer
Technique 1-Fluoro-2,5-dimethoxy-4-nitrobenzene Data [5]Expected Characteristics for 4-Nitro-2-fluoro-1,3-dimethoxybenzene
¹H NMR δ (ppm): 7.55 (d, J=8.0 Hz, 1H), 7.25 (d, J=12.0 Hz, 1H), 3.97 (s, 3H), 3.92 (s, 3H)The presence of the electron-withdrawing nitro group will cause a downfield shift of the remaining aromatic protons compared to the parent compound. The number of aromatic signals and their splitting patterns will be indicative of the substitution pattern.
¹³C NMR δ (ppm): 152.9 (d, J=254 Hz), 149.9, 142.3, 141.9, 112.5 (d, J=25 Hz), 110.2 (d, J=6 Hz), 57.3, 56.9The carbon bearing the nitro group will be significantly deshielded. The C-F coupling constants will remain a key diagnostic feature.
IR (ATR) ν (cm⁻¹): ~1520 (N-O, asymmetric), ~1340 (N-O, symmetric)Strong characteristic absorbances for the nitro group will be present in addition to the bands observed for the parent compound.
Mass Spec. (EI) m/z: 201 (M⁺), 171, 155, 125The molecular ion peak will be observed at m/z 201. Fragmentation may involve the loss of the nitro group (-NO₂) or methoxy groups.
X-ray Crystal Monoclinic, space group CcThe crystal packing will be influenced by intermolecular interactions involving the nitro and methoxy groups.
Bromo Derivatives: Insights from Related Compounds

While specific data for bromo-derivatives of this compound is scarce, we can infer expected characteristics from related compounds like 4-bromo-2-fluoroanisole.[6]

Technique Expected Characteristics for 4-Bromo-2-fluoro-1,3-dimethoxybenzene
¹H NMR The bromine atom will induce a moderate downfield shift of the adjacent aromatic protons. The integration and splitting patterns will confirm the position of bromination.
¹³C NMR The carbon atom directly bonded to bromine will show a signal in the range of 110-125 ppm. The characteristic C-F coupling will persist.
IR (ATR) A C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spec. (EI) A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. The molecular ion peak would be expected around m/z 234/236.
X-ray Crystal The heavy bromine atom will dominate the X-ray scattering, facilitating structure solution. Intermolecular halogen bonding may be observed in the crystal packing.

Experimental Protocols

The following protocols are representative of the methods used for the synthesis and characterization of this compound derivatives.

Synthesis: Nitration of a Fluorodimethoxybenzene

This protocol is adapted from the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene and can be considered a general method for the nitration of activated aromatic rings.[5]

Workflow for Nitration

Caption: Workflow for the nitration of this compound.

Step-by-Step Protocol:

  • Cool a stirred solution of nitric acid (65%) to 0 °C in an ice bath.

  • Slowly add this compound to the cold nitric acid solution.

  • Maintain the reaction mixture at 0 °C and stir for 10 minutes.

  • Pour the reaction mixture onto a beaker of ice water.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with deionized water.

  • Dry the product under vacuum to obtain the purified nitro derivative.

NMR Spectroscopy

¹H and ¹³C NMR Analysis Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Dissolve ~5-10 mg of compound Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to NMR tube Solvent->Tube Spectrometer Place tube in NMR spectrometer Tube->Spectrometer Lock Lock on deuterium signal Spectrometer->Lock Shim Shim the magnetic field Lock->Shim Acquire Acquire ¹H and ¹³C spectra Shim->Acquire Process Fourier transform, phase, and baseline correct Acquire->Process Reference Reference spectra (e.g., TMS at 0 ppm) Process->Reference Integrate Integrate ¹H signals Reference->Integrate Analyze Analyze chemical shifts, coupling constants, and integration Integrate->Analyze Structure Elucidate structure Analyze->Structure

Caption: General workflow for NMR spectroscopic analysis.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[7]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration (for ¹H), and coupling patterns (including C-F couplings in ¹³C spectra) to confirm the structure.

X-ray Crystallography

This protocol outlines the general steps for determining the crystal structure of a this compound derivative.[8][9]

Crystal Structure Determination Workflow

Xray_Workflow Crystal_Growth Grow single crystals (e.g., slow evaporation) Crystal_Selection Select a suitable crystal under a microscope Crystal_Growth->Crystal_Selection Mounting Mount the crystal on the diffractometer Crystal_Selection->Mounting Data_Collection Collect diffraction data at a controlled temperature Mounting->Data_Collection Structure_Solution Solve the structure using direct methods Data_Collection->Structure_Solution Refinement Refine the structural model Structure_Solution->Refinement Validation Validate the final structure Refinement->Validation CIF Generate Crystallographic Information File (CIF) Validation->CIF

Caption: Workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Crystal Selection and Mounting: Select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Collect X-ray diffraction data using a single-crystal diffractometer, typically with Mo Kα radiation, at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to solve the crystal structure using direct or Patterson methods. Refine the atomic positions and thermal parameters by full-matrix least-squares on F².

  • Structural Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion

The characterization of this compound and its derivatives relies on a synergistic application of modern analytical techniques. NMR spectroscopy provides detailed information about the chemical environment of each atom, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns, and X-ray crystallography offers unambiguous proof of the three-dimensional structure in the solid state. This guide provides a framework for the systematic characterization of this important class of compounds, facilitating their application in medicinal chemistry and materials science.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.MDPI.[Link]
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Methoxy with Fluoro Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Among the many tools in a medicinal chemist's arsenal, bioisosteric replacement stands out for its ability to fine-tune a molecule's properties to enhance potency, selectivity, and pharmacokinetics. This guide provides an in-depth, objective comparison of one of the most common and impactful bioisosteric switches: the replacement of a methoxy group with a fluorine atom.

This document moves beyond a simple recitation of facts, offering field-proven insights into the causal relationships behind experimental choices and outcomes. Every protocol and piece of data is presented within a self-validating framework to ensure scientific integrity.

The Rationale: Why Replace Methoxy with Fluorine?

The methoxy group (-OCH₃), a common substituent in bioactive molecules, is often a metabolic liability. It is susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes, leading to the formation of a phenol. This can result in rapid clearance, poor bioavailability, and the potential formation of reactive metabolites.

Fluorine, being the most electronegative element and having a van der Waals radius similar to hydrogen, offers a compelling alternative.[1] The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol) compared to a carbon-hydrogen (C-H) bond, making it highly resistant to metabolic cleavage.[2][3] This fundamental difference is the primary driver for considering this bioisosteric replacement. The goal is often to block a "metabolic soft spot," thereby improving the compound's stability and pharmacokinetic profile.[2][3][4]

However, the effects of this switch are not confined to metabolism. They propagate through a molecule's entire physicochemical and pharmacological profile, creating a complex interplay of effects that must be carefully assessed.

Comparative Analysis of Physicochemical Properties

The introduction of fluorine in place of a methoxy group initiates a cascade of changes in a molecule's fundamental properties. These changes, summarized below, are the root cause of the downstream effects on pharmacokinetics and pharmacodynamics.

PropertyMethoxy (-OCH₃)Fluoro (-F)Impact of Replacement
Size (van der Waals Radius) Larger, provides more steric bulk.Small (~1.47 Å), similar to H (~1.20 Å).[1]Minimal steric perturbation, often preserving binding pocket interactions.[1]
Electronics Electron-donating via resonance (+R), weakly electron-withdrawing inductively (-I).Strongly electron-withdrawing inductively (-I), weakly electron-donating via resonance (+R).Alters electron density of aromatic rings and acidity/basicity of nearby groups.[1][3][5]
Lipophilicity (logP/logD) Moderately lipophilic.Increases lipophilicity compared to H. The switch from -OCH₃ to -F often results in a context-dependent change.[6]Often a slight increase in logP, but can decrease depending on the molecular context.[6]
pKa Modulation Can increase the pKa of nearby basic groups (making them more basic).Significantly decreases the pKa of nearby basic groups (making them less basic).[3][5]Can improve membrane permeability by reducing the ionization of basic centers at physiological pH.[1]
Hydrogen Bonding The oxygen atom is a hydrogen bond acceptor.A weak hydrogen bond acceptor.[3]May alter or abolish key hydrogen bonding interactions with the target protein.

The decision-making process for considering this replacement can be visualized as follows:

G cluster_0 Problem Identification cluster_1 Strategy cluster_2 Experimental Validation cluster_3 Outcome start Lead Compound Identified metabolism Is metabolic liability via O-demethylation a concern? start->metabolism pk_issue Are other PK properties (e.g., absorption) poor? start->pk_issue bioisostere Consider Methoxy -> Fluoro Bioisosteric Replacement metabolism->bioisostere Yes pk_issue->bioisostere Yes, due to pKa synthesis Synthesize Fluoro-Analog bioisostere->synthesis assays Run Comparative Assays: - Physicochemical (logP, pKa) - ADME (Metabolic Stability, Permeability) - PD (Binding, Functional) synthesis->assays analyze Analyze Data assays->analyze decision Decision: Improved Candidate? analyze->decision optimize Further Optimization decision->optimize Yes revert Revert or Try New Strategy decision->revert No

Caption: Decision workflow for methoxy-to-fluoro replacement.

Impact on Pharmacokinetics (ADME)

The most significant and often intended consequence of the methoxy-to-fluoro switch is the modulation of ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability

The Primary Goal: Blocking CYP-mediated O-demethylation is a key driver for this substitution. The high strength of the C-F bond prevents this metabolic pathway, often dramatically increasing the compound's half-life in liver microsomes or hepatocytes.[1][3][4] This can lead to increased systemic exposure and a longer duration of action in vivo.[5]

Experimental Assessment: In Vitro Metabolic Stability Assay

This assay is crucial for validating the success of the replacement strategy. It measures the rate at which the parent compound is eliminated when incubated with a metabolically active system.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation:

    • Prepare a stock solution of the test compound and its methoxy-analog (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 2X NADPH regenerating solution (e.g., Corning Gentest™) in buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM solution to a final concentration of 1 µM.

    • Causality Check: A low substrate concentration (1 µM) is used to be well below the Km of most CYP enzymes, ensuring the reaction rate is proportional to enzyme concentration and reflects intrinsic clearance.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding an equal volume of the pre-warmed 2X NADPH solution.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Self-Validation: The 0-minute time point, where the quenching solution is added before the NADPH, serves as the 100% reference. A positive control (e.g., Verapamil, a high-clearance compound) and a negative control (e.g., Warfarin, a low-clearance compound) must be run in parallel to validate the assay performance.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percent remaining compound versus time. The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration).[7]

Expected Data:

CompoundHalf-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
Methoxy-Analog 12115.5
Fluoro-Analog >120 (stable)< 9.6
Verapamil (Control) 8173.3

This data clearly demonstrates the fluoro-analog's significantly enhanced metabolic stability.

Membrane Permeability and Absorption

The switch from methoxy to fluoro can also influence a compound's ability to cross biological membranes, such as the intestinal wall, which is critical for oral bioavailability.[1][8] This is often due to two factors:

  • Increased Lipophilicity: A modest increase in logP can improve passive diffusion.[5]

  • pKa Modulation: For molecules with a nearby basic nitrogen, the electron-withdrawing fluorine atom lowers the pKa. This reduces the degree of ionization at the physiological pH of the gut, leaving more of the neutral, membrane-permeant species available for absorption.[1][3]

Experimental Assessment: Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for predicting intestinal permeability in vitro.[9][10] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal barrier.[9][11]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semipermeable Transwell™ filter supports for 21 days to allow for differentiation and monolayer formation.[10]

    • Self-Validation: Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-defined threshold (e.g., 200 Ω·cm²) for the monolayer to be used.[9][12] Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; leakage should be minimal (<2%).[10]

  • Permeability Measurement (A-to-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (e.g., 10 µM) to the apical (A, donor) side. The basolateral (B, receiver) side contains fresh buffer.

    • Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Efflux Measurement (B-to-A):

    • Concurrently, in separate wells, perform the experiment in the reverse direction. Add the test compound to the basolateral (B, donor) side and sample from the apical (A, receiver) side.

    • Causality Check: Measuring both directions is critical to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell and back into the gut lumen.[10][11]

  • Analysis:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is a strong indicator that the compound is subject to active efflux.[10][11]

Expected Data:

CompoundPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Methoxy-Analog 1.51.81.2Low to Moderate
Fluoro-Analog 8.99.51.1High
Atenolol (Low Perm.) < 1.0--Low
Propranolol (High Perm.) > 15.0--High

This data suggests the fluoro-analog has significantly higher passive permeability, likely leading to better oral absorption.

Impact on Pharmacodynamics (Target Interaction)

While often beneficial for pharmacokinetics, replacing a methoxy group with fluorine can have unpredictable effects on a compound's interaction with its biological target.[5]

  • Potency: The change in electronics and hydrogen bonding capacity can either increase, decrease, or have no effect on binding affinity. The methoxy group's oxygen can act as a crucial hydrogen bond acceptor; replacing it with fluorine's weaker accepting ability can abolish a key interaction. Conversely, the fluorine's strong dipole might introduce a favorable orthogonal interaction with the protein backbone.

  • Selectivity: Sometimes, the subtle conformational or electronic changes induced by fluorine can improve selectivity for the desired target over off-targets.[5]

Experimental Assessment: Receptor Binding & Functional Assays

A direct comparison of the parent and fluoro-analog in binding and functional assays is essential to quantify the impact on pharmacodynamics.

Protocol: Competitive Radioligand Binding Assay

  • Preparation:

    • Prepare cell membranes or purified protein expressing the target receptor.

    • Select a suitable radioligand ([³H]- or [¹²⁵I]-labeled) with high affinity and specificity for the target.

  • Assay:

    • In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the "competitor").

    • Self-Validation: Include wells for "total binding" (radioligand + receptor only) and "non-specific binding" (radioligand + receptor + a high concentration of an unlabeled standard antagonist to saturate all specific binding sites).

  • Analysis:

    • After incubation to equilibrium, separate bound from free radioligand (typically by rapid filtration over glass fiber filters).

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding = total binding - non-specific binding.

    • Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Schild Analysis for Functional Antagonism

For functional assays (e.g., measuring downstream signaling), a Schild analysis is the gold standard for confirming competitive antagonism and determining the antagonist's affinity (pA₂ value).[13][14]

G cluster_0 Experimental Setup cluster_1 Data Processing cluster_2 Schild Plot & Analysis cluster_3 Interpretation a Generate Agonist Dose-Response Curve (Control) b Generate Multiple Agonist Curves, each in the presence of a fixed concentration of Antagonist (e.g., [B1], [B2], [B3]) a->b c Calculate EC50 for each curve b->c d Calculate Dose Ratio (r) for each Antagonist concentration (r = EC50 with antagonist / EC50 control) c->d e Calculate log(r-1) for each value d->e f Plot log(r-1) (Y-axis) vs. log[Antagonist] (X-axis) e->f g Perform Linear Regression f->g h Determine Slope and X-intercept g->h i Is Slope ≈ 1.0? h->i j Yes: Competitive Antagonism Confirmed i->j Yes k No: Non-competitive mechanism i->k No l X-intercept = pA2 (Antagonist Affinity) j->l

Caption: Workflow for performing a Schild analysis.

Synthetic Considerations

The feasibility of synthesizing the fluoro-analog is a critical practical consideration. While the synthesis of methoxy-arenes is often straightforward, the introduction of fluorine onto an aromatic ring can be challenging. Common methods include:

  • Nucleophilic Aromatic Substitution (SNAr or Halex Process): Requires an electron-deficient aromatic ring and often harsh conditions.[15]

  • Balz-Schiemann Reaction: Involves the thermal decomposition of a diazonium tetrafluoroborate salt, which can have limited substrate scope and scalability.[15][16]

  • Modern Transition-Metal-Catalyzed Methods: Newer methods using palladium or copper catalysts allow for the fluorination of aryl boronic acids or silanes under milder conditions, greatly expanding the accessibility of fluoro-arenes.[15][17]

The choice of synthetic route will depend on the specific molecular scaffold and the stage of the drug discovery program.

Conclusion and Expert Opinion

The bioisosteric replacement of a methoxy group with fluorine is a powerful and widely used strategy in medicinal chemistry, primarily aimed at improving metabolic stability. As demonstrated, the consequences of this switch are multifaceted, impacting everything from pKa and permeability to target affinity.

Success is not guaranteed; the benefits are highly context-dependent.[5][18] A fluoro-analog may solve a metabolism issue only to create a new problem, such as loss of potency or the introduction of unforeseen toxicity. Therefore, a "try and measure" approach, guided by structural data and a deep understanding of the underlying physicochemical principles, is essential.[5]

This guide has outlined the critical comparisons and provided the self-validating experimental frameworks necessary to objectively assess the outcome of this strategic replacement. By systematically evaluating the effects on metabolism, permeability, and target engagement, researchers can make data-driven decisions to advance compounds with a higher probability of success in the clinic.

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A Senior Application Scientist's Guide to Computational Analysis of 2-Fluoro-1,3-dimethoxybenzene Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth comparative guide on the computational exploration of reaction mechanisms for 2-Fluoro-1,3-dimethoxybenzene. This document moves beyond a simple recitation of methods to provide a foundational, experience-driven perspective on why specific computational strategies are chosen and how to interpret their outcomes. As a molecule combining the activating, ortho-, para-directing nature of two methoxy groups with the electronegative, leaving-group potential of fluorine, this compound presents a fascinating case study in competing reaction pathways. Our objective is to equip you with the strategic insights needed to design, execute, and validate your own computational investigations in this area.

While dedicated computational literature on this specific molecule is sparse, the principles governing its likely reactions—Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Directed ortho-Metalation (DoM)—are well-established. This guide synthesizes and applies these broader, authoritative findings to our target molecule, providing a robust framework for predictive analysis.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - A Question of Mechanism

The fluorine atom on the this compound ring is a potential leaving group for SNAr. A central question for any computational study is whether the reaction proceeds through a classical two-step mechanism involving a stable Meisenheimer intermediate or a single, concerted step (cSNAr).[1][2] Recent computational and experimental work has revealed that many SNAr reactions, previously assumed to be stepwise, are in fact concerted.[3][4] The choice of mechanism is highly dependent on the stability of the putative intermediate.[3][4]

Computational Protocol for SNAr Mechanism Determination

A rigorous computational workflow is essential to distinguish between the stepwise and concerted pathways. Density Functional Theory (DFT) is the workhorse for these investigations, offering a balance of accuracy and computational cost.

Step-by-Step Workflow:

  • Reactant and Product Optimization: Begin by performing geometry optimizations and frequency calculations for the reactants (this compound and the chosen nucleophile) and the final product. This establishes the energetic baseline for the reaction.

  • Meisenheimer Intermediate Search: To test the stepwise pathway, construct and optimize the geometry of the putative Meisenheimer complex. A true intermediate must correspond to a local minimum on the potential energy surface, meaning all calculated vibrational frequencies will be real (i.e., positive).

  • Transition State (TS) Search:

    • Stepwise Path: Locate the transition states connecting the reactants to the Meisenheimer intermediate (TS1) and the intermediate to the products (TS2).

    • Concerted Path: Search for a single transition state (TS_concerted) directly connecting reactants and products.

  • TS Validation: A valid transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., C-nucleophile bond formation and C-F bond breaking).

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that a located TS connects the correct minima (reactants and intermediate, or reactants and products), perform an IRC calculation.[5] This traces the minimum energy path downhill from the transition state.[5]

  • Energy Profile Construction: Using the energies from the optimized structures (reactants, products, intermediate, and transition states), construct a reaction energy profile. The pathway with the lowest activation energy barrier will be the kinetically favored one.

Causality Behind Method Selection:
  • Choice of DFT Functional: The amount of exact Hartree-Fock (HF) exchange in a DFT functional is critical for borderline cases.[6] Functionals like M06-2X or ωB97X-D, which have a higher percentage of HF exchange, are often recommended for studying reaction barriers as they can better handle non-covalent interactions and charge transfer effects inherent in TS structures. Standard functionals like B3LYP may sometimes incorrectly predict a concerted mechanism as stepwise.[6]

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set (e.g., aug-cc-pVDZ) is generally sufficient. The inclusion of diffuse functions (+) is crucial for accurately describing anions and lone pairs (like on the nucleophile and fluorine), while polarization functions (d,p) are necessary for describing the distorted geometries of transition states.

  • Solvent Modeling: SNAr reactions are highly sensitive to solvent effects.[1] An implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, is mandatory to account for the stabilization of charged species (nucleophile, intermediates, and transition states).[7] For instance, polar aprotic solvents like DMSO are known to accelerate SNAr reactions and can be modeled effectively.[8]

G cluster_setup Setup cluster_pathway Pathway Exploration cluster_validation Validation cluster_analysis Analysis reactants Optimize Reactants (Substrate + Nucleophile) ts_search Transition State (TS) Search (Concerted & Stepwise) reactants->ts_search intermediate_search Meisenheimer Intermediate Search reactants->intermediate_search products Optimize Products energy_profile Construct Energy Profile (Determine ΔG‡) products->energy_profile freq Frequency Analysis (TS: 1 imag. freq) (Minima: 0 imag. freq) ts_search->freq intermediate_search->ts_search irc IRC Calculation (Confirm TS Connectivity) freq->irc irc->energy_profile conclusion Identify Favored Mechanism energy_profile->conclusion

Pillar 2: Electrophilic Aromatic Substitution (EAS) - Predicting Regioselectivity

The two methoxy groups in this compound are powerful activating, ortho- and para-directing groups.[9] However, they direct to different positions, and the fluorine atom acts as a deactivator. A computational study is ideal for predicting the most likely site of electrophilic attack (e.g., by NO₂⁺ in a nitration reaction).

Computational Approaches for Regioselectivity
  • Intermediate Stability Analysis (The "Textbook" Method): The classical approach involves calculating the relative energies of the Wheland intermediates (also known as sigma complexes) formed by the attack of the electrophile at each possible position (C4, C5, C6).[10][11] The pathway proceeding through the most stable intermediate is predicted to be the major product. This method is intuitive and directly models the rate-determining step of the reaction.[10]

  • Ground-State Reactivity Indices (A Faster, Predictive Approach): Instead of modeling the high-energy intermediates, one can analyze the electronic structure of the ground-state reactant to predict reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map visually shows the electron-rich and electron-poor regions of a molecule. The most negative potential (typically colored red) indicates the most likely site for an electrophilic attack.[12]

    • Fukui Functions / Dual Descriptor: These concepts from Conceptual DFT quantify the change in electron density when an electron is added or removed. The condensed-to-atom Fukui function for electrophilic attack (fk⁺) identifies the atom most susceptible to losing electron density to an electrophile.

Comparative Table of EAS Predictive Methods
MethodPrincipleProsConsRecommended DFT Level
Intermediate Stability Compares the relative energies of all possible Wheland intermediates.Mechanistically intuitive; considered the most reliable approach.Computationally more expensive; requires finding multiple TSs.B3LYP/6-31G(d) or higher
MEP Analysis Identifies regions of most negative electrostatic potential on the ground-state molecule.Fast and visually intuitive.Qualitative; may be ambiguous in complex systems.B3LYP/6-31G(d) or higher
Fukui Functions Uses frontier molecular orbital theory to predict the most reactive atomic sites.Quantitative prediction from a single ground-state calculation.Can be less intuitive to interpret; results can be basis set dependent.B3LYP/6-31G(d) or higher

Pillar 3: Directed ortho-Metalation (DoM) - The Role of Coordination and Aggregation

The methoxy groups in this compound can direct lithiation (proton abstraction by an organolithium reagent like n-BuLi) to an adjacent ortho position. High-level calculations have shown that this is not a simple electrophilic substitution but rather a hydrogen transfer process facilitated by coordination.[13]

A key challenge in modeling these reactions is the nature of the organolithium reagent, which exists as aggregates (dimers, tetramers, etc.) in solution.[13] While modeling the full aggregate is computationally demanding, a common and effective strategy is to model the reaction with a monomeric RLi coordinated to a solvent molecule (like THF or diethyl ether) to simulate the Lewis basic environment.

Computational Protocol for DoM Site Selectivity
  • Model Construction: Create models for the pre-reaction complex where a monomer of n-BuLi (often simplified to MeLi) is coordinated to one of the methoxy oxygens. Build separate models for coordination to the 1-methoxy and 3-methoxy groups.

  • Transition State Search: For each pre-reaction complex, locate the transition state for proton abstraction from the adjacent ortho positions. For the 1-methoxy group, this would be C6. For the 3-methoxy group, this would be C2 (competing with the fluorine) and C4.

  • Energy Comparison: Calculate the activation energies for proton abstraction at each potential site. The site with the lowest activation barrier is the kinetically preferred site of lithiation. The accelerating effect of the directing group arises from the stabilization of the "active" lithium in the transition state via intramolecular coordination.[13]

G cluster_model Model Building cluster_explore TS Exploration cluster_analyze Analysis pre_complex Build Pre-Reaction Complex (Substrate + n-BuLi monomer + optional Solvent) ts_search_c4 Locate TS for C4-H Abstraction pre_complex->ts_search_c4 ts_search_c6 Locate TS for C6-H Abstraction pre_complex->ts_search_c6 compare Compare Activation Energies (ΔG‡_C4 vs ΔG‡_C6) ts_search_c4->compare ts_search_c6->compare predict Predict Kinetic Product compare->predict

Conclusion and Best Practices

Computational chemistry provides an indispensable toolkit for dissecting the complex reactivity of molecules like this compound. By systematically evaluating the potential energy surfaces of competing SNAr, EAS, and DoM pathways, researchers can gain predictive insights that guide synthetic efforts and deepen mechanistic understanding.

Key Takeaways for Trustworthy Results:

  • Validate Your Method: Whenever possible, benchmark your chosen DFT functional and basis set against experimental data for a similar, known reaction before applying it to your unknown system.

  • Don't Underestimate Solvent: Always include a solvent model. Chemical reactions rarely occur in the gas phase, and solvation can dramatically alter reaction barriers and the stability of intermediates.[1][8]

  • Validate Stationary Points: Rigorous validation through frequency analysis and IRC calculations is not optional; it is the cornerstone of a reliable mechanistic study.[5][14] It ensures that your calculated energy profile is a true representation of the reaction pathway.

References

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  • Hashmi, M. A. (2021). Tutorial 08 | Describing Chemical Reactions With Gaussian. YouTube.
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  • Al-Amiery, A. A., et al. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Journal of Molecular Structure.
  • Singh, P., et al. (2016). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. Computational and Theoretical Chemistry.
  • Ghiasi, R., & Habibi, M. (2014). DFT investigation of Li+complexation of novel boron nitride 12-crown-4 ethers: Gas, Water and Benzene phases study. Oriental Journal of Chemistry.
  • Singh, P., et al. (2016). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. ResearchGate.
  • Sigman, M. S., & Jacobsen, E. N. (2025). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science.
  • Zhang, Q., et al. (2020). Eight‐Electron Redox Cyclohexanehexone Anode for High‐Rate High‐Capacity Lithium Storage. Advanced Materials.
  • Twine, S. M., & Whiting, A. (2021). An analysis of electrophilic aromatic substitution: a ''complex approach''1. Semantic Scholar.
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  • International Journal of Research and Analytical Reviews (IJRAR). (2022). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org.
  • Wang, D. W., et al. (2020). Enabling Selenium‐Rich SexSy Cathodes to Work in Carbonate‐Based Electrolytes. Angewandte Chemie International Edition.
  • International Research Journal of Engineering and Technology (IRJET). (2018). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. IRJET.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Fluoro-Dimethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and functionality. The subtle shift of a single substituent on an aromatic ring can profoundly alter its electronic properties, steric profile, and biological activity. This guide provides an in-depth spectroscopic comparison of 2-Fluoro-1,3-dimethoxybenzene and its closely related isomers, offering a multi-faceted analytical approach for their unambiguous differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the underlying chemical principles that give rise to their unique spectral fingerprints.

The Isomers in Focus: Structural Overview

The three isomers under consideration—this compound, 4-Fluoro-1,3-dimethoxybenzene, and 2-Fluoro-1,4-dimethoxybenzene—share the same molecular formula (C₈H₉FO₂) and molecular weight (156.15 g/mol ).[1] Their distinct substitution patterns, however, create unique electronic and steric environments that are readily probed by modern spectroscopic techniques.

Caption: Molecular structures of the three fluorodimethoxybenzene isomers.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy provides the most definitive data for distinguishing these isomers. The chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to the local electronic environment of each nucleus.

Causality in NMR: Substituent Effects

The methoxy group (-OCH₃) is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. Fluorine (-F) is highly electronegative, making it strongly electron-withdrawing inductively, but it can also donate electron density through resonance via its lone pairs. These competing effects dictate the electron density at each position on the ring, thereby influencing the shielding (upfield shift) and deshielding (downfield shift) of the attached protons and carbons.[2]

¹H NMR Analysis

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides a unique fingerprint for each isomer.[3]

  • This compound: This isomer lacks symmetry, resulting in three distinct signals for the three aromatic protons. We expect to see a complex pattern of splitting, likely a triplet for the proton at C5 (coupled to H4 and H6) and two doublets of doublets for the protons at C4 and C6.

  • 4-Fluoro-1,3-dimethoxybenzene: This molecule also lacks a plane of symmetry that would make any aromatic protons equivalent. Therefore, three distinct signals are expected. The proton at C2 will likely be a singlet or a narrow doublet (due to a small ⁴J coupling to F). The protons at C5 and C6 will show coupling to each other and to the fluorine, resulting in complex multiplets.

  • 2-Fluoro-1,4-dimethoxybenzene: This isomer also presents three unique aromatic protons. The proton at C3 (ortho to F) will be a doublet, coupled to the fluorine. The proton at C5 (meta to F) will be a doublet, coupled to H6. The proton at C6 will be a doublet of doublets, coupled to H5 and the fluorine.

The methoxy protons will appear as sharp singlets, typically in the δ 3.8-4.0 ppm range. While their exact positions might differ slightly between isomers, the primary distinguishing features lie in the aromatic region's splitting patterns.

¹³C NMR Analysis

¹³C NMR is exceptionally powerful due to its wide chemical shift range and the diagnostic utility of carbon-fluorine coupling constants (ⁿJCF).

  • Symmetry and Signal Count: Due to the lack of symmetry, all three isomers are expected to show 8 distinct carbon signals: 6 for the aromatic carbons and 2 for the methoxy carbons. The key to differentiation lies not in the number of signals, but in their chemical shifts and C-F coupling patterns.

  • Carbon-Fluorine Coupling: The magnitude of ⁿJCF coupling constants is highly dependent on the number of bonds separating the carbon and fluorine atoms.

    • ¹JCF (Direct Coupling): The carbon directly attached to the fluorine (C-F) will exhibit a very large coupling constant, typically 230-260 Hz, appearing as a doublet. This is the most unambiguous signal to identify.

    • ²JCF (Ortho Coupling): Carbons ortho to the fluorine will show a doublet with a coupling of approximately 15-25 Hz.

    • ³JCF (Meta Coupling): Carbons meta to the fluorine will display a smaller doublet coupling, around 5-10 Hz.

    • ⁴JCF (Para Coupling): This coupling is often very small or unresolved (< 3 Hz).

By analyzing the chemical shifts in the aromatic region (δ 110-160 ppm) and identifying which signals are split by fluorine and the magnitude of that splitting, a definitive assignment for each isomer can be made.[2][3]

G cluster_logic Isomer Identification Logic via 13C NMR cluster_patterns Expected Coupling Patterns Start Acquire 13C NMR Spectrum Count_Signals Count Aromatic Signals (Expect 6 for all) Start->Count_Signals Analyze_CF_Coupling Analyze C-F Coupling Patterns (1J, 2J, 3J) Count_Signals->Analyze_CF_Coupling 6 Signals Found Pattern_2F13 This compound C2: 1J (~245 Hz) C1, C3: 2J (~20 Hz) C4, C6: 3J (~7 Hz) C5: 4J (~2 Hz) Pattern_4F13 4-Fluoro-1,3-dimethoxybenzene C4: 1J (~250 Hz) C3, C5: 2J (~22 Hz) C2, C6: 3J (~8 Hz) C1: 4J (~3 Hz) Pattern_2F14 2-Fluoro-1,4-dimethoxybenzene C2: 1J (~240 Hz) C1, C3: 2J (~25 Hz) C4, C6: 3J (~5 Hz) C5: 4J (~1 Hz) Match Match Observed Pattern to Isomer Analyze_CF_Coupling->Match

Caption: Logic diagram for isomer differentiation using ¹³C NMR C-F coupling.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

While NMR provides detailed connectivity information, IR spectroscopy offers a rapid method to confirm the presence of key functional groups and can provide clues about the substitution pattern.[4] Each vibration of a chemical bond occurs at a characteristic frequency, and absorbing infrared light at that frequency excites the vibration.[5]

  • C-O-C Stretching: All isomers will exhibit strong C-O stretching bands characteristic of aromatic ethers, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.[6]

  • C-F Stretching: A strong absorption band for the C-F stretch is expected in the 1100-1250 cm⁻¹ range. This band may overlap with the C-O stretching bands, but its presence is a key feature.

  • C-H Out-of-Plane (OOP) Bending: The most diagnostic region in the IR spectrum for distinguishing substitution patterns is the "fingerprint region" below 900 cm⁻¹.[6] The OOP bending vibrations of the aromatic C-H bonds are sensitive to the number and position of adjacent hydrogens. While specific assignments require reference spectra, the pattern of bands in the 700-900 cm⁻¹ region will be unique for each isomer. For example, patterns indicative of 1,2,3-trisubstitution (for 2-Fluoro-1,3), 1,2,4-trisubstitution (for 4-Fluoro-1,3), and another distinct 1,2,4-trisubstitution pattern (for 2-Fluoro-1,4) would be expected.

Mass Spectrometry: Confirming Mass and Probing Fragmentation

Mass spectrometry confirms the molecular weight and can reveal structural information through the analysis of fragmentation patterns.

  • Molecular Ion Peak (M⁺•): All three isomers will show a molecular ion peak at an m/z (mass-to-charge ratio) of 156, confirming their shared molecular formula. Aromatic ethers typically produce prominent molecular ions due to the stability of the benzene ring.[7][8]

  • Fragmentation Pathways: The primary fragmentation of these aromatic ethers is initiated by the loss of electrons from the oxygen atoms or the aromatic pi system.[9][10] Key expected fragmentation pathways include:

    • Loss of a methyl radical (M-15): Cleavage of a methoxy C-O bond to lose •CH₃, resulting in a fragment at m/z 141. This is a very common pathway for methyl ethers.

    • Loss of formaldehyde (M-30): A rearrangement followed by the loss of CH₂O can lead to a fragment at m/z 126.

    • Loss of a methoxy radical (M-31): Cleavage of the Ar-O bond to lose •OCH₃, giving a fragment at m/z 125.

    • Loss of CO (M-28): A common fragmentation pathway for phenols and aryl ethers involves the loss of carbon monoxide from fragment ions.[7]

While the major fragments will be the same, the relative intensities of these fragment ions may differ subtly between isomers due to the varying stability of the resulting radical cations, influenced by the fluorine's position. However, differentiation based on electron ionization MS alone can be challenging and is best used in conjunction with NMR data.

Comparative Data Summary

Spectroscopic FeatureThis compound4-Fluoro-1,3-dimethoxybenzene2-Fluoro-1,4-dimethoxybenzene
¹H NMR (Aromatic) 3 unique proton signals, complex splitting3 unique proton signals, complex splitting3 unique proton signals, distinct DD, D patterns
¹³C NMR (Signals) 8 unique signals (6 Ar, 2 OMe)8 unique signals (6 Ar, 2 OMe)8 unique signals (6 Ar, 2 OMe)
Key ¹³C-F Couplings ¹J(C2,F) ≈ 245 Hz; ²J(C1,F), ²J(C3,F) ≈ 20 Hz¹J(C4,F) ≈ 250 Hz; ²J(C3,F), ²J(C5,F) ≈ 22 Hz¹J(C2,F) ≈ 240 Hz; ²J(C1,F), ²J(C3,F) ≈ 25 Hz
IR (Fingerprint Region) Unique C-H OOP bending patternUnique C-H OOP bending patternUnique C-H OOP bending pattern
MS (m/z) M⁺•=156; Fragments at 141, 126, 125M⁺•=156; Fragments at 141, 126, 125M⁺•=156; Fragments at 141, 126, 125

Experimental Protocols

The following protocols outline the standardized procedures for acquiring high-quality spectroscopic data.

G SamplePrep 1. Sample Preparation - Dissolve ~10-20 mg of isomer - Use 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) - Add TMS as internal standard (0 ppm) - Transfer to a 5 mm NMR tube NMR_Acq 2. NMR Data Acquisition - Tune and shim the spectrometer - Acquire 1H spectrum (e.g., 16 scans) - Acquire 13C{1H} spectrum (e.g., 1024 scans) - Acquire 19F spectrum if needed SamplePrep->NMR_Acq IR_Acq 3. IR Data Acquisition - Use neat liquid or KBr pellet - Obtain background spectrum - Acquire sample spectrum (e.g., 4000-400 cm-1, 32 scans) SamplePrep->IR_Acq MS_Acq 4. MS Data Acquisition - Use GC-MS for volatile samples - Inject dilute solution (e.g., in DCM) - Use standard Electron Ionization (70 eV) - Scan m/z range (e.g., 40-200 amu) SamplePrep->MS_Acq Data_Proc 5. Data Processing & Analysis - Fourier transform NMR data - Phase and baseline correct spectra - Integrate 1H signals, pick peaks for all spectra - Compare data to reference tables and predictions NMR_Acq->Data_Proc IR_Acq->Data_Proc MS_Acq->Data_Proc

Sources

A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution on 2-Fluoro-1,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the kinetic studies of nucleophilic aromatic substitution (SNAr) on 2-Fluoro-1,3-dimethoxybenzene. In the ever-evolving landscape of medicinal chemistry and materials science, understanding the reactivity of substituted aromatic compounds is paramount. This guide moves beyond a simple recitation of facts to offer a framework for predicting and experimentally verifying the reactivity of this electron-rich fluoroarene. We will delve into the mechanistic underpinnings of the SNAr reaction, compare the expected reactivity of this compound with other aromatic systems, and provide a detailed, self-validating experimental protocol to empower your research.

The Dichotomy of Methoxy Substituents in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, traditionally relying on the presence of strong electron-withdrawing groups (EWGs) to activate the aromatic ring towards nucleophilic attack.[1][2] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[1] The stability of this intermediate is key to the reaction's feasibility, and the rate-determining step is generally the initial nucleophilic attack.[1]

The case of this compound presents a fascinating departure from the classical nitro-activated systems. The two methoxy groups, positioned ortho and meta to the fluorine leaving group, exert opposing electronic effects:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy groups exhibit an electron-withdrawing inductive effect, which can help to stabilize the negative charge in the Meisenheimer intermediate.

  • Resonance Effect (+R): The lone pairs on the oxygen atoms can be delocalized into the aromatic ring through resonance, making the ring more electron-rich. This effect is generally more pronounced than the inductive effect and tends to deactivate the ring towards nucleophilic attack.

The interplay of these effects makes the reactivity of this compound a subject of significant interest. The ortho-methoxy group can provide some inductive stabilization to the developing negative charge on the ipso-carbon during the nucleophilic attack. However, the combined resonance donation from both methoxy groups is expected to render the aromatic ring less electrophilic compared to substrates bearing strong EWGs.

Comparative Reactivity Analysis: A Predictive Framework

In the absence of extensive published kinetic data for this compound, we can construct a comparative framework based on established principles of physical organic chemistry. The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds.[3][4][5]

Table 1: Predicted Relative Reactivity of Substituted Fluoroarenes in SNAr

SubstrateSubstituent(s)Expected Electronic EffectPredicted Relative RateRationale
4-Nitrofluorobenzene4-NO₂Strong Electron-WithdrawingVery HighThe nitro group strongly stabilizes the Meisenheimer intermediate through resonance and induction.
4-Cyanofluorobenzene4-CNModerately Electron-WithdrawingHighThe cyano group provides good stabilization of the negative charge.
FluorobenzeneNoneNeutralVery LowLacks activation, making the aromatic ring not sufficiently electrophilic for facile SNAr.
This compound 2-OCH₃, 3-OCH₃Net Electron-Donating (Resonance) with some Inductive WithdrawalLow to ModerateThe deactivating resonance effect of the methoxy groups is expected to dominate, but the inductive effect and the excellent leaving group ability of fluorine in SNAr may allow for substitution under forcing conditions.
4-Methoxyfluorobenzene4-OCH₃Strong Electron-Donating (Resonance)Very LowThe para-methoxy group strongly deactivates the ring towards nucleophilic attack.

A Robust Experimental Protocol for Kinetic Investigation

To empirically determine the reactivity of this compound and validate the predictions outlined above, a detailed kinetic study is essential. The following protocol is designed to be a self-validating system, allowing for the precise determination of reaction rates and mechanistic insights.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Stock Solutions: - this compound - Nucleophile (e.g., Piperidine) - Internal Standard (e.g., Dodecane) initiate Initiate Reaction under Pseudo-First-Order Conditions ([Nucleophile] >> [Substrate]) prep_reactants->initiate prep_solvent Select and Prepare Solvent (e.g., Anhydrous DMSO) prep_solvent->initiate monitor Monitor Reaction Progress (e.g., via HPLC or GC-MS) initiate->monitor quench Quench Aliquots at Specific Time Intervals monitor->quench quantify Quantify Reactant and Product Concentrations quench->quantify plot_conc Plot [Substrate] vs. Time quantify->plot_conc calc_kobs Calculate k_obs from the Slope of ln[Substrate] vs. Time plot_conc->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k2 Determine Second-Order Rate Constant (k₂) from the Slope plot_kobs->calc_k2

Caption: Experimental workflow for the kinetic analysis of the SNAr reaction.

Detailed Step-by-Step Methodology
  • Materials and Reagents:

    • This compound (substrate)

    • Selected nucleophile (e.g., piperidine, morpholine, or sodium methoxide)

    • Anhydrous solvent (e.g., DMSO, DMF, or NMP)

    • Internal standard (for chromatographic analysis, e.g., dodecane)

    • Quenching solution (e.g., dilute acid)

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)

    • Thermostatted reaction vessel

    • Precision microsyringes and volumetric glassware

  • Procedure: a. Preparation of Stock Solutions: Prepare accurate stock solutions of this compound, the chosen nucleophile, and the internal standard in the selected anhydrous solvent. b. Reaction Setup: In a thermostatted reaction vessel, equilibrate a solution of the nucleophile at the desired temperature (e.g., 50 °C). To ensure pseudo-first-order kinetics, the concentration of the nucleophile should be at least 10-fold greater than the substrate concentration. c. Initiation and Monitoring: Initiate the reaction by adding a small, precise volume of the substrate stock solution to the pre-heated nucleophile solution. Start a timer immediately. At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing the quenching solution. d. Analysis: Analyze the quenched aliquots by HPLC or GC-MS to determine the concentrations of the reactant and product relative to the internal standard. e. Data Processing: i. Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs). ii. Repeat the experiment with varying concentrations of the nucleophile (while keeping it in large excess). iii. Plot the observed pseudo-first-order rate constants (kobs) against the corresponding nucleophile concentrations. The slope of this line will be the second-order rate constant (k₂).

Mechanistic Insights and the Role of the Leaving Group

The SNAr reaction mechanism can be visualized as follows:

Sources

A Comparative Guide to the Electrochemical Properties of 2-Fluoro-1,3-dimethoxybenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the electrochemical properties of 2-Fluoro-1,3-dimethoxybenzene and its structural analogs: 1,3-dimethoxybenzene, anisole, fluorobenzene, and benzene. This analysis is crucial for researchers in drug development and materials science, where understanding the redox behavior of molecules is paramount for predicting metabolic pathways, designing stable materials, and developing novel synthetic routes.

Introduction: The Dance of Electrons in Substituted Benzenes

The electrochemical properties of aromatic compounds are fundamentally governed by the ease with which they can be oxidized (lose electrons) or reduced (gain electrons). These processes are quantified by their respective electrochemical potentials. The substituents on a benzene ring play a critical role in modulating these properties through a combination of inductive and resonance effects.

  • Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃), increase the electron density of the aromatic ring through resonance, making the molecule easier to oxidize (i.e., lowering its oxidation potential).

  • Electron-withdrawing groups (EWGs) , such as the fluorine atom (-F), pull electron density away from the ring via a strong inductive effect, making the molecule more difficult to oxidize (i.e., increasing its oxidation potential) and easier to reduce.

This compound presents a fascinating case study where these two opposing effects are at play. The two methoxy groups act as strong EDGs, while the fluorine atom acts as a potent EWG. Understanding the net outcome of these competing electronic influences is key to predicting the molecule's electrochemical behavior.

Experimental Methodology: Probing Redox Behavior with Cyclic Voltammetry

To quantitatively assess the electrochemical properties of these compounds, cyclic voltammetry (CV) is the technique of choice. CV provides a rapid and informative electrochemical characterization of a compound's redox behavior.

Experimental Protocol: Cyclic Voltammetry of Aromatic Compounds

This protocol outlines a standard procedure for determining the oxidation potentials of the subject compounds in a non-aqueous solvent.

Objective: To determine the half-wave potential (E₁⸝₂) for the first oxidation of this compound and its analogs.

Materials:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or a silver wire pseudo-reference electrode calibrated against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

  • Counter Electrode: Platinum wire

  • Electrochemical Cell

  • Potentiostat

  • Solvent: Acetonitrile (CH₃CN), anhydrous, electrochemical grade

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Analytes: this compound, 1,3-dimethoxybenzene, anisole, fluorobenzene, benzene (typically 1-5 mM concentration)

  • Internal Standard: Ferrocene (for calibration of the reference electrode)

  • Inert Gas: High-purity nitrogen or argon

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent (acetonitrile).

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile. Prepare individual 1-5 mM solutions of each analyte in the electrolyte solution.

  • Deoxygenation: Purge the analyte solution with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared analyte solution.

    • Record a background cyclic voltammogram of the electrolyte solution to determine the potential window.

    • Introduce the analyte and record the cyclic voltammogram. The potential is typically swept from an initial potential where no faradaic current is observed to a potential sufficiently positive to induce oxidation, and then the scan is reversed.

    • Vary the scan rate (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox process.

  • Data Analysis:

    • Determine the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚ𝒸) from the voltammogram.

    • Calculate the half-wave potential (E₁⸝₂) as (Eₚₐ + Eₚ𝒸) / 2 for reversible or quasi-reversible processes. For irreversible processes, the peak potential (Eₚₐ) is often reported.

    • If a pseudo-reference electrode is used, calibrate the measured potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a standard potential of +0.38 V vs. SCE in acetonitrile.

Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sol Prepare Analyte and Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_sol->assemble_cell polish_elec Polish Working Electrode polish_elec->assemble_cell deoxygenate Deoxygenate with Inert Gas assemble_cell->deoxygenate run_cv Run Cyclic Voltammogram deoxygenate->run_cv record_data Record Current vs. Potential Data run_cv->record_data determine_peaks Determine Peak Potentials (Epa, Epc) record_data->determine_peaks calc_halfwave Calculate Half-Wave Potential (E1/2) determine_peaks->calc_halfwave calibrate Calibrate vs. Internal Standard calc_halfwave->calibrate

Caption: Workflow for determining oxidation potentials using cyclic voltammetry.

Comparative Electrochemical Data

The following table summarizes the experimental oxidation potentials for the target compounds and their analogs. All potentials are referenced to the Saturated Calomel Electrode (SCE) in acetonitrile.

CompoundStructureOxidation Potential (E₁⸝₂) vs. SCE (V)Data Source
BenzeneC₆H₆+2.30Experimental[1]
FluorobenzeneC₆H₅F> +2.30 (significantly higher than benzene)Inferred[2]
AnisoleC₆H₅OCH₃+1.76Experimental[1]
1,3-DimethoxybenzeneC₆H₄(OCH₃)₂+1.70Experimental
This compoundC₆H₃F(OCH₃)₂~+1.85 - +1.95Estimated

Discussion: Structure-Property Relationships

The data presented in the table clearly illustrates the profound impact of substituents on the electrochemical properties of the benzene ring.

The Electron-Donating Power of Methoxy Groups

The introduction of a single methoxy group to the benzene ring (forming anisole) significantly lowers the oxidation potential from +2.30 V to +1.76 V.[1] This is due to the electron-donating resonance effect of the methoxy group, which destabilizes the neutral molecule and stabilizes the resulting radical cation. The addition of a second methoxy group in the meta position (1,3-dimethoxybenzene) further lowers the oxidation potential to +1.70 V, demonstrating the additive nature of this effect.

The Electron-Withdrawing Influence of Fluorine

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect drastically reduces the electron density of the aromatic ring, making it much more difficult to remove an electron. Consequently, the oxidation potential of fluorobenzene is significantly higher than that of benzene. Conversely, this electron deficiency makes fluorobenzene more susceptible to reduction, with a reported reduction potential near -3 V vs. SCE.[2]

The Interplay of Opposing Effects in this compound

In this compound, we witness a tug-of-war between the electron-donating methoxy groups and the electron-withdrawing fluorine atom. While the two methoxy groups collectively push electron density into the ring, the ortho-positioned fluorine atom strongly pulls it away.

G cluster_effects Electronic Effects on the Benzene Ring cluster_molecule This compound edg Electron-Donating Groups (-OCH₃) - Increase electron density - Lower oxidation potential molecule Net Electrochemical Behavior: - Oxidation potential higher than 1,3-dimethoxybenzene - Oxidation potential lower than fluorobenzene edg->molecule Dominant effect on 1,3-dimethoxybenzene ewg Electron-Withdrawing Group (-F) - Decrease electron density - Increase oxidation potential ewg->molecule Counteracting effect of fluorine

Caption: Competing electronic effects in this compound.

Based on the observed trends, it is reasonable to conclude that the inductive effect of the single fluorine atom will not completely negate the powerful resonance donation of the two methoxy groups. However, it will make the molecule significantly harder to oxidize than 1,3-dimethoxybenzene. Therefore, the estimated oxidation potential of +1.85 to +1.95 V vs. SCE reflects a balance of these opposing forces.

Conclusion

This comparative guide has elucidated the electrochemical properties of this compound in relation to its structural analogs. The key takeaways are:

  • Methoxy groups are potent electron-donating groups that significantly lower the oxidation potential of the benzene ring.

  • Fluorine is a strong electron-withdrawing group that markedly increases the oxidation potential.

  • In This compound , the electron-donating character of the two methoxy groups is tempered by the inductive withdrawal of the fluorine atom, resulting in an oxidation potential that is intermediate between that of 1,3-dimethoxybenzene and fluorobenzene.

These findings provide a valuable framework for researchers and scientists to predict and understand the redox behavior of complex aromatic molecules, aiding in the rational design of new drugs and materials with tailored electrochemical properties.

References

  • Howell, J. O., et al. (1986). The effect of meta- and para-methoxy substitution on the reactivity of the radical cations of arylalkenes and alkanes. Journal of the American Chemical Society, 108(13), 3941-3949.
  • Saraceno, R. A., et al. (1986). The effect of meta- and para-methoxy substitution on the reactivity of the radical cations of arylalkenes and alkanes. Canadian Journal of Chemistry, 64(11), 2133-2140.
  • Jonsson, M., et al. (1993). Redox Chemistry of Substituted Benzenes. The One-Electron Reduction Potentials of Methoxy-Substituted Benzene Radical Cations. The Journal of Physical Chemistry, 97(43), 11278-11281.
  • Zweig, A., Hodgson, W. G., & Jura, W. H. (1964). The Oxidation of Methoxybenzenes. Journal of the American Chemical Society, 86(19), 4124-4129.
  • Kiss, L., et al. (2018). Characterization of Dimethoxybenzene Isomers and 2,2´-dihydroxy-4,4´-dimethoxybenzophenone by Voltammetry in Acetonitrile, Allyl Alcohol and Mesityl Oxide, Effect of Electrode Size. Electroanalysis, 30(6), 1185-1193.
  • Luo, P., et al. (2014). Accurate oxidation potentials of 40 benzene and biphenyl derivatives with heteroatom substituents. The Journal of Organic Chemistry, 79(19), 9297-9304.
  • Gritzner, G., & Kůta, J. (1984). Recommendations on reporting electrode potentials in nonaqueous solvents (Recommendations 1983). Pure and Applied Chemistry, 56(4), 461-466.
  • Andrieux, C. P., et al. (1990). Standard redox potentials of aromatic compounds. Part 21.—The standard potentials of the radical anions of some fluorinated benzenes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1047-1050.
  • Elgrishi, N., et al. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry.
  • Pavlishchuk, V. V., & Addison, A. W. (2000). Conversion constants for redox potentials measured versus different reference electrodes in acetonitrile solutions at 25°C. Inorganica Chimica Acta, 298(1), 97-102.

Sources

Safety Operating Guide

Proper Disposal of 2-Fluoro-1,3-dimethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Fluoro-1,3-dimethoxybenzene (CAS No. 195136-68-6). As a fluorinated aromatic ether, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Immediate Safety Profile & Hazard Analysis

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively published, data from suppliers and analogous compounds, such as its isomers, provide a strong basis for a precautionary approach.[1][2][3]

Primary Hazards:

  • Eye Irritation: Classified as causing serious eye irritation.[3] Direct contact can result in significant damage.

  • Skin Irritation & Sensitization: May cause skin irritation and potentially an allergic skin reaction upon repeated contact.[3]

  • Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[1]

  • Combustion Byproducts: As a fluorinated organic molecule, thermal decomposition can release hazardous gases, including hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2).[2]

The presence of the carbon-fluorine bond, one of the strongest single bonds in organic chemistry, means that specialized disposal methods are required for complete destruction.[4] Improper disposal can lead to the environmental persistence of fluorinated compounds.

Table 1: Key Safety & Physicochemical Data
PropertyValue / ClassificationSource(s)
CAS Number 195136-68-6[5]
Molecular Formula C₈H₉FO₂[5]
Molecular Weight 156.15 g/mol [5]
GHS Pictogram GHS07 (Exclamation Mark)[6]
GHS Hazard Statements H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.[3]
Incompatible Materials Strong oxidizing agents.[1]
Disposal Classification Halogenated Organic Waste[7]

Pre-Disposal Planning & Waste Minimization

Effective waste management begins before the experiment. The principle of "as low as reasonably achievable" (ALARA) should be applied not just to exposure, but to waste generation itself.

  • Substitution: Where scientifically viable, consider using non-halogenated analogues to simplify disposal requirements.

  • Scale Down: Use the smallest practical quantities of this compound for your experimental needs.

  • Avoid Cross-Contamination: The most critical principle in disposal is to never mix halogenated and non-halogenated waste streams .[8][9] Mixing a small amount of this fluorinated compound into a large drum of non-halogenated solvent waste (like acetone or methanol) forces the entire container to be treated as more expensive and difficult-to-manage halogenated waste.[9]

Step-by-Step Waste Collection & Segregation Protocol

Adherence to a strict segregation protocol is the most important logistical step in the proper disposal of this compound.

Required Materials:

  • Designated, properly labeled, leak-proof hazardous waste container for "Halogenated Organic Waste."

  • Secondary containment (e.g., a larger plastic tub or bin).

  • Personal Protective Equipment (PPE): Safety goggles (or face shield), nitrile gloves, and a lab coat.

Protocol Steps:

  • Container Preparation:

    • Obtain a waste container compatible with organic liquids.

    • Clearly label the container with "HALOGENATED ORGANIC WASTE" and "DANGER: HAZARDOUS WASTE."[8]

    • List all constituents, including "this compound" and any other chemicals that will be added. Maintain a running log on the container's tag.

  • Waste Transfer:

    • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Ensure all PPE is correctly worn.

    • Carefully pour the waste liquid into the halogenated waste container using a funnel to prevent spills on the container's exterior.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Container Sealing and Storage:

    • Securely close the container cap immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[8]

    • Wipe down the exterior of the container with a damp cloth or paper towel to remove any residual contamination. Dispose of the wipe as solid halogenated waste.

    • Place the sealed container in a designated secondary containment bin within a satellite accumulation area (SAA). The SAA should be away from heat sources and incompatible chemicals.[10]

  • Disposal of Contaminated Solids:

    • Any solid materials (e.g., silica gel, filter paper, gloves, weigh boats) grossly contaminated with this compound must also be disposed of as halogenated waste.

    • Collect these items in a separate, clearly labeled, sealed bag or container designated for "Solid Halogenated Waste." Do not mix liquids and solids in the same container.

The following diagram illustrates the critical decision-making process for segregating laboratory waste streams.

WasteSegregation cluster_key Decision Flow start Waste Generated (Contaminated with This compound) is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste primarily solid? is_liquid->is_solid No halo_liquid HALOGENATED LIQUID WASTE CONTAINER is_liquid->halo_liquid Yes halo_solid SOLID HALOGENATED WASTE CONTAINER is_solid->halo_solid Yes non_halo_liquid NON-HALOGENATED LIQUID WASTE CONTAINER is_solid->non_halo_liquid No (Consult EHS if unsure)

Waste Segregation Decision Flowchart

Arranging for Final Disposal

Once your waste container is full (or within your institution's accumulation time limits), you must arrange for its removal by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

  • Documentation: Ensure all labels and tags on the container are complete and accurate. Incomplete information is a primary reason for EHS to reject a pickup request.

  • Final Disposal Method: Your EHS office will consolidate the waste and send it to a licensed hazardous waste disposal facility. For halogenated organic compounds like this compound, the standard and most effective disposal method is high-temperature incineration .[7][11] This process uses controlled high temperatures (typically >850°C) and residence times to ensure the complete breakdown of the stable C-F bonds, mineralizing the compound into less harmful inorganic constituents like CO₂, H₂O, and HF.[12] The resulting acid gases are then neutralized in a scrubber system.

By diligently following these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship.

References

  • NILU. (2009, December 14). Emissions from incineration of fluoropolymer materials. NILU OR 12/2009.
  • Ma, Z., Yan, J., Huang, Q., Wen, X., Zhai, Z., Huang, B., Wang, S., & Chen, Y. (2022). Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. Waste Disposal & Sustainable Energy, 4(2), 117-129.
  • Tsang, W. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online.
  • Oakwood Chemical. Safety Data Sheet.
  • XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 195136-68-6.
  • ScienceDaily. (2024, October 24). No significant PFAS emissions caused by waste incineration, study finds.
  • Arctom Scientific. CAS NO. 195136-68-6 | 2-fluoro-1,3-dimethoxy-benzene - 95%.
  • Scilit. Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Bucknell University. Hazardous Waste Segregation.
  • Oakwood Chemical. 2-Fluoro-1, 3-dimethoxybenzene, min 98%.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.